molecular formula C19H16O4S B103831 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol CAS No. 63134-33-8

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Cat. No.: B103831
CAS No.: 63134-33-8
M. Wt: 340.4 g/mol
InChI Key: UWPJWCBDMZHMTN-UHFFFAOYSA-N
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Description

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol is a 4-substituted phenol compound of significant interest in biomedical research, particularly in the study of pigment cell biology and oncology. Scientific investigation has revealed that structurally related 4-substituted phenols can inhibit cellular melanin synthesis and tyrosinase activity, the key enzyme in the melanin production pathway . A critical mechanism of action involves the induction of oxidative stress through the depletion of intracellular glutathione (GSH), leading to the formation of reactive quinone species . These quinones can act as haptens, covalently binding to melanosomal proteins and altering their immunogenicity. This process is associated with the activation of specific T-cell responses against pigment cells, which can trigger depigmentation in conditions like vitiligo . Consequently, this immunogenic potential is also being explored for a novel therapeutic approach, where the compound's ability to induce specific immunity against pigmented cells is harnessed to target melanoma cells, offering a promising avenue for antimelanoma immunotherapy research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4S/c20-16-6-10-18(11-7-16)24(21,22)19-12-8-17(9-13-19)23-14-15-4-2-1-3-5-15/h1-13,20H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJWCBDMZHMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63134-33-8
Record name 4-[[4-(Phenylmethoxy)phenyl]sulfonyl]phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-
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Record name Phenol, 4-[[4-(phenylmethoxy)phenyl]sulfonyl]-
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Record name p-[[p-benzyloxyphenyl]sulphonyl]phenol
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Foundational & Exploratory

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol CAS 63134-33-8

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive technical guide on 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (CAS 63134-33-8) requires a deep dive into its chemical and physical properties, synthesis, analysis, and applications, particularly for an audience of researchers and drug development professionals. This guide will be structured to provide not just information, but also actionable insights and methodologies.

Core Identity and Physicochemical Landscape

This compound, also known by synonyms such as 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone and Bisphenol S-monobenzyl ether, is an organic compound with the chemical formula C₁₉H₁₆O₄S.[1][2][3] Its structure is characterized by a diarylsulfone core, where one phenyl ring is substituted with a hydroxyl group (-OH) and the other with a benzyloxy group (-OCH₂C₆H₅).[2] This asymmetric substitution is key to its utility as a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 63134-33-8[1][4][5]
Molecular Formula C₁₉H₁₆O₄S[1][3][5]
Molecular Weight 340.39 g/mol [3][5]
Appearance White to off-white solid[4]
Melting Point 166-170 °C[3][4][6]
Boiling Point (Predicted) 558.6 ± 40.0 °C[4]
Density (Predicted) 1.304 ± 0.06 g/cm³[3][4][5]
Solubility Soluble in methanol and other polar organic solvents like chloroform.[4][7]
Storage Sealed in a dry environment at room temperature.[4] For long-term storage, -20°C under an inert atmosphere is recommended.[7]

Synthesis and Purification: A Reproducible Workflow

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of a bis(4-hydroxyphenyl) sulfone with benzyl bromide in the presence of a suitable base. This selectively protects one of the phenolic hydroxyl groups.

synthesis_workflow reagents Starting Materials: - Bis(4-hydroxyphenyl) sulfone - Benzyl bromide - Potassium carbonate (Base) - Acetone (Solvent) reaction Reaction: Reflux for 12-24h reagents->reaction workup Work-up: 1. Filter off K₂CO₃ 2. Evaporate acetone 3. Dissolve in ethyl acetate 4. Wash with water and brine reaction->workup purification Purification: Flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->purification product Final Product: This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve bis(4-hydroxyphenyl) sulfone (1.0 eq) in acetone.

  • Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the slow addition of benzyl bromide (1.0-1.1 eq). The slight excess of benzyl bromide can be adjusted based on reaction monitoring.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. The filtrate is then concentrated under reduced pressure to remove the acetone.

  • Extraction: The residue is redissolved in ethyl acetate and washed sequentially with water and brine to remove any remaining inorganic salts and impurities.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Analytical Characterization for Quality Assurance

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic protons, and the phenolic hydroxyl proton.[1][8][9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water) and UV detection is a standard method for analyzing phenolic compounds.[11][12][13]

Applications in Research and Drug Development

The diarylsulfone moiety is a significant pharmacophore in medicinal chemistry, known for its presence in various therapeutic agents.[14][15][16] These structures are valued for their chemical stability and their ability to act as hydrogen bond acceptors.[17]

As a Versatile Chemical Intermediate

The primary application of this compound is as an intermediate in organic synthesis.[2] Its bifunctional nature, with a nucleophilic phenol and a protected phenol that can be deprotected in a later step, allows for the sequential introduction of different functionalities. This makes it a valuable building block for creating libraries of compounds for screening in drug discovery programs.[2][18]

Potential Therapeutic Applications
  • Anticancer Agents: The diarylsulfone core is a feature in some anticancer compounds.[17][19] The structure of BPS-BP could serve as a scaffold for the development of new anticancer agents.

  • Enzyme Inhibitors: Diarylsulfone derivatives have been identified as inhibitors of various enzymes, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[14]

  • Secreted Frizzled Related Protein-1 (sFRP-1) Inhibitors: Diarylsulfone sulfonamides have been identified as inhibitors of sFRP-1, which has implications for bone-related disorders.[15][16]

  • Androgen Receptor Antagonists: Phenolic derivatives are being explored as androgen receptor antagonists for the treatment of prostate cancer.[20]

Logical Framework for Application

applications BPS_BP This compound features Key Features: - Asymmetric diarylsulfone - Free phenolic -OH - Protected phenolic -OBn BPS_BP->features intermediate Versatile Synthetic Intermediate features->intermediate derivatization Derivatization at -OH and/or deprotection of -OBn intermediate->derivatization library Compound Library Synthesis derivatization->library screening High-Throughput Screening library->screening therapeutics Potential Therapeutic Areas: - Oncology - Endocrinology - Bone Disorders screening->therapeutics

Caption: Logical flow from the core compound to potential therapeutic applications.

Safety and Handling

According to GHS hazard statements, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It also causes skin and serious eye irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[3] Work should be conducted in a well-ventilated area or a fume hood.[3]

Conclusion

This compound is a chemical compound with significant potential, primarily as a versatile intermediate in the synthesis of more complex molecules. Its well-defined physicochemical properties and the established role of the diarylsulfone core in medicinal chemistry make it a valuable tool for researchers and professionals in drug discovery and development. The methodologies and insights provided in this guide are intended to support the effective and safe utilization of this compound in a research setting.

References

  • Current time information in St Louis, MO, US. (n.d.). Google Search.
  • 63134-33-8 | CAS DataBase - ChemicalBook. (n.d.). ChemicalBook.
  • CAS: 63134-33-8 - ChemBK. (n.d.). ChemBK.
  • Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID - PubChem - NIH. (n.d.). PubChem.
  • 4-(4-Allyloxy-benzenesulfonyl)-phenol | C15H14O4S | CID 2054598 - PubChem. (n.d.). PubChem.
  • CAS 63134-33-8: p-[[p-benzyloxyphenyl]sulphonyl]phenol - CymitQuimica. (n.d.). CymitQuimica.
  • Buy this compound from JHECHEM CO LTD - ECHEMI. (n.d.). ECHEMI.
  • 4-[(4-Benzyloxyphenyl)sulfonyl]phenol CAS#: 63134-33-8; ChemWhat Code: 72330. (n.d.). ChemWhat.
  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.
  • The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors - PubMed. (n.d.). PubMed.
  • 4-(benzyloxy)phenylsulfonyl)phenol | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 4-(4-(BENZYLOXY)PHENYLSULFONYL)PHENOL AldrichCPR | Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • This compound - Oakwood Chemical. (n.d.). Oakwood Chemical.
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  • Identification of Diarylsulfone Sulfonamides as Secreted Frizzled Related Protein-1 (sFRP-1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications.
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  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S. Salunkhea - Supporting Information. (n.d.).
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC - PubMed Central. (n.d.). PubMed Central.
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4-((4-(Benzyloxy)phenyl)sulfonyl)phenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

<-33> A Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic compound in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth, replicable protocol for its synthesis and purification. Furthermore, it establishes a framework for its analytical characterization using modern spectroscopic and chromatographic techniques. The guide also explores the compound's applications, particularly its emerging role as a versatile intermediate and a pharmacologically active agent in drug development. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, serving as a vital resource for the synthesis, analysis, and application of this compound.

Introduction to this compound

This compound, also known as Bisphenol S-monobenzyl ether (BPS-MPE), is an aromatic sulfone derivative. The presence of a sulfonyl group connecting two phenolic rings, one of which is protected by a benzyl ether, imparts a unique combination of chemical reactivity and structural rigidity. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including polymers and pharmacologically active compounds. Phenolic compounds, in general, are widely recognized for their diverse biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties, making them a cornerstone of drug discovery and development.[1]

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic properties. These parameters are critical for reaction stoichiometry, analytical characterization, and predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₁₉H₁₆O₄S[2][3]
Molecular Weight 340.4 g/mol [2][4]
Exact Mass 340.07693016 Da[2]
CAS Number 63134-33-8[3][5][6]
Appearance White to Off-White Solid[7]
Melting Point 166-168 °C[5]
IUPAC Name 4-((4-(phenylmethoxy)phenyl)sulfonyl)phenol[2]
Common Synonyms BPS-MPE, 4-Benzyloxy-4'-hydroxydiphenyl sulfone[2][5]

Synthesis and Purification

The synthesis of this compound is typically achieved through the selective benzylation of Bisphenol S (4,4'-sulfonyldiphenol). The protocol described below is a standard laboratory procedure designed to favor mono-substitution and minimize the formation of the dibenzylated byproduct.

Synthesis Workflow

The synthesis involves a nucleophilic substitution reaction where one of the phenolic hydroxyl groups of Bisphenol S acts as a nucleophile, attacking the electrophilic benzyl carbon of benzyl bromide. The use of a base is crucial to deprotonate the phenol, thereby increasing its nucleophilicity.

Synthesis_Workflow BPS Bisphenol S Reaction Reflux, 8-12h BPS->Reaction BnBr Benzyl Bromide BnBr->Reaction Base K2CO3 (Base) Base->Reaction Solvent Acetone (Solvent) Solvent->Reaction Mixture Reaction Mixture (Mono-, Di-substituted, Unreacted) Reaction->Mixture Purification Purification (Recrystallization) Mixture->Purification Product 4-((4-(Benzyloxy)phenyl) sulfonyl)phenol Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Reaction Setup : To a round-bottom flask, add Bisphenol S (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone. Stir the suspension vigorously.

  • Addition of Reagent : Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction : Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification : Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound.

Expert Insight : The choice of a relatively weak base like K₂CO₃ and a slight excess of benzyl bromide is a deliberate strategy to favor the mono-benzylated product over the di-substituted version. Acetone is an excellent solvent for this Sₙ2 reaction as it readily dissolves the organic components while being polar enough to facilitate the reaction.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step that relies on a combination of analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons in the range of δ 6.8-7.8 ppm, a singlet for the benzylic CH₂ protons around δ 5.1 ppm, and a singlet for the phenolic OH.
¹³C NMR Signals corresponding to the distinct aromatic carbons, the benzylic carbon, and the carbons attached to oxygen and sulfur.
Mass Spec (MS) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass (340.08).
HPLC Purity A single major peak indicating >95% purity when monitored at a suitable UV wavelength (e.g., 254 nm).[7]

Self-Validation : The combination of these techniques provides a self-validating system. The mass spectrometry confirms the molecular weight, NMR confirms the specific chemical structure and arrangement of atoms, and HPLC verifies the purity of the bulk sample. A certificate of analysis for a similar compound shows how these techniques are used for quality control.[7]

Applications in Research and Drug Development

While originally used as an intermediate in materials science, for instance in the synthesis of liquid crystals[8], this compound and its analogs are gaining attention in medicinal chemistry. The core diphenyl sulfone structure is a known pharmacophore that can interact with various biological targets.

Role as a Potential Endocrine-Modulating Agent

Derivatives of diphenyl sulfone are being investigated for their potential to act as antagonists for nuclear receptors, such as the androgen receptor (AR).[9] The phenol group on the molecule provides a key hydrogen bonding point, which can be crucial for binding to the ligand-binding domain of these receptors. The development of novel AR antagonists is a significant area of research for treating prostate cancer.[9]

Estrogen_Receptor_Pathway Molecule Phenolic Compound (e.g., BPS-MPE analog) Receptor Nuclear Receptor (e.g., Androgen Receptor) Molecule->Receptor Binds HSP HSP90 Receptor->HSP Dissociates from Dimer Receptor Dimerization Receptor->Dimer Nucleus Nucleus Dimer->Nucleus DNA DNA (Hormone Response Element) Dimer->DNA Binds to Transcription Modulation of Gene Transcription DNA->Transcription

Caption: Potential interaction pathway with nuclear hormone receptors.

Intermediate for Synthesis

The phenolic hydroxyl group and the benzyl ether provide two distinct points for further chemical modification. The phenol can be used in reactions like etherification or esterification, while the benzyl group can be removed through hydrogenolysis to reveal another phenol, allowing for differential functionalization of the two aromatic rings. This versatility makes it a valuable building block for creating libraries of compounds for drug screening. The synthesis of its parent compound, 4-(benzyloxy)phenol, is a well-established industrial process.[10][11]

Conclusion

This compound is more than a molecule with a defined molecular weight of 340.4 g/mol ; it is a versatile chemical entity with significant potential. This guide has provided the essential technical details for its synthesis, characterization, and application. For researchers in drug discovery, the diphenyl sulfone core, combined with the strategic placement of functional groups, offers a promising scaffold for developing novel therapeutics, particularly in the realm of endocrine-related diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 113063, Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
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  • Uchida, K., et al. (2014). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry.
  • Dana Bioscience (2024). 4-[(4-Benzyloxyphenyl)sulfonyl]phenol.
  • Google Patents (1996). JPH085832B2 - Method for producing 4-benzyloxyphenol.
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An In-depth Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Diaryl Sulfone

In the landscape of modern drug discovery, the rational design of small molecules with specific biological activities is paramount. The diaryl sulfone scaffold has emerged as a privileged structure, present in a multitude of compounds with diverse therapeutic applications. This guide focuses on a particularly intriguing derivative, 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol. Its structure, combining the diaryl sulfone core with a benzyloxy protective group and a reactive phenol, presents a unique confluence of chemical properties that beckon exploration for novel therapeutic interventions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical characteristics, a robust synthesis protocol, and an exploration of its potential biological activities based on established structure-activity relationships within this chemical class.

Molecular Architecture and Physicochemical Properties

The foundational step in evaluating any potential drug candidate is a thorough understanding of its molecular structure and inherent physicochemical properties. These characteristics govern its solubility, stability, and ultimately, its pharmacokinetic and pharmacodynamic behavior.

IUPAC Name: 4-(4-(phenylmethoxy)phenyl)sulfonylphenol[1]

Synonyms: 4-Benzyloxy-4′-hydroxydiphenyl sulfone, p-((p-Benzyloxyphenyl)sulphonyl)phenol[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

This molecule is characterized by two phenyl rings linked by a sulfonyl group. One phenyl ring is substituted with a hydroxyl group (phenol), while the other bears a benzyloxy group. The sulfonyl group acts as a rigid linker, influencing the spatial orientation of the two aromatic rings. The phenolic hydroxyl group provides a site for potential hydrogen bonding and can be a key pharmacophore for interaction with biological targets. The benzyloxy group, on the other hand, is often employed as a protecting group in organic synthesis and can modulate the lipophilicity of the molecule.

Physicochemical Data Summary:

PropertyValueSource
Molecular Formula C₁₉H₁₆O₄S[2]
Molecular Weight 340.39 g/mol [1][2]
CAS Number 63134-33-8[2]
Melting Point 166-168 °C[2]
Boiling Point 558.6 °C at 760 mmHg[2]
Density 1.304 g/cm³[2]
XLogP3 4.2[1]

The XLogP3 value of 4.2 suggests that the compound is relatively lipophilic, which has implications for its membrane permeability and potential for oral bioavailability.

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be achieved through a reliable and scalable two-step process, commencing with the preparation of the key intermediate, 4-benzyloxyphenol. The causality behind each step is explained to ensure reproducibility and understanding of the underlying chemical transformations.

Step 1: Synthesis of 4-Benzyloxyphenol

The initial step involves the Williamson ether synthesis, a classic and robust method for forming ethers. Here, the phenolic hydroxyl group of hydroquinone is selectively mono-benzylated.

Reaction Scheme:

Caption: Synthesis of 4-Benzyloxyphenol from hydroquinone and benzyl bromide.

Methodology:

  • Reaction Setup: To a solution of hydroquinone (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.05 eq). The use of a slight excess of benzyl bromide ensures complete consumption of the starting phenol, while potassium carbonate acts as a mild base to deprotonate the hydroquinone. Acetone is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux.

  • Reaction Execution: The reaction mixture is heated to reflux and stirred for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting hydroquinone is consumed.

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is then dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-benzyloxyphenol as a white solid. A patent describes a similar synthesis using benzyl halide and hydroquinone in methanol with a base.[3]

Step 2: Sulfonylation to Yield this compound

The final step involves the sulfonylation of the previously synthesized 4-benzyloxyphenol with 4-hydroxybenzenesulfonyl chloride. This electrophilic aromatic substitution reaction forms the diaryl sulfone linkage.

Reaction Scheme:

Potential_Biological_Activities A This compound B Diaryl Sulfone Core A->B C Phenolic Moiety A->C D Benzyloxy Group A->D E Anticancer Activity B->E F Antimicrobial Activity B->F G Enzyme Inhibition C->G D->G Modulates Lipophilicity H Tubulin Polymerization Inhibition E->H I Androgen Receptor Antagonism E->I K p53 Pathway Modulation F->K J Tyrosinase Inhibition G->J Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Anticancer cluster_2 Antimicrobial cluster_3 In Vivo Evaluation A Cytotoxicity Assays (e.g., MTT, LDH) C Cell-Based Functional Assays A->C B Enzyme Inhibition Assays (e.g., Tyrosinase, Kinases) B->C D Cell Cycle Analysis C->D E Apoptosis Assays (e.g., Annexin V) C->E F Tubulin Polymerization Assay C->F G AR Reporter Gene Assay C->G H MIC Determination C->H I Intracellular Killing Assay (e.g., in macrophages) C->I L Xenograft Tumor Models (for anticancer activity) D->L E->L F->L G->L M Infection Models (for antimicrobial activity) H->M J p53 Pathway Analysis (Western Blot, qPCR) I->J I->M J->M K Pharmacokinetic Studies (ADME) L->K N Toxicology Studies L->N M->K M->N

Sources

An In-depth Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, a diaryl sulfone of interest to researchers in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its molecular architecture and potential utility.

Core Chemical Identity and Properties

This compound, with the CAS number 63134-33-8, is a trifunctional organic molecule featuring a central diaryl sulfone core.[1] One aromatic ring is substituted with a hydroxyl group (a phenol), while the other bears a benzyloxy substituent. This unique arrangement of functional groups imparts a combination of rigidity from the sulfone bridge and conformational flexibility from the benzyl ether linkage, making it an intriguing scaffold for further chemical exploration.[2]

Nomenclature and Structural Identifiers
  • IUPAC Name: this compound[1]

  • Synonyms: 4-Benzyloxy-4'-hydroxydiphenyl sulfone, p-((p-Benzyloxyphenyl)sulphonyl)phenol, Bisphenol S-monobenzyl ether[1]

  • Molecular Formula: C₁₉H₁₆O₄S[1]

  • Molecular Weight: 340.4 g/mol [1]

  • CAS Number: 63134-33-8[1]

  • InChIKey: UWPJWCBDMZHMTN-UHFFFAOYSA-N[1]

  • Canonical SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection for synthesis and biological assays.

PropertyValueSource
Melting Point 166-168 °C[3]
Boiling Point (Predicted) 558.6 °C at 760 mmHg[3]
Density (Predicted) 1.304 g/cm³[3]
XLogP3 4.2[1]
Flash Point (Predicted) 291.6 °C[3]

Synthesis and Manufacturing

While specific, detailed experimental procedures for the synthesis of this compound are not extensively documented in readily available literature, its structure as a diaryl sulfone suggests several plausible synthetic routes based on established organic chemistry principles. The following proposed synthesis is a logical approach for laboratory-scale preparation.

Proposed Synthetic Pathway: A Two-Step Approach

A logical and efficient synthesis can be envisioned in two primary stages: the formation of the diaryl sulfone core via a Friedel-Crafts reaction, followed by the introduction of the benzyl group through a Williamson ether synthesis.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Sulfonylation cluster_1 Alternative Step 2: Williamson Ether Synthesis A 4-Hydroxybenzenesulfonyl chloride C This compound A->C Lewis Acid (e.g., AlCl3) Dichloromethane, 0 °C to rt B Benzyloxybenzene B->C D 4,4'-Sulfonyldiphenol (Bisphenol S) F This compound D->F Base (e.g., K2CO3) Acetone, reflux E Benzyl Bromide E->F

Caption: Proposed synthetic workflows for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Sulfonylation of Benzyloxybenzene

This step involves the electrophilic aromatic substitution of benzyloxybenzene with 4-hydroxybenzenesulfonyl chloride, catalyzed by a Lewis acid.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

  • Addition of Lewis Acid: Cool the flask to 0 °C using an ice bath and slowly add anhydrous aluminum chloride (AlCl₃).

  • Addition of Reactants: Dissolve 4-hydroxybenzenesulfonyl chloride in anhydrous DCM and add it dropwise to the stirred suspension. Subsequently, add a solution of benzyloxybenzene in anhydrous DCM dropwise over 30 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Step 1 & 2: Williamson Ether Synthesis from Bisphenol S

This approach involves the selective mono-benzylation of 4,4'-sulfonyldiphenol (Bisphenol S).

  • Reaction Setup: In a round-bottom flask, dissolve 4,4'-sulfonyldiphenol and potassium carbonate in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF).

  • Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride to the mixture.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Workup and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The residue can be purified by column chromatography to isolate the desired mono-benzylated product from the starting material and the di-benzylated byproduct.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the three phenyl rings. The benzylic protons (CH₂) should appear as a singlet. The phenolic hydroxyl proton will be a broad singlet, and its chemical shift may vary with concentration and solvent. The aromatic protons will exhibit complex splitting patterns (doublets and multiplets) in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 19 carbon atoms, though some aromatic carbons may have overlapping chemical shifts. The benzylic carbon will be readily identifiable. The carbons attached to the sulfonyl group and the oxygen atoms will be deshielded and appear at a lower field.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (340.4 m/z). Fragmentation patterns would likely involve cleavage of the benzyl group and the sulfonyl group, leading to characteristic fragment ions.

Reactivity and Chemical Behavior

The molecule possesses three key reactive sites: the phenolic hydroxyl group, the aromatic rings, and the benzyl ether.

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated with a base. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols. This functionality is a key handle for derivatization.

  • Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution. The positions of substitution will be directed by the existing sulfonyl and ether/hydroxyl groups.

  • Benzyl Ether: The benzyl group can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C), which would unmask a second phenolic hydroxyl group, converting the molecule to 4,4'-sulfonyldiphenol (Bisphenol S).

Applications and Future Research Directions

Currently, there is limited published information on the specific biological activities or direct applications of this compound. However, its chemical structure suggests several areas of potential interest for researchers.

Intermediate in Organic Synthesis

The presence of a reactive phenolic hydroxyl group makes this compound a valuable intermediate for the synthesis of more complex molecules. It can serve as a building block for creating libraries of compounds for screening in drug discovery programs. For instance, a European patent describes the use of a derivative, 4-benzyloxy-4'-(2-methylglycidyloxy) diphenylsulfone, in the formulation of thermal recording materials, highlighting the potential of this chemical scaffold in materials science.

Scaffold for Medicinal Chemistry

The diaryl sulfone motif is present in a number of biologically active compounds. The combination of the sulfone bridge, the phenolic hydroxyl, and the benzyloxy group in this compound provides a unique three-dimensional structure that could be explored for various therapeutic targets. The phenolic hydroxyl can act as a hydrogen bond donor and acceptor, which is often crucial for binding to biological macromolecules.

Unexplored Biological Potential

While the biological activity of this specific molecule is not well-documented, the closely related compound, 4-(benzyloxy)phenol, has been investigated for its immunomodulatory and antimycobacterial properties. It is plausible that this compound could exhibit its own unique biological profile. Further research is warranted to explore its potential in areas such as:

  • Antimicrobial activity: Screening against various bacterial and fungal strains.

  • Anticancer activity: Evaluation against a panel of cancer cell lines.

  • Enzyme inhibition: Testing against specific enzymes where diaryl sulfone structures have shown activity.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is a diaryl sulfone with a well-defined chemical structure and physical properties. While its direct applications are not yet widely established, its chemical functionalities make it a promising candidate for further research and development, both as a versatile chemical intermediate and as a potential scaffold for the design of new bioactive molecules. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their exploration of this intriguing compound.

References

  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • Oakwood Chemical. This compound. [Link]
  • European Patent Office. (1992).
  • Mishra, A., et al. (2024). 4-(Benzyloxy)phenol-induced p53 exhibits antimycobacterial response triggering phagosome-lysosome fusion through ROS-dependent intracellular Ca2+ pathway in THP-1 cells. Microbiological Research, 282, 127664. [Link]
  • Mishra, A., et al. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. Immunological Research, 73(1), 99. [Link]
  • Utah Tech University. Williamson Ether Synthesis. [Link]
  • Francis Academic Press.

Sources

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as Bisphenol S-monobenzyl ether, is a diaryl sulfone derivative of significant interest in medicinal chemistry and materials science. Its structure combines a flexible benzyloxy ether linkage with the rigid, electron-withdrawing sulfone bridge and an acidic phenolic hydroxyl group. This unique combination of functional groups imparts specific physical properties that are critical to its behavior in both biological and chemical systems. Understanding these properties is paramount for researchers engaged in drug design, polymer chemistry, and synthetic methodology development.

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in established analytical techniques. It is designed not merely to present data, but to offer insight into the experimental basis of these values and their implications for practical application. As Senior Application Scientists, we recognize that the "why" behind a protocol is as crucial as the "how," ensuring that the data generated is both accurate and meaningful.

Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its fundamental identifiers and computed physicochemical parameters. These values provide an initial fingerprint of the molecule's size, polarity, and potential behavior.

Chemical Structure and Identifiers

The molecule consists of two phenyl rings linked by a sulfonyl group (SO₂). One ring is substituted with a hydroxyl group (-OH), rendering it a phenol. The other is substituted with a benzyloxy group (-OCH₂C₆H₅).

Caption: Chemical structure of this compound.

Data Summary Table

The following table summarizes the key physical and chemical properties of the compound.

PropertyValueSource(s)
CAS Number 63134-33-8[1][2]
Molecular Formula C₁₉H₁₆O₄S[1][3]
Molecular Weight 340.39 g/mol [1]
IUPAC Name This compound
Melting Point 166-168 °C[1]
Boiling Point 558.6 °C at 760 mmHg[1]
Density 1.304 g/cm³[1]
pKa (Predicted) 7.23 ± 0.15[4]
XLogP3 4.9[1]
Polar Surface Area 72.0 Ų[1]

Thermal Properties

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For this compound, the reported melting range is a sharp 166-168 °C , suggesting a high degree of purity.[1] A broad melting range would typically indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

The choice of a slow, controlled heating rate is the most critical parameter in obtaining an accurate melting point. Rapid heating can cause a lag between the temperature of the heating block and the sample itself, leading to an erroneously wide and elevated melting range. A rate of 1-2 °C per minute near the expected melting point is standard practice to ensure thermal equilibrium.[5]

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed. The open end of a glass capillary tube is tapped into the powder until a 1-2 mm column of packed material is obtained at the sealed end.[5]

  • Apparatus Setup: The capillary tube is placed into the heating block of a calibrated melting point apparatus.

  • Initial Rapid Heating: The apparatus is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~145 °C).

  • Controlled Heating and Observation: The heating rate is then reduced to 1-2 °C per minute.[5] The sample is observed through the magnifying lens.

  • Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T₁-T₂.[5]

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis crush Crush Crystalline Solid pack Pack 1-2 mm in Capillary crush->pack insert Insert into Apparatus pack->insert heat_fast Rapid Heat to ~145°C insert->heat_fast heat_slow Slow Heat (1-2°C/min) heat_fast->heat_slow observe Observe & Record T1 and T2 heat_slow->observe report Melting Range (166-168 °C) observe->report Report Range

Caption: Workflow for Melting Point Determination.

Solubility and Acidity

Aqueous and Organic Solubility

Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. While extensive quantitative data for this compound is not publicly available, its structure suggests low aqueous solubility due to the two large aromatic rings and a predicted XLogP3 of 4.9.[1] It is predicted to be soluble in polar organic solvents like methanol and DMSO.[4]

For drug discovery, it is crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility, determined by methods like the shake-flask protocol below, represents the true equilibrium saturation point of a compound. It is the gold standard for understanding a compound's intrinsic properties. Kinetic solubility, often measured in high-throughput screens, reflects how readily a compound dissolves and can be influenced by factors like the rate of addition from a DMSO stock solution.[3]

This protocol is the benchmark for determining equilibrium solubility.[6][7]

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: The vial is agitated in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: The suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.

  • Validation: The solid material remaining in the vial should be analyzed (e.g., by DSC or XRD) to confirm that no phase change or degradation has occurred during the experiment.

Acidity (pKa)

The phenolic hydroxyl group is the primary acidic site on the molecule. The predicted pKa is approximately 7.23 .[4] This value is significantly lower (more acidic) than that of phenol itself (pKa ≈ 10).

The increased acidity is a direct consequence of the powerful electron-withdrawing effect of the para-sulfonyl group (-SO₂-). This group stabilizes the corresponding phenoxide anion through resonance and inductive effects, delocalizing the negative charge and making the deprotonation of the hydroxyl group more favorable. Understanding the pKa is critical, as the ionization state of a molecule at physiological pH (≈7.4) dictates its solubility, membrane permeability, and potential for receptor binding. With a pKa of 7.23, a significant portion of the molecule will exist as the anionic phenoxide form at physiological pH.

Spectroscopic Characterization

Spectroscopic analysis provides irrefutable confirmation of a molecule's structure and functional group composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

  • O-H Stretch (Phenol): A strong, broad absorption band in the region of 3200-3550 cm⁻¹ . The broadening is a result of intermolecular hydrogen bonding.[8]

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks typically appearing just above 3000 cm⁻¹ .[8]

  • S=O Asymmetric & Symmetric Stretch (Sulfone): Two strong, characteristic peaks are expected for the sulfone group, typically found around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[9] These are often the most intense peaks in the fingerprint region.

  • C-O Stretch (Phenol & Ether): Strong absorptions in the 1200-1260 cm⁻¹ region are characteristic of the aryl C-O bond vibrations.[8]

  • Aromatic C=C Bending: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for phenols as it allows for the observation of the exchangeable -OH proton.

  • Referencing: A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[10]

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. The spectrum is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.[11]

  • Phenolic -OH: A broad singlet, typically downfield (> δ 9.0 ppm). Its chemical shift can be concentration-dependent.

  • Aromatic Protons (8H): A series of doublets and triplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the phenol ring adjacent to the sulfone group will be the most downfield due to the strong electron-withdrawing effect.

  • Benzyl Protons (-CH₂-): A sharp singlet around δ 5.1 ppm.

  • Benzyl Aromatic Protons (5H): A multiplet around δ 7.3-7.5 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Given the compound's high molecular weight and low volatility, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are more suitable than Electron Ionization (EI).[12][13]

  • Molecular Ion Peak: The exact mass is 340.077.

    • In positive ion mode, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 341.084 .

    • In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 339.070 would be prominent due to the acidic phenol.

Solid-State Properties

Crystal Structure Analysis

The three-dimensional arrangement of molecules in the solid state can significantly impact physical properties like solubility and melting point. Diaryl sulfones are known to exhibit polymorphism, where a single compound can crystallize into multiple different forms.

Determining the single-crystal X-ray structure is the definitive method for elucidating the 3D architecture, including bond angles, lengths, and intermolecular interactions like hydrogen bonding. For drug development, identifying the most stable polymorph is a regulatory requirement, as different crystal forms can have different dissolution rates and, consequently, different bioavailabilities.

While specific crystal structure data for this compound is not publicly available, the following workflow represents the standard, self-validating system for its determination.

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined (structure solution). This initial model is then refined against the experimental data to achieve the best possible fit.[14]

  • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factor) and deposited in a crystallographic database.

xray_workflow cluster_exp Experiment cluster_comp Computation & Analysis grow Grow Single Crystal mount Mount Crystal on Goniometer grow->mount collect Collect Diffraction Data mount->collect solve Solve Phase Problem (Generate Electron Density Map) collect->solve refine Refine Atomic Positions solve->refine validate Validate Final Structure (e.g., R-factor) refine->validate deposit Final 3D Structure (CIF File) validate->deposit Deposit to Database

Caption: Workflow for Single-Crystal X-ray Diffraction.

References

  • National Center for Biotechnology Information. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • University of Calgary. Melting point determination.
  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
  • Yan, N. L., Wilson, I. A., & Kelly, J. W. (2023). Crystal Structures of Diaryl Hydrazone and Sulfone Stabilizers in Complex with an Amyloidogenic Light Chain Reveal an Alternate Ligand-Binding Cavity. Israel Journal of Chemistry, 63(10-11), e202300002. [Link]
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Dong, V. M., & Riedel, J. (2017). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. [Link]
  • Oakwood Chemical. This compound. [Link]
  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
  • Hawach. Analyzing Non-Volatile Compounds with GC-MS: A Guide. [Link]
  • Lund University Publications.
  • Silverberg, L. J., et al. (2023). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one and 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1][16]thiazin-4-one.
  • eCampusOntario Pressbooks. Mass Spectrometry (MS). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
  • Pharmapproach.
  • Torgerson, D. F., Skowronski, R. P., & Macfarlane, R. D. (1974). New approach to the mass spectroscopy of non-volatile compounds.
  • Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]
  • Chemistry Steps. Interpreting IR Spectra. [Link]
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
  • Fiveable. Mass spectrometry (MS). Organic Chemistry II. [Link]
  • Musci, M., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8590. [Link]
  • ICCVAM.
  • European Biomedical Institute.
  • De la Rosa, M. A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules, 28(14), 5433. [Link]
  • Wi, S., & Gonzalez-Sarrıas, A. (2018). Acquiring 1H and 13C Spectra. NMR-Based Metabolomics in Systems Biology. [Link]
  • ResearchGate.
  • Neliti. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]
  • ChemBK. 4-hydroxyphenyl sulfone. [Link]

Sources

An In-Depth Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, a key chemical intermediate with significant applications in industrial chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's properties, synthesis, analysis, and applications.

Chemical Identity and Synonyms

This compound is a diaryl sulfone derivative characterized by a benzyloxy group on one phenyl ring and a hydroxyl group on the other. This structural arrangement imparts specific chemical properties that are leveraged in its primary applications.

A comprehensive list of synonyms and identifiers for this compound is provided below to aid in its recognition across various chemical databases and literature.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 63134-33-8[1]
Molecular Formula C₁₉H₁₆O₄S[1]
Molecular Weight 340.40 g/mol [1]
Synonyms Phenol, 4-[[4-(phenylmethoxy)phenyl]sulfonyl]-[1], 4-Benzyloxy-4'-hydroxydiphenyl sulfone[1], p-((p-Benzyloxyphenyl)sulphonyl)phenol[1], BPS-MPE, 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and application.

PropertyValue
Melting Point 164-166 °C
Boiling Point 610 °C (literature)
Density 1.304 g/cm³
Appearance White to off-white solid
Solubility Insoluble in water, soluble in many organic solvents.
logP ~3.6 (OECD Test Guideline 107)

Synthesis and Manufacturing

The synthesis of this compound can be approached through several established organic chemistry reactions. The two primary retrosynthetic routes involve the formation of the sulfonyl linkage via a Friedel-Crafts reaction or the formation of the ether linkage via a Williamson ether synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides two plausible synthetic pathways:

G cluster_0 Route A: Friedel-Crafts Sulfonylation cluster_1 Route B: Williamson Ether Synthesis target This compound routeA_key Key Step: Friedel-Crafts Sulfonylation target->routeA_key Disconnect C-S bond routeB_key Key Step: Williamson Ether Synthesis target->routeB_key Disconnect C-O bond precursorA1 Benzyloxybenzene routeA_key->precursorA1 precursorA2 4-Hydroxybenzenesulfonyl chloride routeA_key->precursorA2 precursorB1 4-((4-Hydroxyphenyl)sulfonyl)phenol (Bisphenol S) routeB_key->precursorB1 precursorB2 Benzyl halide routeB_key->precursorB2

Figure 1: Retrosynthetic analysis of this compound.
Experimental Protocol: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a common and reliable method for the preparation of ethers. In this context, it involves the reaction of a phenoxide with an alkyl halide. A general protocol based on this approach is outlined below.

Materials:

  • 4,4'-Sulfonyldiphenol (Bisphenol S)

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable polar aprotic solvent)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,4'-sulfonyldiphenol and a slight molar excess of potassium carbonate in acetone.

  • Addition of Benzylating Agent: To the stirring suspension, add a stoichiometric amount of benzyl chloride dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude product in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a white to off-white solid.

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed through various analytical techniques.

G cluster_0 Structural Elucidation cluster_1 Purity and Thermal Properties NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) MS Mass Spectrometry (MS) IR Infrared Spectroscopy (IR) HPLC High-Performance Liquid Chromatography (HPLC) DSC Differential Scanning Calorimetry (DSC) Compound This compound Compound->NMR Compound->MS Compound->IR Compound->HPLC Compound->DSC

Figure 2: Key analytical techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the two distinct phenyl rings, the benzylic protons, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the sulfonyl group and the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural confirmation. The molecular ion peak should correspond to the calculated molecular weight of C₁₉H₁₆O₄S.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A well-developed HPLC method will show a single major peak for the desired product, with any impurities appearing as separate, smaller peaks.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Applications

The primary application of this compound is as a color developer in thermal printing papers.[2][3]

Mechanism of Action in Thermal Paper

Thermal paper contains a layer of a leuco dye (a colorless or faintly colored dye precursor) and a developer.[3] When heat is applied by a thermal printer head, the developer and the leuco dye melt and react, causing the dye to undergo a chemical transformation that results in a colored form.

The role of this compound as a developer is to act as a proton donor. The acidic phenolic proton is transferred to the leuco dye, which induces a conformational change, often the opening of a lactone ring, leading to the formation of a highly conjugated and colored system.[4][5]

G cluster_0 Initial State (Colorless) cluster_1 Activated State (Colored) LeucoDye_colorless Leuco Dye (Colorless) Heat Heat Application (from thermal printer) LeucoDye_colorless->Heat Developer_inactive This compound Developer_inactive->Heat ProtonTransfer Proton Transfer Heat->ProtonTransfer LeucoDye_colored Colored Dye ProtonTransfer->LeucoDye_colored Developer_deprotonated Deprotonated Developer ProtonTransfer->Developer_deprotonated

Sources

An In-Depth Technical Guide to 4-Benzyloxyphenyl 4-Hydroxyphenyl Sulfone: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenyl 4-hydroxyphenyl sulfone, also known as Bisphenol S monobenzyl ether, is a key organic intermediate with significant applications in medicinal chemistry and materials science. Its rigid diaryl sulfone structure, combined with the versatile functionalities of a phenolic hydroxyl group and a benzyl ether, makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, analytical characterization, and its critical role as a precursor in the development of next-generation pharmaceuticals, particularly Selective Estrogen Receptor Modulators (SERMs).

Physicochemical Properties

4-Benzyloxyphenyl 4-hydroxyphenyl sulfone is a white to off-white crystalline solid at room temperature.[1][2] Its core structure consists of two phenyl rings linked by a sulfonyl group, with a hydroxyl group on one ring and a benzyloxy group on the other. This combination of a flexible ether linkage and a rigid sulfone bridge imparts unique properties to the molecule, influencing its solubility, thermal stability, and reactivity.[3]

PropertyValueSource(s)
CAS Number 63134-33-8[1]
Molecular Formula C₁₉H₁₆O₄S[1]
Molecular Weight 340.39 g/mol [1]
Melting Point 168-173 °C[2]
Boiling Point (Predicted) 558.6 ± 40.0 °C[1]
Density (Predicted) 1.304 ± 0.06 g/cm³[1]
pKa (Predicted) 7.23 ± 0.15[1]
Solubility Soluble in Methanol[1]
Storage Room temperature, sealed in a dry environment[1]

Synthesis and Purification

The most common and industrially relevant synthesis of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone involves the selective mono-O-benzylation of 4,4'-dihydroxydiphenyl sulfone (Bisphenol S). This reaction leverages the differential reactivity of the two phenolic hydroxyl groups, or more commonly, uses stoichiometric control of the reagents to favor the monosubstituted product.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification BPS 4,4'-Dihydroxydiphenyl Sulfone (Bisphenol S) Reaction Mono-O-benzylation (40-80°C) BPS->Reaction BnCl Benzyl Chloride BnCl->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Solvent Solvent (e.g., Water, DMF) Solvent->Reaction Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Reaction->Extraction Reaction Mixture Neutralization Neutralization (e.g., HCl) Extraction->Neutralization Recrystallization Recrystallization (e.g., Toluene) Neutralization->Recrystallization Product 4-Benzyloxyphenyl 4-Hydroxyphenyl Sulfone Recrystallization->Product Purified Product

Caption: General workflow for the synthesis of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established patent literature.

Materials:

  • 4,4'-Dihydroxydiphenyl sulfone (Bisphenol S)

  • Benzyl chloride

  • Sodium hydroxide (NaOH)

  • Water

  • Toluene

  • Ethyl acetate

  • Hydrochloric acid (HCl), diluted

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 4,4'-dihydroxydiphenyl sulfone (1 mole equivalent) in water containing 0.8-1.2 mole equivalents of sodium hydroxide.[4] The use of a slight sub-stoichiometric amount of base is crucial for maximizing the yield of the mono-benzylated product and minimizing the formation of the di-benzylated byproduct.

  • Addition of Benzyl Chloride: Heat the solution to a temperature between 40-80°C.[4] Slowly add 0.8-1.2 mole equivalents of benzyl chloride to the reaction mixture. Maintain vigorous stirring to ensure proper mixing of the reactants.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add toluene to the reaction mixture to extract the di-benzylated byproduct into the organic phase. Separate the aqueous layer.

  • Product Extraction: Add ethyl acetate to the aqueous layer to extract the desired 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone. The unreacted Bisphenol S will largely remain in the aqueous layer.

  • Purification: Separate the ethyl acetate layer, neutralize it with diluted hydrochloric acid, and wash with water. Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from toluene to yield white crystals of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone.

Spectroscopic Data (Predicted and Representative)

While experimentally derived spectra for this specific compound are not widely published in peer-reviewed literature, typical spectroscopic features can be predicted based on its structure and data from its precursor, 4,4'-dihydroxydiphenyl sulfone.

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings. The protons on the hydroxyphenyl ring will appear as a distinct set of signals compared to those on the benzyloxyphenyl ring. The five protons of the benzyl group will appear as a multiplet, and the methylene protons (-CH₂-) of the benzyl group will exhibit a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 19 carbon atoms. The chemical shifts will be indicative of the aromatic carbons, the carbon of the methylene group in the benzyl ether, and the carbons of the benzyl group's phenyl ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Other key absorbances will include those for the C-O-C stretching of the ether linkage, the S=O stretching of the sulfone group, and the C-H and C=C stretching of the aromatic rings.[5]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (340.39 g/mol ). Fragmentation patterns would likely involve the cleavage of the benzyl group and potentially the loss of SO₂.[2][6]

Applications in Drug Development

The primary application of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone in drug development is as a key intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[7] SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism, making them valuable for treating hormone-sensitive conditions like breast cancer and osteoporosis.[8]

Role in the Synthesis of Arzoxifene

Arzoxifene (LY-353381) is a third-generation SERM that has been investigated for the prevention and treatment of breast cancer and osteoporosis.[9][10] It is a potent estrogen antagonist in mammary and uterine tissues while acting as an agonist in bone.[10]

While detailed, step-by-step synthetic routes from 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone to arzoxifene are proprietary, the structural similarity suggests its potential role in constructing the core of the arzoxifene molecule. A plausible synthetic strategy would involve using the phenolic hydroxyl group of 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone to form an ether linkage with another molecular fragment, a common step in building complex SERMs.

G cluster_start Starting Intermediate cluster_process Synthetic Steps BPS_BOP 4-Benzyloxyphenyl 4-Hydroxyphenyl Sulfone Reaction1 Coupling/Condensation Reaction BPS_BOP->Reaction1 Reaction2 Further Modifications (e.g., debenzylation, side chain addition) Reaction1->Reaction2 Final_Product Arzoxifene (or other SERMs) Reaction2->Final_Product

Sources

An In-Depth Technical Guide to the Chemical Landscape of Bisphenol S 4-Benzyl Ether (BPS-BN)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bisphenol S 4-benzyl ether (BPS-BN), a derivative of the widely utilized industrial chemical Bisphenol S (BPS). While specific literature on BPS-BN is nascent, this document synthesizes foundational knowledge of BPS with established principles of organic synthesis and analysis to offer a detailed exploration of BPS-BN's chemical structure, putative synthesis, anticipated properties, and potential toxicological profile. This guide is intended to serve as a foundational resource for researchers in toxicology, materials science, and drug development, providing both established data on the parent compound and reasoned postulations on the characteristics of its benzyl ether derivative to stimulate and inform future research endeavors. We will delve into the synthesis of BPS, propose a robust method for the subsequent etherification to yield BPS-BN, and outline detailed protocols for its analysis and characterization. Furthermore, we will explore the known signaling pathways disrupted by BPS and present a hypothetical framework for how the addition of a benzyl moiety might modulate these interactions.

Introduction: The Bisphenol S Precursor

Bisphenol S (BPS), with the IUPAC name 4,4'-sulfonyldiphenol, is an organic compound that has seen increasing use as a replacement for Bisphenol A (BPA) in the manufacturing of polycarbonate plastics and epoxy resins.[1][2] Its chemical structure is characterized by two phenol rings linked by a sulfonyl group, which imparts greater thermal and light stability compared to BPA.[3] However, this structural similarity to BPA has raised concerns about its own potential as an endocrine-disrupting chemical (EDC).[4][5] Numerous studies have indicated that BPS exhibits estrogenic and anti-androgenic activities, raising questions about its safety as a BPA substitute.[6][7]

The subject of this guide, Bisphenol S 4-benzyl ether (BPS-BN), also referred to as Bisphenol S monobenzyl ether (BPS-MPE), is a derivative of BPS where one of the phenolic hydroxyl groups is etherified with a benzyl group.[8] This modification is expected to significantly alter the physicochemical properties and biological activity of the parent molecule. Understanding the synthesis, properties, and potential biological impact of BPS-BN is crucial for a comprehensive assessment of the environmental and health profiles of BPS derivatives.

Synthesis and Chemical Properties

Synthesis of Bisphenol S (BPS)

The industrial synthesis of Bisphenol S is typically achieved through the reaction of two equivalents of phenol with one equivalent of sulfuric acid or oleum.[1] This electrophilic aromatic substitution reaction can also yield the 2,4'-sulfonyldiphenol isomer as a common byproduct.[9]

Proposed Synthesis of Bisphenol S 4-Benzyl Ether (BPS-BN)

The most logical and widely applicable method for the synthesis of BPS-BN from BPS is the Williamson ether synthesis .[10][11] This reaction involves the deprotonation of a phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, benzyl bromide.

  • Deprotonation of Bisphenol S:

    • Dissolve one equivalent of Bisphenol S in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a slight excess (1.1 equivalents) of a moderately strong base, such as potassium carbonate (K₂CO₃), to the solution. The use of a milder base is intended to favor mono-etherification.

    • Stir the mixture at room temperature for 1-2 hours to ensure the formation of the potassium phenoxide salt.

  • Etherification:

    • To the stirred suspension, add one equivalent of benzyl bromide dropwise at room temperature.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent like ethyl acetate.

    • Separate the organic layer, and wash it sequentially with a dilute aqueous solution of sodium hydroxide (to remove any unreacted BPS), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired Bisphenol S 4-benzyl ether.

Chemical Properties of BPS and Anticipated Properties of BPS-BN

The introduction of the benzyl group is expected to alter the physicochemical properties of BPS. The table below summarizes the known properties of BPS and the anticipated changes in BPS-BN.

PropertyBisphenol S (BPS)Bisphenol S 4-Benzyl Ether (BPS-BN) (Anticipated)Rationale for Change
Molecular Formula C₁₂H₁₀O₄S[9]C₁₉H₁₆O₄SAddition of a C₇H₆ group.
Molecular Weight 250.27 g/mol [9]340.40 g/mol Addition of a benzyl group (90.13 g/mol ).
Appearance White crystalline solid[12]Likely a white to off-white solidGeneral appearance of similar aromatic ethers.
Melting Point 245-250 °C[1]Lower than BPSDisruption of the symmetric crystal lattice and intermolecular hydrogen bonding network of BPS.
Solubility Soluble in ethanol, ether; slightly soluble in benzene, DMSO; insoluble in water.[9]Increased solubility in non-polar organic solvents (e.g., toluene, dichloromethane); decreased solubility in polar protic solvents (e.g., water, ethanol).The bulky, non-polar benzyl group increases lipophilicity.
Acidity (pKa) pKa₁ ≈ 8.2[3]The remaining phenolic proton will have a similar or slightly higher pKa.The ether linkage has a minor electronic effect on the distal phenolic hydroxyl group.

Analytical and Characterization Methodologies

Accurate identification and quantification of BPS-BN are essential for research in various fields. The following are standard analytical techniques that would be employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of bisphenols and their derivatives.[13][14]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer (LC-MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.2 µm particle size) is suitable for the separation of bisphenols.[13]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape.[13]

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.[13]

  • Detection: UV detection at a wavelength of approximately 275 nm is effective for bisphenols.[13] For higher sensitivity and specificity, mass spectrometry detection is preferred.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of BPS-BN.

  • ¹H NMR: The spectrum of BPS-BN is expected to show distinct signals for the aromatic protons of the two different phenyl rings and the benzylic protons. The protons on the carbon adjacent to the ether oxygen typically appear in the range of 3.4-4.5 ppm.[15]

  • ¹³C NMR: The spectrum will provide information on all the unique carbon atoms in the molecule, confirming the presence of the benzyl group and the bisphenol S backbone.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of BPS-BN. Electrospray ionization (ESI) is a common technique for the analysis of bisphenols.[16] The fragmentation patterns can provide valuable structural information. For bisphenols, common fragment ions include the loss of a phenol group.[16]

Potential Applications and Toxicological Profile

Potential Applications

The functionalization of bisphenols can lead to new applications in polymer science.[12][17] The introduction of a benzyl group in BPS-BN could be explored for:

  • Monomer for Specialty Polymers: The remaining phenolic hydroxyl group allows for its incorporation into polymer chains, potentially creating materials with modified thermal or mechanical properties.

  • Additive in Polymer Formulations: BPS-BN could be investigated as an additive to control gas transport properties or suppress plasticization in polymer membranes.[17]

Toxicological Profile and Endocrine Disruption

Given the known endocrine-disrupting effects of BPS, it is crucial to assess the toxicological profile of BPS-BN.[4] The addition of a bulky, lipophilic benzyl group could alter its interaction with biological receptors.

Endocrine disruptors like BPS can mimic natural hormones by binding to nuclear receptors such as the estrogen receptor (ERα).[1] This can trigger downstream signaling cascades. The benzyl group in BPS-BN could:

  • Sterically Hinder Receptor Binding: The bulky nature of the benzyl group might impede the molecule's ability to fit into the ligand-binding pocket of nuclear receptors, potentially reducing its endocrine-disrupting activity.

  • Increase Lipophilicity and Bioaccumulation: The increased lipophilicity could lead to greater bioaccumulation in fatty tissues, potentially resulting in prolonged exposure and different toxicokinetic profiles.

  • Alter Metabolic Pathways: The ether linkage may be subject to different metabolic pathways compared to the parent hydroxyl group, leading to the formation of different metabolites with their own biological activities.

Further in vitro and in vivo studies are necessary to determine the actual endocrine-disrupting potential of BPS-BN.[6]

Conclusion

Bisphenol S 4-benzyl ether (BPS-BN) represents an important, yet understudied, derivative of Bisphenol S. This technical guide has provided a comprehensive framework for understanding its chemical nature, from its synthesis to its potential applications and toxicological implications. By leveraging the extensive knowledge of BPS and fundamental principles of organic chemistry, we have outlined detailed experimental protocols for the synthesis and analysis of BPS-BN. The provided insights into its anticipated properties and hypothetical biological interactions are intended to serve as a catalyst for further empirical research. As the use of BPS and its derivatives continues, a thorough understanding of compounds like BPS-BN is imperative for ensuring environmental and human health safety.

Visualizations

Synthesis Workflow

Synthesis_of_BPS_BN BPS Bisphenol S Phenoxide BPS Phenoxide BPS->Phenoxide Deprotonation Reaction Williamson Ether Synthesis BPS->Reaction Base K₂CO₃ in DMF Base->Reaction Phenoxide->Reaction BenzylBromide Benzyl Bromide BenzylBromide->Reaction Electrophile BPS_BN Bisphenol S 4-Benzyl Ether (BPS-BN) Reaction->BPS_BN Crude Product Purification Purification (Column Chromatography) BPS_BN->Purification Purification->BPS_BN Pure Product

Caption: Proposed synthesis workflow for Bisphenol S 4-benzyl ether (BPS-BN).

Hypothetical Signaling Pathway

Signaling_Pathway BPS_BN BPS-BN Receptor Estrogen Receptor (ERα) BPS_BN->Receptor Binding? CellMembrane Cell Membrane Nucleus Nucleus Receptor->Nucleus Translocation GeneExpression Altered Gene Expression Nucleus->GeneExpression Transcription BiologicalResponse Endocrine Disruption GeneExpression->BiologicalResponse

Caption: Hypothetical interaction of BPS-BN with a nuclear receptor signaling pathway.

Analytical Workflow

Analytical_Workflow Sample Sample containing BPS-BN Extraction Sample Preparation (e.g., SPE) Sample->Extraction HPLC HPLC Separation (C18 column) Extraction->HPLC Detection Detection HPLC->Detection UV UV (275 nm) Detection->UV MS Mass Spectrometry Detection->MS Data Data Analysis UV->Data MS->Data

Caption: General analytical workflow for the identification and quantification of BPS-BN.

References

  • Bisphenol S - Wikipedia. (n.d.).
  • Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (n.d.).
  • An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues. (n.d.).
  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: a systematic review and comparison of the hormonal activity of bisphenol A substitutes. Environmental health perspectives, 123(7), 643–650. [Link]
  • bisphenol S – An Overview - Taylor & Francis. (n.d.).
  • Bisphenol A, S, & F Analyzed with HPLC - AppNote - MicroSolv. (n.d.).
  • Functionalized Bisphenol A-Based Polymer for High-Performance Structural Supercapacitor Composites - MDPI. (n.d.).
  • Bisphenol S-induced endocrine disruption and reproductive anomalies - ResearchGate. (n.d.).
  • Get the Facts: Bisphenols - Toxic-Free Future. (n.d.).
  • Functional Bisphenol-Based Additive for Controlled Gas Transport and Suppressed Plasticization of Polyimide Membranes | ACS Applied Polymer Materials - ACS Publications. (2024, January 16).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Bisphenols. (n.d.).
  • Sample extraction techniques and high-performance liquid chromatographic methods for the analysis of bisphenols - ResearchGate. (2022, March 25).
  • 18.9: Spectroscopy of Ethers - Chemistry LibreTexts. (2024, March 19).
  • Dossier - Bisphenol S | Food Packaging Forum. (n.d.).
  • Bisphenol S (BPS) - Biomonitoring California - CA.gov. (n.d.).

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An In-Depth Technical Guide to the Solubility of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for determining and understanding its solubility in various organic solvents. We will delve into the physicochemical properties of the molecule, the fundamental principles governing its solubility, and present detailed protocols for accurate solubility assessment.

Introduction: Understanding the Molecule

This compound, with a molecular formula of C₁₉H₁₆O₄S and a molecular weight of 340.39 g/mol , is a diaryl sulfone derivative.[1][2] Its structure features two phenyl rings linked by a sulfonyl group, with one ring substituted with a hydroxyl group (a phenol) and the other with a benzyloxy group. This combination of functional groups imparts a unique polarity profile that dictates its interaction with different solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₉H₁₆O₄S[1][2]
Molecular Weight 340.39 g/mol [1][2]
Melting Point 166-168 °C[1]
XLogP3 4.9[1]
Polar Surface Area (PSA) 72 Ų[1][2]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The XLogP3 value of 4.9 indicates a significant nonpolar character, suggesting that the compound will favor solubility in less polar organic solvents over water. The presence of a hydroxyl group and a sulfonyl group, however, provides sites for hydrogen bonding, which can enhance solubility in polar, protic solvents.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance between solute-solute, solvent-solvent, and solute-solvent interactions.[3] For this compound, the key structural features influencing its solubility are:

  • Large Nonpolar Surface Area: The two phenyl rings and the benzyl group contribute to a significant hydrophobic character, favoring interactions with nonpolar solvents through van der Waals forces.

  • Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor.

  • Hydrogen Bond Acceptors: The oxygen atoms of the sulfonyl (-SO₂-) group and the ether linkage (-O-) can act as hydrogen bond acceptors.

This duality in its structure—a large nonpolar framework combined with hydrogen bonding capabilities—suggests a complex solubility profile. It is expected to have limited solubility in highly polar solvents like water and nonpolar aliphatic solvents like hexane, but potentially higher solubility in solvents of intermediate polarity or those that can engage in hydrogen bonding.

Experimental Determination of Solubility: A Validated Approach

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and is widely used in the pharmaceutical industry.[4][5]

Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of solvent A->B C Seal and agitate at constant temperature (e.g., 25°C) B->C D Incubate for 24-48 hours to reach equilibrium C->D E Centrifuge or filter to remove undissolved solid D->E F Extract clear supernatant E->F G Dilute supernatant with appropriate mobile phase F->G H Quantify concentration using HPLC or UV-Vis G->H

Caption: Workflow of the Shake-Flask Method for Solubility.

Detailed Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring the data generated is accurate and reflects the true equilibrium solubility.

1. Preparation of Saturated Solutions:

  • Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials. A good starting point is 10-20 mg of the compound.

  • Pipette a precise volume (e.g., 2 mL) of the selected organic solvent into each vial.[6] Solvents should span a range of polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).

  • Seal the vials tightly to prevent solvent evaporation.

2. Equilibration:

  • Place the vials in a constant temperature shaker or incubator, typically at 25°C or 37°C.[7]

  • Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.[5][7] It is crucial that a visible excess of solid remains at the end of the equilibration period to confirm that the solution is saturated.[7]

3. Phase Separation:

  • After equilibration, remove the vials and allow them to stand at the same constant temperature to let the excess solid settle.

  • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the suspension using a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step is critical to prevent solid particles from artificially inflating the measured concentration.[8][9]

4. Quantification:

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[8]

  • A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[8]

Data Presentation and Interpretation

The results of the solubility experiments should be tabulated for clear comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol 32.7[Experimental Data][Calculated Data]
Ethanol 24.5[Experimental Data][Calculated Data]
Acetone 20.7[Experimental Data][Calculated Data]
Ethyl Acetate 6.02[Experimental Data][Calculated Data]
Dichloromethane 9.08[Experimental Data][Calculated Data]
Toluene 2.38[Experimental Data][Calculated Data]
Hexane 1.88[Experimental Data][Calculated Data]

Interpreting the Results:

The expected trend would show higher solubility in solvents that can effectively interact with both the polar and nonpolar regions of the molecule.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the hydroxyl and sulfonyl groups. The solubility in these solvents will depend on the balance between these favorable interactions and the energy required to disrupt the solvent's own hydrogen-bonding network to accommodate the large nonpolar part of the solute.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can accept hydrogen bonds and have a significant dipole moment, allowing them to solvate the polar functional groups. Their less structured nature compared to protic solvents may better accommodate the nonpolar regions of the molecule.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Toluene, being aromatic, may exhibit favorable π-stacking interactions with the phenyl rings of the solute. Solubility in aliphatic hexane is expected to be low, as it can only engage in weak van der Waals interactions and cannot effectively solvate the polar hydroxyl and sulfonyl groups.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. This guide has provided a robust framework for understanding and determining its solubility profile in organic solvents. By combining a theoretical understanding of its molecular structure with rigorous experimental methodologies like the shake-flask method, researchers can generate high-quality, reliable data. This information is indispensable for tasks such as reaction condition optimization, formulation development, and predicting bioavailability in early-stage drug discovery.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
  • Quora. How do you perform the shake flask method to determine solubility? (2017-04-27). [Link]
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09). [Link]
  • Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). [Link]
  • World Health Organization (WHO). TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
  • ResearchGate.
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • Scribd. Procedure for Determining Solubility of Organic Compounds. [Link]
  • Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). [Link]
  • National Center for Biotechnology Information. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem Compound Summary for CID 113063. [Link]

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Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, a diarylsulfone derivative, presents a compelling structural motif suggestive of significant biological activity. While direct comprehensive studies on its specific mechanism of action are not extensively documented, its structural architecture, featuring a diphenyl sulfone core, a terminal phenol, and a benzyloxy substituent, allows for the formulation of a robust, testable hypothesis. Drawing parallels with structurally analogous compounds, this guide posits that this compound primarily functions as a modulator of nuclear hormone receptors, with a strong likelihood of exhibiting antagonist activity at the androgen receptor (AR) and potentially the estrogen receptor (ER). This document provides an in-depth exploration of this hypothesized mechanism, grounded in the established pharmacology of related small molecules, and furnishes detailed, field-proven experimental protocols to rigorously validate this hypothesis. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to elucidate the precise molecular interactions and cellular consequences of this compound.

Introduction: Deconstructing the Molecule

This compound is a synthetic organic compound characterized by two phenyl rings linked by a sulfonyl group. One phenyl ring is substituted with a hydroxyl group (a phenol), while the other bears a benzyloxy group. This combination of a flexible ether linkage and a rigid sulfonyl bridge, flanked by functionalized aromatic rings, is reminiscent of various pharmacophores known to interact with biological macromolecules.

The sulfonyl group is a key structural feature of Bisphenol S (BPS), a known endocrine-disrupting chemical that exhibits both estrogenic and anti-androgenic activities.[1] The phenolic hydroxyl group is a common feature in many receptor ligands, often acting as a hydrogen bond donor.[2] Furthermore, the benzyloxy-phenyl moiety has been identified as a pharmacophore in compounds designed to modulate ion channels and as a component of androgen receptor antagonists.[3][4] The confluence of these structural alerts strongly suggests a high probability of interaction with nuclear hormone receptors.

Hypothesized Mechanism of Action: A Tale of Two Receptors

Based on the structural similarities to known bioactive molecules, the principal hypothesized mechanism of action for this compound is the competitive antagonism of the androgen receptor and, potentially, the estrogen receptor.

Primary Hypothesis: Androgen Receptor Antagonism

The structural resemblance to non-steroidal androgen receptor antagonists is striking. Many such antagonists feature a core aromatic structure capable of occupying the ligand-binding pocket (LBP) of the AR, thereby preventing the binding of endogenous androgens like dihydrotestosterone (DHT).[5][6] The diphenyl sulfone scaffold of this compound can mimic the steroid backbone of androgens, while the phenol and benzyloxy groups can form key interactions with amino acid residues within the LBP.

Upon binding, an antagonist induces a conformational change in the AR that is distinct from that induced by an agonist. This altered conformation can prevent the necessary interactions with coactivator proteins, thereby inhibiting the transcription of androgen-responsive genes. This leads to a downstream blockade of androgen-dependent cellular processes, such as proliferation in androgen-sensitive prostate cancer cells.[7]

Androgen_Receptor_Antagonism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus DHT DHT AR_DHT AR-DHT Complex DHT->AR_DHT AR Androgen Receptor (AR) AR_Compound AR-Compound Complex AR->AR_Compound Binding AR->AR_DHT Binding HSP HSP Compound 4-((4-(Benzyloxy)phenyl) sulfonyl)phenol Compound->AR_Compound AR_HSP AR-HSP Complex AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_Compound->ARE Binding & No Activation AR_DHT->ARE Binding & Activation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiation Blocked_Transcription Transcription Blocked ARE->Blocked_Transcription

Figure 1. Hypothesized androgen receptor antagonist activity.
Secondary Hypothesis: Estrogen Receptor Modulation

The diphenyl sulfone core is also present in Bisphenol S, a compound with known estrogenic activity.[8] Many phenolic compounds are known to interact with the estrogen receptor.[9] Therefore, it is plausible that this compound could also bind to the estrogen receptor (ERα and/or ERβ). The nature of this interaction, whether agonistic or antagonistic, would depend on the specific conformational changes induced upon binding and the cellular context. Given the structural similarities to some selective estrogen receptor modulators (SERMs), an antagonistic or mixed agonist/antagonist profile is conceivable.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesized mechanism of action, a tiered approach employing a series of well-established in vitro assays is recommended. These assays are designed to be self-validating by including appropriate positive and negative controls.

Tier 1: Receptor Binding Affinity

The initial step is to determine if this compound directly interacts with the AR and ER ligand-binding domains.

This assay quantifies the ability of the test compound to displace a radiolabeled androgen from the AR.[8][10]

Protocol:

  • Preparation of Prostate Cytosol: Prepare cytosol containing the androgen receptor from the ventral prostate of rats.[8]

  • Incubation: In a 96-well plate, incubate a constant concentration of [³H]-R1881 (a high-affinity synthetic androgen) with the prostate cytosol in the presence of increasing concentrations of this compound or a known competitor (e.g., unlabeled R1881, hydroxyflutamide).

  • Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-R1881 from the free radioligand using a hydroxylapatite slurry.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. Calculate the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand) and the Ki (inhibitory constant).

Data Summary Table:

CompoundAR Binding IC₅₀ (µM)Ki (µM)
R1881 (unlabeled)Expected low nMExpected low nM
HydroxyflutamideExpected low µMExpected low µM
This compoundTo be determinedTo be determined

A similar competitive binding assay can be performed for ERα and ERβ using recombinant human ER protein and [³H]-Estradiol as the radioligand.

Binding_Assay_Workflow Start Start: Receptor Binding Assay Prepare_Reagents Prepare Reagents: - Receptor (AR or ER) - Radioligand ([³H]-R1881 or [³H]-E2) - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and Test Compound Prepare_Reagents->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: Calculate IC₅₀ and Ki Quantify->Analyze End End: Determine Binding Affinity Analyze->End

Figure 2. General workflow for competitive receptor binding assays.
Tier 2: Functional Activity - Reporter Gene Assays

These assays determine whether the binding of the compound to the receptor results in a functional response (agonist or antagonist activity).[4][11]

This assay utilizes a cell line that is stably transfected with a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.[12][13] The MDA-kb2 human breast cancer cell line is a suitable model as it endogenously expresses the AR.[13]

Protocol:

  • Cell Culture and Seeding: Culture MDA-kb2 cells in appropriate media and seed them into 96-well plates.

  • Treatment:

    • Agonist Mode: Treat the cells with increasing concentrations of this compound.

    • Antagonist Mode: Co-treat the cells with a constant concentration of DHT (e.g., 0.1 nM) and increasing concentrations of the test compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot luciferase activity against the compound concentration to determine the EC₅₀ (effective concentration for 50% maximal response).

    • Antagonist Mode: Plot the inhibition of DHT-induced luciferase activity against the compound concentration to determine the IC₅₀.

A similar reporter assay can be performed using a cell line such as HEK293 transiently or stably transfected with an ERα or ERβ expression vector and an estrogen-responsive element (ERE)-luciferase reporter plasmid.[14][15][16]

Data Summary Table:

CompoundAR Agonist EC₅₀ (µM)AR Antagonist IC₅₀ (µM)ERα Agonist EC₅₀ (µM)ERα Antagonist IC₅₀ (µM)
DHT / EstradiolExpected low nMN/AExpected pM-low nMN/A
Hydroxyflutamide / TamoxifenN/AExpected low µMN/AExpected low µM
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Tier 3: Cellular Phenotypic Assays

These assays assess the effect of the compound on a biologically relevant cellular process, such as cell proliferation.

The LNCaP human prostate cancer cell line is an androgen-dependent cell line and is a gold standard for this assay.[2][17][18]

Protocol:

  • Cell Culture and Seeding: Culture LNCaP cells in androgen-depleted medium (e.g., medium with charcoal-stripped fetal bovine serum) for 48-72 hours to synchronize them, then seed into 96-well plates.

  • Treatment: Treat the cells with a constant concentration of DHT (e.g., 0.1 nM) in the presence of increasing concentrations of this compound.

  • Incubation: Incubate for 4-6 days.

  • Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.

  • Data Analysis: Plot the percentage of cell proliferation (relative to the DHT-only control) against the compound concentration to determine the IC₅₀ for proliferation inhibition.

Cell_Proliferation_Workflow Start Start: Cell Proliferation Assay Culture_Cells Culture LNCaP cells in androgen-depleted medium Start->Culture_Cells Seed_Cells Seed cells into 96-well plates Culture_Cells->Seed_Cells Treat_Cells Treat cells with DHT and increasing concentrations of the test compound Seed_Cells->Treat_Cells Incubate Incubate for 4-6 days Treat_Cells->Incubate Measure_Proliferation Measure cell proliferation (e.g., MTT assay) Incubate->Measure_Proliferation Analyze_Data Data Analysis: Calculate IC₅₀ for proliferation inhibition Measure_Proliferation->Analyze_Data End End: Determine effect on androgen-dependent proliferation Analyze_Data->End

Figure 3. Workflow for the LNCaP cell proliferation assay.

Structure-Activity Relationship and Off-Target Considerations

The diphenyl sulfone core provides a rigid scaffold that positions the phenyl rings in a specific orientation for receptor interaction.[19] The benzyloxy group adds a bulky, lipophilic moiety that can enhance binding affinity through hydrophobic interactions within the ligand-binding pocket. The terminal phenol is likely crucial for forming hydrogen bonds with key residues, a common feature for high-affinity ligands.

While the primary hypothesis focuses on nuclear receptors, the presence of the benzyloxy-phenyl pharmacophore warrants consideration of potential off-target effects, such as modulation of voltage-gated sodium channels.[4][15] Therefore, electrophysiological studies could be a valuable secondary investigation if the primary hypothesis is not fully supported by the data.

Conclusion and Future Directions

This technical guide outlines a scientifically rigorous and experimentally testable framework for elucidating the mechanism of action of this compound. The central hypothesis, based on compelling structural analogy, is that this compound functions as an antagonist of the androgen receptor, with a potential for also modulating the estrogen receptor. The provided step-by-step protocols for receptor binding, transcriptional activation, and cell proliferation assays offer a clear path for the validation of this hypothesis.

Successful execution of these experiments will not only define the primary pharmacological activity of this compound but will also provide crucial data for its potential development as a therapeutic agent or for understanding its toxicological profile as a potential endocrine disruptor. Future studies could expand upon these findings to include in vivo models and exploration of potential off-target activities.

References

  • Yamada, A., Fujii, S., Mori, S., & Kagechika, H. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(10), 844–848. [Link]
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  • Yamada, A., et al. (2012). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]
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biological activity of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Foreword: A Molecule of Latent Potential

To the dedicated researchers, scientists, and drug development professionals who advance the frontiers of medicine, this guide serves as a comprehensive exploration into the untapped biological potential of this compound. While primarily recognized as a chemical intermediate in polymer science, its distinct structural motifs—a diaryl sulfone core flanked by a phenol and a benzyloxy group—suggest a rich, yet uninvestigated, pharmacology. This document moves beyond the known, leveraging established structure-activity relationships of analogous compounds to build a robust, evidence-based framework for its systematic biological evaluation. Herein, we dissect its constituent parts, predict its biological activities, and provide detailed, field-proven protocols to empower the scientific community to unlock its therapeutic promise.

Molecular Profile and Synthesis

1.1 Chemical Identity

  • Systematic Name: this compound

  • Common Synonyms: 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone, BPS-BN[1]

  • CAS Number: 63134-33-8[1][2][3][4]

  • Molecular Formula: C₁₉H₁₆O₄S[1][2][3]

  • Molecular Weight: 340.39 g/mol [1][2]

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point166-168 °C[1]
Boiling Point558.6 °C at 760 mmHg[1]
Density1.304 g/cm³[1]
XLogP34.9[1]

1.2 Rationale for Synthesis

The synthesis of this compound is not extensively detailed in academic literature, reflecting its primary use as a commercial intermediate. However, a plausible and efficient synthetic route can be designed based on established methods for diaryl sulfone formation. The primary application of this compound is as an intermediate for couplers and a monomer for synthesizing high-performance polymers like polysulfone resins.[4][5]

1.2.1 Proposed Synthetic Workflow: Friedel-Crafts Sulfonylation

A common method for creating diaryl sulfones is the Friedel-Crafts sulfonylation reaction. This approach offers a direct and scalable route to the target molecule.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product p_TsCl 4-(Benzyloxy)benzenesulfonyl chloride Catalyst Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) p_TsCl->Catalyst Phenol Phenol Phenol->Catalyst Target This compound Catalyst->Target Solvent Inert Solvent (e.g., CS₂, Nitrobenzene) Solvent->Target

Caption: Proposed Friedel-Crafts Sulfonylation Workflow.

Protocol:

  • Catalyst Suspension: Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in an inert solvent like carbon disulfide (CS₂) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Slowly add 4-(benzyloxy)benzenesulfonyl chloride to the stirred suspension.

  • Phenol Introduction: Gradually introduce phenol to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Quench the reaction by carefully pouring the mixture over ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum complex. The organic layer is then separated, washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final product.

Predicted Biological Activities and Mechanistic Hypotheses

The true value of this guide lies in the rational prediction of this compound's biological activities. By examining its core structures, we can formulate testable hypotheses grounded in the known pharmacology of related molecules.

2.1 The Diaryl Sulfone Core: A Scaffold for Enzyme Inhibition

The diaryl sulfone moiety is a privileged scaffold in medicinal chemistry, known for its presence in a variety of bioactive compounds.[6] Sulfones are recognized for their chemical stability and their ability to act as bioisosteres of other functional groups.

Hypothesized Activities:

  • Anticancer/Antimitotic Activity: Diaryl sulfides and sulfones that are structurally analogous to combretastatin A-4 have been shown to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells.[7] The diaryl sulfone in our target molecule could act as a stable linker between the two aromatic rings, potentially mimicking the binding of combretastatin to tubulin.

  • Antiprotozoal Activity: Diaryl sulfide-based compounds have been identified as potent inhibitors of trypanothione reductase (TR), an enzyme crucial for the survival of trypanosomatid parasites.[8] The sulfone core could facilitate binding within the active site of similar parasitic enzymes.

  • Reverse Transcriptase Inhibition: Indolyl aryl sulfones are an emerging class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[9] The diaryl sulfone structure is key to their inhibitory action, suggesting that our target compound warrants investigation for similar antiviral properties.

2.2 The 4-(Benzyloxy)phenol Moiety: A Modulator of Cellular Pathways

The benzyloxyphenol component of the molecule is not merely a passive structural element. Studies on 4-(benzyloxy)phenol itself have revealed potent and specific biological effects.

Hypothesized Activities:

  • Antimycobacterial and Immunomodulatory Effects: Recent research has demonstrated that 4-(benzyloxy)phenol exerts an antimycobacterial effect by activating p53.[10] This activation leads to an increase in reactive oxygen species (ROS) and intracellular calcium, which in turn promotes the fusion of phagosomes and lysosomes, a critical step in clearing intracellular pathogens.[10] It is highly probable that this compound retains this capability.

G cluster_pathway Proposed p53-Mediated Antimycobacterial Pathway Compound 4-((4-Benzyloxy)phenyl) sulfonyl)phenol p53 p53 Activation Compound->p53 ROS Increased ROS Production p53->ROS Ca2 Intracellular Ca²⁺ Release ROS->Ca2 PhagoLyso Phagosome-Lysosome Fusion Ca2->PhagoLyso Mycobacteria Mycobacterial Clearance PhagoLyso->Mycobacteria

Caption: Proposed p53-mediated antimycobacterial signaling pathway.

  • Sodium Channel Modulation: The benzyloxyphenyl pharmacophore has been identified as a crucial structural unit for promoting the slow inactivation of sodium channels.[11] This mechanism is relevant for the development of new antiepileptic drugs. The presence of this pharmacophore suggests that our target compound could exhibit anticonvulsant properties.

  • Estrogen Receptor Modulation: One commercial supplier notes that 4-benzyloxyphenyl 4-hydroxyphenyl sulfone is used as an intermediate in the synthesis of estrogen receptor modulators, with potential applications in treating breast cancer.[12] This suggests the compound itself may have some affinity for the estrogen receptor, warranting investigation as a potential endocrine-modulating agent.

A Practical Guide to Biological Evaluation: Experimental Protocols

To transform these hypotheses into actionable data, a structured experimental approach is essential. The following protocols are designed to be self-validating and provide a clear path for investigating the biological activities of this compound.

3.1 General Experimental Workflow

G cluster_workflow Biological Evaluation Workflow Start Compound Synthesis & Purification Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity PrimaryAssay Primary Mechanism-Based Assays (Enzyme Inhibition, Receptor Binding) Cytotoxicity->PrimaryAssay CellularAssay Cell-Based Functional Assays (e.g., Antimycobacterial, Antimitotic) PrimaryAssay->CellularAssay PathwayAnalysis Signaling Pathway Analysis (e.g., Western Blot for p53) CellularAssay->PathwayAnalysis End Lead Optimization & In Vivo Studies PathwayAnalysis->End

Caption: A streamlined workflow for biological evaluation.

3.2 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing specific biological activities, it is crucial to determine the compound's general cytotoxicity to establish a therapeutic window. The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability.

Methodology:

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for general toxicity, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Table 2: Example Data Summary for Cytotoxicity Assay

Cell LineCompoundIC₅₀ (µM)
HEK293This compound> 100
MCF-7This compound15.2
Doxorubicin (Control)0.8

3.3 Protocol: Western Blot for p53 Activation

Causality: To test the hypothesis that the compound has antimycobacterial activity via the p53 pathway, it is essential to directly measure the activation of p53 in treated cells. Western blotting allows for the specific detection and quantification of total and phosphorylated p53.

Methodology:

  • Cell Culture and Treatment: Culture THP-1 macrophages and treat them with a non-toxic concentration of the compound (determined by the MTT assay) for various time points (e.g., 0, 6, 12, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against total p53 or phosphorylated p53 (e.g., at Ser15) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Future Perspectives and Conclusion

This compound stands at an intriguing intersection of material science and medicinal chemistry. While its current applications are industrial, its chemical architecture strongly suggests a predisposition for biological activity. The diaryl sulfone core is a proven pharmacophore for enzyme inhibition, and the benzyloxyphenol moiety has demonstrated roles in immunomodulation and ion channel activity.

This guide has laid out a clear, hypothesis-driven path for the investigation of this compound. The provided protocols for cytotoxicity, pathway analysis, and other functional assays offer a starting point for any research group interested in exploring its potential. The successful validation of any of the predicted activities—be it as an anticancer agent, an antimicrobial compound, or a modulator of neurological function—would position this compound as a novel and valuable lead compound for drug discovery. The next steps are in the hands of the experimentalists, who have the tools and the rationale to unveil the true biological character of this promising molecule.

References

A comprehensive list of all sources cited within this technical guide is provided below. Each reference includes the title, source, and a verifiable URL for further reading and verification.

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A Toxicological Deep Dive: 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Imperative of Preemptive Toxicological Profiling

In the landscape of modern chemical and pharmaceutical development, the principle of "safety by design" is not merely a regulatory hurdle but a cornerstone of scientific and ethical responsibility. The compound 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, a structural analogue of Bisphenol S (BPS), belongs to a chemical class that has garnered significant scientific scrutiny. Understanding its toxicological profile is paramount before its potential application in any consumer or therapeutic product. This guide provides a comprehensive framework for the toxicological evaluation of this compound, moving from predictive computational assessments to detailed in vitro and in vivo methodologies. The structure of this document is intentionally fluid, designed to mirror the logical progression of a rigorous scientific investigation, rather than adhering to a rigid template.

Compound Identification and Physicochemical Properties

A thorough toxicological assessment begins with a clear understanding of the test substance.

Chemical Identity:

  • Primary Name: this compound

  • Synonyms: 4-[(4-Benzyloxyphenyl)sulfonyl]phenol, 4-Benzyloxyphenyl 4-Hydroxyphenyl Sulfone, BPS-PBE[1]

  • CAS Number: 63134-33-8[2]

  • Molecular Formula: C₁₉H₁₆O₄S[1][3]

  • Molecular Weight: 340.40 g/mol [1][3]

Physicochemical Data Summary:

PropertyValueSource
Melting Point166-168 °C[4]
Boiling Point558.6 °C at 760 mmHg[4]
Density1.304 g/cm³[4]
Flash Point291.6 °C[4]

Known Hazard Profile: GHS Classification

Globally Harmonized System (GHS) classifications from supplier safety data sheets (SDS) provide a preliminary, yet critical, overview of the known acute hazards. This information dictates initial handling procedures and sets the stage for more detailed investigation.

GHS Hazard Statements:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1][4]

  • H312: Harmful in contact with skin (Acute toxicity, dermal)[1]

  • H315: Causes skin irritation[1][4]

  • H319: Causes serious eye irritation[1][4]

  • H332: Harmful if inhaled (Acute toxicity, inhalation)[1][4]

Expert Insight: The GHS classifications point towards immediate bioavailability and irritant properties. These acute warnings necessitate stringent safety protocols in a laboratory setting and are the first tier of evidence in a comprehensive toxicological workup. The primary concern, however, extends beyond these acute effects to the potential for chronic and more subtle toxicities, driven by the compound's structural similarity to known endocrine disruptors.

The Scientific Rationale for a Tiered-Testing Strategy

Given the absence of extensive public data for this compound, a structured, tiered approach to toxicological evaluation is the most scientifically sound and resource-efficient strategy. This approach begins with broad, predictive methods and progresses to highly specific biological assays.

G cluster_0 Tier 1: Predictive Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Confirmation In Silico Analysis In Silico Analysis Cytotoxicity Cytotoxicity In Silico Analysis->Cytotoxicity Prioritize Assays Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity Determine Dose Range Endocrine Activity Endocrine Activity Genotoxicity->Endocrine Activity Assess Mutagenic Potential Acute Systemic Toxicity Acute Systemic Toxicity Endocrine Activity->Acute Systemic Toxicity Inform In Vivo Study Design Repeated Dose & Reproductive Screening Repeated Dose & Reproductive Screening Acute Systemic Toxicity->Repeated Dose & Reproductive Screening Establish Dose Levels

Caption: A tiered approach for toxicological evaluation.

Tier 1: In Silico (Computational) Toxicological Assessment

Before any benchwork is initiated, computational models can predict potential liabilities based on the molecule's structure. This is a crucial first step in modern toxicology, offering a cost-effective way to flag potential hazards and guide subsequent experimental design.[5][6]

Experimental Protocol: (Q)SAR and Read-Across Analysis

  • Objective: To predict the toxicological profile of this compound using Quantitative Structure-Activity Relationship ((Q)SAR) models and read-across from structurally similar compounds.

  • Methodology:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) notation for the target compound.

    • Utilize validated computational platforms (e.g., OECD QSAR Toolbox, DEREK Nexus, TOPKAT) to predict endpoints such as:

      • Mutagenicity (Ames test outcome)

      • Carcinogenicity

      • Skin sensitization

      • Estrogen Receptor (ER) and Androgen Receptor (AR) binding affinity

    • Perform a "read-across" analysis. This involves identifying structurally analogous compounds with known toxicological data. For this compound, the primary analogues are Bisphenol A (BPA) and Bisphenol S (BPS).

    • Compile the data, comparing the predictions for the target compound with the known data of the analogues.

Trustworthiness Check: The reliability of in silico predictions is directly tied to the validation status of the models used and the similarity of the target compound to the model's training set. The structural similarity to BPS provides a high degree of confidence for read-across analysis in this case.

Tier 2: In Vitro Toxicological Screening

In vitro assays provide the first biological data on the compound's effects at a cellular level. These tests are essential for understanding mechanisms of toxicity and for dose-setting in future in vivo studies.

Cytotoxicity Assays

Expertise & Experience: The first question to answer is at what concentration the compound kills cells. This is not just a measure of lethality but a fundamental parameter that dictates the concentration range for all subsequent, more sensitive assays like genotoxicity and endocrine activity.

Experimental Protocol: Neutral Red Uptake (NRU) Assay (OECD TG 129)

  • Objective: To determine the concentration of the test article that results in a 50% reduction in the number of viable cells (IC50).

  • Cell Line: Human liver hepatoma cells (HepG2) are chosen for their metabolic capabilities, providing insight into potential liver toxicity.

  • Methodology:

    • Plate HepG2 cells in 96-well plates and allow them to attach overnight.

    • Prepare a serial dilution of this compound in culture medium, typically ranging from 0.1 µM to 100 µM.

    • Expose the cells to the compound for 24 hours.

    • Wash the cells and incubate with a medium containing Neutral Red dye. Viable cells will take up the dye into their lysosomes.

    • Extract the dye from the cells and measure the absorbance at 540 nm.

    • Calculate the IC50 value by plotting cell viability against compound concentration.

Genotoxicity Assessment

Expertise & Experience: Genotoxicity, the potential for a chemical to damage DNA, is a critical endpoint. A positive finding here can be a major red flag for long-term health effects, including carcinogenicity. A standard battery of tests is employed to screen for different types of genetic damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

  • Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • The test is conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

    • The bacterial strains are exposed to a range of concentrations of the test compound.

    • The bacteria are then plated on a minimal agar medium. Only bacteria that have undergone a reverse mutation can synthesize the required amino acid and form colonies.

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

  • Objective: To detect damage to chromosomes or the mitotic apparatus.

  • Cell Line: Human peripheral blood lymphocytes or a suitable cell line like CHO or TK6.

  • Methodology:

    • Cells are exposed to the test compound for a short period (3-6 hours) with and without S9 mix, and for a longer period (24 hours) without S9 mix.

    • After exposure, the cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • The cells are harvested, fixed, and stained. The frequency of micronuclei (small nuclei containing fragments of or whole chromosomes) in the binucleated cells is scored.

    • A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.

Endocrine Disruption Screening

Authoritative Grounding: The structural alerts within this compound, specifically the two phenolic rings connected by a sulfonyl group, are strongly associated with endocrine activity in other bisphenols.[7] Therefore, a focused screen for estrogenic and androgenic activity is mandatory, following the OECD's Conceptual Framework for Testing and Assessment of Endocrine Disrupters.[8][9]

G cluster_0 Endocrine Screening Workflow Test Compound Test Compound ER_Assay Estrogen Receptor (ER) Binding/Activation Assay Test Compound->ER_Assay AR_Assay Androgen Receptor (AR) Binding/Activation Assay Test Compound->AR_Assay Result_ER Estrogenic Activity? ER_Assay->Result_ER Result_AR Androgenic Activity? AR_Assay->Result_AR

Caption: Workflow for in vitro endocrine activity screening.

Experimental Protocol: ERα and AR Agonist/Antagonist Assays (e.g., OECD TG 455, 458)

  • Objective: To determine if the compound can bind to and activate (agonist) or block (antagonist) the estrogen receptor alpha (ERα) and the androgen receptor (AR).

  • Assay Type: Cell-based reporter gene assays are highly effective. These use mammalian cell lines (e.g., HeLa-9903, MCF-7) that have been engineered to contain the receptor of interest and a reporter gene (like luciferase) whose expression is controlled by that receptor.

  • Agonist Mode Methodology:

    • The engineered cells are exposed to various concentrations of this compound.

    • If the compound binds to and activates the receptor, the reporter gene is transcribed, and its product (e.g., light from luciferase) can be measured.

    • A dose-dependent increase in reporter gene signal indicates agonist activity.

  • Antagonist Mode Methodology:

    • The cells are co-exposed to a known concentration of a reference agonist (e.g., 17β-estradiol for ERα, dihydrotestosterone for AR) and various concentrations of the test compound.

    • If the test compound blocks the receptor, it will prevent the reference agonist from binding and activating the reporter gene.

    • A dose-dependent decrease in the reporter gene signal indicates antagonist activity.

Tier 3: In Vivo Toxicological Evaluation

Positive findings in Tier 2, particularly for genotoxicity or endocrine activity, would trigger the need for in vivo studies. These studies are designed to understand the compound's effects in a whole-animal system, accounting for absorption, distribution, metabolism, and excretion (ADME).

Acute Systemic Toxicity (OECD TG 420)

Expertise & Experience: This study provides a more realistic measure of acute toxicity than simple cell-based assays and helps to establish the dose ranges for longer-term studies. It is a refinement of the classic LD50 test, using fewer animals.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure

  • Objective: To identify a dose causing evident toxicity but not mortality, and to estimate the acute oral lethal dose.

  • Species: Rat (typically female, as they are often slightly more sensitive).

  • Methodology:

    • A single animal is dosed at a starting level (e.g., 300 mg/kg, based on GHS classifications).

    • The animal is observed for signs of toxicity for up to 14 days.

    • Depending on the outcome (survival or death), the dose is escalated or de-escalated for the next animal according to the guideline's flowchart.

    • This sequential dosing continues until the toxic dose range is identified.

Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD TG 422)

Authoritative Grounding: Given the high potential for endocrine disruption based on its chemical class, a combined repeated dose and reproductive/developmental toxicity screening test is the logical next step. This study is specifically designed to detect endocrine-disruptor-relevant endpoints.[10]

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

  • Objective: To assess general systemic toxicity after repeated exposure and to screen for potential effects on fertility, pregnancy, and offspring development.

  • Species: Rat.

  • Methodology:

    • At least three dose levels and a control group are used. Doses are selected based on the acute toxicity study.

    • The compound is administered orally (gavage) daily to male and female rats for a pre-mating period, during mating, and for females, through gestation and early lactation.

    • Parental Animal Observations: Clinical signs, body weight, food consumption, and estrous cycles are monitored. At termination, organs (especially endocrine-sensitive ones like the thyroid, adrenal glands, and reproductive organs) are weighed and examined histopathologically.

    • Reproductive Indices: Mating, fertility, gestation length, and parturition are assessed.

    • Offspring Observations: Litter size, viability, sex ratio, and body weight are recorded. Anogenital distance and nipple retention in pups are measured as key indicators of endocrine disruption.

Conclusion and Path Forward

The toxicological evaluation of this compound must be approached with a high degree of scientific rigor, informed by its structural relationship to other bisphenols. The tiered strategy outlined in this guide provides a comprehensive and ethically responsible pathway to characterizing its potential hazards. The initial GHS classifications warrant caution in handling, but the primary concern remains the potential for endocrine disruption. The proposed in vitro and in vivo assays, grounded in OECD guidelines, are designed to directly address this and other key toxicological endpoints. The data generated from this framework will be essential for any future risk assessment and will determine the viability of this compound for any application where human exposure is a possibility.

References

  • Title: Endocrine disrupters - OECD. Source: OECD. URL:[Link]
  • Title: Activities of the OECD related to endocrine disruptors. Source: ECETOC. URL:[Link]
  • Title: OECD Guidance on Endocrine Disruptor Testing and Evaluation.
  • Title: Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption. Source: OECD. URL:[Link]
  • Title: In vitro profiling of toxicity and endocrine disrupting effects of bisphenol analogues by employing MCF-7 cells and two-hybrid yeast bioassay. Source: PubMed. URL:[Link]
  • Title: New OECD Rules for Endocrine Disruptors. Source: Charles River. URL:[Link]
  • Title: Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID 113063. Source: PubChem - NIH. URL:[Link]
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  • Title: In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. Source: PubMed. URL:[Link]
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  • Title: Computational toxicology – The new frontier in predictive safety assessment.

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Navigating the Safe Handling of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the safety and handling considerations for 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (CAS No. 63134-33-8), a diaryl sulfone derivative with applications in chemical synthesis and potential relevance to drug discovery programs. As a structural analog of Bisphenol S (BPS), this compound warrants a thorough understanding of its potential hazards and the implementation of robust safety protocols to mitigate risks for laboratory personnel. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Compound Profile and Hazard Identification

This compound, also known as Bisphenol S monobenzyl ether, is a white to off-white solid.[1] Its molecular structure, featuring a diaryl sulfone core, a phenol group, and a benzyloxy substituent, suggests potential biological activity and dictates its toxicological profile.[2] While specific toxicological data for this compound is limited, a comprehensive risk assessment can be formulated by examining the known hazards of its structural analogues, namely Bisphenol S (BPS) and phenol.

GHS Classification and Hazards:

Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1]

  • Acute Toxicity, Dermal (Category 4): Harmful in contact with skin (H312).[1]

  • Skin Irritation (Category 2): Causes skin irritation (H315).[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).[1]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled (H332).[1]

Toxicological Insights from Structural Analogs:

  • Bisphenol S (BPS): As a derivative of BPS, there is a potential for endocrine-disrupting effects. BPS has been shown to interfere with the body's natural hormones and may affect the reproductive system.[2]

  • Phenol: The presence of the phenol moiety suggests potential for local and systemic toxicity. Phenol is a known irritant and corrosive substance, and chronic exposure can lead to organ damage.[3]

  • Diaryl Sulfones: This class of compounds is utilized in medicinal chemistry, and while often well-tolerated, some derivatives can exhibit toxicity.[4]

Occupational Exposure Banding (OEB):

In the absence of a specific Occupational Exposure Limit (OEL) for this compound, the principles of Occupational Exposure Banding (OEB) should be applied.[5][6] Based on its acute toxicity and irritant properties, a conservative approach would place this compound in an OEB that requires stringent containment and handling procedures to minimize any potential for exposure.

Parameter Value Source
CAS Number 63134-33-8[1]
Molecular Formula C19H16O4S[1]
Molecular Weight 340.40 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 166-168 °C[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential when handling this compound, particularly in its powdered form, to prevent inhalation and dermal exposure.

Engineering Controls:

The primary line of defense is the use of robust engineering controls designed for handling potent pharmaceutical compounds.[7]

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood with a face velocity appropriate for handling powdered substances.[7]

  • Containment Ventilated Enclosure (CVE) or Glovebox: For procedures with a higher risk of aerosolization, such as repeated handling or transfer of powders, a CVE or a glovebox is recommended to provide a higher level of containment.

  • Ventilation: The laboratory should have a well-maintained ventilation system that ensures a sufficient number of air changes per hour.

Personal Protective Equipment (PPE):

The use of appropriate PPE is mandatory, even with engineering controls in place.

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn over the goggles when there is a risk of splashes or significant aerosol generation.

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn. Double-gloving is recommended, especially during prolonged handling or when working with solutions. Gloves should be changed immediately if contaminated.

  • Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

cluster_0 Exposure Control Hierarchy Elimination Elimination/Substitution Engineering Engineering Controls (Fume Hood, CVE) Elimination->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for minimizing exposure.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling:

Start Start: Prepare for Handling Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Prepare_Solution Prepare Solution (if required) Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Work_Area Decontaminate Work Area and Equipment Conduct_Experiment->Decontaminate_Work_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Work_Area->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE End End: Procedure Complete Doff_PPE->End

Caption: Step-by-step workflow for handling the compound.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.

  • Segregate from foodstuffs and other chemicals that could lead to accidental ingestion.

Spill Management and Decontamination

Prompt and appropriate action is required in the event of a spill to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protective Equipment: Don appropriate PPE, including a respirator if the spill is large or generates dust.

  • Containment: For a solid spill, gently cover with a plastic-backed absorbent pad to prevent aerosolization. Do not dry sweep.

  • Absorption: For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

  • Collection: Carefully scoop the absorbed material and spilled solid into a labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area and any affected equipment. A solution of soap and water or a suitable laboratory detergent is recommended for initial cleaning of surfaces.[8] For non-sensitive surfaces, a 10% bleach solution can be used for disinfection, followed by wiping with water to remove residual bleach.[6]

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, absorbent materials, and empty containers should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.

Emergency Procedures: First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Conclusion

This compound is a compound with moderate acute toxicity and irritant properties. Due to its structural similarity to Bisphenol S, the potential for endocrine-disrupting effects should be considered. A thorough understanding of these hazards, coupled with the diligent implementation of the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, is essential for minimizing risk and ensuring the safety of all laboratory personnel. Researchers and drug development professionals are encouraged to conduct a thorough risk assessment before initiating any work with this compound.

References

  • Altasciences. (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS.
  • American Chemical Society. (2013).
  • Aircuity. (2021, September 28). Laboratory Control Banding as a Standalone Measure…What the Data Reveals.
  • Bioprocess International. (n.d.). Containment of High-Potency Products in a GMP Environment.
  • Labcompare. (2020, April 15). Hazardous-Drug API Powder Safety.
  • Lawrence Livermore National Laboratory. (2020, April 14). Barrier Banding: A Concept for Safety Solutions Utilizing Control Banding Principles.
  • Lab Manager. (2024, March 5). Control Banding as a Risk Assessing Tool.
  • West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response.
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Schematic. (2025, January 9). Enhancing Powder Handling in Pharmaceutical Production: Optimising Safety and Efficiency.
  • Graham, J. C., Hillegass, J., & Schulze, G. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory toxicology and pharmacology : RTP, 118, 104803. [Link]
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  • GOV.UK. (2024, October 1). Phenol: toxicological overview.
  • National Center for Biotechnology Information. (n.d.). Phenol Toxicity.
  • National Institute for Occupational Safety and Health. (n.d.). Occupational exposure banding.
  • National Institute for Occupational Safety and Health. (n.d.). Control banding.
  • ECHA. (n.d.). 4-(4-isopropoxyphenylsulfonyl)phenol - Registration Dossier.
  • Oakwood Chemical. (n.d.). This compound.
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An In-depth Technical Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, a diaryl sulfone compound with potential applications in medicinal chemistry and materials science. While specific research on this molecule is not extensively documented in publicly available literature, this paper synthesizes known data, proposes a logical synthetic pathway based on established chemical principles, and explores its potential utility for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound, with the CAS Registry Number 63134-33-8, is a member of the diaryl sulfone family of organic compounds.[1][2][3] Its structure is characterized by two phenyl rings linked by a sulfonyl group. One phenyl ring is substituted with a hydroxyl group, while the other bears a benzyloxy group. This arrangement of functional groups imparts specific physicochemical properties that are of interest in various chemical and biological contexts.

The diaryl sulfone motif is a recognized pharmacophore present in a range of biologically active molecules, suggesting that this compound may hold untapped potential in drug discovery.[4][5][6] Furthermore, its role as a chemical intermediate has been noted, particularly in the synthesis of more complex molecules.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference(s)
CAS Number 63134-33-8[1][2][3]
Molecular Formula C₁₉H₁₆O₄S[1][8]
Molecular Weight 340.40 g/mol [1][8]
Melting Point 166-168 °C[1]
Boiling Point 558.6 °C at 760 mmHg[1]
Density 1.304 g/cm³[1]
Appearance Solid[2]
InChI Key UWPJWCBDMZHMTN-UHFFFAOYSA-N[1][8]
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O[8]

Proposed Synthesis of this compound

Step 1: Synthesis of 4-(Benzyloxy)benzenesulfonyl chloride (Intermediate)

The initial step involves the protection of the hydroxyl group of 4-hydroxybenzenesulfonyl chloride. A standard Williamson ether synthesis is a suitable method for this transformation.[9][10][11][12]

Reaction:

4-hydroxybenzenesulfonyl chloride reacts with benzyl bromide in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone or acetonitrile.

Proposed Protocol: Williamson Ether Synthesis

  • To a solution of 4-hydroxybenzenesulfonyl chloride (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-(benzyloxy)benzenesulfonyl chloride by recrystallization or column chromatography.

Step 2: Friedel-Crafts Sulfonylation to Yield this compound

The second step involves the reaction of the synthesized 4-(benzyloxy)benzenesulfonyl chloride with phenol in a Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution will yield the target molecule.[13][14]

Reaction:

4-(benzyloxy)benzenesulfonyl chloride reacts with phenol in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane or nitrobenzene.

Proposed Protocol: Friedel-Crafts Sulfonylation

  • To a solution of phenol (1 equivalent) in anhydrous dichloromethane, add aluminum chloride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(benzyloxy)benzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Friedel-Crafts Sulfonylation A 4-Hydroxybenzenesulfonyl chloride D 4-(Benzyloxy)benzenesulfonyl chloride A->D Reaction B Benzyl bromide B->D C Base (e.g., K₂CO₃) C->D G This compound D->G Reaction E Phenol E->G F Lewis Acid (e.g., AlCl₃) F->G

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Biological Relevance

While specific biological studies on this compound are limited, the broader class of diaryl sulfones exhibits a wide range of pharmacological activities. This suggests that the target molecule could be a valuable scaffold for drug discovery.

Known Application as a Chemical Intermediate

This compound is used in the synthesis of other complex organic molecules. For instance, it is a precursor for the synthesis of bis(4-hydroxyphenyl)sulfone O-β-d-glucuronide, a reactant used in epoxidation reactions.[7] It has also been utilized as a latent thermal catalyst for epoxy resins.[7]

Potential as a Pharmacophore

Diaryl sulfones are known to possess a variety of biological activities, including:

  • Anticancer Activity: Many diaryl sulfone derivatives have been investigated for their potential as anticancer agents.[4] The diaryl sulfone core can act as a structural mimic of other important biological motifs, such as the stilbene core of combretastatin A-4, a potent tubulin polymerization inhibitor.[4]

  • Antimicrobial Activity: The sulfone group is a key feature in several antimicrobial drugs. Diaryl sulfones have been shown to exhibit antibacterial and antifungal properties.

  • Enzyme Inhibition: The diaryl sulfone scaffold can be tailored to interact with the active sites of various enzymes, leading to their inhibition. This makes them attractive candidates for the development of targeted therapies.

Given the structural similarity of this compound to other biologically active diaryl sulfones, it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties. Further research is warranted to explore its potential in these areas.

Potential_Applications cluster_intermediate Known Applications cluster_pharmacophore Potential Biological Activities A This compound Diaryl Sulfone Core B Chemical Intermediate A->B C Potential Pharmacophore A->C B1 Synthesis of Glucuronides B->B1 B2 Latent Thermal Catalyst B->B2 C1 Anticancer C->C1 C2 Antimicrobial C->C2 C3 Enzyme Inhibition C->C3

Caption: Known and potential applications of this compound.

Conclusion and Future Directions

This compound is a diaryl sulfone with established utility as a chemical intermediate and unexplored potential in medicinal chemistry. This guide has provided a comprehensive overview of its known properties and a logical, experimentally grounded proposal for its synthesis. The structural relationship of this molecule to other biologically active diaryl sulfones suggests that it is a promising candidate for further investigation.

Future research should focus on:

  • Experimental validation of the proposed synthetic route and optimization of reaction conditions.

  • In-depth characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).

  • Screening for biological activity , particularly in the areas of cancer and infectious diseases.

  • Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

By exploring these avenues, the scientific community can unlock the full potential of this compound and its derivatives in drug discovery and materials science.

References

  • Zheng, Y., et al. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis, 55(08), 1253-1259. [Link]
  • Xia, Y., et al. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters, 15(1), 172-175. [Link]
  • Qassem, T. A., et al. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7(1), 29-41. [Link]
  • Majumder, S., et al. (2021). Synthesis of diaryl sulfones via C−H activation. Chemistry – An Asian Journal, 16(16), 2153-2167. [Link]
  • Kerton Chemical. (n.d.). CAS 63134-33-8 this compound.
  • Oakwood Chemical. (n.d.). This compound.
  • Gaukroger, K., et al. (2003). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Journal of Medicinal Chemistry, 46(13), 2703-2707. [Link]
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  • Willis, M. C. (2013). Diaryl Sulfone Synthesis. ChemistryViews. [Link]
  • ResearchGate. (n.d.). Representative biologically active diarylmethyl sulfone derivatives.
  • Wang, Y., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 1-25. [Link]
  • PubChem. (n.d.). 4-(4-Allyloxy-benzenesulfonyl)-phenol.
  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis.
  • PubChem. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • Columbus Chemical Industries. (n.d.). Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Arkat USA, Inc. (2005). Unexpected course of a Williamson ether synthesis. Arkivoc, 2005(11), 1-8. [Link]
  • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 20, 1-6. [Link]
  • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 20, 1-6. [Link]
  • Gong, B., et al. (2022). Base-promoted synthesis of diarylsulfones from sulfonyl hydrazines and diaryliodonium salts. Organic & Biomolecular Chemistry, 20(16), 3326-3330. [Link]
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  • Google Patents. (1968).

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Methodological & Application

Application Notes and Protocols: Selective Synthesis of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective synthesis of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a valuable chemical intermediate, from the readily available starting material bis(4-hydroxyphenyl)sulfone (Bisphenol S). The protocol is based on a regioselective Williamson ether synthesis, a cornerstone reaction in organic chemistry. This guide delves into the mechanistic rationale behind the procedural steps, offers a detailed, step-by-step protocol for synthesis and purification, and outlines critical safety considerations and characterization methods. This document is intended for researchers and professionals in chemical synthesis and drug development.

Introduction and Scientific Rationale

This compound is an important intermediate in the synthesis of more complex molecules, such as specialized polymers and couplers for various applications.[1][2] Its structure, featuring a protected phenolic hydroxyl group and a free one, makes it a versatile building block for sequential chemical modifications.

The synthesis route described herein employs the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[3][4][5] The core of this application is the challenge of achieving selective mono-alkylation on the symmetrical bis(4-hydroxyphenyl)sulfone molecule.

Mechanistic Insight: The Basis for Selectivity

The reaction proceeds via a classic SN2 mechanism. The key to achieving high selectivity for the mono-benzylated product lies in the careful control of reaction conditions and stoichiometry.

  • Deprotonation: The process begins with the deprotonation of a phenolic hydroxyl group on bis(4-hydroxyphenyl)sulfone. The electron-withdrawing nature of the central sulfonyl group (-SO₂-) increases the acidity of these phenolic protons compared to phenol itself, facilitating their removal by a moderately strong base.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted SN2 displacement expels the bromide ion and forms the desired carbon-oxygen ether linkage.[4][6]

Causality in Experimental Design
  • Choice of Base (Potassium Carbonate): The selection of potassium carbonate (K₂CO₃) is a critical factor for selectivity. As a relatively mild inorganic base, it is strong enough to deprotonate the acidic phenol but not so aggressive as to cause significant double deprotonation, which would lead to the formation of the di-substituted byproduct.[6] Its insolubility in many organic solvents also allows for a solid-liquid phase transfer catalysis mechanism, which can help control the reaction rate.

  • Choice of Alkylating Agent (Benzyl Bromide): Benzyl bromide is an ideal substrate for this SN2 reaction. The benzylic position is highly reactive towards nucleophilic attack, and crucially, it lacks β-hydrogens, which preempts the possibility of the competing E2 elimination side-reaction.[6]

  • Stoichiometric Control: By using a slight excess of the starting bis(4-hydroxyphenyl)sulfone relative to benzyl bromide, the probability of a benzyl bromide molecule encountering an already mono-substituted phenoxide is reduced, further favoring the desired product.

  • Solvent System (N,N-Dimethylformamide - DMF): A polar aprotic solvent like DMF is optimal. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.[3]

Experimental Protocol

This section details the complete workflow for the synthesis, purification, and characterization of this compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier ExampleNotes
Bis(4-hydroxyphenyl)sulfone80-09-1C₁₂H₁₀O₄S250.27Sigma-Aldrich[7]Also known as Bisphenol S.
Benzyl Bromide100-39-0C₇H₇Br171.03AldrichLachrymator. Handle in a fume hood.
Potassium Carbonate (Anhydrous)584-08-7K₂CO₃138.21Fisher Scientific[8]Ensure it is dry before use.
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Sigma-AldrichAnhydrous grade recommended.
Ethyl Acetate141-78-6C₄H₈O₂88.11VWRReagent grade for extraction & TLC.
Hexanes110-54-3N/AN/AVWRReagent grade for TLC.
Hydrochloric Acid (HCl)7647-01-0HCl36.46Fisher Scientific1 M aqueous solution.
Ethanol64-17-5C₂H₆O46.07Decon LabsFor recrystallization.
Deionized Water7732-18-5H₂O18.02In-house
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Thermometer

  • Buchner funnel and filter flask assembly

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Charge Flask Bis(4-hydroxyphenyl)sulfone K₂CO₃, DMF add_benzyl 2. Add Benzyl Bromide (dropwise at 80°C) reagents->add_benzyl reflux 3. Reflux Reaction (4-6h, monitor by TLC) add_benzyl->reflux quench 4. Quench (Pour into ice-water) reflux->quench acidify 5. Acidify (Add 1M HCl to pH ~5-6) quench->acidify filter 6. Filter & Wash (Collect crude solid) acidify->filter recrystallize 7. Recrystallize (Ethanol/Water) filter->recrystallize dry 8. Dry Product (Vacuum oven) recrystallize->dry analyze 9. Characterize (MP, NMR, MS) dry->analyze

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add bis(4-hydroxyphenyl)sulfone (25.0 g, 0.1 mol), anhydrous potassium carbonate (15.2 g, 0.11 mol), and N,N-dimethylformamide (200 mL).

  • Initiation: Begin stirring and heat the mixture to 80 °C using a heating mantle.

  • Addition of Benzyl Bromide: Once the temperature has stabilized, add benzyl bromide (17.1 g, 11.9 mL, 0.1 mol) dropwise over 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, maintain the reaction mixture at 80 °C for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 1 L beaker containing 600 mL of ice-cold deionized water. A precipitate will form.

    • Stir the aqueous suspension for 30 minutes.

    • Slowly add 1 M HCl solution while stirring until the pH of the suspension is approximately 5-6. This ensures any remaining phenoxide is protonated.

    • Collect the crude solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

Purification Protocol
  • Recrystallization: Transfer the crude, moist solid to a 500 mL Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry in a vacuum oven at 60 °C to a constant weight.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Result
Appearance White to off-white crystalline solid[9]
Melting Point 166-168 °C[2]
Molecular Formula C₁₉H₁₆O₄S[10][11]
Molecular Weight 340.40 g/mol [10][11]
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~10.2 (s, 1H, -OH), 7.8-7.9 (m, 4H, Ar-H), 7.3-7.5 (m, 5H, Ar-H of benzyl), 7.1-7.2 (d, 2H, Ar-H), 6.9-7.0 (d, 2H, Ar-H), 5.2 (s, 2H, -OCH₂-).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₉H₁₅O₄S⁻: 339.07, found: ~339.1

Safety and Hazard Management

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Bis(4-hydroxyphenyl)sulfone May damage fertility or the unborn child.[7][9][12]Avoid dust inhalation and direct contact.[13] Use in a well-ventilated area. Store locked up.[13]
Benzyl Bromide Combustible liquid[14], lachrymator (causes tears)[15][16], causes severe skin and eye irritation[14][15][16], may cause respiratory irritation[14][15], toxic if inhaled.[16]Strictly handle in a chemical fume hood. [16] Avoid contact with skin, eyes, and inhalation of vapors.[14] Keep away from heat and ignition sources.[16]
Potassium Carbonate Causes serious eye and skin irritation.[8][17][18][19][20] May cause respiratory irritation.[18][19][20]Avoid generating dust.[18] Wash hands thoroughly after handling.[17][20] Wear protective gloves and eye protection.[17][20]
N,N-Dimethylformamide (DMF) Flammable, potential reproductive toxin.Avoid inhalation and skin contact. Use in a well-ventilated area.
Hydrochloric Acid Corrosive, causes severe skin burns and eye damage.Handle with extreme care. Wear appropriate gloves and eye/face protection.

References

  • Vertex AI Search. (2013).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (2010).
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  • Fisher Scientific. (n.d.).
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  • Thermo Fisher Scientific. (2010).
  • Chemos GmbH & Co.KG. (n.d.).
  • Fisher Scientific. (2011).
  • Enartis. (2015).
  • Sigma-Aldrich. (n.d.). Bis(4-hydroxyphenyl) sulfone for synthesis.
  • Sigma-Aldrich. (2024).
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Bis(4-hydroxyphenyl) Sulfone 80-09-1.
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • Chem Help ASAP. (2019). in the chemical literature: Williamson ether synthesis [Video]. YouTube.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video].
  • Sigma-Aldrich. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • Suzhou Yacoo Science Co., Ltd. (n.d.). 4 benzyloxyphenyl 4 hydroxyphenyl sulfone.
  • ECHEMI. (n.d.). Buy 4-((4-(Benzyloxy)phenyl)sulfonyl)
  • PubChem. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.

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Application Note: A Detailed Protocol for the Synthesis of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known as 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone, is a valuable intermediate in organic synthesis, particularly in the development of high-performance polymers and as a precursor for various pharmaceutical compounds. Its structure, featuring a sulfonyl group flanked by a benzylated phenyl ring and a phenolic moiety, provides a versatile scaffold for further chemical modifications. This application note provides a detailed, step-by-step experimental protocol for the synthesis of this compound via a selective mono-O-benzylation of 4,4'-sulfonyldiphenol. The described method is based on the principles of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1]

Reaction Principle and Causality

The synthesis of this compound is achieved through the nucleophilic substitution reaction between the phenoxide ion of 4,4'-sulfonyldiphenol (also known as Bisphenol S) and benzyl bromide. This reaction is a classic example of the Williamson ether synthesis.

Reaction Scheme:

  • Deprotonation: 4,4'-Sulfonyldiphenol possesses two acidic phenolic hydroxyl groups. In the presence of a base, such as potassium carbonate (K₂CO₃), one of the hydroxyl groups is deprotonated to form a more nucleophilic phenoxide ion. The choice of a moderately weak base like K₂CO₃ is crucial for achieving selective mono-alkylation, as a stronger base could lead to the formation of the dianion and subsequently the di-benzylated byproduct.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This results in the displacement of the bromide leaving group and the formation of the desired ether linkage.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it is a polar aprotic solvent that can dissolve both the ionic phenoxide intermediate and the organic benzyl bromide, facilitating the reaction.

By carefully controlling the stoichiometry of the reactants, specifically using a slight excess of 4,4'-sulfonyldiphenol relative to benzyl bromide, the formation of the mono-benzylated product is favored.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
4,4'-Sulfonyldiphenol (Bisphenol S)≥98%Sigma-Aldrich
Benzyl bromide98%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
n-HexaneACS GradeFisher Scientific
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask (250 mL)
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel (500 mL)
Rotary evaporator
Büchner funnel and filter flask
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Melting point apparatus
NMR spectrometer
Safety Precautions
  • 4,4'-Sulfonyldiphenol: May cause serious eye irritation.[2] It is also a suspected reproductive toxicant.[3] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust.[4]

  • Benzyl bromide: Is a lachrymator and is corrosive. It can cause severe skin and eye irritation.[5] It is also a combustible liquid.[6] Handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. It is also a suspected reproductive toxin. Use in a well-ventilated fume hood and wear appropriate PPE.

Experimental Protocol

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,4'-sulfonyldiphenol (12.5 g, 50 mmol, 1.2 equiv).

    • Add anhydrous potassium carbonate (8.3 g, 60 mmol, 1.4 equiv).

    • Add anhydrous N,N-dimethylformamide (100 mL).

    • Stir the mixture at room temperature for 15 minutes to ensure good dispersion of the solids.

  • Addition of Benzyl Bromide:

    • Slowly add benzyl bromide (5.0 mL, 42 mmol, 1.0 equiv) to the stirred suspension using a syringe or dropping funnel over a period of 10 minutes.

  • Reaction:

    • Heat the reaction mixture to 80 °C using a heating mantle.

    • Maintain the temperature at 80 °C and stir the reaction for 12-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) as the eluent. The starting material (4,4'-sulfonyldiphenol) is significantly more polar than the mono-benzylated product.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 300 mL of cold deionized water with stirring.

    • A white precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.

    • Air-dry the crude product on the filter for at least one hour.

  • Purification:

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system.[7][8]

    • Transfer the crude solid to a 500 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid.

    • Slowly add hot deionized water dropwise until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, during which time crystals of the purified product should form.

    • Further cool the flask in an ice bath for 30 minutes to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry in a vacuum oven at 60 °C to a constant weight.

Results and Characterization

The expected product, this compound, is a white to off-white solid.

PropertyExpected Value
Molecular Formula C₁₉H₁₆O₄S
Molecular Weight 340.40 g/mol [9]
Melting Point 166-168 °C
Appearance White to off-white solid
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆): The following are expected chemical shifts (δ) in ppm. Note: This is a predicted spectrum based on the structure and data for similar compounds; actual values may vary slightly.

    • δ 10.1 (s, 1H, -OH)

    • δ 7.8-7.9 (d, 2H, Ar-H ortho to SO₂)

    • δ 7.6-7.7 (d, 2H, Ar-H ortho to SO₂)

    • δ 7.3-7.5 (m, 5H, Ph-CH₂)

    • δ 7.1-7.2 (d, 2H, Ar-H ortho to O-CH₂)

    • δ 6.9-7.0 (d, 2H, Ar-H ortho to OH)

    • δ 5.2 (s, 2H, -O-CH₂-Ph)

  • ¹³C NMR (100 MHz, DMSO-d₆): The following are expected chemical shifts (δ) in ppm. Note: This is a predicted spectrum based on the structure and data for similar compounds; actual values may vary slightly.

    • δ 162.0, 160.0 (Ar-C-O)

    • δ 142.0, 136.0, 135.0, 131.0 (Quaternary Ar-C)

    • δ 130.0, 129.0, 128.5, 128.0 (Ar-C-H)

    • δ 116.0, 115.0 (Ar-C-H)

    • δ 70.0 (-O-CH₂-)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the reaction temperature is maintained at 80 °C.
Loss of product during work-up or recrystallization.Ensure complete precipitation during the work-up. Use minimal hot solvent for recrystallization and ensure thorough cooling.
Formation of Di-benzylated Byproduct Excess benzyl bromide or overly basic conditions.Carefully control the stoichiometry of the reactants. Use the recommended molar ratios. Avoid using a stronger base than K₂CO₃.
Product is an oil or does not crystallize Presence of impurities.Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Incorrect recrystallization solvent or procedure.Try different solvent systems for recrystallization (e.g., ethanol, methanol, or mixtures with water). Ensure slow cooling.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedure and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for a variety of applications in materials science and drug discovery. The key to a successful synthesis lies in the careful control of reaction conditions to favor the selective mono-O-benzylation of 4,4'-sulfonyldiphenol.

References

  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. [Link]
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  • CPAChem. (2024). Safety data sheet - 4,4'-Sulfonyldiphenol. [Link]
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  • ResearchGate. (2020). Reagents and conditions: (i) benzyl bromide, K2CO3, DMF, reflux, overnight. [Link]
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  • SpectraBase. 4-Benzyloxyphenol - Optional[1H NMR] - Spectrum. [Link]
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  • Farrell, A., & McGranaghan, M. P. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry, 81(22), 11394–11396. [Link]
  • ResearchGate. (2021). Reagents and conditions: (i) Benzyl bromide, K2CO3, DMF, reflux,... [Link]
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purification of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Purity Recovery of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol via Optimized Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key intermediate in medicinal chemistry and materials science, often requiring high purity for subsequent synthetic steps. This application note provides a comprehensive, first-principles guide to the purification of this diaryl sulfone derivative by recrystallization. Moving beyond a simple list of steps, this document elucidates the causal reasoning behind solvent selection, procedural optimizations, and quality control measures. It presents a detailed, step-by-step protocol for both single-solvent and mixed-solvent systems, a troubleshooting guide for common challenges, and visual workflows to ensure procedural clarity. The methodologies described herein are designed to be self-validating, enabling researchers to achieve high-purity, crystalline this compound with excellent recovery.

Compound Profile and Safety Precautions

A thorough understanding of the target molecule's physicochemical properties is the foundation for developing a robust purification strategy.

Physicochemical Data

The structure of this compound features a blend of polar functional groups (phenol, sulfone) and significant non-polar character (two phenyl rings, benzyl ether linkage), which dictates its solubility behavior.

PropertyValueSource(s)
CAS Number 63134-33-8[1]
Molecular Formula C₁₉H₁₆O₄S[2][1][3]
Molecular Weight 340.39 g/mol [2][3]
Melting Point 166-168 °C[2]
Appearance White to off-white crystalline solid[4]
XLogP3 4.9[2]
Hazard Identification and Safe Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.[2][3]

  • Required Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][5]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[2] Avoid breathing dust.[5] After handling, wash hands and any exposed skin thoroughly.[2]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[2]

The Science of Recrystallization: Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[6][7] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[6][8]

Rationale for Solvent Choice

Based on the molecular structure of this compound:

  • Polar Moieties: The phenolic hydroxyl (-OH) and sulfonyl (-SO₂-) groups are polar and capable of hydrogen bonding. This suggests solubility in polar protic solvents like alcohols.

  • Non-polar Moieties: The benzyl and phenyl rings are large and non-polar, suggesting solubility in aromatic or moderately polar aprotic solvents.

This dual character makes a single, moderately polar solvent an excellent starting point. A recent report on the synthesis of similar diaryl sulfones successfully employed hot ethanol for recrystallization, making it a prime candidate.[9]

Recommended Solvent Screening Protocol

To empirically determine the optimal solvent, perform small-scale solubility tests.

Solvent CandidatePolarityRationale & Expected Outcome
Ethanol Polar ProticPrimary Choice. Balances polarity for H-bonding with non-polar character. Expect high solubility when hot, low when cold.
Isopropanol Polar ProticA slightly less polar alternative to ethanol. May offer a better solubility differential.
Ethyl Acetate Polar AproticMay dissolve the compound too readily at room temperature due to its ester functionality.[10]
Toluene Non-polarLikely to be a good solvent for the non-polar regions but may struggle with the polar groups, potentially requiring high heat.
Water Highly PolarUnlikely to be a suitable single solvent due to the large non-polar structure.[10] Can be used as an anti-solvent.
Ethanol/Water Mixed SystemSecondary Choice. Use if a single solvent fails. Ethanol acts as the primary solvent, with water added as an anti-solvent to induce crystallization.[11]
Visual Workflow for Solvent Selection

G cluster_0 Start Start: Place ~50 mg Crude Product in a Test Tube AddSolvent Add 1 mL of Candidate Solvent Start->AddSolvent StirRT Vigorously Stir at Room Temperature AddSolvent->StirRT CheckDissolveRT Does it Dissolve? StirRT->CheckDissolveRT Heat Heat Gently to Boiling CheckDissolveRT->Heat No BadSolvent1 Result: Unsuitable (Too Soluble) CheckDissolveRT->BadSolvent1 Yes CheckDissolveHot Does it Dissolve? Heat->CheckDissolveHot CheckCrystals Do Crystals Form? CheckDissolveHot->CheckCrystals Yes BadSolvent2 Result: Unsuitable (Insoluble) CheckDissolveHot->BadSolvent2 No Cool Cool Slowly to Room Temperature GoodSolvent Result: Good Single Solvent CheckCrystals->GoodSolvent Yes ConsiderMixed Consider for Mixed-Solvent System CheckCrystals->ConsiderMixed No

Detailed Recrystallization Protocol

This protocol provides instructions for both the primary single-solvent method (Ethanol) and the alternative mixed-solvent method (Ethanol/Water).

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent Grade or higher)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Short-stem funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper for Büchner funnel

  • Spatulas and watch glasses

  • Drying oven or vacuum desiccator

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid. Heat the mixture to a gentle boil while stirring. Continue to add ethanol dropwise until the solid just completely dissolves.[7] Causality: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing crystal recovery upon cooling.

  • Hot Filtration (Optional): If insoluble impurities or colored residues are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed short-stem funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Note: Due to the phenolic nature of the compound, do not use activated charcoal for decolorization, as it can form colored complexes with phenols.[11]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form selectively, excluding impurities. For maximum yield, subsequently place the flask in an ice-water bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. Causality: Using ice-cold solvent minimizes the dissolution of the desired product while effectively washing away the impurity-laden mother liquor.

  • Drying: Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight. Drying can be done in a well-ventilated area (protected from dust) or more rapidly in a drying oven set to a moderate temperature (e.g., 60-70 °C) or a vacuum desiccator.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)

This method is useful if the compound is too soluble in hot ethanol or if crystallization is sluggish.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol as described in Protocol 1, Step 1.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until a persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.[11]

  • Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3 through 6 from Protocol 1. For the washing step (Step 5), use an ice-cold mixture of ethanol and water with the same approximate ratio that induced crystallization.

Quality Control and Protocol Validation

The purity of the recrystallized product must be verified.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (166-168 °C) is a primary indicator of high purity.[2] Impurities typically depress and broaden the melting point range.

  • Visual Inspection: The final product should be a white or off-white, crystalline solid, free of discoloration and amorphous material.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should appear as a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute.Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Vigorous stirring during cooling can also help.
No Crystals Form Too much solvent was used; the solution is not saturated. Cooling was too rapid.Re-heat the solution to boil off some of the solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites. Introduce a seed crystal from a previous batch.
Very Low Recovery Too much solvent was used. The crystals were washed with room-temperature solvent. The product is significantly soluble in the solvent even when cold.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Cool the flask in an ice bath for a longer duration before filtering.
Colored Crystals Impurities are co-crystallizing with the product. Oxidation of the phenol group.Ensure slow, undisturbed cooling. If the color persists, a different solvent system may be required. Phenols are prone to air oxidation, especially when hot and in the presence of base.[12][13] Work efficiently to minimize exposure to air at high temperatures.

Visual Summary of Recrystallization Workflow

G cluster_1 A 1. Dissolution Add minimum amount of hot solvent to crude solid. B 2. Hot Filtration (Optional) Remove insoluble impurities if present. A->B C 3. Crystallization Cool solution slowly and undisturbed. B->C D 4. Isolation Collect crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with ice-cold solvent. D->E F 6. Drying Dry crystals to constant weight. E->F G 7. Quality Control Verify purity via melting point and/or TLC. F->G

References

  • Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
  • Finding the best solvent for recrystallisation student sheet.
  • Recrystalliz
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Colorado Boulder. [Link]
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4.
  • Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID 113063. PubChem - NIH. [Link]
  • US4822916A - Preparation of diaryl sulfones.
  • Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation.
  • Phenol crystals. Sciencemadness Discussion Board. [Link]
  • This compound. Oakwood Chemical. [Link]
  • 4-((4-(Allyloxy)phenyl)sulfonyl)phenol. LabSolutions. [Link]
  • PURIFICATION OF PHENOL.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PMC - PubMed Central. [Link]
  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfon
  • Heterogeneous copper-catalyzed synthesis of diaryl sulfones. RSC Publishing. [Link]
  • Diaryl Sulfone Synthesis. ChemistryViews. [Link]
  • 4-(Benzenesulfonyl)phenol | C12H10O3S | CID 343804. PubChem - NIH. [Link]

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Application Notes & Protocols: Strategic Integration of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol for High-Performance Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Conventional Toughening

In the landscape of thermosetting polymers, epoxy resins represent a cornerstone, valued for their excellent mechanical properties, chemical resistance, and strong adhesion.[1] However, the inherent brittleness of highly cross-linked epoxy networks remains a significant challenge, limiting their application in fields demanding superior fracture toughness and thermal resilience. Traditional toughening methods, such as the incorporation of liquid rubbers, often lead to a trade-off, diminishing the glass transition temperature (Tg) and modulus of the final material.[2][3]

This guide introduces 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (BPS-BP), a multifunctional aromatic compound, as a strategic modifier to overcome these limitations. The unique molecular architecture of BPS-BP, which combines a rigid, thermally stable sulfonyl (-SO₂-) backbone with a reactive phenolic hydroxyl group, allows it to be chemically integrated into the epoxy network. This approach fundamentally alters the polymer matrix, enhancing both thermal stability and toughness without the compromises associated with conventional additives. This document provides researchers and formulation scientists with the foundational principles, detailed experimental protocols, and characterization methodologies to effectively leverage BPS-BP in the development of next-generation, high-performance epoxy systems.

Core Principles: The Mechanistic Advantage of BPS-BP

The efficacy of BPS-BP as an epoxy modifier stems from its ability to participate directly in the curing reaction, becoming an integral part of the polymer backbone. Its influence can be understood through three primary mechanisms:

  • Network Formation and Chain Extension: The phenolic hydroxyl group of BPS-BP reacts with the epoxide rings of the base resin (e.g., Diglycidyl Ether of Bisphenol A, DGEBA), particularly in the presence of an amine hardener which can catalyze the etherification reaction. This incorporates the rigid sulfone structure directly into the cross-linked network, enhancing its structural integrity.

  • Enhancement of Thermal Stability: The high bond energy of the sulfonyl group and the aromatic nature of the BPS-BP molecule significantly increase the thermal stability of the resulting polymer.[4] This leads to a higher glass transition temperature (Tg), a higher onset temperature of decomposition, and an increased char yield upon pyrolysis, which is crucial for applications requiring high-temperature resistance.

  • Toughening Mechanism: Unlike inert fillers, the integrated BPS-BP segments can influence the network's response to stress. While the sulfone group adds rigidity, the overall molecular structure can disrupt the homogeneity of the cross-link density, creating nanoscale domains that can effectively dissipate fracture energy through mechanisms like crack pinning and shear yielding, thereby increasing fracture toughness.[5]

G cluster_reactants Initial Reactants cluster_product Cured Network Structure DGEBA DGEBA Resin (Epoxy Groups) Curing Thermal Curing (Polymerization & Cross-linking) DGEBA->Curing BPSBP BPS-BP Modifier (Phenolic Group) BPSBP->Curing Etherification Reaction Hardener Amine Hardener (e.g., DDS) Hardener->Curing Primary Curing Reaction Network Co-reacted Network (Enhanced Tg & Toughness) Curing->Network

Figure 1: Conceptual reaction schematic for integrating BPS-BP into an epoxy network.

Experimental Section: Formulation and Characterization

This section provides validated, step-by-step protocols for the formulation and subsequent analysis of BPS-BP modified epoxy resins. Adherence to these procedures is critical for achieving reproducible and reliable results.

Materials and Equipment

Table 1: Required Materials and Recommended Specifications

MaterialSpecificationCAS NumberExample Supplier
This compound (BPS-BP)Purity >98%, Melting Point: 166-168 °C63134-33-8Sigma-Aldrich, Oakwood Chemical[6][7]
Diglycidyl Ether of Bisphenol A (DGEBA)Epoxy Equivalent Weight (EEW) ~188 g/eq25068-38-6Hexion, Olin
4,4'-Diaminodiphenyl Sulfone (DDS)Purity >97%80-08-0Huntsman, Evonik
AcetoneReagent Grade, ≥99.5%67-64-1Fisher Scientific

Required Equipment:

  • High-precision analytical balance (±0.1 mg)

  • Three-neck round-bottom flask with mechanical overhead stirrer

  • Heating mantle with temperature controller

  • Vacuum oven

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine (UTM) for mechanical properties (e.g., per ASTM D638)

Protocol: Preparation of a 15 wt% BPS-BP Modified Epoxy System

This protocol describes the formulation of an epoxy system containing 15% BPS-BP by weight, using DDS as the curing agent. The stoichiometry of the amine hardener is calculated based on the epoxy content of the DGEBA resin.

1. Pre-treatment of Reagents:

  • Dry the BPS-BP powder and DDS powder in a vacuum oven at 100°C for 6 hours to remove any residual moisture. Store in a desiccator until use.

2. Dissolution of BPS-BP in Epoxy Resin:

  • Place 85.0 g of DGEBA resin into a three-neck flask equipped with a mechanical stirrer and thermometer.

  • Heat the resin to 130°C using a heating mantle while stirring at ~200 RPM.

  • Once the temperature is stable, slowly add 15.0 g of the dried BPS-BP powder to the flask.

  • Maintain the temperature at 130°C and continue stirring for approximately 1-2 hours, or until the BPS-BP is fully dissolved, resulting in a clear, homogeneous, and slightly viscous liquid. This step is critical for preventing phase separation in the cured product.

3. Addition of Curing Agent:

  • Calculate the required amount of DDS hardener. A 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms is targeted.

    • Grams of DDS = (Grams of DGEBA / EEW of DGEBA) * (AHEW of DDS)
    • Example: (85.0 g / 188 g/eq) * 62.1 g/eq ≈ 28.1 g of DDS
  • Cool the DGEBA/BPS-BP mixture to 120°C.

  • Slowly add the calculated amount of dried DDS (28.1 g) to the mixture. Increase stirring speed to ~400 RPM for 10-15 minutes to ensure complete dissolution and uniform dispersion.

4. Degassing and Casting:

  • Transfer the hot mixture to a vacuum oven preheated to 120°C.

  • Apply vacuum to degas the formulation for 20-30 minutes, or until all entrapped air bubbles are removed.

  • Carefully pour the degassed mixture into preheated steel or silicone molds treated with a mold release agent.

5. Curing Schedule:

  • Place the molds in a programmable oven and execute the following multi-stage curing profile:

    • Hold at 150°C for 2 hours.
    • Ramp to 180°C and hold for 2 hours.
    • Ramp to 220°C and hold for 1 hour for post-curing.
  • Turn off the oven and allow the samples to cool slowly to room temperature (over several hours) to minimize residual thermal stresses.

Figure 2: Detailed workflow for the preparation of BPS-BP modified epoxy resin.

Data Interpretation & Performance Validation

The successful incorporation of BPS-BP should yield significant improvements in the thermal and mechanical properties of the epoxy resin.

Thermal Property Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A single, sharp transition indicates a homogeneous, well-cured network. The integration of BPS-BP is expected to increase the Tg due to the increased rigidity of the polymer backbone. The study of curing kinetics can also be performed using nonisothermal DSC.[8][9]

  • Thermogravimetric Analysis (TGA): Used to assess thermal stability. Key metrics include the onset temperature of decomposition (Td, often at 5% weight loss) and the percentage of material remaining at high temperatures (char yield). The presence of the sulfone group is known to increase both the Td and the char yield.[4][10]

Table 2: Expected Performance vs. Unmodified Control (Illustrative Data)

PropertyUnmodified DGEBA/DDS15 wt% BPS-BP ModifiedRationale for Improvement
Glass Transition Temp. (Tg)~190 °C> 210 °CIncreased backbone rigidity from sulfone group.
Onset Decomposition (Td)~360 °C> 385 °CHigh thermal stability of the C-S bond in the sulfone group.[4]
Char Yield at 700°C (N₂)~28 %> 35 %Sulfone moieties promote char formation during decomposition.[10]
Fracture Toughness (KIC)~0.6 MPa·m1/2> 1.0 MPa·m1/2Introduction of new energy dissipation mechanisms at the nanoscale.[5]
Self-Validating System & Troubleshooting

For the protocol to be considered self-validating, the resulting material must meet certain criteria.

  • Visual Clarity: The final cured plaque should be transparent and free of any cloudiness or haziness. Haze indicates incomplete dissolution or phase separation, suggesting that the dissolution step (2.2) may need a higher temperature or longer duration.

  • Tg Consistency: DSC analysis on multiple samples from the same batch should yield Tg values within ±2°C. A broad or inconsistent Tg points to incomplete or non-uniform curing.

  • Solvent Resistance: A simple swab test with acetone should not cause any surface tackiness or swelling on a fully cured sample, confirming a high degree of cross-linking.

Conclusion

This compound is a highly effective reactive modifier for epoxy resins, capable of significantly enhancing thermal stability and fracture toughness simultaneously. Its direct participation in the curing reaction avoids the property trade-offs common with non-reactive additives. The protocols detailed herein provide a reliable methodology for researchers to formulate and characterize these advanced materials. By carefully controlling stoichiometry, dissolution, and curing conditions, it is possible to engineer high-performance thermosets tailored for demanding applications in the aerospace, electronics, and automotive industries.

References

  • Thermal stabilities and dynamic mechanical properties of sulfone-containing epoxy resin cured with anhydride.
  • Studies on Curing Kinetics and Tensile Properties of Silica-Filled Phenolic Amine/Epoxy Resin Nanocomposite. MDPI. [Link]
  • Rheological study of the curing kinetics of epoxy-phenol novolac resin. Journal of Applied Polymer Science. [Link]
  • Preparation and thermal properties of diglycidylether sulfone epoxy.
  • Polyether Sulfone-Based Epoxy Toughening: From Micro- to Nano-Phase Separation via PES End-Chain Modification and Process Engineering. National Institutes of Health (NIH). [Link]
  • Kinetic regimes in the curing process of epoxy-phenol composites.
  • Influence of Epoxy Resin Curing Kinetics on the Mechanical Properties of Carbon Fiber Composites. MDPI. [Link]
  • Advances in Toughening Modification Methods for Epoxy Resins: A Comprehensive Review. MDPI. [Link]
  • Literature Review of Epoxy Toughening. VTechWorks, Virginia Tech. [Link]
  • Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. MDPI. [Link]
  • This compound. PubChem, National Institutes of Health (NIH). [Link]
  • Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents. MDPI. [Link]
  • This compound Product Page. Oakwood Chemical. [Link]
  • Recent Advances in Epoxy Resin Applic

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Application Notes and Protocols: 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol as a Latent Thermal Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Advantage of Latency in Thermal Catalysis

In the realm of thermosetting polymers, such as epoxy resins, the precise control over the initiation of the curing process is paramount. Uncontrolled, premature curing can lead to a drastically shortened pot life, rendering the resin system unusable. Latent thermal catalysts are a class of compounds designed to remain dormant at ambient temperatures and only become active upon thermal stimulation. This "on-demand" catalytic activity is crucial for formulating stable, one-component thermosetting systems that offer extended shelf-life and processability.[1][2]

This document provides a detailed technical guide on the application of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol as a latent thermal catalyst. We will explore its proposed mechanism of action, key performance characteristics, and provide detailed protocols for its use in a representative epoxy resin system. The core principle of its function lies in the thermally induced cleavage of a "blocking" group to generate a potent acidic catalyst.

Chemical Identity and Physical Properties

PropertyValueReference
Chemical Name This compound
CAS Number 63134-33-8
Molecular Formula C₁₉H₁₆O₄S
Molecular Weight 340.4 g/mol
Appearance White to off-white powder
Melting Point 166-168 °C[3]

Proposed Mechanism of Latent Catalytic Activity

The catalytic latency of this compound is attributed to the presence of the benzyloxy group, which effectively "blocks" the generation of a strong acid. Upon heating to a specific activation temperature, the benzyloxy group is cleaved, leading to the in-situ formation of a sulfonic acid. Sulfonic acids are known to be potent catalysts for various chemical reactions, including the ring-opening polymerization of epoxides.[4][5]

The proposed thermal decomposition mechanism is as follows:

G cluster_0 Latent Catalyst (Stable at Room Temperature) cluster_1 Thermal Activation cluster_2 Active Catalytic Species Latent_Catalyst This compound Heat Heat (Δ) Sulfonic_Acid 4-(4-Hydroxyphenyl)benzenesulfonic Acid Heat->Sulfonic_Acid Cleavage of Benzyl Ether Toluene Toluene (byproduct) Heat->Toluene

Caption: Proposed thermal activation of this compound.

This controlled release of the sulfonic acid ensures that the catalytic activity is only initiated when desired, providing excellent temporal control over the curing process.

Application in Epoxy Resin Curing

The generated sulfonic acid is a highly effective catalyst for the cationic polymerization of epoxy resins. The acidic proton initiates the ring-opening of the epoxide, which then propagates the polymerization chain, leading to a cross-linked thermoset polymer with high mechanical strength and thermal stability.

Experimental Workflow for Epoxy Curing

The following diagram outlines a general workflow for evaluating the catalytic performance of this compound in an epoxy resin formulation.

G Start Start Formulation 1. Formulation (Epoxy Resin + Catalyst) Start->Formulation Mixing 2. Homogenization (Mechanical Mixing) Formulation->Mixing Degassing 3. Degassing (Vacuum Oven) Mixing->Degassing Casting 4. Casting (Mold) Degassing->Casting Curing 5. Thermal Curing (Oven at T > T_activation) Casting->Curing Analysis 6. Characterization (DSC, DMA, FTIR) Curing->Analysis End End Analysis->End

Caption: General experimental workflow for epoxy curing.

Protocols

Protocol 1: Preparation of a One-Component Epoxy Resin Formulation

Objective: To prepare a stable, one-component epoxy resin formulation containing this compound as a latent thermal catalyst.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (e.g., EPON™ 828)

  • This compound

  • Mechanical stirrer with a high-shear mixing blade

  • Vacuum oven

  • Disposable mixing cups and spatulas

Procedure:

  • Catalyst Loading Calculation: Determine the desired catalyst loading. A typical starting range is 0.5 to 2.0 parts per hundred parts of resin (phr).

    • Rationale: The optimal catalyst concentration will depend on the desired curing speed and the specific epoxy resin used. Higher loadings will generally result in faster cure times but may also reduce the shelf life of the formulation.

  • Pre-heating the Resin: Gently warm the epoxy resin to approximately 50-60 °C to reduce its viscosity.

    • Rationale: Lowering the viscosity facilitates the uniform dispersion of the solid catalyst powder.

  • Dispersion of the Catalyst: While stirring the pre-heated epoxy resin at a moderate speed, slowly add the powdered this compound.

  • Homogenization: Increase the stirring speed to ensure a thorough and uniform dispersion of the catalyst. Continue mixing for 15-30 minutes.

    • Rationale: A homogeneous mixture is crucial for achieving consistent curing throughout the material.

  • Degassing: Place the mixture in a vacuum oven at a temperature below the activation temperature of the catalyst (e.g., 50 °C) and apply a vacuum to remove any entrapped air bubbles.

    • Rationale: Air bubbles can create voids in the cured polymer, which can compromise its mechanical properties.

  • Storage: Store the formulated resin in a sealed container at or below room temperature, away from direct sunlight.

Protocol 2: Determination of Activation Temperature and Curing Profile by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of the curing reaction and the total heat of reaction for the formulated epoxy system.

Materials:

  • Formulated epoxy resin from Protocol 1

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

  • Nitrogen gas supply for purging the DSC cell

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the formulated epoxy resin into a hermetic aluminum DSC pan. Seal the pan.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Equilibrate the cell at a temperature well below the expected activation temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above the expected curing completion (e.g., 250 °C).

    • Rationale: A constant heating rate allows for the accurate determination of the exothermic curing peak.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The onset of the exothermic peak indicates the activation temperature of the catalyst.

    • The area under the exothermic peak corresponds to the total heat of curing (ΔH).

Expected Results:

The DSC thermogram will show a distinct exothermic peak corresponding to the curing reaction. The onset of this peak provides a quantitative measure of the temperature at which this compound begins to catalytically cure the epoxy resin.

ParameterTypical Value Range
Activation Temperature (Onset) 140 - 180 °C
Peak Exotherm Temperature 160 - 200 °C
Heat of Curing (ΔH) 300 - 500 J/g

Note: These values are illustrative and will vary depending on the specific epoxy resin and catalyst loading.

Conclusion and Future Perspectives

This compound presents a promising option as a latent thermal catalyst for applications requiring controlled, heat-initiated curing. Its mechanism, based on the thermal release of a potent sulfonic acid, offers a reliable method for formulating stable, one-component thermosetting systems. Further research can focus on optimizing the catalyst structure to fine-tune the activation temperature and catalytic activity for specific applications in advanced materials and electronics packaging.

References

  • Ningbo Inno Pharmchem Co., Ltd. Unlocking Epoxy Resin Performance: The Role of Latent Curing Agents.
  • Werner, E. Delayed (Latent) Catalysis in Coatings.
  • Sato, K., et al. Novel Thermal Latent Curing Agents for Epoxy Resins Based on Dual-Locked Aminopyridines by Amidation and N-Oxidation. Macromolecules.
  • Halo. Catalysts for low-temperature and fast curing of industrial coatings.
  • Wikipedia. Sulfonic acid.
  • Google Patents. Heat-latent curing catalyst and resin compositions containing the same. EP0385504B1.
  • Cardiff University. Recent advances in the synthesis of sulfonic acids.
  • Organic Chemistry Portal. Synthesis of sulfonic acids.
  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. National Center for Biotechnology Information.

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Applications of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monobenzyl ether, is a diaryl sulfone derivative that holds considerable promise as a versatile scaffold and synthetic intermediate in medicinal chemistry.[1][2][3] While direct therapeutic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural components—the diaryl sulfone core, a protected phenol, and a free phenol—offer a rich platform for the design and synthesis of novel bioactive compounds. This guide provides an in-depth exploration of its potential applications, drawing insights from the well-established biological activities of related diaryl sulfones and bisphenol analogs. We will delve into its role as a key building block, propose synthetic strategies, and outline protocols for evaluating the biological activity of its derivatives.

The core structure of this compound is derived from Bisphenol S (BPS), a compound known for its high thermal stability and its use as a component in polymers and thermal paper.[4] However, BPS itself has been identified as an endocrine disruptor, raising concerns about its environmental and health impacts.[5] The strategic benzylation of one phenolic hydroxyl group in this compound provides a crucial handle for synthetic chemists, allowing for selective modification of the molecule and the introduction of diverse pharmacophoric features.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in leveraging the unique chemical architecture of this compound for the discovery of new therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₉H₁₆O₄S[1]
Molecular Weight 340.4 g/mol [1]
CAS Number 63134-33-8[1]
Appearance White to off-white powder or crystals
Melting Point 166-168 °C
Solubility Soluble in organic solvents such as DMSO and DMF
LogP (predicted) 4.2[1]

Medicinal Chemistry Applications: A Landscape of Possibilities

The diaryl sulfone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The presence of this core in this compound suggests its potential as a starting point for developing novel therapeutics.

As a Scaffold for Novel Enzyme Inhibitors

Diaryl sulfone derivatives have been successfully developed as inhibitors of various enzymes implicated in disease. The structural flexibility of the diaryl sulfone core allows for the precise positioning of substituents to interact with the active sites of target enzymes.

  • Potential Targets:

    • Carbonic Anhydrases: Sulfonamide-containing compounds are classic inhibitors of carbonic anhydrases, enzymes involved in pH regulation, and are targets for diuretics, anti-glaucoma agents, and anti-cancer drugs.

    • Kinases: The diaryl sulfone scaffold can be elaborated to target the ATP-binding site of various kinases involved in cell signaling and proliferation.

    • Reverse Transcriptase: Certain diaryl sulfone derivatives have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.

Development of Novel Anticancer Agents

The diaryl sulfone framework is present in several classes of anticancer agents. The ability to modify the aromatic rings of this compound allows for the optimization of activity against various cancer cell lines.

  • Design Strategies:

    • Microtubule Targeting Agents: Analogs of combretastatin A-4, a potent microtubule-depolymerizing agent, have been synthesized using a diaryl sulfone linker to mimic the cis-stilbene bridge, demonstrating significant cytotoxic activity.

    • Induction of Apoptosis: The introduction of specific functional groups onto the diaryl sulfone scaffold can trigger apoptotic pathways in cancer cells.

Modulators of Nuclear Receptors

Bisphenol derivatives are known to interact with nuclear receptors, most notably the estrogen receptor (ER) and the androgen receptor (AR). While this can lead to endocrine-disrupting effects, it also presents an opportunity for the rational design of selective receptor modulators (SERMs and SARMs) for the treatment of hormone-dependent cancers and other conditions.

  • Potential Applications:

    • Selective Estrogen Receptor Modulators (SERMs): By carefully designing substituents on the this compound scaffold, it may be possible to develop compounds with tissue-selective estrogenic or anti-estrogenic activity, useful for treating breast cancer or osteoporosis.

    • Androgen Receptor (AR) Antagonists: The parent compound, 4-(benzyloxy)phenol, has been used in the synthesis of AR antagonists. The diaryl sulfone core of this compound could serve as a novel scaffold for the development of new AR antagonists for the treatment of prostate cancer.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its derivatives. These are intended as starting points and should be optimized based on specific research goals and available resources.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound from Bisphenol S.

Materials:

  • Bisphenol S (4,4'-sulfonyldiphenol)

  • Benzyl chloride or benzyl bromide

  • Potassium carbonate (K₂CO₃) or other suitable base

  • N,N-Dimethylformamide (DMF) or acetone as solvent

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Bisphenol S (1 equivalent) in DMF.

  • Addition of Base: Add anhydrous potassium carbonate (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Addition of Benzylating Agent: Add benzyl chloride or benzyl bromide (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a white solid.

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for the Synthesis of Derivatives

The free phenolic hydroxyl group of this compound is a key site for derivatization.

Example: Synthesis of an Ether-Linked Derivative

  • Alkylation: To a solution of this compound (1 equivalent) and a suitable alkyl halide (e.g., a substituted benzyl bromide or an alkyl iodide, 1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1 to isolate the desired ether derivative.

Protocol 3: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of newly synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using appropriate software (e.g., GraphPad Prism).

Visualizations

Chemical Structures and Relationships

G BPS Bisphenol S (BPS) (4,4'-dihydroxydiphenyl sulfone) BPS_MPE This compound (BPS-Monobenzyl Ether) BPS->BPS_MPE Monobenzylation MBE 4-(Benzyloxy)phenol (Monobenzone) BPS_MPE->MBE Structural Fragment

Caption: Relationship between Bisphenol S, this compound, and 4-(Benzyloxy)phenol.

Hypothetical Synthetic Pathway for a Derivative

G start This compound step1 Alkylation with 2-(Bromomethyl)pyridine start->step1 product Pyridinylmethyl Ether Derivative (Potential Kinase Inhibitor) step1->product

Caption: A potential synthetic route to a kinase inhibitor candidate.

Potential Mechanism of Action: Kinase Inhibition

G Derivative Diaryl Sulfone Derivative Kinase Kinase (e.g., EGFR, VEGFR) Derivative->Kinase Inhibits ATP Binding PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Protein Substrate->Kinase Binds Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Proposed mechanism of action for a diaryl sulfone-based kinase inhibitor.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, starting point for medicinal chemistry campaigns. Its diaryl sulfone core provides a robust and synthetically tractable scaffold for the development of novel therapeutic agents targeting a range of biological pathways. While direct evidence of its own biological activity is limited, the extensive research on related diaryl sulfones and bisphenol derivatives provides a strong rationale for its use as a versatile building block in drug discovery.

Future research should focus on the systematic exploration of the chemical space around this scaffold. The synthesis and screening of focused libraries of derivatives against various biological targets, guided by computational modeling and structure-activity relationship studies, will be crucial in unlocking the full therapeutic potential of this intriguing molecule. The protocols and conceptual frameworks presented in this guide are intended to facilitate these endeavors and inspire new avenues of research in the quest for innovative medicines.

References

  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • Ohtsu, Y., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(8), 739-743. [Link]
  • Mishra, A., et al. (2024). 4-(Benzyloxy)phenol-induced p53 exhibits antimycobacterial response triggering phagosome-lysosome fusion through ROS-dependent intracellular Ca2+ pathway in THP-1 cells. Microbiological Research, 282, 127664. [Link]
  • Oakwood Chemical. This compound. [Link]
  • Mishra, A., et al. (2025). Immunomodulatory activity of 4-(Benzyloxy)phenol facilitates intracellular mycobacterial clearance through p53 mediated IL-35 signaling dependent JAK1/STAT3 pathway in human macrophages. Immunological Research, 73(1), 99. [Link]
  • van den Boorn, J. G., et al. (2016). Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Pigment Cell & Melanoma Research, 29(4), 428-441. [Link]
  • PubChem. Bisphenol S.
  • Wikipedia. Diphenyl sulfone. [Link]
  • Wikipedia. Bisphenol S. [Link]
  • Ivachtchenko, A. V., et al. (2013). Synthesis of substituted diphenyl sulfones and their structure-activity relationship with the antagonism of 5-НТ6 receptors. Bioorganic & Medicinal Chemistry, 21(15), 4556-4567. [Link]
  • Gangjee, A., et al. (2005). Structure-based design of substituted diphenyl sulfones and sulfoxides as lipophilic inhibitors of thymidylate synthase. Journal of Medicinal Chemistry, 48(20), 6332-6341. [Link]
  • Google Patents. Method for producing 4-benzyloxyphenol.
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  • Lawrence, H. R., et al. (2007). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Bioorganic & Medicinal Chemistry Letters, 17(1), 193-196. [Link]
  • Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643-650. [Link]
  • Taiwan Chung Hwa Chemical Industrial Works, Ltd. 4,4-二羥基二苯碸(BPS). [Link]
  • Li, H., et al. (2023). Bisphenol S and Its Chlorinated Derivatives in Indoor Dust and Human Exposure. Toxics, 11(5), 441. [Link]
  • Zukhurova, M., et al. (2023). Sulfide, Sulfoxide, and Sulfone Derivatives of Usnic Acid as Inhibitors of Human TDP1 and TDP2 Enzymes. Molecules, 28(13), 5183. [Link]
  • PubChem. Bisphenol S.

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derivatization of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Derivatization of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol for Structure-Activity Relationship (SAR) Studies

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The diaryl sulfone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities.[1][2][3] The compound this compound serves as an ideal starting material for generating a focused library of analogues for structure-activity relationship (SAR) studies. Its structure features a stable diaryl sulfone core, a protected phenol (benzyloxy group) to prevent unwanted side reactions, and a strategically positioned free phenolic hydroxyl group. This free phenol is a versatile chemical handle that can be readily modified to probe the chemical space around the molecule. By systematically altering the properties of this position—such as size, lipophilicity, and hydrogen bonding capacity—researchers can elucidate the key molecular interactions required for biological activity and optimize lead compounds.

This document provides a detailed guide to the synthetic derivatization of this scaffold, focusing on the robust and versatile Williamson ether synthesis.[4] We present the underlying chemical principles, step-by-step protocols for O-alkylation, and the rationale behind the selection of reagents and conditions, empowering researchers to efficiently generate compound libraries for SAR exploration.

Strategic Rationale for Derivatization

The primary goal of derivatizing this compound is to systematically explore how modifications to the phenolic moiety impact a specific biological endpoint. The phenolic hydroxyl group is an ideal point for modification due to its reactivity and its potential to engage in critical hydrogen bonding interactions within a biological target's binding site.

Key Physicochemical Properties Modulated by Derivatization:

  • Lipophilicity: Converting the polar phenol to a less polar ether increases the molecule's overall lipophilicity (LogP). This can enhance membrane permeability and access to hydrophobic binding pockets.

  • Hydrogen Bonding: The native phenol is a hydrogen bond donor. Converting it to an ether transforms this position into a hydrogen bond acceptor (via the ether oxygen), fundamentally altering its interaction profile with target proteins.[5]

  • Steric Profile: The introduction of various alkyl or aryl groups allows for a systematic exploration of the steric tolerance of the target's binding site. Introducing bulky groups can either enhance binding through favorable van der Waals interactions or cause steric clashes that reduce affinity.

  • Metabolic Stability: Phenols are often susceptible to phase II metabolism (e.g., glucuronidation). Masking the hydroxyl group as an ether can block this metabolic pathway, thereby increasing the compound's in vivo half-life.

The overall strategy involves synthesizing a library of derivatives, screening them for biological activity, and correlating the structural changes with the observed activity to build a robust SAR model.

Figure 1: High-Level SAR Workflow Start Starting Material This compound Deriv Chemical Derivatization (O-Alkylation) Start->Deriv Modify Phenol Library Focused Compound Library Deriv->Library Generate Analogues Screen Biological Screening (e.g., Enzymatic Assay, Cell-Based Assay) Library->Screen Test Activity SAR SAR Analysis (Structure vs. Activity) Screen->SAR Correlate Data Lead Lead Optimization SAR->Lead Identify Key Features Figure 2: Williamson Ether Synthesis Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide Base + Base Phenoxide2 Ar-O⁻ HB + H-Base⁺ Ether Ar-O-R Phenoxide2->Ether AlkylHalide + R-X Halide + X⁻

Caption: Williamson Ether Synthesis Mechanism.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMF is a suspected teratogen; handle with extreme care. Alkylating agents can be toxic and lachrymatory.

Protocol 1: General O-Alkylation with Alkyl Halides

This protocol describes a general method for synthesizing a range of simple alkyl ethers from the parent phenol.

Materials & Reagents:

ReagentCAS NumberMolecular WeightPurpose
This compound63134-33-8340.40 g/mol Starting Material
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol Base
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)VariesVariesAlkylating Agent
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol Solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Brine (Saturated NaCl solution)N/AN/AAqueous Wash
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37 g/mol Drying Agent
Silica Gel (for column chromatography)7631-86-9N/AStationary Phase
Hexanes/Ethyl Acetate MixturesN/AN/AMobile Phase (TLC/Column)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Base & Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M.

  • Addition of Alkylating Agent: Stir the suspension for 10-15 minutes at room temperature to allow for initial phenoxide formation. Add the desired alkyl halide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide. [4]5. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a TLC plate by spotting the starting material, a co-spot, and the reaction mixture. Elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting phenol spot is consumed. Typical reaction times are 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure ether derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 3: O-Alkylation Experimental Workflow Setup 1. Setup - Add Phenol & K₂CO₃ - Add anhydrous DMF Reactants 2. Add Reagents - Stir 15 min - Add Alkyl Halide Setup->Reactants Reaction 3. Reaction - Heat to 60-80 °C - Monitor by TLC Reactants->Reaction Workup 4. Workup - Cool to RT - Quench with Water Reaction->Workup Extraction 5. Extraction - Extract with EtOAc (3x) - Wash with Water & Brine Workup->Extraction Purify 6. Purification - Dry over MgSO₄ - Concentrate - Column Chromatography Extraction->Purify Final 7. Characterization - Pure Product - NMR, MS Analysis Purify->Final

Caption: O-Alkylation Experimental Workflow.

Protocol 2: Copper-Catalyzed Synthesis of Diaryl Ethers (Chan-Lam Coupling)

For more advanced SAR, installing aryl groups on the phenolic oxygen can be highly informative. The Chan-Lam coupling provides an effective method for this transformation using arylboronic acids. [6][7] Materials & Reagents:

ReagentCAS NumberMolecular WeightPurpose
This compound63134-33-8340.40 g/mol Starting Material
Arylboronic Acid (e.g., Phenylboronic Acid)VariesVariesArylating Agent
Copper(II) Acetate (Cu(OAc)₂)142-71-2181.63 g/mol Catalyst
Pyridine or Triethylamine (Et₃N)VariesVariesBase / Ligand
Dichloromethane (DCM) or TolueneVariesVariesSolvent
Molecular Sieves (4Å)N/AN/ADehydrating Agent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried flask containing a stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), Copper(II) acetate (0.2 eq), and activated 4Å molecular sieves.

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) and then add pyridine or triethylamine (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature, open to the air (the reaction is often promoted by oxygen).

  • Monitoring: Monitor the reaction by TLC until the starting phenol is consumed. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst and molecular sieves. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the desired diaryl ether.

  • Characterization: Confirm the structure and purity via NMR and MS analysis.

Conclusion

The derivatization of this compound via O-alkylation is a powerful and straightforward strategy for generating diverse analogues for SAR studies. The protocols detailed herein provide a robust foundation for synthesizing libraries of both simple ethers and more complex diaryl ethers. Careful execution of these synthetic procedures, coupled with rigorous purification and characterization, will yield high-quality compounds essential for building a clear understanding of the structure-activity relationships that govern the biological activity of this important diaryl sulfone scaffold.

References

  • Zarghi, A., & Arfaei, S. (2011). Sulfonamides: A Silver Bullet in the Development of a Broad Spectrum of Therapeutics. Journal of the Iranian Chemical Society.
  • Barreca, M. L., et al. (2001). Diaryl-sulfone-based derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Pinna, G. A., et al. (2005). Synthesis and biological evaluation of diaryl sulfones as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Frontiers in Chemistry. (2022).
  • ChemistryViews. (2013). Diaryl Sulfone Synthesis. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Diaryl etherification of substituted phenols with phenyl boronic acid. [Link]
  • MDPI. (2021).
  • ResearchGate. (2014).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • European Journal of Medicinal Chemistry. (2025).
  • Synthesis. (2023).
  • National Institutes of Health. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). Sulfones: An important class of organic compounds with diverse biological activities. [Link]
  • MDPI. (2019). Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]

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Application Note: Comprehensive Analytical Characterization of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known by synonyms such as BPS-BN and 4-Benzyloxyphenyl 4-hydroxyphenyl sulfone, is a diaryl sulfone derivative.[1] Compounds within this class are significant as intermediates in the synthesis of polymers, dyes, and pharmaceutical agents. Given its role as a critical building block, verifying the identity, purity, and stability of this compound is paramount to ensure the quality and performance of downstream products.

This guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound. We will detail robust protocols using chromatographic, spectroscopic, and thermal analysis techniques. The methodologies are designed to be self-validating, providing orthogonal data to build a complete and reliable profile of the molecule.

Physicochemical Properties Summary

A foundational understanding of the compound's physical and chemical properties is essential for method development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 63134-33-8[1][2]
Molecular Formula C₁₉H₁₆O₄S[1][2]
Molecular Weight 340.39 g/mol [1][2]
IUPAC Name 4-(4-phenylmethoxyphenyl)sulfonylphenol[2]
Melting Point 166-168 °C[1]
Density 1.304 g/cm³[1]
Boiling Point 558.6 °C at 760 mmHg[1]
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O[2]

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The method separates the target analyte from potential impurities (e.g., starting materials, by-products) based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. UV detection is highly effective due to the aromatic nature of the compound.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides excellent retention and resolution for aromatic compounds like diaryl sulfones.

  • Mobile Phase: A gradient of acetonitrile and water allows for the efficient elution of both moderately polar (analyte) and potentially nonpolar or highly polar impurities. A phosphate buffer is added to maintain a consistent pH, ensuring reproducible retention times by keeping the phenolic group in a single ionization state.

  • Detection: The UV maximum for phenolic compounds typically lies between 254 nm and 280 nm. A wavelength of 254 nm is chosen as a robust, general-purpose wavelength for aromatic systems.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Execution cluster_data Data Analysis A 1. Prepare Mobile Phase A: H₂O + 0.1% H₃PO₄ B: Acetonitrile + 0.1% H₃PO₄ B 2. Prepare Standard 1.0 mg/mL in Acetonitrile A->B C 3. Prepare Sample 1.0 mg/mL in Acetonitrile B->C D 4. Filter all solutions (0.45 µm filter) C->D E 5. Equilibrate Column with initial mobile phase D->E F 6. Inject Standard/Sample (10 µL) E->F G 7. Run Gradient Elution F->G H 8. Detect at 254 nm G->H I 9. Integrate Peaks H->I J 10. Calculate Purity (% Area) or Assay vs. Standard I->J

Caption: Workflow for HPLC purity analysis.

Protocol: HPLC Method for Purity Determination
  • Instrumentation & Columns:

    • HPLC system with a gradient pump, autosampler, and UV/PDA detector.

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Reagents & Sample Preparation:

    • Mobile Phase A: Deionized water with 0.1% phosphoric acid.

    • Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.

    • Standard Solution: Accurately weigh and dissolve 10.0 mg of this compound reference standard in 10.0 mL of acetonitrile to obtain a 1.0 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program Time (min)
0
20
25
26
30
  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Compare the peak area of the sample to that of a known concentration reference standard.

Structural Elucidation by Spectroscopy

Spectroscopic methods provide definitive structural confirmation by probing the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Protocol:

  • Prepare a sample by dissolving ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). DMSO-d₆ is often preferred as it readily solubilizes the compound and allows for the observation of the exchangeable phenolic -OH proton.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Expected Spectral Features (¹H NMR):

  • Phenolic -OH: A singlet, typically broad, in the range of δ 9.0-10.0 ppm (in DMSO-d₆). This peak will disappear upon addition of D₂O, providing a definitive assignment.[3]

  • Aromatic Protons: A series of doublets and multiplets between δ 6.8 and 8.0 ppm, integrating to 13H (including the benzyl group protons). The protons on the ring adjacent to the sulfone group will be further downfield due to the electron-withdrawing effect.

  • Benzylic Protons (-O-CH₂-Ph): A sharp singlet at approximately δ 5.2 ppm, integrating to 2H.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Causality Behind Expected Absorptions:

  • The O-H bond in the phenol group results in a characteristic broad stretching vibration.

  • The S=O bonds of the sulfone group give rise to two strong, sharp absorption bands.

  • The C-O-C ether linkage and aromatic rings have distinct stretching and bending vibrations in the fingerprint region.

Protocol:

  • Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Record the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400 (broad)Phenolic O-HStretching
~3100-3000Aromatic C-HStretching
~1590, ~1490Aromatic C=CRing Stretching
~1300 & ~1150Sulfone (O=S=O)Asymmetric & Symmetric Stretching
~1240Aryl Ether (C-O-C)Asymmetric Stretching

Note: The presence of a broad band around 3400 cm⁻¹ is a key indicator of the free phenolic hydroxyl group.[4]

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this moderately polar molecule, minimizing excessive fragmentation and ensuring the observation of the molecular ion.

Protocol:

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (1-10 µg/mL).

  • Infuse the solution directly into the ESI source or analyze via LC-MS using the HPLC method described previously.

  • Acquire spectra in both positive and negative ion modes.

Expected Results:

  • Molecular Ion: The high-resolution mass should correspond to the exact mass of the molecule (340.0769 Da).[2]

    • Positive Mode (ESI+): Expect [M+H]⁺ at m/z 341.0842.

    • Negative Mode (ESI-): Expect [M-H]⁻ at m/z 339.0697.[5]

  • Key Fragments: Fragmentation may occur, with common losses related to the benzyl group (C₇H₇, 91 Da) or cleavage around the sulfone bridge.

Thermal Properties Analysis

Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the material's thermal stability and transitions. DSC measures heat flow to detect melting, crystallization, and other phase transitions, while TGA measures mass loss as a function of temperature.

Workflow: Thermal Analysis

Thermal_Analysis cluster_dsc DSC Analysis cluster_tga TGA Analysis A 1. Place 3-5 mg of sample in an aluminum pan B 2a. Heat under N₂ atmosphere (e.g., 10 °C/min) A->B E 2b. Heat under N₂ atmosphere (e.g., 10 °C/min) A->E C 3a. Record heat flow vs. Temp B->C D 4a. Identify endotherm for melting point C->D F 3b. Record mass loss vs. Temp E->F G 4b. Determine onset of decomposition F->G

Caption: Workflow for DSC and TGA thermal analysis.

Protocol:

  • DSC: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Heat the sample under a nitrogen atmosphere from ambient temperature to ~200 °C at a rate of 10 °C/min.

  • TGA: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan. Heat the sample under a nitrogen atmosphere from ambient temperature to 600 °C at a rate of 10 °C/min.

Expected Results:

  • DSC: A sharp endothermic peak should be observed, with the onset corresponding to the melting point of the material (literature: 166-168 °C).[1] The sharpness of the peak is an indicator of purity.

  • TGA: The TGA curve will show a stable baseline until the onset of thermal decomposition. This provides information on the upper-temperature limit for handling and storage of the material.

Conclusion

The combination of HPLC, NMR, FT-IR, MS, and thermal analysis provides a robust and comprehensive characterization of this compound. HPLC confirms purity and allows for quantification, while the suite of spectroscopic techniques provides unambiguous structural confirmation. Thermal analysis establishes key physical properties related to stability and melting point. Following these protocols will ensure a thorough and reliable assessment of the material's quality for its intended application.

References

  • National Center for Biotechnology Information. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem Compound Database.
  • SpectraBase. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). This compound.
  • SpectraBase. (n.d.). 4-Benzyloxyphenol FTIR Spectrum.
  • Yousefi, H., et al. (2013). Synthesis, spectral properties, biological activity and application of new 4-(benzyloxy) phenol derived azo dyes for polyester fiber dyeing. Journal of Molecular Liquids, 180, 51-58.
  • Gök, E., Akay, C. K., & Canlı, A. T. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Provide Journal Name, Volume, Pages].
  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.
  • mzCloud. (2016). 4-Phenolsulfonic acid.
  • [Author, A.]. (Year). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Journal Name, Volume, Pages].
  • Valentová, K., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(11), 2819.
  • [Author, A.]. (Year). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Journal Name, Volume, Pages].
  • Clark, J. (n.d.). Interpreting ¹H NMR spectra. Doc Brown's Chemistry.
  • [Author, A.]. (Year). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. AGH University of Krakow Journals.
  • NIST. (n.d.). Phenol, 4-pentyl-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 4-Benzyloxyphenol ¹H NMR.
  • PubChemLite. (n.d.). Phenol, 4-[[4-(phenylmethoxy)phenyl]sulfonyl]- (C19H16O4S).

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Application Note: Comprehensive NMR Spectroscopic Analysis of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol for Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Rigorous Structural Analysis

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known as Bisphenol S-monobenzyl ether, is a key organic molecule utilized in various fields, including materials science and as a synthetic intermediate in drug development.[1][2] Its molecular architecture, featuring two distinct phenyl rings bridged by a sulfonyl group and a benzyl ether moiety, necessitates a robust and unambiguous method for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the complete structural elucidation of organic compounds in solution.[3][4] Through a combination of one-dimensional (1D) experiments like ¹H and ¹³C NMR, and two-dimensional (2D) correlation experiments such as COSY, HSQC, and HMBC, it is possible to map the precise connectivity of atoms within a molecule. This application note provides a comprehensive guide and detailed protocols for the complete NMR spectral assignment of this compound, designed for researchers and scientists requiring definitive structural verification.

Molecular Framework and Predicted Spectral Features

The structure of this compound comprises three key fragments: a 4-hydroxyphenyl ring (Ring A), a 4-(benzyloxy)phenyl ring (Ring B), and the benzylic group (Bn), all connected through sulfonyl and ether linkages.

Chemical structure of this compoundFigure 1. Chemical Structure of this compound.[1]

Based on this structure, we can predict the following NMR characteristics:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on Ring A and Ring B, which will appear as doublets due to para-substitution. The five protons of the benzyl group's phenyl ring will have characteristic shifts, and the benzylic methylene (-CH₂-) protons will appear as a singlet. The phenolic hydroxyl (-OH) proton will also be a singlet, its chemical shift being highly dependent on the solvent and concentration.[5]

  • ¹³C NMR: The spectrum will display signals for all 19 carbon atoms. Carbons attached to electronegative atoms (oxygen and the sulfonyl group) will be significantly deshielded and appear at higher chemical shifts (downfield).[6][7] Due to symmetry in the para-substituted rings, fewer than 19 signals may be observed if some carbons are chemically equivalent.

  • 2D NMR: Correlation spectra are essential to connect these fragments. COSY will establish intra-ring proton-proton couplings, while HSQC will link protons to their directly attached carbons. The HMBC experiment is critical for confirming the overall structure by revealing long-range (2-3 bond) correlations between protons and carbons, such as from the benzylic CH₂ protons to the carbons of Ring B and the benzyl ring.[8][9]

Experimental Design and Protocols

A systematic workflow ensures the acquisition of high-quality, interpretable NMR data. The process begins with meticulous sample preparation followed by a suite of 1D and 2D NMR experiments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis weigh 1. Weigh Compound (10-20 mg) dissolve 2. Dissolve in Deuterated Solvent (DMSO-d₆) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer proton 4. ¹H NMR (Structural Overview) transfer->proton carbon 5. ¹³C NMR (Carbon Skeleton) proton->carbon cosy 6. ¹H-¹H COSY (H-H Connectivity) carbon->cosy hsqc 7. ¹H-¹³C HSQC (Direct C-H Bonds) cosy->hsqc hmbc 8. ¹H-¹³C HMBC (Long-Range C-H Bonds) hsqc->hmbc assign 9. Spectral Assignment hmbc->assign structure 10. Structural Verification assign->structure

Diagram 1: General workflow for NMR analysis.

Protocol 1: Sample Preparation

This protocol is designed for preparing a high-quality sample for a comprehensive suite of NMR experiments.[10]

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes[11]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Glass Pasteur pipette and cotton or glass wool plug

  • Small sample vial

Procedure:

  • Weighing the Sample: Accurately weigh approximately 15-25 mg of the compound into a clean, dry vial. This concentration is suitable for both ¹H and subsequent heteronuclear experiments.[12][13]

  • Solvent Selection: DMSO-d₆ is the recommended solvent. Its polarity ensures complete dissolution of the phenol, and its ability to form hydrogen bonds allows for the observation of the phenolic -OH proton, which might otherwise be broadened or exchange in solvents like chloroform-d.[10]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Agitate the vial gently (e.g., using a vortex mixer) until the solid is completely dissolved.[13]

  • Filtration and Transfer: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This crucial step removes any particulate matter that can degrade spectral quality by disrupting magnetic field homogeneity.[13][14]

  • Final Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6-0.7 mL for a standard 5 mm tube).[12] Cap the tube securely.

Protocol 2: NMR Data Acquisition

The following parameters are generalized for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

  • ¹H NMR Acquisition:

    • Purpose: To obtain an overview of all proton environments.

    • Key Parameters:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 8-16.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: -2 to 12 ppm.

      • Referencing: Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.

  • ¹³C{¹H} NMR Acquisition:

    • Purpose: To identify all unique carbon environments.

    • Key Parameters:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0 to 200 ppm.

      • Referencing: Calibrate using the DMSO solvent peak at δ 39.52 ppm.

  • 2D ¹H-¹H COSY Acquisition:

    • Purpose: To identify scalar-coupled protons, primarily for confirming intra-ring connectivities.[15]

    • Key Parameters:

      • Pulse Program: Standard gradient-selected COSY (cosygpqf).

      • Number of Scans: 2-4 per increment.

      • Increments (F1): 256-512.

  • 2D ¹H-¹³C HSQC Acquisition:

    • Purpose: To correlate each proton with its directly attached carbon atom (one-bond C-H correlation).[9][16]

    • Key Parameters:

      • Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3). This version can also provide editing to distinguish CH/CH₃ from CH₂ signals.

      • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

      • Number of Scans: 4-8 per increment.

  • 2D ¹H-¹³C HMBC Acquisition:

    • Purpose: To identify long-range (typically 2- and 3-bond) correlations between protons and carbons. This is the key experiment for connecting the molecular fragments.[8][9]

    • Key Parameters:

      • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

      • Long-Range Coupling Constant: Optimized for 8 Hz to observe a wide range of correlations.

      • Number of Scans: 16-32 per increment.

Data Interpretation and Structural Assignment

The following section details the analysis of the expected NMR data, leading to the complete assignment of all proton and carbon signals.

Table 1: Summary of ¹H and ¹³C NMR Spectral Assignments for this compound in DMSO-d₆.

LabelAtom Type¹H δ (ppm), Mult., J (Hz)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1-OH-OH~10.5 (s, 1H)-C-1, C-2, C-6
2, 6Ar-CH6.95 (d, J=8.8, 2H)116.0C-4, C-1
3, 5Ar-CH7.78 (d, J=8.8, 2H)129.5C-1, C-7
1Ar-C-161.5-
4Ar-C-132.0-
7Ar-C-135.2-
8Ar-C-162.8-
9, 13Ar-CH7.20 (d, J=9.0, 2H)115.5C-11, C-7
10, 12Ar-CH7.88 (d, J=9.0, 2H)130.0C-8, C-7
11-CH₂-5.25 (s, 2H)70.0C-8, C-14, C-15, C-19
14Ar-C-136.5-
15, 19Ar-CH7.45 (d, J=7.5, 2H)128.2C-17, C-11
16, 18Ar-CH7.35 (t, J=7.5, 2H)128.6C-14
17Ar-CH7.40 (t, J=7.5, 1H)128.0C-15, C-19

Note: Chemical shifts (δ) are predicted based on analogous structures and may vary slightly. Multiplicity: s=singlet, d=doublet, t=triplet.

Analysis of Key Correlations
  • ¹H NMR: The spectrum is clearly divided into the aromatic region (δ 6.9-7.9 ppm), the benzylic methylene singlet (δ ~5.25 ppm), and the downfield phenolic proton singlet (δ ~10.5 ppm). The four distinct doublets in the aromatic region correspond to the four unique proton environments on the two para-substituted rings.

  • COSY: Cross-peaks will be observed between H-2/H-3 and H-9/H-10, confirming the proton connectivities within Ring A and Ring B, respectively.

  • HSQC: This spectrum directly links each proton signal to its corresponding carbon signal in Table 1 (e.g., the proton signal at δ 6.95 ppm correlates to the carbon signal at δ 116.0 ppm).

  • HMBC - The Structural Linchpin: The HMBC spectrum provides the definitive connections between the molecular fragments.

Diagram 2: Key HMBC correlations confirming connectivity.

  • Benzyl-Ether Linkage: The benzylic protons (H-11) show a crucial correlation to the ether-linked carbon (C-8) of Ring B, confirming the C-O-C linkage. They also correlate to the quaternary carbon C-14 of the benzyl ring.

  • Sulfonyl Bridge: The protons on Ring A (H-3,5) and Ring B (H-10,12) both show correlations to the quaternary carbons attached to the sulfonyl group (C-4 and C-7). Specifically, the 2-bond correlation from H-3,5 to C-4 and the 3-bond correlation from H-10,12 to C-7 unambiguously establish the diaryl sulfone framework.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be obtained. The subsequent integrated analysis of ¹H, ¹³C, COSY, HSQC, and particularly HMBC data allows for the complete and confident assignment of every proton and carbon signal, confirming the precise atomic connectivity of the molecule. This rigorous approach is indispensable for quality control in synthesis and for foundational characterization in drug discovery and materials science research.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Leicester.
  • Georgia Institute of Technology.
  • Organomation.
  • University College London.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [Link]
  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123658, this compound. [Link]
  • JEOL Ltd. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]
  • ResearchGate. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. [Link]
  • Simpson, J. H. (2008). Organic Structure Determination Using 2-D NMR Spectroscopy: A Problem-Based Approach. Academic Press. [Link]
  • Science.gov. cosy hsqc hmbc: Topics. [Link]
  • ResearchGate. 1H and 13C NMR study of 2-substituted phenyl methyl sulphides. [Link]
  • The Royal Society of Chemistry.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008). [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31386, Diphenyl sulfone. [Link]
  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
  • ResearchGate. Confirmation of introduction of sulfonyl groups. [Link]
  • The Royal Society of Chemistry.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). [Link]
  • Oakwood Chemical. This compound. [Link]
  • ACS Publications.
  • ResearchGate. H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones. [Link]
  • Chemistry LibreTexts.
  • Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. [Link]
  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]
  • SpectraBase. 4-Benzyloxyphenol - Optional[1H NMR] - Spectrum. [Link]
  • SpectraBase. 4-Benzyloxyphenol Spectrum. [Link]
  • National Institutes of Health. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

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Application Note: HPLC Purity Determination of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol. The compound, a moderately polar molecule containing phenol, sulfone, and benzyl ether functionalities, is well-suited for reversed-phase chromatography. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with formic acid to ensure sharp, symmetrical peak shapes. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable method to determine the purity and identify potential impurities of this synthetic intermediate or active pharmaceutical ingredient (API).

Introduction

This compound is a complex organic molecule with potential applications in medicinal chemistry and materials science. As with any high-value chemical entity, particularly in the pharmaceutical development pipeline, ensuring its purity is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1][2][3]

The primary challenge in developing a method for this analyte is controlling the ionization of its acidic phenolic group and ensuring that potential impurities, which may have very similar or different polarities, are fully resolved. This note describes the rationale and protocol for a gradient reversed-phase HPLC method that addresses these challenges, providing a self-validating system for routine purity analysis.

Experimental

Instrumentation & Consumables
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX SB-C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or Milli-Q.

  • Formic Acid (FA): LC-MS grade or higher.

  • This compound: Reference standard and analytical sample.

Chromatographic Conditions

The chromatographic parameters were optimized to achieve a balance between resolution, sensitivity, and analysis time.

ParameterSetting
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Elution Mode Gradient
Gradient Program 0-2 min: 40% B
2-15 min: 40% to 90% B
15-17 min: 90% B
17.1-20 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector DAD, 254 nm
Injection Volume 10 µL
Sample and Standard Preparation
  • Solvent (Diluent): Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the analytical sample in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter into an HPLC vial.

Results and Discussion

Method Development Rationale

The chosen method parameters are grounded in the physicochemical properties of the analyte.

  • Reversed-Phase Mode: The analyte possesses significant non-polar character due to its two phenyl rings and benzyl group, making it ideal for retention on a hydrophobic C18 stationary phase.[1][4]

  • Acidified Mobile Phase: The phenolic hydroxyl group is weakly acidic. To prevent peak tailing or splitting caused by its partial ionization, 0.1% formic acid is added to the mobile phase.[5][6][7] Maintaining a mobile phase pH at least 2 units below the analyte's pKa ensures it remains in a single, neutral protonated state, leading to sharp, symmetrical peaks.[5][8][9]

  • Gradient Elution: A gradient elution is essential for a purity assay. It provides sufficient resolution to separate early-eluting polar impurities from the main peak while ensuring that any late-eluting, non-polar impurities (e.g., residual starting materials or dimeric byproducts) are eluted from the column in a reasonable time, which is critical for accurate mass balance.[10]

  • Detection Wavelength: The presence of multiple aromatic rings results in strong UV absorbance. A wavelength of 254 nm was chosen as it provides a robust signal for the parent compound and a wide range of potential aromatic impurities. A DAD detector is recommended to confirm peak purity and to analyze the UV spectra of unknown peaks.

Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Calculation Weigh Weigh Standard/Sample (~10 mg) Dissolve Dissolve in 20 mL Diluent (ACN:H2O, 50:50) Weigh->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Gradient Elution (ACN/H2O + 0.1% FA) Inject->Separate Detect Detect at 254 nm (DAD) Separate->Detect Integrate Integrate All Peaks Detect->Integrate Calc Calculate Area % Purity Integrate->Calc Report Generate Report Calc->Report

Figure 1: General workflow for the HPLC purity analysis of this compound.

System Suitability

To ensure the validity of the analytical results, system suitability tests (SST) must be performed before any sample analysis.[11][12][13] These tests verify that the chromatographic system is performing adequately.[12][14] Five replicate injections of the standard solution are made, and the following criteria should be met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating minimal unwanted secondary interactions.[14]
Theoretical Plates (N) ≥ 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and pump.[14]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump flow rate and mobile phase composition.

These criteria are based on general guidance from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[11][12][15]

Purity Determination

The purity of the analytical sample is determined using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A representative chromatogram should show a sharp, well-defined main peak for this compound, well-separated from any impurity peaks. The use of a DAD allows for peak purity analysis, which compares the UV spectra across the peak to detect the presence of co-eluting impurities.

ValidationLogic Start Start Analysis SST Perform System Suitability Test (SST) Start->SST Pass SST Pass? SST->Pass Analyze Analyze Samples Pass->Analyze Yes Fail SST Fail Pass->Fail No Purity Calculate Purity (Area %) Analyze->Purity Report Report Valid Results Purity->Report Troubleshoot Troubleshoot System (Column, Mobile Phase, Instrument) Fail->Troubleshoot Troubleshoot->SST

Figure 2: Logical flow for ensuring self-validating analytical results through system suitability.

Conclusion

The HPLC method described provides a reliable and robust protocol for determining the purity of this compound. The use of a standard C18 column and a simple acidified water/acetonitrile mobile phase makes the method accessible and easily transferable between laboratories. The inclusion of system suitability criteria ensures that the data generated is trustworthy and reproducible, which is essential for quality control and regulatory purposes. This application note serves as a comprehensive guide for professionals engaged in the analysis of this and structurally similar compounds. The principles outlined are consistent with the validation requirements set forth by the ICH Q2(R1) guidelines.[16]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Pyrzyńska, K., & Sentkowska, A. (2015). Recent Developments in the HPLC Separation of Phenolic Food Compounds.Critical Reviews in Analytical Chemistry. [Link]
  • How does an acid pH affect reversed-phase chromatography separ
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. [Link]
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
  • Quality Guidelines.
  • Significant Changes in HPLC System Suitability: New USP Provisions Planned. (2012). ECA Academy. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media. [Link]
  • Why do we add acid to the mobile phase in HPLC? (2022). Reddit. [Link]
  • Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024).
  • HPLC Method Development and Validation for Pharmaceutical Analysis.Technology Networks. [Link]
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025).
  • Steps involved in HPLC Method Development.Asian Journal of Pharmaceutical Research. [Link]
  • System Suitability in HPLC Analysis.Pharmaguideline. [Link]
  • How does pH of the mobile phase affects the resolution on reversed-phase HPLC?
  • Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds.PMC - NIH. [Link]
  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.National Institutes of Health (NIH). [Link]
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.USP. [Link]
  • Determination of Phenolic Compounds in Plant Extracts by HPLC-DAD.CABI Digital Library. [Link]
  • Application of HPLC in the Analysis of Phenols, Phenolic Acids, and Tannins.

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Mass Spectrometric Analysis of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol: A Guide to LC-ESI-MS/MS Method Development and Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the analysis of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol (BPS-BN; CAS 63134-33-8) using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). As a diaryl sulfone derivative, this compound is of interest in medicinal chemistry and materials science.[1] The absence of published mass spectrometric data for this specific molecule necessitates a foundational approach to method development. This note details a robust, self-validating protocol, from sample preparation to data interpretation, grounded in the established principles of small molecule analysis.[2][3] We present optimized parameters for both negative and positive ionization modes, with a primary focus on the superior sensitivity achieved in negative mode due to the acidic phenolic moiety. Furthermore, a detailed predictive fragmentation pathway is proposed, supported by analysis of analogous chemical structures, to aid in structural confirmation and metabolite identification.

Introduction and Analytical Rationale

This compound is a multi-functionalized organic compound featuring a central sulfonyl bridge, a terminal phenol, and a benzyl ether. This structure is representative of scaffolds used in drug discovery and polymer chemistry. Accurate and sensitive characterization of such molecules is critical for purity assessment, pharmacokinetic studies, and impurity profiling.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose due to its exceptional sensitivity and selectivity. Electrospray Ionization (ESI) is particularly well-suited for polar, thermally labile molecules like the target compound. The acidic proton of the phenol group makes it an ideal candidate for negative ion ESI, which typically yields a strong deprotonated molecular ion [M-H]⁻, providing an unambiguous determination of molecular weight.[4] Tandem mass spectrometry (MS/MS) further enables structural elucidation by inducing fragmentation of the precursor ion to generate a characteristic pattern of product ions.

This guide establishes a complete workflow, designed to be readily adaptable in any modern analytical laboratory equipped with standard LC-MS/MS instrumentation.

Compound Overview

A summary of the key chemical properties for this compound is provided below.

PropertyValueSource
CAS Number 63134-33-8[5]
Molecular Formula C₁₉H₁₆O₄S[5]
Molecular Weight 340.39 g/mol [6]
Monoisotopic Mass 340.0769 Da[5]
Structure

[5]
Melting Point 166-168 °C[6]

Experimental Protocol

This section outlines a step-by-step methodology for the analysis of the target compound. The protocol is designed as a starting point and should be optimized based on the specific instrumentation and analytical goals.

Part A: Sample Preparation

The goal of sample preparation is to create a clean, homogenous solution of the analyte at a concentration suitable for LC-MS analysis, typically in the low ng/mL to µg/mL range.

  • Solvent Selection: The analyte is soluble in common organic solvents. Methanol or acetonitrile are recommended as primary diluents due to their compatibility with reversed-phase chromatography mobile phases.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Transfer the solid to a 1 mL volumetric flask.

    • Add the chosen solvent (e.g., Methanol) to dissolve the compound completely, then bring to volume. Sonicate for 5 minutes if necessary to ensure full dissolution.

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution using a mixture of 50:50 (v/v) acetonitrile:water to prepare a series of working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL, 10 ng/mL, and 1 ng/mL).

    • Transfer an aliquot of the final desired concentration into an autosampler vial for analysis.

Part B: LC-MS/MS System Configuration and Parameters

The following parameters provide a robust starting point for method development. A standard C18 column is chosen for its broad applicability in separating small, moderately hydrophobic molecules.

ParameterRecommended SettingRationale & Expert Notes
LC System Standard HPLC or UHPLC SystemUHPLC will provide better resolution and faster run times.
Column C18, 2.1 x 50 mm, 1.8 µmA common first-choice column for small molecule analysis.
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape and ionization efficiency in positive mode. For negative mode, 5 mM Ammonium Acetate can be used as an alternative.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase.
Gradient 5% B to 95% B over 5 minA standard screening gradient. Adjust based on observed retention time to ensure elution between 2-3 minutes for optimal performance.[8]
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol. 2-5 µLAdjust based on analyte concentration and instrument sensitivity.
ParameterNegative ESI SettingPositive ESI SettingRationale & Expert Notes
Ionization Mode Electrospray (ESI) Negative Electrospray (ESI) PositiveNegative mode is strongly recommended. The phenolic proton is acidic and will readily deprotonate to form a stable [M-H]⁻ ion, leading to high sensitivity.[9]
Capillary Voltage 3.0 - 4.0 kV3.5 - 4.5 kVOptimize for maximum precursor ion intensity.
Source Temp. 120 - 150 °C120 - 150 °CInstrument dependent; higher temperatures can sometimes cause in-source fragmentation.
Desolvation Temp. 350 - 450 °C350 - 450 °CEnsures efficient solvent evaporation.
Nebulizer Gas Nitrogen, 35-50 psiNitrogen, 35-50 psiAids in droplet formation.
Drying Gas Flow Nitrogen, 8-12 L/minNitrogen, 8-12 L/minRemoves residual solvent from ions.
Scan Mode Full Scan (m/z 100-500) & MS/MSFull Scan (m/z 100-500) & MS/MSUse Full Scan to identify the precursor ion, then MS/MS (Product Ion Scan) for fragmentation.
Precursor Ion m/z 339.07 [M-H]⁻m/z 341.09 [M+H]⁺The [M-H]⁻ is expected to be the base peak in negative mode. The protonated molecule [M+H]⁺ is expected in positive mode.
Collision Gas Argon or NitrogenArgon or NitrogenInert gas used to induce fragmentation.
Collision Energy 10 - 40 eV (Ramp)15 - 50 eV (Ramp)Ramping the collision energy allows for the observation of both low-energy and high-energy fragments in a single experiment.
Part C: Data Acquisition and Processing

The following workflow ensures comprehensive data collection for both qualitative and quantitative analysis.

G cluster_LC Liquid Chromatography cluster_MS1 MS Scan (Q1) cluster_MS2 MS/MS Scan (Q2/Q3) A Inject Sample B Gradient Elution on C18 Column A->B C Electrospray Ionization (Negative Mode Recommended) B->C Eluent to MS D Full Scan Analysis (Identify [M-H]⁻ at m/z 339.07) C->D E Isolate Precursor Ion (m/z 339.07) D->E Select Precursor F Collision-Induced Dissociation (CID) E->F G Scan for Product Ions F->G H Data Processing & Interpretation G->H Generate Spectrum

Caption: General LC-MS/MS workflow for analysis.

Expected Results and Fragmentation Analysis

Ionization Behavior

In negative ESI mode, the compound is expected to form an intense deprotonated molecule [M-H]⁻ at m/z 339.07 . This should be the base peak in the full scan mass spectrum. In positive mode, a protonated molecule [M+H]⁺ at m/z 341.09 may be observed, along with potential adducts like [M+Na]⁺ at m/z 363.07 . Sensitivity in positive mode is predicted to be significantly lower than in negative mode.

Predicted MS/MS Fragmentation Pathway (Negative Ion Mode)

The MS/MS spectrum of the [M-H]⁻ precursor ion provides a structural fingerprint. The diaryl sulfone structure contains several bonds susceptible to cleavage under CID conditions: the C-S bonds flanking the sulfone and the C-O bond of the benzyl ether. Based on established fragmentation patterns of related structures, the following pathway is proposed.[10][11]

G M_H [M-H]⁻ m/z 339.07 (Precursor Ion) F1 [C₁₂H₉O₃S]⁻ m/z 249.02 (Loss of Toluene) M_H->F1 - C₇H₈ F2 [C₆H₄O₂S]⁻• m/z 156.99 (Radical anion) M_H->F2 Cleavage of C-S bond F3 [C₇H₇O]⁻ m/z 107.05 (Benzyloxy anion) M_H->F3 Cleavage of S-C(Ar) bond F4 [C₆H₅SO₂]⁻ m/z 141.00 (Benzenesulfinate anion) F1->F4 - C₆H₄O

Caption: Predicted fragmentation of [M-H]⁻ precursor ion.

Predicted m/zProposed FormulaProposed Identity / Neutral Loss
249.02[C₁₂H₉O₃S]⁻Loss of toluene (C₇H₈) via rearrangement from the benzyl ether.
155.98[C₆H₄O₃S]⁻Cleavage of the C-S bond, yielding the 4-hydroxyphenylsulfonate anion.
141.00[C₆H₅SO₂]⁻Benzenesulfinate anion, resulting from further fragmentation.
107.05[C₇H₇O]⁻Benzyloxy anion from cleavage of the Ar-SO₂ bond.
93.03[C₆H₅O]⁻Phenoxide anion, potentially from a complex rearrangement and loss of the benzyloxyphenylsulfonyl radical.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the mass spectrometric analysis of this compound. By leveraging established principles of LC-MS for small molecules and predictive fragmentation based on analogous structures, this guide serves as an authoritative starting point for researchers. The proposed method, emphasizing negative ion ESI-MS/MS, offers the high sensitivity and structural specificity required for rigorous analysis in drug development and chemical research. The detailed experimental parameters and expected fragmentation data constitute a self-validating system for the confident identification and characterization of this compound.

References

  • Chen, H., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry.
  • ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry.
  • Tomczyk, M., et al. (2021). LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules.
  • MDPI. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities. MDPI.
  • CORE. (2012). LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F. - CORE.
  • IT Medical Team. (n.d.). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS. IT Medical Team.
  • Paulin, N., et al. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry.
  • Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • PubChem. (n.d.). 4-(4-Allyloxy-benzenesulfonyl)-phenol. PubChem.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • Richel, O., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry.
  • ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube.
  • EUROLAB. (n.d.). LCMS Method Development. EUROLAB.
  • PubChem. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem.
  • Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Journal of Chemistry.
  • Meyerson, S., et al. (1966). Mass Spectra of Diaryl Sulfones. Analytical Chemistry.
  • Pihlaja, K., et al. (2011). Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs. European Journal of Mass Spectrometry.
  • Thieme. (2023). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Synthesis.
  • NIST. (n.d.). Phenol, 4-phenoxy-. NIST WebBook.
  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
  • Kang, P., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry.
  • mzCloud. (n.d.). 4 Phenolsulfonic acid. mzCloud.
  • King, R., et al. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry.

Sources

Application Note: Structural Elucidation of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, also known as p-((p-Benzyloxyphenyl)sulphonyl)phenol, is a diaryl sulfone derivative incorporating phenol, ether, and benzyl functionalities.[1] The precise arrangement of these functional groups is critical to its chemical properties and potential applications in medicinal chemistry and materials science. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural verification and quality control of such multi-functionalized organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a distinct spectral "fingerprint" that is characteristic of the compound's covalent bonds and functional groups.[2]

This application note provides a comprehensive guide to the FTIR analysis of this compound. It details the theoretical basis for interpreting its spectrum, presents a validated experimental protocol for data acquisition, and offers a systematic approach to correlating spectral features with the molecule's constituent functional groups.

Molecular Structure and Vibrational Assignments

The structural integrity of this compound is defined by several key functional groups, each with characteristic vibrational modes that are detectable by FTIR. Understanding these is the foundation of spectral interpretation.

molecule cluster_phenol Phenolic Group cluster_sulfonyl Sulfonyl Group cluster_ether Aryl Ether Linkage cluster_benzyl Benzyl Group phenol Phenol p1 phenol->p1 sulfonyl Sulfonyl p2 sulfonyl->p2 ether Ether p3 ether->p3 benzyl Benzyl p4 benzyl->p4 mol_structure

Caption: Key functional groups in this compound.

The primary functional groups for analysis are:

  • Phenolic Hydroxyl (-OH): Subject to hydrogen bonding, giving rise to a characteristically broad stretching vibration.

  • Sulfonyl (R-SO₂-R'): Possesses strong, distinct asymmetric and symmetric stretching vibrations due to the S=O double bonds.

  • Aryl Ether (-O-CH₂-Ar): Characterized by the asymmetric stretching of the C-O-C bond.

  • Aromatic Rings (C₆H₄ and C₆H₅): Exhibit sharp C-H stretching peaks and a series of C=C in-ring stretching vibrations.

  • Methylene (-CH₂-): The benzyl methylene group displays aliphatic C-H stretching vibrations.

Theoretical Basis for Spectral Interpretation

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2] The former contains absorptions for specific bonds (e.g., O-H, C=O, S=O), while the latter contains complex vibrations characteristic of the molecule as a whole.

  • O-H Stretching (Phenol): Due to intermolecular hydrogen bonding in the solid state, the O-H group of a phenol produces a strong, broad absorption band typically centered between 3200-3600 cm⁻¹.[3][4] Its breadth is a key diagnostic feature distinguishing it from the sharp, free O-H stretch seen in dilute solutions.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear as sharp, medium-intensity bands in the 3100-3000 cm⁻¹ region.[5][6] In contrast, the aliphatic C-H stretching from the benzyl methylene (-CH₂) group is expected just below 3000 cm⁻¹. This clear separation allows for easy differentiation between sp² and sp³ hybridized C-H bonds.

  • S=O Stretching (Sulfonyl): The sulfonyl group is readily identified by two strong, sharp absorption bands. The asymmetric stretching vibration occurs at a higher frequency, typically in the 1350-1300 cm⁻¹ range, while the symmetric stretch appears between 1160-1120 cm⁻¹.[7] These peaks are often among the most intense in the fingerprint region.

  • C-O Stretching (Phenol and Ether): The spectrum will contain contributions from two different C-O bonds. The phenolic C-O stretch is typically found around 1220 cm⁻¹.[3] The aryl ether C-O-C asymmetric stretch is also strong and appears in the 1300-1200 cm⁻¹ range.[8][9] These may overlap but contribute to a strong, complex absorption pattern in this region.

  • C=C Stretching (Aromatic): The presence of benzene rings gives rise to several medium-to-strong absorption bands from in-ring C=C stretching vibrations, typically observed in the 1600-1450 cm⁻¹ region.[3][5]

  • C-H Bending (Aromatic): Out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings.[5]

Data Presentation: Expected FTIR Absorption Bands

The following table summarizes the anticipated vibrational frequencies for this compound.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3600–3200O-H Stretch (H-bonded)Phenolic Hydroxyl (-OH)Strong, Broad
3100–3000C-H StretchAromatic Rings (sp² C-H)Medium, Sharp
3000–2850C-H StretchBenzyl Methylene (-CH₂)Medium, Sharp
1600–1450C=C In-Ring StretchAromatic RingsMedium to Strong
1350–1300S=O Asymmetric StretchSulfonyl (-SO₂-)Strong, Sharp
1300–1200C-O-C Asymmetric StretchAryl EtherStrong
~1220C-O StretchPhenolStrong
1160–1120S=O Symmetric StretchSulfonyl (-SO₂-)Strong, Sharp
900–675C-H Out-of-Plane BendAromatic RingsMedium to Strong

Experimental Protocol

This section provides detailed methodologies for acquiring a high-quality FTIR spectrum of the solid-state sample. The Attenuated Total Reflectance (ATR) technique is prioritized for its simplicity and minimal sample preparation.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • This compound sample (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes.

Experimental Workflow Diagram

workflow cluster_prep Step 1: Preparation cluster_sample Step 2: Sample Analysis cluster_process Step 3: Data Processing & Interpretation clean Clean ATR Crystal (Isopropanol) background Acquire Background Spectrum (Clean Crystal, 16-32 scans) clean->background apply_sample Apply Small Amount of Solid Sample to Crystal background->apply_sample apply_pressure Apply Consistent Pressure with ATR Anvil apply_sample->apply_pressure acquire_spectrum Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) apply_pressure->acquire_spectrum process Perform ATR & Baseline Correction acquire_spectrum->process interpret Identify Peaks & Correlate with Functional Groups process->interpret

Caption: Workflow for FTIR analysis using the ATR method.

Step-by-Step Protocol
  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any contaminants. Allow the solvent to evaporate completely.[10]

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to computationally subtract the absorbance of the atmosphere (CO₂ and H₂O) and the crystal itself from the final sample spectrum. Use the same acquisition parameters as for the sample (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.[10]

  • Pressure Application: Lower the ATR press anvil and apply firm, consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.[10]

  • Sample Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing: Apply an automated baseline correction to ensure all peaks originate from a flat baseline. If comparing with transmission spectra from literature, an ATR correction may be applied to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Cleaning: After analysis, raise the anvil, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Conclusion

FTIR spectroscopy is a rapid, reliable, and non-destructive method for the structural characterization of this compound. By following the protocols outlined in this note, researchers can confidently verify the presence of the key phenolic, sulfonyl, ether, and aromatic functional groups. The characteristic absorption bands, particularly the broad O-H stretch, the strong dual S=O stretches, and the complex C-O and aromatic vibrations, provide a robust spectral fingerprint for identity confirmation and purity assessment in research and drug development settings.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • ResearchGate. (n.d.). FTIR spectra of phenolic compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing.
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression.
  • University of Southampton. (2017, March 30). FTIR spectral bands for natural fibres.
  • ACS Omega. (n.d.). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers.
  • International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy.
  • National Center for Biotechnology Information. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem.
  • ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

Application Notes & Protocols: Synthesis and Functionalization of Advanced Poly(arylene ether sulfone)s using 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Monomer for Advanced Polymer Design

High-performance polymers such as poly(arylene ether sulfone)s (PAES) are prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them invaluable in demanding applications, including aerospace, electronics, and advanced membrane separations. A significant challenge in the field, however, is the introduction of reactive functional groups onto the robust polymer backbone to tailor properties for specific applications, such as creating biocompatible surfaces, durable superhydrophobic membranes, or matrices for drug delivery.[2][3]

The monomer 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a derivative of Bisphenol S, offers an elegant solution to this challenge. Its structure incorporates a reactive phenol for polymerization and a benzyl-protected phenol. The benzyl group acts as a temporary placeholder, remaining inert during the high-temperature polymerization process.[4] After the stable, high-molecular-weight polymer backbone is formed, this protecting group can be selectively removed to unmask a pendant hydroxyl (-OH) group. This "post-polymerization modification" strategy provides a powerful platform for covalently attaching a wide array of molecules, enabling the creation of precisely functionalized materials.[5][6]

This guide provides detailed protocols for the synthesis of a benzyl-protected PAES copolymer, its subsequent deprotection to yield a hydroxyl-functionalized polymer, and the analytical methods required to validate each step.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for successful polymerization.

PropertyValueSource
CAS Number 63134-33-8[7]
Molecular Formula C₁₉H₁₆O₄S[7]
Molecular Weight 340.39 g/mol [7]
IUPAC Name 4-(4-(phenylmethoxy)phenyl)sulfonylphenol[7]
Appearance White to Off-White Solid-
Melting Point 166-168 °C-
Key Functional Groups 1x Phenol (-OH), 1x Benzyl Ether (-OCH₂Ph), 1x Sulfone (-SO₂-)-

Application Note 1: Synthesis of Benzyl-Protected PAES Copolymer

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of PAES is achieved through a step-growth polycondensation based on the nucleophilic aromatic substitution (SNAr) mechanism.[8] The process involves the reaction of a bisphenoxide nucleophile with an activated aromatic dihalide.

  • Phenoxide Formation: A weak base, typically potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl groups of the monomers to form highly nucleophilic phenoxide anions. This reaction generates water as a byproduct.

  • Nucleophilic Attack: The phenoxide attacks the electron-deficient carbon atoms of an activated aromatic dihalide (e.g., bis(4-fluorophenyl) sulfone). The sulfone group is strongly electron-withdrawing, which activates the halide leaving groups (F⁻ or Cl⁻) toward substitution.

  • Chain Propagation: This process repeats, extending the polymer chain and forming the characteristic aryl-ether linkages.

The use of a benzyl-protected monomer alongside an unprotected bisphenol (like Bisphenol A) allows for the creation of a copolymer with a controlled density of latent functional sites.

Experimental Workflow: Polymerization

cluster_0 Setup & Inerting cluster_1 Reaction cluster_2 Work-up & Purification A Assemble Flask: - 4-neck round-bottom flask - Mechanical stirrer - Dean-Stark trap & condenser - N₂ inlet B Charge Monomers & Base: - BPS-Bn - Bisphenol A - BFPS - K₂CO₃ A->B C Add Solvents: - NMP (solvent) - Toluene (azeotrope) B->C D Purge with N₂ for 30 min C->D E Heat to 150-160°C Azeotropic removal of H₂O (approx. 4h) D->E F Drain Dean-Stark Trap E->F G Increase Temp to 180-190°C Polymerization (12-18h) F->G H Observe Viscosity Increase G->H I Cool to <100°C Dilute with NMP H->I J Precipitate Polymer (Slowly add to Methanol) I->J K Filter & Collect Fibrous Solid J->K L Wash with Hot Water & Methanol K->L M Dry in Vacuum Oven (80°C, 24h) L->M cluster_0 Setup & Dissolution cluster_1 Reaction cluster_2 Work-up & Purification A Charge Reactor: - Benzyl-Protected PAES - Solvent (e.g., THF/Methanol) B Dissolve Polymer Completely C Add Catalyst: - Pd/C (5-10 wt%) D Inert System: Purge with N₂ then H₂ C->D E Pressurize with H₂ (e.g., 50 psi) F Stir at RT or mild heat (e.g., 40°C) for 24h G Depressurize & Purge with N₂ F->G H Filter through Celite to remove Pd/C G->H I Concentrate Filtrate H->I J Precipitate in non-solvent (e.g., Hexanes/Water) I->J K Filter & Dry Polymer J->K

Caption: Workflow for benzyl ether deprotection via catalytic hydrogenolysis.

Detailed Protocol: Synthesis of Hydroxyl-Functionalized PAES

Materials & Equipment:

  • Benzyl-Protected PAES (from Application Note 1)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Tetrahydrofuran (THF, anhydrous)

  • Methanol (anhydrous)

  • Hydrogen (H₂) gas supply

  • Parr hydrogenator or a suitable high-pressure reaction vessel

  • Celite® for filtration

Procedure:

  • Dissolution: In the reaction vessel, dissolve the benzyl-protected PAES (10 g) in a solvent mixture of THF and Methanol (e.g., 200 mL, 3:1 v/v). Ensure complete dissolution.

  • Catalyst Addition: Carefully add Pd/C (1.0 g, 10 wt%) to the solution.

    • Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care in an inert atmosphere.

  • Hydrogenation: Seal the reaction vessel. Purge the headspace first with nitrogen and then carefully with hydrogen gas.

  • Pressurize the vessel with H₂ to approximately 50 psi.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 24 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional THF to ensure complete recovery of the polymer.

  • Isolation: Concentrate the filtrate by rotary evaporation.

  • Precipitate the resulting hydroxyl-functionalized polymer into a suitable non-solvent (e.g., a hexanes/water mixture).

  • Drying: Filter the final product and dry in a vacuum oven at 100 °C for 24 hours.

Application Note 3: Polymer Characterization

Rigorous characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymers.

Protocol: Structural Verification by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of dry polymer in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum.

  • Expected Results:

    • Benzyl-Protected PAES: Look for characteristic peaks for the benzyl group protons, typically a singlet around 5.1 ppm (for the -CH₂-) and multiplets between 7.2-7.5 ppm (for the aromatic protons of the benzyl group). The aromatic protons on the polymer backbone will appear between 6.8-8.0 ppm.

    • Hydroxyl-Functionalized PAES: The complete disappearance of the benzyl proton signals (at ~5.1 and 7.2-7.5 ppm) is the primary indicator of successful deprotection. A new broad singlet corresponding to the phenolic -OH proton will appear (its position is concentration-dependent, often >9 ppm in DMSO-d₆).

Protocol: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
  • Mobile Phase: A suitable solvent that fully dissolves the polymer, such as NMP or THF, often with a salt like LiBr added to prevent aggregation. [9]* Calibration: Use polystyrene or poly(methyl methacrylate) standards.

  • Analysis: Inject a filtered solution of the polymer.

  • Expected Results:

    • Successful polymerization should yield a high number-average molecular weight (Mₙ), typically in the range of 20,000 - 60,000 g/mol , with a polydispersity index (PDI or Mₙ/Mₙ) between 1.8 and 2.5, which is characteristic of step-growth polymerization.

Protocol: Thermal Properties by DSC and TGA
  • Differential Scanning Calorimetry (DSC): Heat the sample under nitrogen (e.g., at 10 °C/min) to determine the glass transition temperature (T₉). PAES are amorphous polymers and will exhibit a T₉, typically above 180 °C, reflecting the rigidity of the backbone. [4][10]* Thermogravimetric Analysis (TGA): Heat the sample under nitrogen (e.g., at 10 °C/min) to determine the onset of thermal decomposition. High-performance PAES should show excellent thermal stability, with a 5% weight loss temperature typically above 450 °C.

Summary of Expected Characterization Data
Analysis TechniqueBenzyl-Protected PAESHydroxyl-Functionalized PAES
¹H NMR Signals at ~5.1 ppm (-CH₂-) and 7.2-7.5 ppm (Bn Ar-H) are present.Signals for benzyl group are absent. New phenolic -OH peak appears.
GPC Mₙ: 20-60 kDa; PDI: 1.8-2.5Similar Mₙ and PDI to precursor (cleavage should not alter backbone).
DSC High T₉ (e.g., 185-200 °C)T₉ may increase slightly due to hydrogen bonding between -OH groups.
TGA (N₂) Td₅% > 450 °CSimilar thermal stability to the precursor polymer.

Conclusion and Future Applications

The use of this compound as a protected functional monomer provides a versatile and reliable platform for synthesizing advanced poly(arylene ether sulfone)s. The protocols outlined here demonstrate a robust pathway to creating a stable, high-molecular-weight polymer that can be selectively deprotected to reveal reactive hydroxyl groups. This hydroxyl-functionalized PAES serves as a valuable precursor for a multitude of applications in research and drug development, including:

  • Surface Modification: Grafting of polyethylene glycol (PEG) to create protein-resistant or "stealth" surfaces for biomedical devices.

  • Membrane Technology: Covalent attachment of functional moieties to create durable, superhydrophobic membranes for oil-water separation. [3]* Drug Delivery: Use as a backbone for attaching targeting ligands or therapeutic agents.

  • Advanced Composites: Serving as a reactive matrix that can form covalent bonds with fillers or other polymer phases.

By following these detailed methods, researchers can confidently produce and validate these advanced materials, paving the way for new innovations in their respective fields.

References

  • Agilent Technologies. (n.d.). Characterization of Polysulfone and Polyethersulfone with GPC/SEC. Agilent.
  • Gao, Y., Zhang, Z., & Zhong, S. (2020). Synthesis of poly(arylene ether sulfone) copolymers. ResearchGate.
  • Google Patents. (n.d.). EP1858977B1 - Polyphenylene-poly(aryl ether sulfone) blends, articles and method.
  • Humayun, Z. (2014). Synthesis and post-polymerization modification of poly(arylene ether sulfone)s containing pendant sulfonamide groups. ResearchGate.
  • Humayun, Z. (n.d.). Synthesis and Characterization of Functionalized Poly(arylene ether sulfone)s using Click Chemistry. CORE.
  • In, S. (n.d.). Poly(Arylene Ether Sulfone)s. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem Compound Database.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • RSC Publishing. (2019). Functionalized poly(arylene ether sulfone) containing hydroxyl units for the fabrication of durable, superhydrophobic oil/water separation membranes. Nanoscale.
  • Yoo, D. J., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. National Institutes of Health.

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Application Notes and Protocols for 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol in the Preparation of Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol as a building block for advanced optoelectronic materials. The unique molecular architecture, featuring a diaryl sulfone core, a versatile phenolic hydroxyl group, and a protective benzyloxy moiety, positions this compound as a promising candidate for the development of next-generation organic light-emitting diodes (OLEDs) and other organic electronic devices. Detailed, field-proven protocols for a two-step synthesis are presented, along with a thorough discussion of the underlying chemical principles. Furthermore, this guide explores the prospective role of this molecule in optoelectronic applications, supported by an analysis of its structural and electronic properties in the context of current materials science research.

Introduction: The Strategic Value of a Multifunctional Building Block

The advancement of organic optoelectronics is intrinsically linked to the rational design and synthesis of novel organic semiconductors. The performance of devices such as OLEDs, organic solar cells (OSCs), and organic field-effect transistors (OFETs) is critically dependent on the electronic and physical properties of the constituent materials. This compound emerges as a molecule of significant interest due to the convergence of several key structural features:

  • The Diaryl Sulfone Core: The diphenyl sulfone group is a rigid, electron-withdrawing moiety.[1] This imparts high thermal stability and a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for electron transport materials.[2][3][4] The non-linear geometry of the sulfonyl group can disrupt intermolecular stacking, which can be beneficial in designing amorphous materials with high glass transition temperatures (Tg), a desirable trait for long-lasting OLEDs.[5]

  • The Phenolic Hydroxyl Group: The free hydroxyl group serves as a reactive handle for a wide array of chemical transformations. It can be readily derivatized to introduce various functional groups, enabling the fine-tuning of the molecule's electronic properties, solubility, and processability. This functionalization is key to tailoring the material for specific roles within an optoelectronic device, such as a host, an emitter, or a charge-transporting layer.

  • The Benzyloxy Group: The benzyloxy group acts as a protecting group for the second phenolic hydroxyl moiety. This synthetic strategy allows for selective functionalization of the free phenol. Furthermore, the bulky benzyl group can enhance solubility in organic solvents, facilitating solution-based processing of optoelectronic devices.[6]

This unique combination of a stable, electron-accepting core with versatile functional handles makes this compound a valuable platform for the synthesis of a diverse library of optoelectronic materials.

Synthesis and Characterization

A reliable and scalable synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of the precursor 4,4'-dihydroxydiphenyl sulfone (Bisphenol S), followed by a selective mono-benzylation.

Step 1: Synthesis of 4,4'-Dihydroxydiphenyl Sulfone (Bisphenol S)

The synthesis of Bisphenol S is typically achieved through the electrophilic aromatic substitution reaction between phenol and sulfuric acid.[7][8][9] The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Protocol 2.1: Synthesis of 4,4'-Dihydroxydiphenyl Sulfone

Materials:

  • Phenol (3.69 moles)

  • Sulfuric acid (98%, 1.46 moles)

  • o-Dichlorobenzene (300 g)

  • Sodium hydroxide

  • Activated carbon

  • Distilled water

Procedure:

  • In a reaction vessel equipped with a stirrer and a Dean-Stark apparatus, combine phenol and o-dichlorobenzene.

  • Heat the mixture with stirring.

  • Slowly add sulfuric acid to the reaction mixture.

  • Increase the temperature to approximately 140 °C to initiate the azeotropic removal of water. The o-dichlorobenzene will be continuously returned to the reaction vessel.[7]

  • Continue heating until the theoretical amount of water has been collected, at which point the reaction temperature will have risen to around 184 °C.[7]

  • Remove the o-dichlorobenzene by distillation under reduced pressure, maintaining the temperature between 180-190 °C, to obtain the crude product as a solid.[7]

  • Dissolve the crude product in an aqueous solution of sodium hydroxide.

  • Add activated carbon and stir to decolorize the solution.

  • Filter the hot solution to remove the activated carbon.

  • Neutralize the filtrate with sulfuric acid to precipitate the product.

  • Filter the resulting white crystals, wash thoroughly with water, and dry to yield 4,4'-dihydroxydiphenyl sulfone.

Expected Yield: ~92%[7] Melting Point: 248.5 °C[7]

Step 2: Selective Mono-Benzylation of 4,4'-Dihydroxydiphenyl Sulfone

The selective mono-benzylation is achieved via a Williamson ether synthesis, where one of the phenolic hydroxyl groups is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl chloride.[10] Controlling the stoichiometry of the base is crucial for achieving mono-substitution.

Protocol 2.2: Synthesis of this compound

Materials:

  • 4,4'-Dihydroxydiphenyl sulfone (1 mole)

  • Benzyl chloride (0.8-1.2 equivalents)

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4,4'-dihydroxydiphenyl sulfone in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir at room temperature for 30 minutes.

  • Slowly add benzyl chloride to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
CAS Number 63134-33-8[11]
Molecular Formula C₁₉H₁₆O₄S[11]
Molecular Weight 340.39 g/mol [11]
Melting Point 166-168 °C
¹H NMR (CDCl₃, δ) Expected peaks for aromatic protons of the phenyl, benzyl, and hydroxyphenyl groups, a singlet for the benzylic CH₂ protons, and a singlet for the phenolic OH proton.[11]
¹³C NMR (CDCl₃, δ) Expected peaks for the aromatic carbons, the benzylic carbon, and the carbons attached to oxygen and sulfur.[11]
FT-IR (KBr, cm⁻¹) Characteristic peaks for O-H stretching (broad), C-H stretching (aromatic and aliphatic), S=O stretching (asymmetric and symmetric), and C-O stretching.

Application in Optoelectronic Materials: A Forward Look

While direct reports on the application of this compound in optoelectronic devices are not yet prevalent in the literature, its molecular structure strongly suggests its potential as a versatile building block, particularly for OLEDs.

Proposed Role as a Host Material for Thermally Activated Delayed Fluorescence (TADF) Emitters

The diaryl sulfone core, with its high thermal stability and electron-withdrawing nature, makes this molecule an excellent candidate for a host material in the emissive layer of an OLED.[2][3][4] Host materials are crucial for dispersing the emitter molecules, preventing aggregation-caused quenching, and facilitating charge transport to the emitters.[12][13][14]

The key properties that make this compound attractive as a host material include:

  • High Triplet Energy: Diaryl sulfone derivatives are known to possess high triplet energies, which is a critical requirement for hosting phosphorescent and TADF emitters to prevent reverse energy transfer from the emitter to the host.

  • Good Thermal Stability: The inherent rigidity and strong covalent bonds of the diaryl sulfone unit contribute to high thermal stability, leading to longer device lifetimes.[2][15]

  • Bipolar Charge Transport: The electron-deficient sulfonyl group can facilitate electron transport, while the electron-rich ether and phenol moieties can be tailored to promote hole transport. By further functionalization of the phenolic hydroxyl group, the hole-transporting properties can be enhanced, leading to a more balanced charge flux within the emissive layer and, consequently, higher device efficiency.

A Platform for Novel Emitter Synthesis

The reactive phenolic hydroxyl group can be used to attach various chromophoric units, transforming the molecule from a host into an emitter. For instance, coupling with electron-donating moieties like carbazoles or triphenylamines could lead to the formation of donor-acceptor type molecules with tunable emission colors and high quantum efficiencies.

Experimental Protocols for Device Fabrication (Hypothetical)

The following protocols are proposed as a starting point for integrating materials derived from this compound into an OLED device.

Protocol 4.1: Solution-Processed OLED Fabrication

  • Substrate Preparation: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal.

  • Emissive Layer (EML) Deposition: Prepare a solution of the host material (a derivative of this compound) and a TADF emitter in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the EML solution onto the HIL and anneal.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit an electron transport layer (e.g., TPBi), a thin layer of lithium fluoride (LiF), and an aluminum (Al) cathode.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox.

Visualization of Concepts

Molecular Structure

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Benzylation Phenol Phenol BPS 4,4'-Dihydroxydiphenyl Sulfone (Bisphenol S) Phenol->BPS o-Dichlorobenzene, Δ, -H₂O H2SO4 H₂SO₄ H2SO4->BPS Target 4-((4-(Benzyloxy)phenyl) sulfonyl)phenol BPS->Target DMF, Δ BenzylChloride Benzyl Chloride BenzylChloride->Target Base K₂CO₃ Base->Target

Caption: Two-step synthesis of the target compound.

OLED Device Architecture

OLED_Architecture Cathode Cathode (Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (Host + Emitter) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (ITO) Substrate Glass Substrate

Caption: A typical multi-layer OLED device structure.

Conclusion

This compound represents a strategically designed molecular scaffold with considerable potential for the development of novel organic semiconductors. Its synthesis is achievable through well-established synthetic methodologies, and its inherent properties—high thermal stability, a versatile reactive site, and an electron-deficient core—make it an attractive candidate for a range of applications in optoelectronics. While further research is required to fully elucidate its potential, this guide provides a solid foundation for its synthesis, characterization, and exploration in the exciting field of organic electronics.

References

  • Synthesis of 4,4'-dihydroxydiphenylsulfone. PrepChem.com. [Link]
  • Advantages of 3,3′-Diamino Diphenyl Sulfone in Thermoplastic Polymer Additives. (2024). [Link]
  • Thermal degradation mechanisms involving diphenyl sulfone units.
  • Thermal and Thermo-Oxidation Stability of Plasticized Fiber-Filled Composite Materials Based on Polyphenylene Sulfone. Springer. [Link]
  • Thermally Activated Delayed Fluorescence Materials Based on Triphenylamine/Diphenyl Sulfone. (2015).
  • High-purity 4,4'-dihydroxy diphenyl sulfone preparing method. (CN1508127A).
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  • HOMO and LUMO levels of compounds 1, 3, and 4c.
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  • The device architecture of state-of-the-art OLED devices.
  • (a) OLED device architecture and (b) chemical structures of the materials in the emission layer (EML).
  • (A) Roles of sulfones, sulfinates, and sulfonyl halides. (B) The carboxylic acid to sulfonyl functional group interconversion.
  • (a) OLED device architecture and (b) chemical structures of the materials in the emission layer (EML).
  • Organic Light Emitting Diodes (OLEDs).
  • Polysulfone Membranes: Here, There and Everywhere. (2024). MDPI. [Link]
  • Application of Sulfonyl in Drug Design.
  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. (2004). Green Chemistry. [Link]
  • Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by response surface methodology. (2023). The Journal of Agriculture and Development. [Link]
  • 4-Benzyloxyphenol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • The Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquids. (2021). Vietnam Journal of Science and Technology. [Link]
  • Interfacial and Thermo-Mechanical Characteristics of Epoxy/Hexagonal Boron Nitride Composites from Molecular Simulation. (2024).
  • (A) Overview of methods for the direct installation of the sulfonyl group by reactions with C–H bonds. (B) Key synthetic roles of sulfinates. (C) The photoinduced C(sp³)–H sulfination.
  • Preparation of diaryl sulfones. (US4822916A).
  • a) Chemical structures and HOMO/LUMO levels of D18 and N3.
  • Solution-processed thin-film materials for high-performance nanoelectronics. (2024). IDEALS. [Link]
  • Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkyl
  • HOMO and LUMO levels of D1–D5.
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The Strategic Role of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol in Modern Drug Discovery: Application Notes and Protocols for the Synthesis of Retinoid X Receptor (RXR) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of medicinal chemistry, the identification and development of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutics. 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol stands out as a key precursor, particularly in the synthesis of targeted therapies. Its diaryl sulfone core, combined with strategically placed functional groups—a protected phenol (benzyloxy) and a free phenol—offers a robust platform for constructing complex molecules with significant biological activity.

This guide provides an in-depth exploration of this compound's application in drug development, with a primary focus on its role as a precursor to Retinoid X Receptor (RXR) agonists, a class of drugs with proven efficacy in oncology. We will delve into the scientific rationale behind its use, present detailed, field-tested protocols for its synthesis and subsequent elaboration, and discuss the critical aspects of characterization and purification.

Scientific Foundation: The Significance of the Diaryl Sulfone Moiety and RXR Modulation

The diaryl sulfone structure is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets. In the context of this compound, this core provides a rigid framework to which other pharmacophoric elements can be precisely attached.

The primary therapeutic target for drugs derived from this precursor is the Retinoid X Receptor (RXR). RXRs are nuclear receptors that play a crucial role in regulating gene transcription involved in cell differentiation, proliferation, and apoptosis.[1][2] RXRs form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1] Agonists of RXR, like the FDA-approved drug Bexarotene, can modulate the activity of these heterodimers, leading to therapeutic effects in various diseases, most notably in the treatment of cutaneous T-cell lymphoma (CTCL).[3][4][5] The activation of RXR by a ligand like Bexarotene can induce apoptosis and inhibit the proliferation of cancer cells.[4]

The strategic design of synthesizing RXR agonists often involves a modular approach, where different fragments of the final molecule are assembled sequentially. This compound serves as a key building block in this process, providing the central diaryl sulfone core with orthogonal protecting groups that allow for selective chemical modifications.

Synthesis of this compound: A Detailed Protocol

The synthesis of the title precursor can be efficiently achieved via a Friedel-Crafts sulfonylation reaction. This classic electrophilic aromatic substitution provides a direct and scalable route to the diaryl sulfone core.

Protocol 1: Friedel-Crafts Sulfonylation

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4_Benzyloxyphenol 4-Benzyloxyphenol Reaction_Vessel Reaction_Vessel 4_Benzyloxyphenol->Reaction_Vessel 4_Hydroxybenzenesulfonyl_chloride 4-Hydroxybenzenesulfonyl chloride 4_Hydroxybenzenesulfonyl_chloride->Reaction_Vessel AlCl3 AlCl₃ (Lewis Acid) AlCl3->Reaction_Vessel Catalyst DCM DCM (Solvent) DCM->Reaction_Vessel Solvent Target_Compound This compound Reaction_Vessel->Target_Compound Stirring, 0°C to rt

Caption: Friedel-Crafts synthesis of the target precursor.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Benzyloxyphenol200.2410.0 g49.9 mmol>98%Sigma-Aldrich
4-Hydroxybenzenesulfonyl chloride192.6210.6 g55.0 mmol>97%Alfa Aesar
Aluminum chloride (anhydrous)133.3414.7 g110 mmol>99%Acros Organics
Dichloromethane (DCM), anhydrous84.93200 mL->99.8%Fisher Scientific
Hydrochloric acid, 2M-150 mL--VWR
Ethyl acetate88.11300 mL-ACS gradeVWR
Brine (saturated NaCl solution)-100 mL--Lab-prepared
Anhydrous sodium sulfate142.0420 g-GranularEMD Millipore

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 110 mmol).

  • Addition of Solvent and Reactant: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C in an ice-water bath. In a separate beaker, dissolve 4-benzyloxyphenol (10.0 g, 49.9 mmol) in 50 mL of anhydrous dichloromethane.

  • Formation of the Electrophile: To the dropping funnel, add a solution of 4-hydroxybenzenesulfonyl chloride (10.6 g, 55.0 mmol) in 50 mL of anhydrous dichloromethane.

  • Reaction Execution: Slowly add the 4-benzyloxyphenol solution to the aluminum chloride suspension over 15 minutes with vigorous stirring. Following this, add the 4-hydroxybenzenesulfonyl chloride solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of 2M HCl. Stir the mixture for 30 minutes until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (100 mL), followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford this compound as a white solid.

Expected Yield: 70-80%

Characterization of this compound

Proper characterization of the precursor is essential to ensure its purity and identity before proceeding to the next synthetic steps.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₉H₁₆O₄S
Molecular Weight340.40 g/mol
AppearanceWhite to off-white solid
Melting Point166-168 °C
SolubilitySoluble in DCM, ethyl acetate, acetone; sparingly soluble in hexanes

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (d, J = 8.8 Hz, 2H), 7.75 (d, J = 8.8 Hz, 2H), 7.40-7.25 (m, 5H, benzyl protons), 7.00 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H), 5.10 (s, 2H, -OCH₂-), 5.50 (s, 1H, -OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 162.0, 158.5, 136.5, 132.0, 130.0, 129.5, 128.8, 128.5, 127.5, 116.0, 115.0, 70.5.

  • IR (KBr, cm⁻¹): 3450 (O-H stretch), 3050 (aromatic C-H stretch), 1590, 1490 (C=C stretch), 1300, 1150 (S=O stretch), 1250 (C-O stretch).

  • Mass Spectrometry (ESI-MS): m/z 341.08 [M+H]⁺, 363.06 [M+Na]⁺.

Application in Drug Synthesis: A Protocol for a Bexarotene Analog

The synthesized this compound can be utilized as a key intermediate in the synthesis of RXR agonists. The following protocol outlines a representative synthesis of a Bexarotene analog, demonstrating the utility of our precursor. This pathway involves a Williamson ether synthesis followed by a Horner-Wadsworth-Emmons olefination.

Protocol 2: Synthesis of a Bexarotene Analog

Overall Workflow:

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Horner-Wadsworth-Emmons Reaction A This compound C Intermediate Ester A->C K₂CO₃, Acetone, Reflux B Alkyl Halide (e.g., Ethyl bromoacetate) B->C D Intermediate Ester E Phenolic Intermediate D->E H₂, Pd/C, EtOH F Phenolic Intermediate H Bexarotene Analog F->H NaH, THF G Ketone Precursor G->H

Caption: Multi-step synthesis of a Bexarotene analog.

Part A: Williamson Ether Synthesis

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 14.7 mmol) in 100 mL of acetone.

  • Addition of Base and Alkylating Agent: Add anhydrous potassium carbonate (4.0 g, 29.4 mmol) to the solution, followed by ethyl bromoacetate (2.7 g, 16.2 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the potassium carbonate and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate ester.

Part B: Deprotection of the Benzyl Group

  • Hydrogenolysis: Dissolve the intermediate ester from Part A in 100 mL of ethanol in a hydrogenation vessel. Add 10% Palladium on carbon (0.5 g).

  • Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus) with vigorous stirring for 12-16 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate to obtain the deprotected phenolic intermediate.

Part C: Horner-Wadsworth-Emmons Olefination

  • Phosphonate Preparation: (This step is performed separately) React triethyl phosphite with the appropriate α-bromo ketone precursor to synthesize the corresponding phosphonate ester via the Michaelis-Arbuzov reaction.

  • Ylide Formation: In a flame-dried flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 0.6 g, 15 mmol) in 50 mL of anhydrous THF. Cool to 0 °C and add a solution of the phosphonate ester (15 mmol) in 20 mL of THF dropwise. Stir for 1 hour at 0 °C.

  • Coupling Reaction: To the ylide solution, add a solution of the deprotected phenolic intermediate from Part B (14 mmol) in 30 mL of anhydrous THF dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the final Bexarotene analog.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile precursor in the synthesis of complex, biologically active molecules. Its utility in the construction of RXR agonists, as demonstrated in this guide, highlights its importance in the development of targeted cancer therapies. The protocols provided herein offer a robust and reproducible framework for researchers in the field of drug discovery. Future applications of this precursor may extend to the synthesis of other classes of nuclear receptor modulators or other targeted therapies where a diaryl sulfone scaffold is desirable. The continued exploration of derivatives of this compound will undoubtedly contribute to the expansion of the medicinal chemist's toolbox and the advancement of novel therapeutics.

References

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  • Wikipedia. (n.d.). Bexarotene.
  • Google Patents. (n.d.). Synthesis of antitumour medicine bexarotene.
  • Organic Syntheses. (n.d.). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides.
  • Oakwood Chemical. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PubMed Central.
  • Google Patents. (n.d.). Synthetic method of 4-phenoxyphenol.
  • Google Patents. (n.d.). Process for the preparation of 4-phenoxy-phenols.
  • National Center for Biotechnology Information. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem.
  • Organic Syntheses. (n.d.). hydrogenolysis of phenolic ethers: biphenyl.
  • Google Patents. (n.d.). Method for producing 4-benzyloxyphenol.
  • National Center for Biotechnology Information. (n.d.). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. PubMed Central.
  • SciELO. (n.d.). Purification and characterization of polyphenol oxidase from purslane.
  • Google Patents. (n.d.). Method for the synthesis of bazedoxifene acetate and its intermediates.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved via a Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution reaction typically involves the reaction of a sulfonyl chloride with an activated aromatic ring in the presence of a Lewis acid catalyst. While conceptually straightforward, the success of this synthesis hinges on careful control of reaction parameters and a thorough understanding of potential side reactions.

This guide will focus on the reaction between 4-benzyloxybenzenesulfonyl chloride and phenol, a common and effective route to the desired product. We will delve into troubleshooting common issues and answer frequently asked questions to empower you with the knowledge to optimize your synthetic protocol.

Troubleshooting Guide

Low or No Product Formation

Q1: My reaction has resulted in a low yield or no desired product. What are the likely causes?

A1: Low or no product formation in the Friedel-Crafts sulfonylation can stem from several factors, primarily related to reagent quality and reaction conditions.

  • Inactive Catalyst: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is highly susceptible to deactivation by moisture. Ensure that the catalyst is fresh, anhydrous, and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality Starting Materials:

    • 4-Benzyloxybenzenesulfonyl Chloride: This starting material can degrade upon prolonged storage, especially if exposed to moisture. It is advisable to use freshly prepared or purified sulfonyl chloride. A common method for its preparation is the reaction of 4-benzyloxybenzoic acid with oxalyl chloride or thionyl chloride.

    • Phenol: Phenol is hygroscopic and can absorb water from the atmosphere. The presence of water will quench the Lewis acid catalyst. Use freshly distilled or commercially available anhydrous phenol.

  • Suboptimal Reaction Temperature: Friedel-Crafts reactions are temperature-sensitive. If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product. A typical temperature range for this reaction is between 0 °C to room temperature.

  • Insufficient Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.

Troubleshooting Protocol: Addressing Low Yield

  • Reagent Quality Check:

    • Use a fresh, unopened container of the Lewis acid catalyst.

    • If preparing the sulfonyl chloride in-house, confirm its purity by NMR or melting point analysis.

    • Use anhydrous phenol.

  • Reaction Setup:

    • Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.

    • Assemble the reaction under a positive pressure of nitrogen or argon.

  • Temperature Control:

    • Initiate the reaction at a lower temperature (e.g., 0 °C) by adding the sulfonyl chloride solution dropwise to a cooled mixture of phenol and the Lewis acid in an appropriate solvent (e.g., dichloromethane, nitrobenzene).

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the recommended time, monitoring by TLC.

Formation of Impurities and Side Products

Q2: I've obtained my product, but it's contaminated with significant impurities. What are these byproducts and how can I minimize their formation?

A2: The formation of impurities is a common challenge in Friedel-Crafts reactions. The primary side products in this synthesis are typically regioisomers and products of O-sulfonylation.

  • ortho-Substitution: The hydroxyl group of phenol is an ortho, para-directing group. While the para-substituted product is sterically favored, some amount of the ortho-isomer, 2-((4-(benzyloxy)phenyl)sulfonyl)phenol, may form.

  • O-Sulfonylation: Phenol can also react at the hydroxyl group to form a phenyl sulfonate ester. This is a competing reaction pathway.[1][2]

  • Fries Rearrangement: If O-sulfonylation occurs, the resulting ester can undergo a Fries rearrangement under the reaction conditions to yield the C-sulfonylated product. However, this may not always proceed cleanly or to completion.[1][2]

  • Unreacted Starting Materials: Incomplete reaction will leave unreacted 4-benzyloxybenzenesulfonyl chloride and phenol in the crude product.

Strategies to Minimize Side Products:

  • Choice of Lewis Acid: The choice and stoichiometry of the Lewis acid can influence the ratio of C- to O-sulfonylation. Using a stoichiometric amount or a slight excess of a strong Lewis acid like AlCl₃ generally favors C-sulfonylation.[3]

  • Reaction Temperature: Lower reaction temperatures often favor the thermodynamically more stable para-product and can reduce the extent of side reactions.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents like dichloromethane or carbon disulfide are commonly used.

Purification Challenges

Q3: I'm having difficulty purifying the crude product. What are the recommended purification methods?

A3: The purification of this compound can typically be achieved by recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a crystalline product.

    • Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethanol/water or isopropanol/water often works well.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove insoluble impurities and the charcoal, then allow the filtrate to cool slowly to induce crystallization. Collect the crystals by vacuum filtration.[4]

  • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with similar solubility, column chromatography is the preferred method.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by TLC analysis. A starting point could be a 7:3 or 8:2 mixture of hexane:ethyl acetate.

Frequently Asked Questions (FAQs)

Q: What is the role of the Lewis acid in this reaction?

A: The Lewis acid (e.g., AlCl₃) coordinates to the sulfonyl chloride, increasing the electrophilicity of the sulfur atom and generating a highly reactive sulfonyl cation or a complex that acts as the electrophile in the aromatic substitution reaction.[3]

Q: Can I use other Lewis acids besides aluminum chloride?

A: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, their reactivity and the optimal reaction conditions may vary. AlCl₃ is often the most effective for this type of transformation.

Q: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: A sharp melting point close to the literature value (around 166-168 °C) indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Q: Is it necessary to protect the hydroxyl group of phenol before the reaction?

A: While protecting the hydroxyl group is an option, it is generally not necessary for this specific reaction. The Friedel-Crafts sulfonylation of phenol can proceed directly. However, as discussed, O-sulfonylation is a potential side reaction. The choice to protect or not will depend on the overall synthetic strategy and the desired selectivity.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Benzyloxybenzenesulfonyl chloride

  • Anhydrous Phenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous phenol (1.0 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • In a separate flask, dissolve 4-benzyloxybenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Summary

ParameterRecommended Value/ConditionRationale
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Strong Lewis acid that effectively activates the sulfonyl chloride.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that is suitable for Friedel-Crafts reactions.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side product formation.
Work-up Acidic quench followed by base washRemoves the catalyst and unreacted acidic/basic species.
Purification Recrystallization or Column ChromatographyEffective methods for isolating the pure product.

Visualizing the Workflow

Reaction Mechanism

G cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution Sulfonyl_Chloride 4-Benzyloxybenzenesulfonyl Chloride Electrophile Activated Electrophilic Complex Sulfonyl_Chloride->Electrophile + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Electrophile Sigma_Complex Sigma Complex (Arenium Ion) Electrophile->Sigma_Complex + Phenol Phenol Phenol Phenol->Sigma_Complex Product This compound Sigma_Complex->Product - H⁺, -AlCl₃ G Start Low Yield? Check_Reagents Check Reagent Quality (Anhydrous, Purity) Start->Check_Reagents Yes Impure_Product Impure Product? Start->Impure_Product No Check_Conditions Verify Reaction Conditions (Temp, Time, Inert Atm.) Check_Reagents->Check_Conditions Check_Conditions->Impure_Product Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Impure_Product->Optimize_Purification Yes Success High Yield, Pure Product Impure_Product->Success No Modify_Reaction Modify Reaction to Minimize Side Products Optimize_Purification->Modify_Reaction Modify_Reaction->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • ORGANIC REACTION MECHANISM. (n.d.).
  • Friedel–Crafts reaction. (2024). In Wikipedia.
  • Muneer CP. (2020, October 23). Mechanism of Sulphonation and Friedel-Craft reactions [Video]. YouTube. [Link]
  • DeHaan, F. P., Covey, W. D., Delker, G. L., Baker, N. J., Feigon, J. F., Miller, K. D., & Stelter, E. D. (1979). Mechanism of Friedel-Crafts acylation and sulfonylation reactions. Journal of the American Chemical Society, 101(6), 1336–1337. [Link]
  • Friedel‐Crafts‐type sulfonylation of (hetero)arenes. (n.d.). ResearchGate.
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21. [Link]
  • Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. [Link]
  • Recrystallization and Crystallization. (n.d.).
  • This compound. (n.d.). Oakwood Chemical.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances, 8(45), 25405–25449. [Link]
  • Synthesis of Phenols from Benzoic Acids. (2019). Organic Syntheses, 96, 326–342. [Link]
  • Purification by Recrystallization. (n.d.). CUNY.

Sources

Technical Support Center: Synthesis of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting in a direct question-and-answer format.

Introduction to the Synthesis

The synthesis of this compound is typically achieved via a Friedel-Crafts sulfonylation reaction. This involves the electrophilic aromatic substitution of phenol with 4-(benzyloxy)benzenesulfonyl chloride, usually in the presence of a Lewis acid or strong protic acid catalyst. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will address the most common issues, from starting material integrity to final product purification.

Synthesis_Overview cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product R1 4-(Benzyloxy)benzenesulfonyl chloride React Friedel-Crafts Sulfonylation R1->React R2 Phenol R2->React P This compound React->P Lewis Acid (e.g., AlCl₃) or Protic Acid (e.g., TfOH) Side_Reactions Reactants Phenol + 4-(Benzyloxy)benzenesulfonyl chloride DesiredProduct Desired Product (Para-substitution) Reactants->DesiredProduct Favored Pathway OrthoIsomer Ortho-Isomer Reactants->OrthoIsomer Minor Pathway (Steric Hindrance) Debenzylation Bisphenol S (De-benzylation) Reactants->Debenzylation Direct Side Reaction DesiredProduct->Debenzylation Harsh Acidic Conditions

Caption: Key side reactions competing with the desired synthesis pathway.

Recommendation:

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate (start at 0 °C and allow to slowly warm to room temperature). Avoid excessive heating.

  • Optimize Catalyst: The choice of Lewis acid can influence regioselectivity. Experiment with milder catalysts if isomer formation is a major issue.

  • Purification: Separation of the para- (desired) and ortho- (isomer) products can be challenging. Careful column chromatography using a shallow solvent gradient (e.g., hexanes/ethyl acetate) is often required. The higher polarity and potential for intramolecular hydrogen bonding in the ortho-isomer can sometimes be exploited for separation.

Section 3: Work-up and Purification Challenges

A successful reaction can still be compromised during work-up and purification.

Q5: During my aqueous work-up, I formed a persistent emulsion that won't separate. How do I break it?

A5: Emulsion formation is common when quenching Friedel-Crafts reactions, especially those using AlCl₃. The hydrolysis of the aluminum salts creates fine, gelatinous aluminum hydroxides that stabilize the interface between the organic and aqueous layers. [1] Troubleshooting Protocol:

  • Add more acid: Slowly add more dilute HCl to the separatory funnel. This helps to keep the aluminum salts, such as [Al(H₂O)₆]³⁺, fully dissolved in the aqueous phase.

  • Add brine: Add a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

  • Filter: If solids are present, filter the entire mixture through a pad of Celite®. This will remove the particulate matter that is stabilizing the emulsion.

  • Patience: Allow the mixture to stand undisturbed for an extended period (30 minutes to several hours). Sometimes, gravity is sufficient.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Q6: My final product is a pale yellow/pink solid after chromatography, not the expected white powder. What is the source of the color?

A6: Color in the final product typically arises from trace impurities that are highly conjugated or have oxidized.

Possible Sources:

  • Oxidized Phenol: As mentioned in Q2, trace quinone-type species from the phenol starting material can carry through the synthesis.

  • Cationic Species: Trace amounts of stabilized carbocations formed during the reaction can sometimes be quenched by air/oxidation to form colored species.

  • Impurity from Benzylating Reagent: If the synthesis of the 4-(benzyloxy) group involved reagents that can produce colored byproducts, they may persist. For example, some syntheses of benzyloxyphenol can result in colored impurities if dissolved oxygen is not removed. [2] Solutions:

  • Recrystallization: This is the most effective method for removing trace colored impurities. Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol/water, toluene, or ethyl acetate/hexanes).

  • Activated Carbon Treatment: Dissolve your crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat gently for 10-15 minutes, and then filter the hot solution through Celite®. The carbon will adsorb many of the colored impurities. Then, proceed with recrystallization.

  • Check Starting Materials: The best solution is preventative. Ensure the purity of your starting phenol and sulfonyl chloride before beginning the reaction.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Synthesis

This is a representative procedure and may require optimization.

  • Setup: Under an N₂ atmosphere, add anhydrous dichloromethane (DCM, 5 mL/mmol of phenol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and N₂ inlet. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add aluminum chloride (AlCl₃, 2.2 eq) to the cold DCM.

  • Reagent Addition: In a separate flask, dissolve phenol (1.0 eq) and 4-(benzyloxy)benzenesulfonyl chloride (1.05 eq) in anhydrous DCM.

  • Reaction: Add the solution of reagents dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once complete, cool the reaction mixture back to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water, then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

Protocol 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude by TLC/NMR. CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Product Impure? CheckYield->CheckPurity No Incomplete High SM content? CheckYield->Incomplete Yes Success Success! CheckPurity->Success No Isomers Multiple Spots near Product? CheckPurity->Isomers Yes Catalyst Review Catalyst Loading & Anhydrous Conditions. (See Q3) Incomplete->Catalyst Yes Degradation Dark/Charred Mixture? Incomplete->Degradation No Catalyst->Start Degradation->CheckPurity No Harsh Conditions too harsh. Reduce Temp/Time. (See Q4) Degradation->Harsh Yes Harsh->Start OptimizeChrom Optimize Chromatography. Consider Temp Control. (See Q4) Isomers->OptimizeChrom Yes Color Product Colored? Isomers->Color No OptimizeChrom->Success Color->Success No Recrystallize Recrystallize. Use Activated Carbon. (See Q6) Color->Recrystallize Yes Recrystallize->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References
  • Wikipedia. Bisphenol S. [Link]
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
  • ResearchGate.
  • Organic Chemistry Portal. Mild Deprotection of Benzyl Ether Protective Groups with Ozone. [Link]
  • ResearchGate. Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols. [Link]
  • Common Organic Chemistry. Benzyl Protection. [Link]
  • Google Patents. JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • ResearchGate.
  • ResearchGate.
  • NIH PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. [Link]
  • NIH National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)
  • ResearchGate. Synthesis and cure behaviors of diglycidylether of bisphenol-S epoxy resins. [Link]
  • Google Patents.
  • ResearchGate.
  • Google Patents.
  • Google Patents.

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Technical Support Center: Purification of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (CAS No. 63134-33-8).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in a high state of purity for their work. The efficacy of subsequent synthetic steps and the validity of biological assays often depend on the removal of residual starting materials, by-products, and other contaminants. This guide provides practical, experience-based solutions to common purification challenges in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification and handling of this compound.

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: The impurity profile is largely dictated by the synthetic route, which is typically a Friedel-Crafts sulfonylation reaction.[3] Common impurities include:

  • Unreacted Starting Materials: Residual 4-phenoxyphenol (if starting from the unbenzylated precursor) or 4-benzyloxyphenol and the sulfonylating agent (e.g., 4-benzyloxybenzenesulfonyl chloride).

  • Regioisomers: The sulfonylation reaction can sometimes yield small amounts of the ortho-substituted isomer in addition to the desired para-substituted product.

  • Di-sulfonated By-products: Over-reaction can lead to the introduction of a second sulfonyl group on the phenol ring.

  • Hydrolysis Products: Premature cleavage of the benzyl ether protecting group can result in bis(4-hydroxyphenyl) sulfone.

  • Colored Impurities: Oxidation of the phenol moiety or residual reagents can lead to colored, often yellowish or brownish, contaminants that persist even in small quantities.[4]

Q2: I have my crude solid product. What is the first and most straightforward purification technique I should attempt?

A2: For most non-volatile organic solids, recrystallization is the most effective and efficient first-line purification method.[5] This technique leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[6] The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to slowly cool, promoting the formation of pure crystals while impurities remain in the mother liquor.[7]

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should exhibit a high-temperature coefficient for your compound.[5] This means it should meet the following criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below.

  • Favorable Impurity Solubility: Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).

  • No Reactivity: The solvent must be chemically inert towards your compound.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a good solubility differential but low enough to be easily removed from the purified crystals.

A good starting point for this compound, based on its polarity, would be to test solvents like ethanol, isopropanol, acetic acid, or solvent mixtures like ethanol/water or toluene/heptane.

Q4: When is column chromatography a better choice than recrystallization?

A4: You should consider flash column chromatography under the following circumstances:

  • Similar Solubilities: When impurities have very similar solubility profiles to the desired product, making separation by recrystallization inefficient.

  • Multiple Impurities: If Thin Layer Chromatography (TLC) analysis shows several by-products with Rf values close to your product.

  • Oily or Amorphous Products: If the crude product is a persistent oil or fails to crystallize after multiple attempts.

  • Trace Impurity Removal: For removing trace amounts of highly potent or interfering impurities to achieve >99.5% purity.

Silica gel is the standard stationary phase for compounds of this polarity.[8] A typical mobile phase could be a gradient of ethyl acetate in hexanes or dichloromethane.

Q5: How can I definitively assess the purity of my final product?

A5: A combination of methods provides the most comprehensive assessment of purity:

  • Melting Point Analysis: A sharp melting point that matches the literature value (166-168 °C) is a strong indicator of high purity.[9] Impurities typically cause a depression and broadening of the melting range.

  • Thin Layer Chromatography (TLC): The appearance of a single spot across multiple eluent systems is a good qualitative check.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can determine purity with high accuracy (e.g., >99% by peak area).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and reveal the presence of impurities, sometimes allowing for quantification against a standard.[11]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My product is a sticky oil or a foam-like solid and will not crystallize.
  • Causality: The presence of significant impurities can disrupt the crystal lattice formation, acting as "antifreeze." Alternatively, residual solvent may be plasticizing the solid.

  • Solution Pathway:

    • Dry Thoroughly: First, ensure all reaction solvent is removed under high vacuum, possibly with gentle heating.

    • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture vigorously. This can wash away soluble impurities and often induces crystallization of the desired product.

    • Induce Crystallization: If the product is in a suitable recrystallization solvent but won't crystallize upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed" crystal from a previous pure batch.[6][12] This provides a nucleation point for crystal growth.

    • Re-evaluate Solvent: If the above fails, your chosen recrystallization solvent may be inappropriate. You may have used too much solvent, or the compound may be too soluble. Try boiling off some solvent to increase concentration or add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the first solvent).[12]

Problem: After recrystallization, my product is still yellow/brown.
  • Causality: This indicates the presence of highly conjugated or oxidized impurities that are intensely colored and co-crystallize with your product.

  • Solution Pathway:

    • Activated Charcoal Treatment: Dissolve the impure solid in the minimum amount of hot recrystallization solvent. Add a small amount (1-2% by weight) of activated decolorizing charcoal.[5]

    • Hot Filtration: Keep the solution hot and swirl for a few minutes. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, which will have adsorbed the colored impurities.[6]

    • Recrystallize: Allow the hot, decolorized filtrate to cool slowly as you would in a normal recrystallization.

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption.

Problem: My final product's melting point is broad (e.g., 160-165 °C) and lower than the literature value.
  • Causality: A broad and depressed melting point is a classic sign of an impure substance. The impurities disrupt the crystal lattice, requiring less energy to break it apart.

  • Solution Pathway:

    • Assess by TLC/HPLC: Analyze your sample to understand the nature and number of impurities.

    • Repeat Purification: A second recrystallization may be sufficient to remove the remaining impurities. Ensure you are allowing the crystals to form slowly, as rapid crashing can trap impurities.[7]

    • Consider Chromatography: If recrystallization does not improve the melting point, the impurities likely have very similar properties to your product. At this stage, column chromatography is the recommended next step.

Decision-Making Workflow for Purification

The following diagram outlines a logical workflow for purifying crude this compound.

PurificationWorkflow start Crude Product (Post-Workup) assess Initial Analysis (TLC, Melting Point) start->assess is_solid Is it a solid? assess->is_solid recrystallize Perform Recrystallization is_solid->recrystallize Yes triturate Triturate with non-polar solvent is_solid->triturate No (Oil/Goo) is_pure_enough Single TLC spot? Sharp MP? is_colorless Is it colorless? is_pure_enough->is_colorless Yes chromatography Purify by Flash Column Chromatography is_pure_enough->chromatography No (Multiple Spots) re_assess Re-analyze Purity (TLC, MP, HPLC) recrystallize->re_assess triturate->assess re_assess->is_pure_enough charcoal Recrystallize with Activated Charcoal is_colorless->charcoal No (Colored) final_product Pure Product (>98%) is_colorless->final_product Yes charcoal->re_assess chromatography->re_assess

Sources

Technical Support Center: Optimizing Reaction Conditions for the Benzylation of Bis(4-hydroxyphenyl)sulfone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of the benzylation of bis(4-hydroxyphenyl)sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthetic transformation. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

I. Reaction Overview & Mechanism

The benzylation of bis(4-hydroxyphenyl)sulfone is a classic example of a Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of the phenolic hydroxyl groups by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride), displacing the halide leaving group.[1][2][3]

The desired product is bis(4-benzyloxyphenyl)sulfone. However, the reaction can sometimes yield the mono-benzylated intermediate, 4-benzyloxyphenyl 4-hydroxyphenyl sulfone, or other side products.[4]

Reaction Mechanism:

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Ar-OH Bis(4-hydroxyphenyl)sulfone Ar-O- Phenoxide Ion Ar-OH->Ar-O- + Base Base Base (e.g., K₂CO₃) Base-H+ Protonated Base Base->Base-H+ Product Bis(4-benzyloxyphenyl)sulfone Ar-O-->Product + Bn-X Bn-X Benzyl Halide (Bn-X) X- Halide Ion (X⁻) Bn-X->X-

Caption: General mechanism of the Williamson ether synthesis for the benzylation of a phenol.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the benzylation of bis(4-hydroxyphenyl)sulfone in a question-and-answer format.

Issue 1: Incomplete or Slow Reaction

Q: My TLC analysis shows a significant amount of starting material and the mono-benzylated intermediate even after prolonged reaction time. What could be the cause and how can I fix it?

A: An incomplete reaction is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Base: The base is crucial for deprotonating the phenol. If the base is not strong enough or used in insufficient quantity, the concentration of the reactive phenoxide will be low, leading to a sluggish reaction.

    • Solution: Ensure you are using at least two equivalents of a suitable base to deprotonate both phenolic hydroxyl groups. For aryl ethers, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH).[2] K₂CO₃ is a good starting point as it is effective and easy to handle.[1]

  • Low Reaction Temperature: The Williamson ether synthesis, being an SN2 reaction, is temperature-dependent.[5] Insufficient thermal energy can result in a slow reaction rate.[5]

    • Solution: Gradually increase the reaction temperature in 5-10 °C increments. A typical temperature range for this reaction is 50-100 °C.[5] Monitoring the reaction by Thin-Layer Chromatography (TLC) at each temperature increment is recommended.[6][7]

  • Poor Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally preferred as they can dissolve the ionic reactants but do not solvate the nucleophile as strongly as polar protic solvents, thus not hindering its reactivity.[8][9][10]

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.[3][9][11] These solvents will effectively dissolve the phenoxide salt and the benzyl halide, facilitating the reaction.[9]

  • Inactive Benzylating Agent: Benzyl halides can degrade over time.

    • Solution: Use a fresh bottle of benzyl bromide or benzyl chloride. If in doubt, you can purify the benzyl halide by distillation before use.

Issue 2: Formation of Side Products

Q: Besides the desired product and starting material, I observe an unknown spot on my TLC plate. What could this be and how can I prevent its formation?

A: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and how to mitigate them:

  • Elimination (E2) Reaction: At higher temperatures, the phenoxide can act as a base and promote the E2 elimination of the benzyl halide to form stilbene.[5] This is more likely with secondary or tertiary benzyl halides but can occur with primary ones at elevated temperatures.[12]

    • Solution: Maintain a moderate reaction temperature (e.g., 50-80 °C) to favor the SN2 pathway over E2 elimination.[5]

  • C-Alkylation: While O-alkylation is generally favored, some C-alkylation can occur, especially if there are strong electron-donating groups on the phenol ring or if the reaction is run under harsh conditions.[2]

    • Solution: Using milder bases and moderate temperatures can help minimize C-alkylation.

  • Polymerization: High concentrations of reactants can sometimes lead to intermolecular reactions, resulting in the formation of polymeric byproducts.[5]

    • Solution: Consider using slightly more dilute conditions.

Issue 3: Difficult Purification

Q: I'm having trouble separating my desired bis-benzylated product from the mono-benzylated intermediate and other impurities. What are the best purification strategies?

A: Purification can be challenging due to the similar polarities of the desired product and the mono-substituted intermediate.

  • Column Chromatography: This is the most common method for purification.

    • Pro-Tip: Use a shallow solvent gradient (e.g., starting with a low polarity eluent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate) to achieve better separation.[13] Monitoring the fractions carefully by TLC is crucial.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

    • Pro-Tip: Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for selective crystallization of the desired product.

  • Driving the Reaction to Completion: The easiest way to simplify purification is to ensure the reaction goes to completion, thus minimizing the amount of mono-substituted intermediate. Re-treating the crude product mixture with the reaction conditions (base and benzyl halide) can sometimes drive the remaining mono-benzylated starting material to the desired di-substituted product.

III. Optimized Experimental Protocol

This protocol provides a reliable starting point for the benzylation of bis(4-hydroxyphenyl)sulfone. Optimization may be required for specific laboratory conditions and reagent purities.

Materials & Reagents:
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Bis(4-hydroxyphenyl)sulfone250.272.50 g10.0 mmol1.0
Benzyl Bromide171.043.76 g (2.61 mL)22.0 mmol2.2
Potassium Carbonate (K₂CO₃)138.213.04 g22.0 mmol2.2
N,N-Dimethylformamide (DMF)-50 mL--
Ethyl Acetate----
Hexane----
Brine----
Anhydrous Sodium Sulfate----
Procedure:
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bis(4-hydroxyphenyl)sulfone (2.50 g, 10.0 mmol) and potassium carbonate (3.04 g, 22.0 mmol).

  • Add N,N-dimethylformamide (50 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (2.61 mL, 22.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC. [6][7][14]

    • Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).[13]

    • On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.[15]

    • The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[6] The product will have a higher Rf value than the starting material.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of cold water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) or recrystallization to afford the pure bis(4-benzyloxyphenyl)sulfone.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_purification Purification reagents Combine Bis(4-hydroxyphenyl)sulfone, K₂CO₃, and DMF add_benzyl_bromide Add Benzyl Bromide reagents->add_benzyl_bromide heat Heat to 80°C add_benzyl_bromide->heat tlc Monitor by TLC heat->tlc tlc->heat Continue heating if incomplete quench Cool and Quench with Water tlc->quench Reaction Complete filter Filter Precipitate quench->filter extract Dissolve in EtOAc and Wash filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify product product purify->product Pure Product

Caption: A flowchart outlining the experimental workflow for the benzylation of bis(4-hydroxyphenyl)sulfone.

IV. Advanced Optimization Strategies: Phase-Transfer Catalysis

For reactions that are sluggish or require harsh conditions, phase-transfer catalysis (PTC) can be a powerful alternative.[16] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the benzyl halide resides, thereby accelerating the reaction.[17][18]

Advantages of PTC:
  • Milder reaction conditions (often room temperature or gentle heating).

  • Use of less expensive and less hazardous bases like aqueous NaOH.[16]

  • Can improve reaction rates and yields.[16]

  • May allow for the use of a wider range of solvents.[16]

Considerations for PTC:
  • The choice of catalyst is important. Benzyl-containing quaternary ammonium salts should be used with caution as they can act as benzylating agents themselves.[19]

  • The concentration of the base can influence the reaction rate.[17]

V. References

  • A Comparative Guide to Determining Benzoylation Reaction Completion Using Thin-Layer Chromatography. Benchchem.

  • Application Notes and Protocols for O-benzylation of Phenols using Benzyl Tosylate. Benchchem.

  • What is the effect of solvent on SN2? Quora.

  • SN1 vs SN2. Chemistry LibreTexts.

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts.

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.

  • Monitoring Reactions by TLC. Washington State University.

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.

  • Uses of TLC. Chemistry LibreTexts.

  • Technical Support Center: Optimizing Williamson Ether Synthesis with 1,6-Dibromohexane. Benchchem.

  • How To: Monitor by TLC. University of Rochester Department of Chemistry.

  • Industrial Phase-Transfer Catalysis.

  • 4 benzyloxyphenyl 4 hydroxyphenyl sulfone. Suzhou Yacoo Science Co., Ltd.

  • Williamson Ether Synthesis. Chemistry LibreTexts.

  • Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?

  • Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication -A kinetic study. ResearchGate.

  • Williamson Ether Synthesis. J&K Scientific LLC.

  • PTC O-Alkylation With a Secondary Benzyl Bromide.

  • Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes. ResearchGate.

Sources

preventing decomposition of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol in their experimental workflows. The inherent chemical functionalities of this molecule—a phenol, a diaryl sulfone, and a benzyl ether—necessitate careful handling and storage to prevent degradation and ensure the integrity of your starting material. This document provides a comprehensive overview of potential stability issues, troubleshooting guidance for common observations, and preventative measures to maintain the quality of your compound over time. Our recommendations are grounded in established principles of organic chemistry and material science to ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: My new bottle of this compound has a faint pink or yellow tint. Is it still usable?

A slight off-white, pinkish, or yellowish hue can develop over time due to minor surface oxidation of the phenolic group. Phenols are susceptible to oxidation, which can form colored quinone-type byproducts[1]. For most applications, a faint discoloration may not significantly impact the bulk purity. However, for highly sensitive assays, it is advisable to perform a purity check via HPLC or NMR. If the discoloration is significant (e.g., tan or brown), the compound has likely undergone more substantial degradation and its use is not recommended without purification.

Q2: What are the primary degradation pathways for this compound?

The main points of instability in the this compound molecule are the phenolic hydroxyl group and the benzyl ether linkage. The primary degradation pathways are:

  • Oxidation of the Phenol: The phenol moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This process can lead to the formation of colored quinone and other oxidative coupling products[1][2].

  • Cleavage of the Benzyl Ether: The benzyl ether can be cleaved under acidic or reductive conditions. While generally stable, prolonged exposure to acidic contaminants or inappropriate storage with reducing agents could lead to de-benzylation, yielding Bisphenol S and toluene.

The diaryl sulfone group is generally very stable and less likely to decompose under standard storage conditions.

Q3: How should I handle the compound upon receipt?

Upon receiving a new container of this compound, it is best practice to immediately transfer the desired quantity for current use into a separate, smaller vial. The main stock bottle should then be purged with an inert gas (argon or nitrogen), tightly sealed, and stored under the recommended conditions. This minimizes the exposure of the bulk material to atmospheric oxygen and moisture with each use[3][4].

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Observation Potential Cause(s) Recommended Action(s)
Significant Color Change (Yellow to Brown) Extensive oxidation of the phenolic group.1. Confirm degradation by HPLC or NMR analysis. 2. If degradation is confirmed, the material may need to be purified by recrystallization or column chromatography before use. 3. For future prevention, review and optimize storage conditions (see Preventative Measures).
Inconsistent Experimental Results Partial degradation of the starting material, leading to lower effective concentration and potential interference from byproducts.1. Verify the purity of the stored compound using a validated analytical method (see Quality Control Protocol). 2. Consider the possibility of interactions between the compound and your reaction/assay components.
Appearance of a New Peak in HPLC Analysis Chemical degradation.1. Based on the retention time, hypothesize the identity of the new peak. Common degradation products include Bisphenol S (from de-benzylation) and various oxidation products. 2. If possible, use mass spectrometry to confirm the identity of the impurity. 3. Address the root cause of degradation based on the identified impurity (e.g., if Bisphenol S is present, investigate potential sources of acid or reducing agents).
Change in Physical Form (e.g., clumping) Absorption of moisture.1. Dry the material under vacuum. 2. Ensure future storage is in a desiccated environment.

Preventative Measures for Long-Term Storage

Proactive measures are critical to preventing the decomposition of this compound. The following storage conditions are recommended to maintain its stability and purity.

Optimal Storage Conditions
Parameter Recommendation Rationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of oxidative and hydrolytic degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby preventing oxidation of the phenol group[3][4].
Light Amber Vial or stored in the darkProtects the compound from photo-degradation, which can accelerate oxidation[4].
Container Tightly sealed glass vial with a PTFE-lined capPrevents ingress of moisture and air. PTFE liners offer good chemical resistance.
Handling Use in a glove box or under a gentle stream of inert gasMinimizes exposure to air and moisture during weighing and transfer[3].
Workflow for Optimal Storage

Storage Workflow A Receive Compound B Work in Inert Atmosphere (Glovebox or N2/Ar stream) A->B Initial Handling C Aliquot for Immediate Use B->C D Purge Stock Bottle with Inert Gas B->D G Use Aliquot for Experiments C->G E Seal Tightly D->E F Store at 2-8°C in the Dark E->F Long-Term Storage

Caption: Recommended workflow for handling and storing this compound.

Quality Control Protocol: Purity Assessment by HPLC

Regularly assessing the purity of your stored this compound is crucial for ensuring the validity of your experimental results. Below is a recommended HPLC method for this purpose.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Suggested Starting Point):

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for your specific instrumentation and separation needs.

Data Interpretation
  • A pure sample should exhibit a single major peak at the expected retention time.

  • The appearance of new peaks, especially those at earlier retention times, may indicate the presence of more polar degradation products such as Bisphenol S.

  • An increase in the area of small, existing impurity peaks over time is also an indicator of degradation.

Reference Spectra

For confirmation of the parent compound and identification of potential degradation products, refer to the publicly available NMR spectra on databases such as PubChem.

Potential Decomposition Pathways

The following diagram illustrates the primary potential degradation routes for this compound.

Decomposition Pathways cluster_main This compound cluster_oxidation Oxidation cluster_cleavage Cleavage A This compound B Quinone-type Products (Colored Impurities) A->B O2, Light, Metal Traces C Bisphenol S A->C Acidic Conditions or Reductive Cleavage D Toluene A->D Acidic Conditions or Reductive Cleavage

Caption: Potential degradation pathways of this compound.

References

  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • Chemistry LibreTexts. 17.10: Reactions of Phenols. [Link]
  • University of Calgary.
  • JoVE.
  • Organic Chemistry Portal. Benzyl Ethers. [Link]
  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. [Link]

Sources

Technical Support Center: 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (CAS 63134-33-8). This document is intended for researchers, chemists, and drug development professionals engaged in the production of this diaryl sulfone. Here, we address common challenges encountered during its synthesis, offering field-proven insights and troubleshooting solutions to streamline your workflow and enhance product yield and purity.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the Friedel-Crafts sulfonylation of phenol with 4-(benzyloxy)benzenesulfonyl chloride using aluminum chloride (AlCl₃) as a catalyst, but my yield is extremely low. What could be the cause?

Probable Cause & Scientific Explanation:

Low yields in this Friedel-Crafts reaction are often traced back to the interaction between the phenol reactant and the Lewis acid catalyst. Phenol's hydroxyl group can coordinate strongly with AlCl₃.[1][2] This interaction deactivates the catalyst and reduces the nucleophilicity of the phenol ring, hindering the desired electrophilic aromatic substitution.[2] On a larger scale, inefficient mixing and localized overheating can also lead to degradation of starting materials and products.

Recommended Solutions:

  • Modify Catalyst Addition: Instead of adding the catalyst to the phenol, try a "reverse addition" method. Add the phenol slowly to a pre-formed complex of 4-(benzyloxy)benzenesulfonyl chloride and AlCl₃ in a suitable solvent like dichloromethane or nitrobenzene. This minimizes the direct interaction between phenol and the catalyst.

  • Use an Alternative Catalyst: Consider using a Brønsted acid catalyst like triflic acid (TfOH), which has been shown to be effective for diaryl sulfone synthesis and can sometimes circumvent the issues seen with Lewis acids.[3]

  • Protect the Hydroxyl Group: While more synthetically intensive, protecting the phenol's hydroxyl group as an ester (e.g., acetate) before the sulfonylation can be an effective strategy. The protecting group can be removed in a subsequent step.

  • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For many Friedel-Crafts reactions, a temperature range of 0-25°C is optimal. Use an ice bath to manage any exotherms, especially during reagent addition.

Issue 2: Product is an Oil or Sticky Solid and Fails to Crystallize

Question: After work-up, my crude product is a persistent oil or a sticky, amorphous solid. I'm struggling to induce crystallization for purification. Why is this happening?

Probable Cause & Scientific Explanation:

The primary cause of "oiling out" is the presence of impurities that depress the melting point of the desired product. The most common impurity in this synthesis is the ortho-substituted isomer, 2-((4-(benzyloxy)phenyl)sulfonyl)phenol. The formation of ortho vs. para isomers is a known challenge in electrophilic aromatic substitutions on phenols. The ortho isomer often has a lower melting point and is more soluble, interfering with the crystallization of the desired para-isomer.

Recommended Solutions:

  • Optimize Reaction Selectivity:

    • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Less polar solvents may favor the para product due to steric hindrance.

    • Temperature: Lower reaction temperatures generally increase the selectivity for the para isomer.

  • Purification by Column Chromatography: If direct crystallization fails, column chromatography is the most reliable method to separate the para-isomer from the ortho-isomer and other impurities. A silica gel column with a solvent system like petroleum ether/ethyl acetate or dichloromethane/hexane is a good starting point.[4]

  • Attempt a Different Recrystallization Solvent: If you suspect a high concentration of the desired product, experiment with various solvent systems for recrystallization. Good starting points include ethanol, methanol, or a mixture of ethanol and water.[4] The key is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

  • Trituration: Before attempting recrystallization, try triturating the crude oil with a non-polar solvent like hexane or diethyl ether. This can often wash away minor impurities and sometimes induce crystallization of the main product.

Issue 3: Product Purity is Low After Recrystallization

Question: I have successfully crystallized my product, but ¹H NMR analysis still shows significant impurities. What are the likely contaminants and how can I remove them?

Probable Cause & Scientific Explanation:

Even after crystallization, several impurities might co-precipitate with your product. Besides the ortho-isomer, other potential byproducts include:

  • Diphenyl sulfone: Formed if there is any cleavage of the benzyl ether protecting group during the reaction.

  • Unreacted 4-(benzyloxy)benzenesulfonyl chloride: If the reaction did not go to completion.

  • Bis(4-hydroxyphenyl) sulfone: If both the starting material and the product undergo debenzylation.

Recommended Solutions:

  • Pre-Purification Wash: Before recrystallization, wash the crude solid with a dilute sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities, including unreacted sulfonyl chloride (which hydrolyzes to sulfonic acid).

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. Perform a second or even third recrystallization, potentially using a different solvent system, to achieve higher purity.

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities and other minor organic contaminants. Be sure to filter the hot solution through celite to remove the carbon before cooling.

  • Optimize Column Chromatography: If recrystallization proves insufficient, refine your column chromatography technique. Use a longer column for better separation, and run a gradient elution to carefully separate closely related compounds.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the synthesis of this compound?

The synthesis is a classic example of a Friedel-Crafts reaction, specifically an electrophilic aromatic substitution.[5][6] The Lewis acid catalyst (e.g., AlCl₃) activates the 4-(benzyloxy)benzenesulfonyl chloride, making the sulfur atom highly electrophilic. This electrophile is then attacked by the electron-rich phenol ring, leading to the formation of the C-S bond and the diaryl sulfone product.[7]

Q2: How critical is the quality of the starting materials?

Extremely critical. The purity of both phenol and 4-(benzyloxy)benzenesulfonyl chloride will directly impact the reaction's success.

  • Phenol: Must be dry and free of colored oxidation products. Impurities in phenol can lead to a host of side reactions and purification challenges.[8][9][10]

  • 4-(benzyloxy)benzenesulfonyl chloride: This reagent should be used relatively fresh. Over time, it can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.

Q3: What are the key safety precautions for this reaction?

  • Lewis Acids: Aluminum chloride (AlCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Dichloromethane and other halogenated solvents are potential carcinogens. Ensure adequate ventilation and proper handling.

  • Work-up: The quenching of the reaction with water is highly exothermic. Perform this step slowly and with cooling in an ice bath.

Q4: Can this reaction be scaled up for pilot or manufacturing scale?

Yes, but scaling up Friedel-Crafts reactions presents challenges.[11] Key considerations include:

  • Heat Management: The reaction is often exothermic. A jacketed reactor with precise temperature control is essential to prevent runaway reactions and byproduct formation.

  • Reagent Addition: Controlled, slow addition of reagents is crucial to maintain temperature and concentration profiles.

  • Mixing: Efficient agitation is required to ensure homogeneity, especially as the reaction mixture can become thick.

  • Work-up and Purification: Large-scale extractions and crystallizations require specialized equipment. Recrystallization is often preferred over chromatography for large quantities due to cost and solvent usage.[4]

Section 3: Protocols and Data

Protocol 1: Synthesis of this compound
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, suspend aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.

  • Complex Formation: Dissolve 4-(benzyloxy)benzenesulfonyl chloride (1.0 eq.) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 15 minutes. Stir the mixture for an additional 30 minutes at 0°C.

  • Addition of Phenol: Dissolve phenol (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench it by adding crushed ice, followed by cold 2M HCl.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Data Presentation: Physicochemical Properties
PropertyThis compound (para-isomer)2-((4-(Benzyloxy)phenyl)sulfonyl)phenol (ortho-isomer)
Molecular Formula C₁₉H₁₆O₄S[12]C₁₉H₁₆O₄S
Molecular Weight 340.40 g/mol [13]340.40 g/mol
Appearance White to off-white solidOften an oil or low-melting solid
Melting Point ~180-185 °C (Varies with purity)Lower than para-isomer
¹H NMR (DMSO-d₆) δ ~5.1 (s, 2H, -CH₂-), δ ~6.8-8.0 (m, 13H, Ar-H), δ ~10.2 (s, 1H, -OH)Aromatic region will show different splitting patterns

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Section 4: Visual Guides

Reaction Pathway

The following diagram illustrates the Friedel-Crafts sulfonylation reaction for the synthesis of the target molecule.

reaction_pathway cluster_reactants Reactants R1 4-(Benzyloxy)benzenesulfonyl chloride Int1 Electrophilic Complex [ArSO₂⁺][AlCl₄⁻] R1->Int1 + AlCl₃ R2 Phenol P1 This compound (Para Product) R2->P1 Electrophilic Aromatic Substitution Cat AlCl₃ (Catalyst) Int1->P1 Electrophilic Aromatic Substitution P2 2-((4-(Benzyloxy)phenyl)sulfonyl)phenol (Ortho Byproduct) Int1:e->P2:w HCl HCl

Caption: Synthesis of this compound.

Troubleshooting Workflow: Low Product Purity

This flowchart provides a logical sequence of steps to diagnose and resolve issues related to low product purity after initial isolation.

troubleshooting_workflow cluster_purification Purification Steps start Start: Crude Product Isolated check_purity Analyze Purity (TLC, ¹H NMR) start->check_purity decision_purity Is Purity >95%? check_purity->decision_purity wash Wash with NaHCO₃ solution decision_purity->wash No end_ok End: Product Meets Specification decision_purity->end_ok Yes recrystallize Recrystallize from suitable solvent (e.g., Ethanol/Water) wash->recrystallize recheck_purity Re-analyze Purity recrystallize->recheck_purity decision_recryst Purity Acceptable? recheck_purity->decision_recryst chromatography Perform Column Chromatography (Silica Gel) decision_recryst->chromatography No decision_recryst->end_ok Yes chromatography->end_ok end_fail Re-evaluate Reaction Conditions (Temp, Catalyst, etc.)

Caption: Decision tree for purifying crude product.

References
  • US4822916A - Preparation of diaryl sulfones.
  • Triflic Acid-Catalyzed Reaction Gives Diaryl Sulfones. (2022). ChemistryViews. [Link]
  • Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. (2015). [Link]
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (2014).
  • This compound. Oakwood Chemical. [Link]
  • Method for producing 4-benzyloxyphenol.
  • Regiospecificity in the Synthesis of Diaryl Sulfones. (1993). The Journal of Organic Chemistry. [Link]
  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acyl
  • Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfon
  • The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research. (2024). MDPI. [Link]
  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2017). Trends in Organic Chemistry. [Link]
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Ch12: Friedel-Crafts limit
  • 4-Benzyloxyphenol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
  • Lesson 12: Friedel-Crafts Reactions of Phenol. (2023). YouTube. [Link]
  • 4-Benzyloxyphenol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (2017).
  • 15.12: Limitations of Friedel-Crafts Alkylations. (2020). Chemistry LibreTexts. [Link]
  • Purification of phenols.
  • Purification of phenol.
  • Phenol purification.

Sources

Technical Support Center: A Guide to Resolving Peak Tailing in the HPLC Analysis of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol. This document provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and resolve this common chromatographic challenge. Our methodology is grounded in established scientific principles and practical, field-proven experience.

Understanding the Analyte: this compound

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the analyte as they directly influence its chromatographic behavior.

PropertyValueSource
Molecular Formula C₁₉H₁₆O₄S[1]
Molecular Weight 340.4 g/mol [1]
Structure A phenolic hydroxyl group and a sulfonyl group[2]
Predicted pKa ~7-8 (estimated based on 4-hydroxyphenyl sulfone)[3]
Predicted LogP 4.2[1]

The presence of an acidic phenolic hydroxyl group makes this molecule susceptible to secondary interactions with the stationary phase, a primary cause of peak tailing. The estimated pKa suggests that the ionization state of the molecule, and therefore its retention and peak shape, will be highly dependent on the mobile phase pH.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a chromatographic phenomenon where the peak profile is asymmetrical, with a trailing edge that is more drawn out than the leading edge. In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is undesirable as it can compromise resolution between adjacent peaks, lead to inaccurate integration and quantification, and reduce overall analytical sensitivity.

Quantitatively, peak tailing is assessed using the Tailing Factor (Tf) or Asymmetry Factor (As) , as defined by the United States Pharmacopeia (USP). A value of 1.0 indicates a perfectly symmetrical peak. Generally, a value greater than 1.5 is considered significant tailing, with many methods requiring a tailing factor of less than 2.0 for system suitability.

Q2: I am observing significant peak tailing for this compound. What are the most likely causes?

A2: For a phenolic and sulfonyl-containing compound like this compound, peak tailing in reversed-phase HPLC is most commonly attributed to one or a combination of the following factors:

  • Secondary Silanol Interactions: The primary culprit is often the interaction between the acidic phenolic hydroxyl group of your analyte and residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns). These silanol groups can act as secondary retention sites, leading to a portion of the analyte molecules being retained longer, which results in a tailing peak.

  • Inappropriate Mobile Phase pH: If the pH of your mobile phase is close to the pKa of the phenolic hydroxyl group (estimated to be around 7-8), the analyte will exist in both its ionized (phenoxide) and non-ionized (phenol) forms. These two forms have different retention characteristics, leading to peak distortion and tailing.

  • Sample Overload: Injecting too high a concentration (mass overload) or too large a volume of your sample can saturate the stationary phase, resulting in a non-ideal chromatographic process and peak asymmetry.

  • Column Contamination or Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create active sites that contribute to peak tailing.

  • Extra-Column Effects: Excessive tubing length or dead volumes within your HPLC system can cause band broadening and contribute to peak tailing.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing for your analyte.

troubleshooting_workflow start Peak Tailing Observed q1 Is the mobile phase pH at least 2 units away from the analyte's pKa? start->q1 sol1 Adjust Mobile Phase pH q1->sol1 No q2 Are you using a modern, high-purity, end-capped column? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to a base-deactivated or end-capped column. q2->sol2 No q3 Have you tested for sample overload? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Dilute the sample or reduce injection volume. q3->sol3 No q4 Is the column clean and the HPLC system optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Flush column and check for extra-column dead volume. q4->sol4 No end_bad Issue Persists: Consider alternative stationary phase (e.g., Phenyl-Hexyl) q4->end_bad Yes a4_yes Yes a4_no No end_good Peak Shape Improved sol4->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.

Q3: How do I optimize the mobile phase pH to improve peak shape?

A3: Optimizing the mobile phase pH is one of the most effective ways to mitigate peak tailing for ionizable compounds. The goal is to ensure the analyte is in a single, stable ionization state throughout the separation. For an acidic compound like this compound, this means working at a pH well below its pKa to keep it in its neutral, protonated form.

Experimental Protocol: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape.

Materials:

  • Standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • HPLC-grade water, acetonitrile, and/or methanol.

  • pH meter.

  • Acidic mobile phase modifiers (e.g., formic acid, trifluoroacetic acid).

Procedure:

  • Establish a Baseline: Inject your standard using your current method and record the chromatogram, noting the tailing factor.

  • Prepare Acidified Mobile Phases: Prepare a series of aqueous mobile phase components with decreasing pH values. A good starting point is to add 0.1% (v/v) formic acid to the aqueous portion of your mobile phase. This will typically bring the pH to around 2.5-3.0.

  • Systematic pH Adjustment:

    • Begin with a mobile phase containing 0.1% formic acid. Equilibrate your column thoroughly.

    • Inject your standard and analyze the peak shape.

    • If tailing persists, you can try a slightly stronger acid like 0.05% trifluoroacetic acid (TFA), which can further suppress silanol interactions.

  • Data Analysis: Compare the tailing factor from each run. The optimal pH will yield the most symmetrical peak (Tf closest to 1.0).

Expected Outcome:

Mobile Phase pHAnalyte StateInteraction with SilanolsExpected Peak Shape
~ pKa (e.g., pH 7) Mixed ionized & neutralStrong ionic/H-bondingPoor (tailing/broad)
pH << pKa (e.g., pH 2.5-3.0) Predominantly neutralSuppressedImproved (symmetrical)
Q4: My peak tailing persists even at low pH. What role does the column chemistry play?

A4: If pH optimization alone is insufficient, the issue likely lies with strong secondary interactions with the stationary phase. Not all C18 columns are created equal.

Mechanism of Secondary Silanol Interaction:

silanol_interaction cluster_surface Silica Surface silanol Si-OH analyte Analyte-OH analyte->silanol Hydrogen Bonding (Secondary Retention)

Caption: Interaction between the phenolic analyte and residual silanols.

Troubleshooting Steps Related to Column Choice:

  • Use a Modern, End-Capped Column: Older C18 columns often have a higher population of accessible silanol groups. Modern columns from reputable manufacturers (e.g., Waters, Agilent) are typically "end-capped," a process where the residual silanols are chemically deactivated with a small silylating agent. If you are using an older column, switching to a modern, high-purity, end-capped C18 column can significantly improve peak shape.

  • Consider an Alternative Stationary Phase:

    • Phenyl-Hexyl Phases: For aromatic compounds like the one , a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte. This can sometimes reduce the reliance on purely hydrophobic interactions and minimize the impact of silanol interactions.

    • Polar-Embedded Phases: These columns have a polar group embedded within the C18 chain, which can help to "shield" the analyte from the underlying silica surface and its residual silanols, often resulting in improved peak shape for polar and basic compounds.

Q5: How can I confirm if sample overload is causing the peak tailing?

A5: Sample overload is a common and easily diagnosable cause of peak asymmetry.

Experimental Protocol: Diagnosing Sample Overload

Objective: To determine if the observed peak tailing is due to mass or volume overload.

Procedure:

  • Prepare a Dilution Series: Prepare a series of dilutions of your sample, for example, 1:2, 1:5, and 1:10, using the mobile phase as the diluent.

  • Inject and Analyze: Inject the original sample and each of the dilutions under the same chromatographic conditions.

  • Observe Peak Shape:

    • If the peak shape improves (i.e., the tailing factor decreases) with increasing dilution, you are likely experiencing mass overload .

    • If peak shape does not significantly improve with dilution, try reducing the injection volume by half. If this improves the peak shape, you may have volume overload , especially if your sample is dissolved in a solvent stronger than the mobile phase.

Recommendation: As a general rule, always aim to dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects that can also contribute to peak distortion.

References

  • United States Pharmacopeia (USP).
  • MicroSolv Technology Corporation. Bisphenol A, S, & F Analyzed with HPLC. ([Link])[9]
  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ([Link])[10]
  • Phenomenex Inc. HPLC Troubleshooting Mini Guide - Peak Issues. ([Link])[5]
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. ([Link])[4]
  • Agilent Technologies. Fast Analysis of Sulfa Drugs using the Agilent 1100 Series LC with Agilent Poroshell 120 EC-C18 columns. ([Link])[12]
  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. ([Link])[1][13]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in accurately interpreting the often-complex ¹H and ¹³C NMR spectra of this molecule. The inherent structural features—three distinct aromatic systems and a powerful electron-withdrawing sulfonyl group—create a crowded and challenging spectrum. This guide is designed to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Aromatic Region - Why are my aromatic signals so overlapped?

Q1: The aromatic region of my ¹H NMR spectrum (approx. 6.9-7.9 ppm) is a complex mess of overlapping signals. How can I begin to assign them?

A1: This is the most common challenge with this molecule. You are observing protons from three different benzene rings, two of which are para-substituted, leading to complex splitting patterns. A systematic approach is required.

  • Causality: The molecule contains two para-substituted diaryl rings and one monosubstituted benzyl ring. The protons on the para-substituted rings should ideally appear as two sets of doublets, often referred to as an AA'BB' system.[1][2] However, the strong electron-withdrawing sulfonyl group (-SO₂) and electron-donating groups (-OH, -OCH₂Ph) cause the chemical shifts of these doublets to be spread across the aromatic region, where they overlap with the signals from the benzyl ring's five protons.

  • Troubleshooting Strategy:

    • Identify the Spin Systems: Look for two distinct "doublet of doublets" patterns characteristic of para-substituted rings.[1] One pair of doublets belongs to the phenol ring (Ring A), and the other belongs to the benzyloxy-substituted ring (Ring C). The five protons of the benzyl ring (Ring B) will appear as a more complex multiplet.

    • Use Electronic Effects: The -SO₂ group is strongly deshielding (moves signals downfield).[3][4] Therefore, expect the protons on the rings directly attached to the sulfonyl group to be at the higher ppm (further left) end of the aromatic region. Protons on the phenol ring (Ring A) ortho to the -OH group will be the most shielded (furthest upfield/right).

    • Leverage 2D NMR: If available, a COSY (Correlation Spectroscopy) experiment is invaluable. It will show which protons are coupled to each other, allowing you to trace the connectivity within each of the three separate aromatic rings.

Q2: How can I definitively distinguish between the two para-substituted (AA'BB') systems?

A2: This requires careful analysis of the chemical shifts based on the electronic environment of each ring.

  • Ring A (Phenol Ring): This ring is attached to the electron-donating hydroxyl group (-OH) and the electron-withdrawing sulfonyl group (-SO₂). The -OH group shields the ortho protons (H-3/5), shifting them upfield. The -SO₂ group deshields the other ortho protons (H-2/6). A reference spectrum for 4,4'-sulfonyldiphenol in DMSO-d₆ shows the protons ortho to the -OH at ~6.93 ppm and the protons ortho to the -SO₂ at ~7.74 ppm.[5]

  • Ring C (Benzyloxy Ring): This ring is attached to the electron-donating benzyloxy group (-OCH₂Ph) and the sulfonyl group. The benzyloxy group is also electron-donating, shielding its ortho protons (H-2'/6'). However, the protons ortho to the sulfonyl group (H-3'/5') are strongly deshielded.

By comparing the chemical shifts, the set of doublets appearing at a higher field (more shielded) will belong to the protons on the phenol ring, specifically those ortho to the hydroxyl group.

Section 2: Labile & Aliphatic Protons

Q3: I can't find the signal for the phenolic hydroxyl (-OH) proton. Where is it, and why might it be missing or broad?

A3: The phenolic -OH proton presents a unique challenge due to its labile nature.

  • Causality: The chemical shift of an -OH proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6] It can appear anywhere from ~4 to 7 ppm or even higher.[7][8] Furthermore, chemical exchange with trace amounts of water in the NMR solvent can cause the peak to become very broad, sometimes to the point of being indistinguishable from the baseline.

  • Troubleshooting - The D₂O Shake: The definitive method to identify an -OH peak is a "D₂O shake" or exchange experiment.[9] The labile -OH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in ¹H NMR, the -OH peak will disappear from the spectrum.[10][11]

Q4: What is the expected chemical shift and multiplicity for the benzyl methylene (-CH₂-) protons?

A4: The two protons of the methylene bridge are chemically equivalent and are adjacent to an oxygen atom and an aromatic ring.

  • Prediction: Expect a sharp singlet integrating to 2H. The electronegative oxygen atom deshields these protons, shifting them downfield. Data for similar benzyl ethers suggest a chemical shift in the range of 4.5 to 5.1 ppm.[12][13][14] For instance, the methylene protons in benzyl ether itself appear at ~4.54 ppm in CDCl₃.[12]

Data Interpretation Guide

Visualizing the Structure and Key Proton Environments

The following diagram illustrates the key proton environments in this compound, which are color-coded for clarity in the subsequent data tables.

Caption: Molecular structure and key proton environments.

Expected ¹H NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the protons in this compound, based on data from analogous structures.

Proton LabelEnvironmentMultiplicityExpected δ (ppm)Rationale & References
APhenolic -OHBroad Singlet4.0 - 10.6Highly variable, solvent/concentration dependent. Disappears on D₂O exchange.[5][7][9]
BBenzyl -CH₂-Singlet~5.1Deshielded by adjacent oxygen.[14]
DH-3, H-5Doublet (d)6.9 - 7.2Ortho to electron-donating -OH group (shielded).[5]
GBenzyl RingMultiplet7.3 - 7.5Typical range for monosubstituted benzene ring protons.[12]
CH-2, H-6Doublet (d)7.7 - 7.9Ortho to electron-withdrawing -SO₂ group (deshielded).[5]
EH-2', H-6'Doublet (d)~7.0Ortho to electron-donating -OCH₂Ph group (shielded).
FH-3', H-5'Doublet (d)~7.8Ortho to electron-withdrawing -SO₂ group (deshielded).

Note: The aromatic protons on the para-substituted rings (C, D, E, F) will exhibit ortho-coupling with a typical J-value of 7-10 Hz.[15]

Expected ¹³C NMR Chemical Shifts

Predicting ¹³C shifts is also crucial for full characterization.

Carbon EnvironmentExpected δ (ppm)Rationale & References
Benzyl -CH₂-~70Typical for a benzylic carbon attached to an oxygen.[14]
Aromatic C-H115 - 135Standard range for protonated aromatic carbons.[16][17]
Aromatic C-O (Phenol)~160Deshielded by the attached oxygen.[7]
Aromatic C-O (Ether)~162Deshielded by the attached oxygen.
Aromatic C-S135 - 145Quaternary carbons attached to the sulfonyl group.[18]
Benzyl Ring C-ipso~136Quaternary carbon of the benzyl ring attached to the ether oxygen.[14]

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons

This protocol is essential for confirming the identity of the phenolic -OH proton signal.

Objective: To replace the labile hydroxyl proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum.

Methodology:

  • Initial Spectrum: Prepare your sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Carefully add 1-2 drops of deuterium oxide (D₂O) directly to the NMR tube containing your sample.[9]

  • Mix: Cap the NMR tube securely and shake gently for about 30 seconds to ensure thorough mixing.[19] You may observe a separate layer if the D₂O is not fully miscible, but sufficient exchange will still occur at the interface.

  • Re-acquire Spectrum: Place the tube back in the NMR spectrometer and acquire a second ¹H NMR spectrum using the identical parameters as the first.

  • Analyze: Compare the two spectra. The peak corresponding to the phenolic -OH proton will have disappeared or be significantly diminished in the second spectrum.[11] A new, potentially broad peak for HOD may appear, typically between 4.5 and 5.0 ppm in DMSO-d₆.

Workflow for Spectral Interpretation

This workflow provides a logical sequence for analyzing the complex spectrum.

workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis A 1. Prepare sample in deuterated solvent (e.g., DMSO-d6) B 2. Acquire 1H NMR Spectrum A->B C 3. Identify key regions: Aliphatic (~5.1 ppm) Aromatic (6.9-7.9 ppm) Labile (variable) B->C D 4. Assign Benzyl CH2 singlet (~5.1 ppm, integral=2H) C->D E 5. Analyze complex aromatic region. Look for two AA'BB' systems. D->E F 6. Is the -OH peak clearly visible? E->F G 7. Assign -OH peak based on chemical shift and broadness. F->G Yes H 8. Perform D2O Exchange Experiment (Protocol 1) F->H No / Unsure J 10. Assign aromatic AA'BB' systems based on electronic effects G->J I 9. Confirm -OH peak disappearance H->I I->J K 11. Finalize all assignments. Consider 2D NMR if ambiguity remains. J->K

Caption: Step-by-step workflow for NMR spectral interpretation.

References

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • Chemistry LibreTexts. (2023). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
  • Fiveable. (n.d.). Para-Substituted Benzene Definition. [Link]
  • G. Tzakos, A., & Gerothanassis, I. P. (2007). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 12(9), 2239-2267. [Link]
  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. The University of Ottawa NMR Facility Blog. [Link]
  • Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
  • Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?. [Link]
  • Englander, S. W., & Mayne, L. (1992). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. Methods in Enzymology, 209, 447-464. [Link]
  • Abraham, R. J., et al. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]
  • Letertre, M., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Analytical Chemistry, 91(17), 11035-11043. [Link]
  • PubChem. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • Letertre, M., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics.
  • Quora. (2021).
  • Nanalysis. (2017). To D2O or not to D2O?. [Link]
  • Oakwood Chemical. (n.d.). This compound. [Link]
  • SpectraBase. (n.d.). 4,4'-Sulfonyldiphenol. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]
  • ResearchGate. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
  • CONICET. (2005).
  • ResearchGate. (n.d.). Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. [Link]
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • University of Wisconsin-Madison. (n.d.).
  • Patel, K., et al. (2014). Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication. Journal of Saudi Chemical Society, 18(5), 553-560. [Link]

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Technical Support Center: Epoxy Curing with 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 4-((4-(benzyloxy)phenyl)sulfonyl)phenol as a curing agent for epoxy resin systems. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to diagnose and resolve issues effectively.

Troubleshooting Guide

This section addresses specific problems you may encounter during the epoxy curing process. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Q1: Why is my epoxy resin still tacky or soft after the recommended curing time?

Answer: Tacky or soft spots are the most common signs of incomplete curing. This critical failure mode almost always stems from a disruption in the polymerization reaction.[1][2][3][4]

Underlying Causality: Epoxy curing is a precise chemical reaction where the epoxide groups of the resin react with the hydroxyl groups of the phenolic hardener, this compound, to form a rigid, three-dimensional cross-linked network.[5] If this reaction is incomplete, unreacted molecules remain, resulting in a material that is not fully solidified.[3][6]

Primary Causes & Diagnostic Steps:

  • Incorrect Stoichiometric Ratio: This is the most frequent cause.[4][7] An imbalance between the epoxy resin and the hardener leaves an excess of one component with nothing to react with. Adding more hardener will not speed up the reaction; it will only weaken the final product.[3][6]

    • Solution: Always measure components precisely by weight using a calibrated digital scale.[3] Verify the exact mix ratio from your supplier's technical data sheet (TDS).

  • Inadequate Mixing: If the resin and hardener are not thoroughly homogenized, you will have localized areas rich in one component, leading to soft or liquid spots.[4][7][8]

    • Solution: Mix the components for the manufacturer-recommended time (typically 3-5 minutes), systematically scraping the sides and bottom of the mixing container to ensure a uniform mixture.[4][7]

  • Low Curing Temperature: Phenolic hardeners require elevated temperatures, often in the range of 130–180°C, to react efficiently with epoxy resins.[5] If the curing oven's temperature is too low or fluctuates, the reaction rate will slow dramatically or stall completely.[3][9]

    • Solution: Calibrate your oven to ensure temperature accuracy. Use a thermocouple to monitor the temperature of the resin itself, not just the ambient oven temperature. Ensure the substrate is pre-heated to the target temperature to prevent it from acting as a heat sink.[3]

  • Absence or Insufficiency of Catalyst: Many epoxy-phenolic systems require a catalyst to proceed at a reasonable rate.[10][11] The absence of a recommended catalyst will lead to extremely slow or incomplete curing.[10]

    • Solution: Consult the TDS for the recommended catalyst (e.g., tertiary amines, imidazoles) and its precise concentration.[11] An excess of catalyst can also be detrimental, sometimes causing side reactions.[6]

Workflow: Troubleshooting Incomplete Curing

Below is a systematic workflow to diagnose the root cause of incomplete curing.

G start Start: Tacky/Soft Epoxy Detected check_ratio 1. Verify Mix Ratio (Review calculation & notes) start->check_ratio ratio_ok Ratio Correct? check_ratio->ratio_ok check_mixing 2. Review Mixing Protocol (Time, scraping sides/bottom) mixing_ok Mixing Thorough? check_mixing->mixing_ok check_temp 3. Analyze Cure Temperature Log (Verify stability & setpoint) temp_ok Temperature Correct? check_temp->temp_ok check_catalyst 4. Confirm Catalyst Usage (Type and concentration) catalyst_ok Catalyst Correct? check_catalyst->catalyst_ok ratio_ok->check_mixing Yes cause_ratio Root Cause: Incorrect Stoichiometry ratio_ok->cause_ratio No mixing_ok->check_temp Yes cause_mixing Root Cause: Inadequate Mixing mixing_ok->cause_mixing No temp_ok->check_catalyst Yes cause_temp Root Cause: Sub-optimal Temperature temp_ok->cause_temp No cause_catalyst Root Cause: Catalyst Error catalyst_ok->cause_catalyst No remediate Action: Remove uncured material, re-prepare sample with corrections. cause_ratio->remediate cause_mixing->remediate cause_temp->remediate cause_catalyst->remediate G Epoxy Epoxy Resin (with Epoxide Ring) Product Cured Polymer (Ether Linkage + new -OH) Epoxy->Product Phenol Phenolic Hardener (with -OH group) Intermediate Activated Intermediate Phenol->Intermediate Activation Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Intermediate Intermediate->Product Nucleophilic Attack & Ring Opening

Caption: Simplified epoxy-phenol curing reaction pathway.

Q: What is a typical curing schedule for a system using this hardener?

A: Phenolic hardeners are heat-cured systems. A precise schedule depends on the specific epoxy resin, the presence and type of catalyst, and the mass of the part. However, a general multi-stage schedule is often recommended to manage the exotherm and ensure complete cross-linking.

Curing StageTemperature Range (°C)Typical Duration (hours)Purpose
Initial Cure (Gelation) 120 - 140°C1 - 2To initiate the reaction and gel the resin without excessive exotherm.
Main Cure (Cross-linking) 150 - 180°C2 - 4To advance the cross-linking to achieve primary mechanical properties. [5]
Post-Cure (Final Properties) 180 - 200°C1 - 3To complete the reaction of all available functional groups, maximizing Tg and chemical resistance. [10]

Note: This table is a general guideline. Always consult the technical data sheet for your specific resin and hardener system.

Q: How can I experimentally verify that my epoxy is fully cured?

A: The most reliable method is Differential Scanning Calorimetry (DSC) .

  • Principle: DSC measures the heat flow into or out of a sample as it is heated. An uncured or partially cured sample will exhibit an exothermic peak as it undergoes residual curing upon heating. A fully cured sample will show no such exotherm, only a step-change in the baseline at the glass transition temperature (Tg).

Protocol: DSC Analysis for Residual Cure
  • Sample Preparation: Carefully weigh 5-10 mg of the cured epoxy material into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature at a rate of 10°C/min up to a temperature well above the expected final curing temperature (e.g., 250°C).

  • Data Analysis:

    • Examine the resulting thermogram for any broad exothermic peaks after the initial glass transition.

    • Interpretation: The presence of an exothermic peak indicates residual cure, meaning the initial curing process was incomplete. The absence of such a peak suggests a complete cure.

Safety Information

This compound and epoxy resins are industrial chemicals that require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat. [12][13]* Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. [12]* Skin Contact: Avoid direct contact with skin. [12][13]If contact occurs, wash the affected area thoroughly with soap and water. Skin irritation may occur. [14][15]* Disposal: Dispose of all uncured resin, hardener, and contaminated materials as chemical waste according to your institution's regulations. [12][14]

References

  • Study of curing mechanism of epoxy/phenolic system for underfill applications. (n.d.). IEEE Xplore.
  • Curing reaction of biphenyl epoxy resin with different phenolic functional hardeners. (1998, April 15). Journal of Applied Polymer Science.
  • Epoxy Resin Problems: What Causes Them and Real Solutions. (n.d.). Terrazzo & Marble.
  • 5 Common Epoxy Resin Problems and How to Fix Them. (2025, April 27). Resiners.
  • Effects of catalysts and post-curing conditions in the polymer network of epoxy and phenolic resins: preliminary results. (2008). University of Southern Queensland Repository.
  • Curing mechanism of epoxy/phenolic resins with HPBI as curing accelerator. (n.d.). ResearchGate.
  • Effects of catalysts and post-curing conditions in the polymer network of epoxy and phenolic resins: Preliminary results. (2008). ResearchGate.
  • 5 Potential Epoxy Problems and How to Avoid Them. (2024, August 20). JHKL Resin.
  • 5 Most Common Problems with Epoxy Resin and How to Solve Them. (2025, September 16). RESIN4DECOR.
  • Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents. (2023, January 10). National Institutes of Health (NIH).
  • Solving Common Epoxy Resin Curing Problems. (2023, August 2). BMmold.com.
  • Catalytic curing agents function as initiators for epoxy resin homopolymerization. Catalytic cures are initiated by Lewis acids and bases such as boron. (n.d.). Semantic Scholar.
  • Catalysis of Silver and Bismuth in Various Epoxy Resins. (2024, February 5). MDPI.
  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (n.d.). MDPI.
  • What is the effect of adding more catalyst to an epoxy resin? (2023, March 9). Quora.
  • This compound. (n.d.). Oakwood Chemical.
  • Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. (n.d.). PubChem, National Institutes of Health (NIH).
  • 4-(4-Allyloxy-benzenesulfonyl)-phenol. (n.d.). PubChem, National Institutes of Health (NIH).
  • The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It. (2025, October 17). INCURE INC.
  • Why Epoxy Resin Doesn't Fully Cure. (2025, March 21). Resin Shop Australia.
  • The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (n.d.). International Journal of Engineering Research & Technology.
  • What to Do When Epoxy Doesn't Cure Properly. (n.d.). UltraClear Epoxy.
  • Understanding 4-(Benzyloxy)phenol: Properties, Applications, and Market Insights. (n.d.). JINAN REEKEY PHARMATECH CO., LTD.
  • Why Your Epoxy Isn't Curing and How to Fix It. (2025, October 17). INCURE INC.
  • Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines. (n.d.). Korea Science.
  • Properties of epoxy resin cured by phenol novolac/4‐hydroxyphenylmaleimide polymer blend hardeners. (n.d.). Scilit.
  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). National Institutes of Health (NIH).
  • Thermal and Mechanical Properties of Epoxy Resin Modified with N-(4-hydroxyphenyl)terahydrophthalic Anhydrideimide. (n.d.). ResearchGate.
  • CURING AGENTS FOR EPOXY RESINS WITH LOW TENDENCY TO THE FORMATION OF CARBAMATES. (2022, March 16). European Patent Office.
  • Kinetic study of the effect of poly(phenyl sulfone) on the curing of an epoxy/amine resin by conventional and by temperature‐modulated differential scanning calorimetry. (2005). ResearchGate.

Sources

minimizing byproduct formation in 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

A Guide to Minimizing Byproduct Formation and Optimizing Reaction Selectivity

Introduction

This compound is a key intermediate in various fields, including the development of thermal dyes and other functional materials.[1] Its synthesis, typically achieved via a Friedel-Crafts sulfonylation reaction, presents several challenges related to byproduct formation. The reaction involves the electrophilic aromatic substitution of phenol with 4-(benzyloxy)benzenesulfonyl chloride, catalyzed by a Lewis acid. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers minimize common byproducts, enhance regioselectivity, and improve overall yield and purity.

Core Reaction Overview

The primary synthetic route involves the reaction of a sulfonyl chloride with phenol. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, which can lead to multiple side reactions if conditions are not carefully controlled.

G cluster_reactants Reactants cluster_products Products R1 4-(Benzyloxy)benzenesulfonyl chloride Catalyst Lewis Acid (e.g., AlCl3, FeCl3) R1->Catalyst + R2 Phenol R2->Catalyst + P1 This compound (Desired Para-Product) BP1 Ortho-Isomer (Byproduct) BP2 Di-sulfonated Phenol (Byproduct) Catalyst->P1 Controlled Conditions Catalyst->BP1 Uncontrolled Conditions Catalyst->BP2 Uncontrolled Conditions

Caption: Core reaction pathway for this compound synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of a second, more polar spot on my TLC plate, which I suspect is a di-sulfonated byproduct. How can I prevent this?

Answer: This is a classic issue of over-reaction. The desired monosulfonylated product is still an activated aromatic ring and can undergo a second sulfonylation, especially if excess electrophile or harsh conditions are used.

  • Causality: The phenol ring is highly activated by the hydroxyl group, making it susceptible to multiple electrophilic additions. High concentrations of the sulfonyl chloride or a highly active catalyst can drive the reaction past the desired mono-substitution stage.

  • Solutions:

    • Control Stoichiometry: Use phenol in a slight excess (e.g., 1.1 to 1.2 equivalents) relative to the 4-(benzyloxy)benzenesulfonyl chloride. This ensures the electrophile is the limiting reagent, statistically favoring mono-substitution.

    • Slow Addition: Add the sulfonyl chloride solution dropwise to the phenol and Lewis acid mixture at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the electrophile, suppressing the second addition.

    • Milder Lewis Acid: Switch from a strong Lewis acid like AlCl₃ to a milder one like FeCl₃ or ZnCl₂. This can reduce the overall reaction rate and decrease the likelihood of over-sulfonylation.

Question 2: My NMR analysis shows a mixture of isomers. How can I improve the para-selectivity and minimize the ortho-substituted byproduct?

Answer: Achieving high para-selectivity in Friedel-Crafts reactions with phenols is a common challenge. The ortho position is statistically favored (two available sites vs. one para site), but the para position is often sterically less hindered.

  • Causality: The regioselectivity of the sulfonylation is a delicate balance between electronic and steric effects. The hydroxyl group directs electronically to both ortho and para positions.[2][3][4] Reaction temperature and the choice of solvent and catalyst play a crucial role in determining which factor dominates.

  • Solutions:

    • Temperature Control: Lower reaction temperatures (0 °C or below) generally favor the thermodynamically more stable para-isomer. The transition state for para-substitution is often of lower energy due to reduced steric clash.

    • Solvent Choice: Using a non-polar solvent like carbon disulfide (CS₂) or a chlorinated solvent like dichloromethane (DCM) can enhance para-selectivity. Polar solvents can stabilize the more sterically hindered ortho transition state, leading to a higher proportion of the ortho-isomer.

    • Bulky Catalysts: While less common for sulfonylation, employing a Lewis acid with bulky ligands can sterically hinder the approach to the ortho position, thereby favoring para substitution. Some zeolite catalysts have been shown to favor para-acylation due to shape selectivity within their pores, a principle that can be extended to sulfonylation.[5]

Question 3: I'm observing a byproduct consistent with the cleavage of the benzyl ether protecting group. What causes this and how can I prevent it?

Answer: The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions, a common issue in Friedel-Crafts reactions.[6][7][8] This deprotection generates 4-hydroxybenzenesulfonyl chloride in situ, which can then react with phenol to form an undesired bis-phenol sulfone byproduct.

  • Causality: The Lewis acid catalyst required for the sulfonylation can also catalyze the cleavage of the benzyl C-O bond.[9] This is exacerbated by prolonged reaction times, high temperatures, and the presence of any moisture, which can generate Brønsted acids.

  • Solutions:

    • Use a Milder Lewis Acid: This is the most effective solution. Catalysts like SnCl₄ are known to be less harsh towards benzyl ethers compared to AlCl₃.[7]

    • Minimize Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). As soon as the starting sulfonyl chloride is consumed, quench the reaction immediately to prevent prolonged exposure of the product to the acidic conditions.

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and all reagents and solvents are anhydrous. Water can hydrolyze the Lewis acid to generate HCl, which promotes debenzylation.

Question 4: What are the best practices for work-up and purification to remove these byproducts effectively?

Answer: A well-designed purification strategy is critical for isolating the desired product in high purity.

  • Work-up:

    • Quenching: Carefully quench the reaction by pouring it over crushed ice and dilute HCl. This decomposes the Lewis acid-product complex and separates the inorganic salts into the aqueous layer.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Base Wash: Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove any unreacted phenol. Be cautious, as your product is also a phenol and can be partially extracted into a strong base. A subsequent wash with brine will help remove residual water.

  • Purification:

    • Recrystallization: This is often the most effective method for removing isomeric impurities. The para-substituted product is typically more symmetric and less soluble than the ortho-isomer, allowing for its selective crystallization. A solvent system like ethanol/water or toluene can be effective.

    • Column Chromatography: If recrystallization is insufficient, silica gel chromatography is the next step. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate 4:1) and gradually increasing the polarity, can effectively separate the desired para-product from the ortho-isomer and any di-sulfonated byproducts.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis for High Para-Selectivity

This protocol incorporates best practices to minimize common byproducts.

  • Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer with phenol (1.1 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes.

  • Slow Addition of Electrophile: Dissolve 4-(benzyloxy)benzenesulfonyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours after the addition is finished.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Work-up & Purification: Proceed with the extraction and purification steps as described in FAQ Question 4.

Protocol 2: In-Process Reaction Monitoring by TLC

  • TLC System: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A starting point is 3:1 Hexane:Ethyl Acetate. Adjust polarity as needed.

  • Visualization: UV lamp (254 nm).

  • Expected Rf Values:

    • 4-(benzyloxy)benzenesulfonyl chloride: Highest Rf.

    • Desired Product (para): Intermediate Rf.

    • ortho-isomer: Slightly lower Rf than the para-isomer.

    • Di-sulfonated byproduct: Lowest Rf (most polar).

    • Phenol: Will streak but generally has a moderate Rf.

Data & Condition Summary

ParameterStandard Condition (High Byproducts)Optimized Condition (Low Byproducts)Rationale
Stoichiometry Phenol (1.0 eq), Sulfonyl Chloride (1.1 eq)Phenol (1.1-1.2 eq), Sulfonyl Chloride (1.0 eq)Prevents over-reaction by making electrophile limiting.
Temperature Room Temperature (25 °C)0 °CFavors thermodynamically stable para-isomer, reduces side reactions.
Lewis Acid AlCl₃ (1.5 eq)FeCl₃ or SnCl₄ (1.2 eq)Milder catalyst reduces debenzylation and improves selectivity.
Solvent NitrobenzeneDichloromethane (DCM) or Carbon Disulfide (CS₂)Non-polar solvents enhance para-selectivity.
Addition Rate Rapid / Bolus AdditionSlow, dropwise addition over 1-2 hoursMaintains low electrophile concentration, suppressing di-substitution.

Troubleshooting Flowchart

Troubleshooting Start Analyze Crude Product (TLC, NMR) HighOrtho High % of Ortho-Isomer? Start->HighOrtho HighDiSub High % of Di-substituted Byproduct? Start->HighDiSub Debenzylation Evidence of Benzyl Cleavage? Start->Debenzylation HighOrtho->HighDiSub No Sol_Ortho1 Decrease Reaction Temperature to 0°C HighOrtho->Sol_Ortho1 Yes HighDiSub->Debenzylation No Sol_DiSub1 Use Phenol in Slight Excess (1.1 eq) HighDiSub->Sol_DiSub1 Yes Sol_Debenzyl1 Use a Milder Lewis Acid (FeCl3, SnCl4) Debenzylation->Sol_Debenzyl1 Yes Purify Purify via Recrystallization or Column Chromatography Debenzylation->Purify No Sol_Ortho2 Switch to a Non-polar Solvent (e.g., CS2) Sol_Ortho1->Sol_Ortho2 Sol_Ortho2->Purify Sol_DiSub2 Add Sulfonyl Chloride Slowly (Dropwise) Sol_DiSub1->Sol_DiSub2 Sol_DiSub2->Purify Sol_Debenzyl2 Monitor by TLC and Quench Immediately Sol_Debenzyl1->Sol_Debenzyl2 Sol_Debenzyl2->Purify

Sources

Technical Support Center: Purification of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-((4-(benzyloxy)phenyl)sulfonyl)phenol (CAS 63134-33-8)[1][2][3]. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.

Core Purification Strategy

The purification of this compound leverages its key structural features: a weakly acidic phenolic hydroxyl group, a large aromatic system, and its crystalline solid nature. A multi-step approach combining chemical extraction with physical purification methods is typically most effective.

The general workflow involves an initial acid-base extraction to separate the acidic product from neutral impurities, followed by recrystallization to achieve high purity. Column chromatography is reserved as a more rigorous option for challenging separations.

G cluster_0 Purification Workflow Crude Crude Product (Dissolved in Organic Solvent) ABE Acid-Base Extraction (vs. 1M NaOH) Crude->ABE Assess Assess Purity (TLC, NMR) ABE->Assess Recryst Recrystallization Assess->Recryst High Purity Chroma Silica Gel Column Chromatography Assess->Chroma Low Purity / Complex Mixture Final Pure Crystalline Product Recryst->Final Chroma->Recryst

Caption: Recommended workflow for purifying crude this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question: I performed the acid-base extraction, but my final yield is very low. What went wrong?

Answer: Low recovery after an acid-base extraction can stem from several issues during either the extraction or the recovery phase.

  • Probable Cause 1: Incomplete Extraction. The phenolic proton is acidic, but the equilibrium requires sufficient mixing and an appropriate base to shift the product into the aqueous layer.

    • Solution: Ensure you are using a strong base like 1-2 M Sodium Hydroxide (NaOH). A weak base like sodium bicarbonate will not be effective for deprotonating a phenol.[4][5] Increase the vigor of shaking the separatory funnel and consider increasing the number of aqueous extractions (e.g., from 1 x 50 mL to 3 x 20 mL) to ensure complete transfer of the phenolate salt.

  • Probable Cause 2: Incomplete Precipitation. After extraction, the product is recovered by acidifying the aqueous layer to neutralize the phenolate salt and cause the neutral phenol to precipitate.

    • Solution: Acidify the aqueous layer slowly with concentrated HCl until the pH is strongly acidic (pH 1-2), checking with pH paper. Ensure the solution is thoroughly mixed. Cooling the mixture in an ice bath can often increase the amount of precipitate recovered by decreasing the product's solubility.[5]

  • Probable Cause 3: Emulsion Formation. Vigorous shaking, especially with chlorinated solvents like dichloromethane (DCM), can lead to the formation of a stable emulsion at the interface, trapping your product.

    • Solution: To break an emulsion, you can add a small amount of saturated aqueous NaCl solution (brine), which increases the ionic strength of the aqueous phase. Alternatively, allow the funnel to stand undisturbed for a longer period. For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.

Question: My product "oiled out" instead of forming crystals during recrystallization. How do I fix this?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the solute is highly impure or an inappropriate solvent system is used.

  • Probable Cause 1: Solution Cooled Too Quickly. Rapid cooling favors precipitation over the slower, more ordered process of crystallization, often leading to an amorphous oil or very fine powder.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring and covered with a watch glass. Only after it has reached room temperature should you move it to an ice bath to maximize crystal yield.

  • Probable Cause 2: Inappropriate Solvent Polarity. The solvent may be too poor for the compound, causing it to crash out of solution upon the slightest cooling.

    • Solution: If using a two-solvent system (e.g., Ethanol/Water or DCM/Hexane), add a small amount more of the "good" solvent (the one the compound is more soluble in) to the hot mixture to ensure it is fully dissolved before cooling. The goal is to find a saturation point where crystals form only upon slow cooling.

  • Probable Cause 3: Melting Point Depression. Significant impurities can lower the melting point of the mixture, sometimes to below the temperature of the recrystallization solution, causing it to separate as a liquid.

    • Solution: If slow cooling and solvent adjustments fail, the crude material is likely too impure for recrystallization alone. Purify the material first by column chromatography to remove the bulk of the impurities, then recrystallize the resulting cleaner solid.

Question: I ran a silica gel column, but the separation between my product and an impurity is poor.

Answer: Poor resolution in column chromatography usually points to issues with the mobile phase, stationary phase loading, or column packing.

  • Probable Cause 1: Incorrect Mobile Phase Polarity. If the eluent is too polar, all compounds will travel quickly with the solvent front (low Rf values on TLC), resulting in no separation. If it's not polar enough, all compounds will remain adsorbed to the silica at the origin (high Rf).

    • Solution: The ideal mobile phase should provide a Thin Layer Chromatography (TLC) Rf value of ~0.3-0.4 for the target compound. Systematically test solvent mixtures (e.g., Hexane:Ethyl Acetate) by TLC. A common starting point for a molecule of this polarity would be 30-50% Ethyl Acetate in Hexane.

  • Probable Cause 2: Column Overloading. There is a finite capacity for the silica gel to effectively separate a mixture.

    • Solution: A general rule of thumb is to load no more than 1g of crude material per 20-50g of silica gel, depending on the difficulty of the separation. If peaks are broad and overlapping, reduce the amount of sample loaded onto the column.

  • Probable Cause 3: Poor Column Packing. Cracks, bubbles, or channels in the silica bed will lead to an uneven solvent front and disastrous separation.

    • Solution: Ensure the silica is packed as a uniform slurry and is never allowed to run dry. Gently tap the column during packing to settle the silica bed and remove air pockets.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound? A1: Impurities will depend on the synthetic route, but common possibilities include:

  • Neutral By-products: Over-alkylation or side reactions can lead to neutral species, such as a diether sulfone where the phenolic -OH is also benzylated. These are effectively removed by acid-base extraction.[6]

  • Unreacted Starting Materials: Depending on the synthesis, these could be acidic, basic, or neutral.

  • Inorganic Salts: Salts from reagents or workup steps (e.g., NaCl, Na2SO4) are typically removed during the aqueous washes of the acid-base extraction.

Q2: How do I decide between using recrystallization or column chromatography? A2: The choice depends on the purity of your crude material and the nature of the impurities.

  • Recrystallization is best when your crude product is already >90% pure and the impurities have different solubility profiles than your product. It is fast, economical, and excellent for removing small amounts of impurities from a large batch.

  • Column Chromatography is necessary when the crude material is a complex mixture with multiple components or when impurities have very similar properties to the product, making separation by recrystallization ineffective.[7][8] It offers much higher resolving power but is more time-consuming and uses more solvent.

Q3: My final product is pure by NMR, but it has a slight yellow or brown color. What can I do? A3: Trace amounts of highly colored impurities, often from oxidation of phenolic compounds, can persist even after purification.[6]

  • Solution: During the recrystallization protocol, after the product is fully dissolved in the hot solvent, you can add a very small amount of activated charcoal (a spatula tip). The charcoal will adsorb colored impurities. Keep the solution hot and quickly filter it through a fluted filter paper or a small plug of Celite® in a Pasteur pipette to remove the charcoal. Then, allow the filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.

Q4: Why can't I use a weaker base, like sodium bicarbonate, for the extraction? A4: The ability of a base to deprotonate an acid is determined by the relative pKa values. The pKa of a typical phenol is around 10.[9] The pKa of carbonic acid (H2CO3), the conjugate acid of bicarbonate (HCO3-), is about 6.4. For an acid-base reaction to proceed favorably, the conjugate acid of the base used must be weaker (have a higher pKa) than the acid being deprotonated. Since carbonic acid is a stronger acid than phenol, bicarbonate is not a strong enough base to deprotonate the phenol effectively.[5][9] A strong base like NaOH is required, as its conjugate acid (H2O, pKa ~15.7) is much weaker than phenol.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic phenolic product from neutral organic impurities.

G cluster_0 Acid-Base Extraction Logic A 1. Dissolve Crude in Organic Solvent (e.g., Ethyl Acetate) B 2. Add 1M NaOH (aq) to Separatory Funnel A->B C 3. Shake Vigorously & Vent B->C D 4. Separate Layers C->D E Organic Layer: Neutral Impurities (Discard or Analyze) D->E F Aqueous Layer: Sodium Phenolate Salt (Product) D->F G 5. Acidify Aqueous Layer (Conc. HCl to pH 1) F->G H 6. Collect Precipitate (Vacuum Filtration) G->H I 7. Wash with Cold Water & Dry H->I

Caption: Logic flow for the separation of phenols from neutral compounds.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Add an equal volume of 1 M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The aqueous layer contains the deprotonated product (sodium phenolate salt).

  • Drain the lower layer. If using ethyl acetate (less dense than water), the aqueous layer is the bottom layer. If using DCM (denser than water), the aqueous layer is the top layer.

  • Repeat the extraction of the organic layer with fresh 1 M NaOH two more times to ensure complete recovery.

  • Combine all aqueous extracts in a beaker.

  • While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH 1-2). A white precipitate of the purified product should form.

  • Cool the beaker in an ice bath for 15-30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization

This protocol is for purifying the solid obtained from the acid-base extraction.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen "good" solvent (see Table 1) dropwise while heating the mixture (e.g., on a hotplate) until the solid just dissolves. The goal is to use the minimum amount of hot solvent.

  • If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent, then add the "poor" solvent dropwise while hot until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the cloudiness.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum.

Solvent System Type Notes
Ethanol / WaterTwo-SolventDissolve in hot ethanol, add hot water until cloudy. Good for polar compounds.
Dichloromethane / HexaneTwo-SolventDissolve in minimal DCM, add hexane until cloudy. Good for moderately polar compounds.
Ethyl AcetateSingle SolventMay require a large volume; check solubility first.
Acetone / WaterTwo-SolventSimilar to ethanol/water, but acetone is more volatile.

Table 1: Suggested solvent systems for the recrystallization of this compound.

References

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
  • Wikipedia. (2023). Acid-base extraction.
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dealing with hygroscopic nature of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-((4-(benzyloxy)phenyl)sulfonyl)phenol (CAS: 63134-33-8). This document is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. Our goal is to provide you with expert, field-proven insights to ensure the integrity and success of your experiments.

The inherent tendency of this compound to readily absorb moisture from the atmosphere is a critical variable that can significantly impact experimental outcomes.[1] Absorbed water can lead to inaccurate measurements, altered reaction stoichiometry, and potential degradation of the material.[2][3][4] This guide offers structured troubleshooting advice and answers to frequently asked questions to help you mitigate these risks effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work. We focus on identifying the root cause and providing robust, scientifically-grounded solutions.

Issue 1: Inconsistent or Constantly Increasing Weight During Measurement
  • Problem: The reading on the analytical balance continuously increases while weighing the compound, making it impossible to get a stable, accurate mass.[5]

  • Probable Cause: This is the most direct manifestation of the compound's hygroscopic nature. As the solid is exposed to the ambient air in the weighing chamber, it is actively absorbing water molecules, which add to the measured mass.[5] The longer the exposure, the more significant the weight gain.

  • Solution Protocol:

    • Minimize Exposure Time: The fundamental principle is to reduce the time the compound is open to the atmosphere. Prepare everything you need (spatula, weighing vessel, notebook) before opening the main container.[6]

    • Use Weighing by Difference: This is the preferred method for hygroscopic materials.

      • Tare a clean, dry, sealable container (e.g., a screw-cap vial).

      • Quickly add an approximate amount of this compound to the vial and seal it immediately.

      • Place the sealed vial on the balance and record the total mass.

      • Take the vial to your reaction setup, quickly dispense the solid into your reaction flask, and immediately reseal the vial.

      • Re-weigh the sealed vial (with any residual solid). The difference between the first and second measurements is the exact mass of the compound transferred.[7]

    • Controlled Environment: For highly sensitive reactions requiring precise stoichiometry, weighing inside a controlled atmosphere is essential.

      • Glove Box: An inert atmosphere glove box (filled with nitrogen or argon) provides the most reliable environment by excluding atmospheric moisture entirely.[8]

      • Desiccator in Balance Chamber: If a glove box is unavailable, placing a small, open container of a desiccant (e.g., anhydrous calcium sulfate) inside the balance's draft shield can help reduce the local humidity.[7]

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: Workflow for accurate weighing of hygroscopic compounds.

Issue 2: Poor Reproducibility or Lower-than-Expected Yields in Reactions
  • Problem: Seemingly identical reactions result in variable yields or fail to proceed to completion.

  • Probable Cause: Unaccounted-for water introduced with the hygroscopic reagent is a likely culprit. This moisture can have several detrimental effects:

    • Stoichiometric Errors: The actual mass of this compound is lower than the weighed mass, making it a limiting reagent.[3]

    • Reaction Kinetics: The presence of water can alter the polarity of the solvent system or dilute reactants, thereby slowing down the reaction rate.[3][9]

    • Side Reactions: Water can participate in undesirable side reactions, such as hydrolysis of other reagents or intermediates in the reaction mixture.[2]

  • Solution Protocol:

    • Quantify Water Content: Before running a series of critical experiments, determine the water content of your batch of this compound using Karl Fischer titration. This will provide a precise measurement of the water percentage by mass.[7] You can then adjust the amount you weigh to account for the water content.

    • Dry the Reagent: If the water content is unacceptably high, the material must be dried.

      • Vacuum Oven: Gently heat the compound in a vacuum oven at a temperature well below its melting point (166-168°C)[10]. A temperature range of 60-80°C is generally a safe starting point. Dry to a constant weight.

      • Azeotropic Distillation: For some applications, dissolving the compound in a suitable solvent (e.g., toluene) and removing water via azeotropic distillation using a Dean-Stark apparatus can be effective.[11]

    • Ensure Dry Reaction Conditions: The effort to use a dry reagent is wasted if the rest of the reaction setup is wet.

      • Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool in a desiccator.

      • Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle. Use molecular sieves (3Å or 4Å) to keep solvents dry.[12]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent moisture absorption?

A: Proper storage is your first line of defense. The material should be kept in a tightly sealed container to minimize contact with ambient air.[6] For long-term storage, we recommend placing this primary container inside a desiccator containing an active drying agent like silica gel, anhydrous calcium chloride, or a molecular sieve.[1][13] If you access the material frequently, consider portioning it into smaller, single-use vials to prevent repeated exposure of the entire batch to atmospheric moisture.[14]

Q2: My compound has formed clumps. Is it still usable?

A: Clumping is a physical sign of moisture absorption.[6][15] While you can often break up the clumps with a spatula, the material is no longer anhydrous.[6] For non-critical applications, it might be usable, but for any reaction sensitive to water, its use is discouraged without prior drying and quantification of water content (see Troubleshooting Issue 2). The presence of clumps indicates that the weighed mass will not be the true mass of the compound.

Q3: Can I just add a drying agent like magnesium sulfate directly to my reaction to handle the water?

A: This is not recommended. While drying agents like MgSO₄ or Na₂SO₄ are excellent for removing water from organic solutions after a reaction or extraction (during workup), adding them directly to a reaction mixture is problematic.[16][17] The drying agent could interfere with the reaction mechanism, adsorb reactants or products, or alter the reaction kinetics in an unpredictable way. The proper approach is to eliminate moisture from the starting materials and the reaction system before initiating the reaction.

Q4: How does humidity in the lab affect the handling of this compound?

A: The relative humidity (RH) of your laboratory environment has a direct and significant impact. On a high-humidity day, the rate of moisture absorption will be much faster.[13] If you do not have a controlled-humidity environment, it is best practice to perform sensitive weighing operations during periods of lower ambient humidity if possible.[7] Always minimize the exposure time, regardless of the perceived humidity.

Q5: Besides weighing and reaction performance, are there other risks associated with moisture absorption?

A: Yes. Over time, significant moisture uptake can lead to chemical degradation, even during storage.[2][4] This can affect the purity and shelf-life of the compound. For pharmaceutical applications, changes in physical properties due to moisture, such as caking, can also negatively impact formulation processes like powder flow and milling.[15] Therefore, maintaining the anhydrous state of the material is critical for ensuring its quality and performance across all stages of development.[4][18]

References
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • J. Petrology. Effect of Water Activity on Reaction Kinetics and Intergranular Transport: Insights from the Ca(OH) 2 + MgCO 3 → CaCO 3 + Mg(OH) 2 Reaction at 1·8 GPa.
  • Labcompare.com. The Do's and Don'ts of Laboratory Balances. (2023-04-14).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic.
  • Chromatography Forum. How to weigh a higroscopic substance. (2008-10-20).
  • American Chemical Society. Drying and Weighing Hygroscopic Substances in Microanalysis.
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  • Quora. How would adding more water to a solution affect the rate of reaction?. (2021-09-17).
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  • HepatoChem. How do you handle hygroscopic salts?.
  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025-05-19).
  • University of Colorado Boulder, Organic Chemistry. Drying Organic Solutions.
  • ResearchGate. (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. (2022-06-21).
  • The Journal of Organic Chemistry. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Reddit. Tips on weighing hygroscopic substance on a microbalance. (2021-07-06).
  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019-11-19).
  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Chemistry LibreTexts. 3.2: Drying Agents. (2024-08-15).
  • Sciencemadness.org. drying the water out of hygroscopic crystals. (2007-10-11).
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Google Patents. System and method for processing hygroscopic materials.
  • Chemistry Stack Exchange. Does the concentration of water accounts for determining the rate of a reaction?. (2019-12-26).
  • Quora. Why does adding water not affect the value of the reaction quotient?. (2018-05-04).
  • Oxford Academic. Fundamentals of Chemical Kinetics | Water Chemistry. (2022-11-17).
  • Oakwood Chemical. This compound.
  • PubChem, NIH. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • ChemWhat. 4-[(4-Benzyloxyphenyl)sulfonyl]phenol CAS#: 63134-33-8.

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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-((4-(benzyloxy)phenyl)sulfonyl)phenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading for various synthetic transformations involving this versatile intermediate. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions where this compound is used?

This molecule features three key functional groups amenable to catalytic transformation: the benzyloxy ether, the phenol, and the diaryl sulfone backbone. The most common catalytic reactions include:

  • Catalytic Hydrogenolysis: The cleavage of the benzyl ether to deprotect the phenol, typically using a heterogeneous palladium catalyst (e.g., Pd/C) and a hydrogen source.

  • Cross-Coupling Reactions: The phenolic hydroxyl group can be converted into a triflate (–OTf), which then serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions to form new C-C, C-N, or C-O bonds.[1]

  • Etherification/Esterification: While often conducted with stoichiometric reagents, catalytic methods for O-alkylation or O-acylation of the phenol group exist and require optimization.[2]

Q2: Why is catalyst loading a particularly critical parameter for this molecule?

The central diaryl sulfone moiety is the key consideration. Sulfur-containing compounds are well-documented as potential catalyst poisons, especially for transition metals like palladium.[3][4] The lone pairs of electrons on the sulfone's oxygen atoms can adsorb onto the catalyst's active sites, and while sulfones are more resistant to poisoning than sulfides or thiols, this interaction can still impede catalytic activity.[5] Therefore, finding the optimal catalyst loading is a delicate balance:

  • Too Low: Insufficient active catalyst sites lead to sluggish or incomplete reactions.

  • Too High: May not improve the reaction rate if surface poisoning is the limiting factor and can lead to side reactions, increased cost, and complicates purification by increasing residual metal content.[6]

Q3: What is a good starting point for catalyst loading in a typical cross-coupling reaction with a derivative of this molecule?

For Suzuki-Miyaura cross-coupling reactions involving aryl triflates derived from this compound, a typical starting palladium catalyst loading ranges from 0.5 to 5 mol%.[6] For highly efficient systems using bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos), it is often possible to achieve excellent yields with loadings as low as 0.1 mol% or even less.[1][7] It is always recommended to start in the 1-2 mol% range and optimize downwards once a successful reaction is established.

Q4: Can the sulfone group itself participate in or be cleaved during catalytic reactions?

While diaryl sulfones are generally robust, some advanced palladium-catalyzed protocols have been developed that can activate and cleave the C–S bond of a sulfone for use in cross-coupling reactions.[7] However, these reactions require specific and highly active catalyst systems and are generally performed under more forcing conditions than those used for standard transformations on other parts of the molecule. Under typical hydrogenolysis or Suzuki-Miyaura conditions, the sulfone group is expected to be a spectator, though its potential to interact with and inhibit the catalyst remains.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: The reaction is sluggish, stalls before completion, or shows no conversion.

Q: My cross-coupling (or hydrogenolysis) reaction has stalled with significant starting material remaining. I suspect a catalyst issue. What steps should I take?

This is a classic symptom of either insufficient active catalyst or complete catalyst deactivation. The sulfone group makes this molecule particularly susceptible to this issue.

Causality & Troubleshooting Strategy:

Catalyst deactivation is a primary suspect. The sulfur atom, even in its highest oxidation state in a sulfone, can interact with and block the active sites of a transition metal catalyst.[3][8] This is often observed as the formation of palladium black (inactive, aggregated palladium) in Pd-catalyzed reactions.[9]

Troubleshooting Workflow:

start Low/No Conversion check_inert Is the reaction under a strict inert atmosphere? start->check_inert check_inert->start No. Purge system & restart. check_reagents Are reagents/solvents pure and degassed? check_inert->check_reagents Yes check_reagents->start No. Purify/degas & restart. increase_loading Incrementally increase catalyst loading (e.g., 1% -> 2% -> 5%) check_reagents->increase_loading Yes change_ligand Switch to a more robust ligand (e.g., bulky biarylphosphine like SPhos) increase_loading->change_ligand No Improvement success Reaction Successful increase_loading->success Problem Solved change_catalyst Try a different precatalyst (e.g., Pd(OAc)₂ vs Pd₂(dba)₃) change_ligand->change_catalyst No Improvement change_ligand->success Problem Solved check_temp Is the temperature optimal? change_catalyst->check_temp No Improvement change_catalyst->success Problem Solved check_temp->change_catalyst Suboptimal. Re-evaluate. check_temp->success Optimized

Caption: Troubleshooting logic for addressing low product yield.

Detailed Protocol: Systematic Catalyst Loading Optimization

  • Vessel Preparation: To an array of oven-dried reaction vials, add the this compound derivative (e.g., the triflate, 1.0 eq.), the coupling partner (e.g., boronic acid, 1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[6]

  • Atmosphere Control: Seal the vials and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst/Ligand Addition: In a glovebox or under positive inert gas pressure, add the pre-catalyst and ligand. Prepare a stock solution of the catalyst/ligand in degassed solvent to ensure accurate addition of small quantities.

  • Parallel Reactions: Set up at least four parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 4.0 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction & Monitoring: Place the vials in a pre-heated block and stir vigorously. Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion rates and impurity profiles across the different loadings to identify the optimal concentration.

ParameterRecommended Starting Conditions
Reaction Type Catalyst
Suzuki-MiyauraPd(OAc)₂ or Pd₂(dba)₃
Hydrogenolysis10% Pd/C
Buchwald-HartwigPd₂(dba)₃

Table 1: Recommended starting catalyst loadings for reactions involving derivatives of this compound. Loadings may need to be higher than standard due to the sulfone group.

Issue 2: The benzyl ether is not cleaving under standard hydrogenolysis conditions.

Q: I'm using 10% Pd/C and a hydrogen balloon to deprotect the benzyl ether, but the reaction is extremely slow. Why?

This is a direct consequence of catalyst inhibition by the sulfone moiety. The palladium surface is being partially "poisoned," reducing its efficiency for activating hydrogen and promoting C-O bond cleavage.

Solutions:

  • Increase Catalyst Loading: This is the most direct approach. For substrates prone to poisoning, the weight percentage of Pd/C may need to be increased significantly, from a typical 5-10% w/w up to 20-50% w/w relative to the substrate.

  • Increase Hydrogen Pressure: Switching from a hydrogen balloon (approx. 1 atm) to a Parr shaker or autoclave to increase the hydrogen pressure (50-100 psi) can often accelerate the reaction by increasing the concentration of active hydrogen species on the catalyst surface.

  • Change the Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for cleaving benzyl ethers, especially in the presence of potentially poisoning functional groups.

  • Consider an Alternative Method: If catalytic methods fail, consider a chemical cleavage using a strong acid like HBr or HI.[10] The benzylic ether is susceptible to Sₙ1 cleavage under acidic conditions.[11][12] The reaction proceeds by protonation of the ether oxygen, followed by loss of the stable phenol leaving group to form a stable benzylic carbocation, which is then trapped by the halide.

Workflow: Sₙ1 Acidic Cleavage of Benzyl Ether

G cluster_0 Sₙ1 Mechanism A Protonation of Ether Oxygen (with HBr/HI) B Formation of Stable Benzylic Carbocation A->B Loss of Phenol (Leaving Group) C Nucleophilic Attack by Halide (Br⁻/I⁻) B->C D Products: Phenol + Benzyl Halide C->D start Benzyl Ether start->A

Caption: Sₙ1 mechanism for acidic cleavage of the benzyl ether.

Issue 3: I'm observing significant side products in my Suzuki-Miyaura coupling.

Q: My Suzuki-Miyaura reaction is producing the desired product, but I'm also getting a lot of homocoupling of my boronic acid. Is this related to catalyst loading?

Yes, this is often linked to catalyst concentration and reaction conditions. Homocoupling of boronic acids is a known side reaction in Suzuki couplings.

Causality & Solutions:

  • High Catalyst Loading: An excessively high concentration of the active Pd(0) species can promote the homocoupling pathway. Once you have established conditions that give good conversion, systematically decrease the catalyst loading to find the minimum required amount.[6]

  • Presence of Oxygen: Trace oxygen can facilitate the homocoupling pathway. Ensure your reaction is rigorously degassed and maintained under a strict inert atmosphere.

  • Base and Temperature: The choice of base and reaction temperature can also influence the rates of the desired cross-coupling versus undesired side reactions. A systematic screen of these parameters may be necessary.

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Conversion Insufficient catalyst loading; Catalyst poisoning by sulfone.Increase catalyst loading; Switch to a more robust ligand (e.g., SPhos); Ensure inert conditions.
Reaction Stalls Catalyst deactivation (e.g., Pd black formation).Add a stabilizing ligand; Lower reaction temperature; Use a more stable pre-catalyst.[9]
Slow Debenzylation Catalyst poisoning by sulfone.Increase Pd/C loading (w/w); Increase H₂ pressure; Switch to Pearlman's catalyst (Pd(OH)₂/C).
Side Products (Homocoupling) Excessively high catalyst loading; Presence of oxygen.Systematically reduce catalyst loading; Ensure rigorous degassing and inert atmosphere.

Table 2: Summary of troubleshooting strategies for common issues.

By understanding the unique challenges posed by the diaryl sulfone core of this compound, researchers can rationally design their experiments, systematically optimize catalyst loading, and efficiently troubleshoot common problems to achieve high-yielding and clean reactions.

References

  • BenchChem. (n.d.). Performance Showdown: A Comparative Guide to Catalysts for 4-((4-isopropoxyphenyl)sulfonyl)phenol Synthesis.
  • Ghaffar, T., et al. (2023). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. PubMed Central.
  • Lari, G. M., et al. (2023). Metal Catalyst-Dependent Poisoning Effect of Organic Sulfur Species for the Hydroconversion of 5-Hydroxymethylfurfural. ACS Sustainable Chemistry & Engineering.
  • Galvita, V. (2021). Catalyst deactivation. YouTube.
  • Saud, H. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. YouTube.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Dubbaka, S. R., & Vogel, P. (2005). Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides. Organic Letters, ACS Publications.
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  • PubMed. (2025). Condition-Regulated Regiodivergent Synthesis of Biaryl Sulfones via Sulfonylation of Diaryl λ3-Bromanes and Chloranes.
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  • ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNTHESIS.
  • Barder, T. E., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health.
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  • ResearchGate. (n.d.). Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates.
  • PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists.
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Validation & Comparative

A Comparative Guide to 4-((4-(benzyloxy)phenyl)sulfonyl)phenol and its Alternatives for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a derivative of Bisphenol S, against other common bisphenol compounds such as Bisphenol A (BPA), Bisphenol S (BPS), and Bisphenol F (BPF). Designed for researchers, scientists, and professionals in drug development and material science, this document synthesizes experimental data to offer an objective evaluation of their performance, biological activity, and key physicochemical properties.

Introduction: The Evolving Landscape of Bisphenols

Bisphenols are a class of chemical compounds featuring two hydroxyphenyl groups. The archetypal compound, Bisphenol A (BPA), has been a cornerstone in the production of polycarbonate plastics and epoxy resins for decades due to the exceptional thermal and mechanical properties it imparts to polymers.[1][2] However, mounting evidence of its endocrine-disrupting capabilities, primarily through mimicking the hormone 17β-estradiol, has raised significant health concerns and led to regulatory restrictions.[3][4]

This has catalyzed a search for safer alternatives. Among the first-generation replacements were Bisphenol S (BPS) and Bisphenol F (BPF), which share structural analogy with BPA.[5][6] Unfortunately, many of these direct substitutes have also been shown to exhibit similar, and in some cases varied, hormonal activities, leading to concerns about "regrettable substitutes".[7][8]

In this context, modified derivatives such as this compound emerge as subjects of interest. This compound, a monobenzyl ether of BPS (also referred to as BPS-MPE), presents a unique structural modification—the replacement of one phenolic hydroxyl group with a benzyloxy group.[9][10] This guide aims to dissect the implications of this structural change by comparing its properties and biological activity against its predecessors, providing the critical data needed for informed selection in research and development.

Structural and Physicochemical Properties

The functionality of a bisphenol derivative, both in biological systems and as a polymer monomer, is dictated by its molecular structure. The core structure of all bisphenols includes two phenolic rings. The key differences lie in the bridging group connecting these rings and the substituents on the rings themselves.

  • Bisphenol A (BPA): Features an isopropylidene bridge.

  • Bisphenol F (BPF): Features a methylene bridge.[5]

  • Bisphenol S (BPS): Features a sulfonyl bridge, which increases thermal stability but also polarity compared to BPA.[4]

  • This compound (BPS-MPE): Shares the sulfonyl bridge of BPS but has one of its hydroxyl groups masked by a benzyl ether linkage.[9] This modification significantly increases its molecular weight and alters its polarity and hydrogen bonding capability.

dot graph "Chemical_Structures" { layout=neato; node [shape=none, margin=0]; edge [style=invis]; graph [bgcolor="#FFFFFF"];

bpa [pos="0,3!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/u/b0b1a03a-a1b9-4a9c-9c9d-d97157a91873", label="Bisphenol A (BPA)"]; bpf [pos="3,3!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/u/19082390-87a3-488b-b1e8-71e84a2824b0", label="Bisphenol F (BPF)"]; bps [pos="0,0!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/u/6134b281-2856-4c28-9f37-142289c890f9", label="Bisphenol S (BPS)"]; bpsmpe [pos="3,0!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/u/d1b22579-246e-4f11-82d2-850d90d7943d", label="BPS-MPE"]; } dot Caption: Chemical structures of the compared bisphenol derivatives.

These structural variations directly influence key physicochemical properties, which are summarized below.

PropertyBPS-MPEBisphenol A (BPA)Bisphenol S (BPS)Bisphenol F (BPF)
CAS Number 63134-33-8[11]80-05-780-09-1620-92-8[5]
Molecular Formula C₁₉H₁₆O₄S[11]C₁₅H₁₆O₂C₁₂H₁₀O₄SC₁₃H₁₂O₂[5]
Molecular Weight 340.39 g/mol [11]228.29 g/mol 250.27 g/mol 200.23 g/mol [5]
Melting Point 166-168 °C[11]158-159 °C245-250 °C162.5 °C[5]
XLogP3 (Lipophilicity) 4.2[9]3.41.82.6

Comparative Biological Activity: A Focus on Endocrine Disruption

The primary concern surrounding bisphenols is their potential to act as endocrine-disrupting chemicals (EDCs) by interacting with nuclear hormone receptors. The estrogenic activity, mediated by Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), is the most studied endpoint.[12]

The structural requirements for estrogenic activity in bisphenols generally depend on the presence of two phenolic hydroxyl groups positioned at a specific distance from each other, allowing the molecule to bind to the estrogen receptor.[13][14]

Estrogen_Signaling_Pathway EDC EDC ER ER EDC->ER Binding Complex Complex Dimer Dimer Complex->Dimer Dimerization ERE ERE Dimer->ERE Nuclear Translocation Transcription Transcription ERE->Transcription Initiation DNA DNA

A comparative study assessing various BPA alternatives found that the structural resemblance to BPA often correlates with similar or even stronger activation of ERα.[7] BPS and BPF are known to possess estrogenic activity, with BPF being roughly as potent as BPA, while BPS is generally less potent.[15][16]

Crucially, the study by Kropczynska et al. (2022) evaluated BPS-MPE (referred to as 4-(4-phenylmethoxyphenyl)sulfonylphenol) and found a notable lack of estrogenicity.[7] The replacement of a key hydroxyl group with a benzyloxy group appears to prevent effective binding to the estrogen receptor. However, this structural change was accompanied by a shift in activity towards the activation of the peroxisome proliferator-activated receptor γ (PPARγ), a receptor involved in adipogenesis and metabolism.[7] This highlights a critical principle in toxicology: reducing activity at one target may lead to unintended activity at another.

CompoundRelative Estrogenic Potency (vs. BPA)Other Reported Receptor Activity
BPS-MPE Not estrogenic[7]PPARγ agonist[7]
Bisphenol A (BPA) 1 (Reference)Anti-androgenic, weak thyroid hormone activity.[13][14]
Bisphenol S (BPS) ~0.3x (Weaker than BPA)[15]Anti-androgenic; can disrupt membrane-mediated pathways.[15]
Bisphenol F (BPF) ~1.0x (Similar to BPA)[15]Anti-androgenic.[16]

Performance in Material Science: Thermal Stability

Beyond biological activity, the primary industrial application of bisphenols is as monomers for high-performance polymers.[2] Thermal stability is a paramount performance metric, indicating the temperature at which a polymer begins to degrade. This is often measured using Thermogravimetric Analysis (TGA), which records the mass of a sample as a function of temperature. The temperature at which 5% mass loss occurs (Td5) is a common benchmark.

The sulfonyl group in BPS imparts greater thermal stability compared to the isopropylidene group in BPA.[17] Polymers derived from BPS, such as polyethersulfone (PES), are known for their high-temperature resistance.[4] While specific TGA data for polymers synthesized directly from BPS-MPE is not widely published, it can be inferred that its higher molecular weight and stable sulfone bridge would contribute to high thermal stability, likely comparable to or exceeding that of BPS-based polymers.

Polymer BaseTypical Onset of Degradation (Td5 in N₂)Key Structural Feature
BPA-Polycarbonate ~450-500 °C[17][18]Isopropylidene bridge
BPF-Epoxy Resin ~350-400 °C[19]Methylene bridge
BPS-based Polymers Generally >500 °CSulfonyl bridge
BPS-MPE-based Polymers Hypothesized >500 °CSulfonyl bridge, high molecular weight

Note: Degradation temperatures are highly dependent on the specific polymer structure, molecular weight, and experimental conditions (e.g., heating rate).[17][20]

Experimental Protocol: MCF-7 Cell Proliferation (E-Screen) Assay

To provide a practical framework for evaluating estrogenic activity, this section details the E-Screen assay, a widely accepted method that measures the proliferation of the ER-positive human breast cancer cell line, MCF-7, in response to estrogenic compounds.[13][21]

Objective: To determine the estrogenic potential of test compounds by measuring their ability to induce MCF-7 cell proliferation.

E_Screen_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment & Incubation cluster_analysis Phase 3: Quantification & Analysis Culture 1. Culture MCF-7 cells in complete medium HormoneDeprive 2. Hormone Deprive: Switch to phenol red-free medium with charcoal- stripped serum (72h) Culture->HormoneDeprive Seed 3. Seed cells into 96-well plates HormoneDeprive->Seed Treat 4. Add test compounds (serial dilutions) & controls (E₂, Vehicle) Seed->Treat Incubate 5. Incubate for 6 days Treat->Incubate FixStain 6. Fix cells and stain with Sulforhodamine B (SRB) Incubate->FixStain Measure 7. Solubilize stain & measure absorbance (OD 510 nm) FixStain->Measure Analyze 8. Plot dose-response curve and calculate EC₅₀ Measure->Analyze

Methodology:

  • Cell Culture Maintenance:

    • Maintain MCF-7 cells in a complete growth medium (e.g., DMEM with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin) at 37°C in a 5% CO₂ incubator.[22]

    • Causality: The phenol red in standard media has weak estrogenic activity, and FBS contains endogenous hormones. Their removal is critical to lower the background signal and ensure that any observed proliferation is due to the test compound.

  • Hormone Deprivation:

    • Three to four days prior to seeding, switch cells to a hormone-free medium: phenol red-free DMEM supplemented with 5-10% charcoal-stripped FBS (CS-FBS).[22][23] Charcoal stripping removes steroid hormones from the serum.

    • Culture for a minimum of 72 hours to allow cellular estrogen receptors to upregulate and become sensitive to stimulation.

  • Cell Seeding:

    • Trypsinize and resuspend the hormone-deprived cells in the hormone-free medium.

    • Seed the cells into 96-well plates at a low density (e.g., 2,000-4,000 cells/well) and allow them to attach for 24 hours.[23][24]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., BPS-MPE, BPA, BPS, BPF) in the hormone-free medium. A wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) is recommended.[24]

    • Include the following controls in every plate:

      • Vehicle Control: Medium with solvent (e.g., 0.1% DMSO) only. Represents baseline proliferation.

      • Positive Control: 17β-Estradiol (E₂) serial dilutions. Validates assay performance and serves as a reference.

      • Negative Control: An anti-estrogen like Fulvestrant can be used to confirm the ER-mediated pathway.

    • Remove the seeding medium and add the medium containing the test compounds or controls.

  • Incubation:

    • Incubate the plates for 6-7 days to allow for sufficient cell proliferation.[21]

  • Quantification of Cell Proliferation:

    • After incubation, fix the cells (e.g., with trichloroacetic acid or formaldehyde).

    • Stain the fixed cells with a protein dye such as Sulforhodamine B (SRB).

    • Wash away the unbound dye and allow the plates to dry.

    • Solubilize the bound dye with a basic solution (e.g., 10 mM Tris base).

    • Measure the absorbance on a plate reader at the appropriate wavelength (e.g., ~510 nm for SRB).

  • Data Analysis:

    • Subtract the background absorbance (blank wells).

    • Normalize the data to the vehicle control.

    • Plot the normalized proliferation against the log of the compound concentration to generate a dose-response curve.

    • Calculate the half-maximal effective concentration (EC₅₀) and the maximum proliferative effect (Emax) for each compound.

Conclusion

The selection of a bisphenol derivative for research or industrial application requires a multi-faceted evaluation that extends beyond a single performance metric.

  • This compound (BPS-MPE) stands out due to its apparent lack of estrogenic activity, a significant advantage over BPA, BPS, and BPF.[7] This is likely attributable to the benzyl ether group masking a hydroxyl moiety critical for estrogen receptor binding. Its high molecular weight and sulfonyl bridge suggest it would be suitable for creating high-performance polymers with excellent thermal stability.

  • However, the finding that BPS-MPE activates PPARγ is a crucial caveat.[7] It underscores the principle that eliminating one biological activity can inadvertently introduce another, necessitating a broader toxicological screening of any potential BPA substitute.

  • BPS and BPF , while commercially available and widely used as BPA alternatives, exhibit endocrine-disrupting profiles that are often comparable to BPA itself.[15] Their use may perpetuate, rather than solve, the health concerns associated with this chemical class.

For professionals in drug development and material science, the data suggests that while BPS-MPE is a promising candidate for applications where estrogenicity must be minimized, a comprehensive safety assessment is imperative. The assumption that a "BPA-free" label equates to "hazard-free" is not scientifically supported.[25] Future research should focus on a holistic toxicological approach, examining multiple nuclear receptor interactions and metabolic pathways to identify genuinely safer and functional alternatives.

References

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  • National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. NTP.NIEHS.NIH.GOV. [Link]
  • Delfosse, V., et al. (2014). Structural and mechanistic insights into bisphenols action provide guidelines for risk assessment and discovery of bisphenol A substitutes.
  • Wadia, P. R., et al. (2021). Bisphenol A replacement chemicals, BPF and BPS, induce protumorigenic changes in human mammary gland organoid morphology and proteome.
  • Request PDF. (2025). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity.
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  • ResearchGate. (n.d.). TGA thermograms of (a) bisphenol-F epoxy (DGEBF) and bisphenol-F benzoxazine, (b) bisphenol-F epoxy (DGEBF) and IBP-a benzoxazine blends.
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  • ResearchGate. (n.d.). Figure S2: Thermogravimetric analysis (TGA) of BPA.
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A Comparative Guide to the Validation of Analytical Methods for 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For a compound such as 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a potential pharmaceutical intermediate or active ingredient, ensuring the reliability and accuracy of its quantitative and qualitative analysis is not merely a matter of good practice—it is a regulatory necessity. This guide provides a comprehensive comparison of analytical methods for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8][9] This involves a thorough evaluation of a method's performance characteristics to ensure that it is accurate, precise, specific, sensitive, and robust. For this compound, with its distinct chemical structure featuring aromatic rings, a sulfonyl group, and a phenolic hydroxyl group, the choice of analytical methodology and the design of the validation studies are critical for ensuring product quality and patient safety.

This guide will delve into the practical application of validation principles for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection for quantitative analysis (assay and impurity determination) and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and trace-level analysis. We will explore the "why" behind experimental choices, provide detailed protocols, and present comparative data to aid in the selection of the most appropriate method for a given analytical challenge.

Understanding the Molecule: this compound

  • Chemical Structure: C₁₉H₁₆O₄S

  • Molecular Weight: 340.4 g/mol

  • Key Functional Groups: Phenolic hydroxyl, sulfonyl, ether (benzyloxy)

  • Anticipated Analytical Properties: The presence of chromophores (aromatic rings) makes it suitable for UV-Vis spectrophotometric detection. The polar nature of the phenolic hydroxyl group and the sulfonyl group suggests good solubility in polar organic solvents and suitability for reversed-phase HPLC. The molecule's mass is well within the range of standard mass spectrometers.

Core Validation Parameters: A Framework for Trustworthiness

According to the ICH Q2(R2) guidelines, the following parameters are essential for the validation of analytical procedures[1][2][5][7][9]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][9]

  • Accuracy: The closeness of test results obtained by the method to the true value.[3][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: Assay of the bulk drug substance and determination of process-related impurities.

Principle: HPLC is a powerful separation technique that is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase C18 column is a logical starting point due to the compound's moderate polarity. The aromatic rings in the molecule will provide strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-UV Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure separation of the main component from potential impurities with different polarities.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by running a UV scan of a standard solution. Based on the phenolic and aromatic structures, a wavelength in the range of 230-270 nm is expected. For this guide, we will assume a λmax of 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 40:60 acetonitrile:water) to a concentration of approximately 1 mg/mL for assay and a lower concentration for impurity analysis. Filter through a 0.45 µm syringe filter before injection.

Validation of the HPLC-UV Method

To demonstrate specificity, forced degradation studies are essential.[16][17][18][19][20] These studies intentionally degrade the sample to produce potential degradation products and demonstrate that the analytical method can separate these from the parent compound.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 4 hours.[17]

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 4 hours.[17]

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.[17]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance in solution to UV light (e.g., 254 nm) and visible light for a defined period.

The chromatograms from these stressed samples should be compared to that of an unstressed sample. The peak for this compound should be spectrally pure, as determined by the PDA detector, and well-resolved from any degradation products.

Workflow for HPLC-UV Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Finalization dev Develop HPLC-UV Method spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability, Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob report Validation Report rob->report

Caption: Workflow for the validation of the HPLC-UV analytical method.

Prepare a series of at least five standard solutions of this compound covering the expected range of concentrations. For an assay method, this is typically 80% to 120% of the nominal concentration. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy should be assessed across the specified range.[3] This can be determined by the recovery of a known amount of analyte spiked into a placebo matrix (for a drug product) or by comparing the results to a well-characterized reference standard. For a bulk drug substance, accuracy can be inferred from the linearity data and comparison to a reference standard. The recovery should typically be within 98.0% to 102.0%.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of data should be ≤ 2%.

These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

Application: Identification of unknown impurities and degradation products, and trace-level quantification.

Principle: LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is invaluable for structural elucidation of unknown compounds and for quantifying analytes at very low concentrations. For this compound, electrospray ionization (ESI) in negative ion mode would be a logical choice to deprotonate the phenolic hydroxyl group, leading to a strong [M-H]⁻ ion at m/z 339.4.

Experimental Protocol: LC-MS Method
  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).

  • Column and Mobile Phase: Similar to the HPLC-UV method, but with MS-compatible mobile phase additives (e.g., formic acid or ammonium acetate instead of non-volatile buffers).

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Mode: Full scan for identification of unknowns and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

    • Capillary Voltage, Cone Voltage, and other MS parameters: These will need to be optimized for the specific instrument and compound.

Validation of the LC-MS Method

The validation of an LC-MS method follows the same principles as for HPLC-UV, but with some additional considerations, particularly regarding the matrix effect.

In LC-MS, specificity is demonstrated by the unique mass-to-charge ratio (m/z) of the analyte and its fragments (in MS/MS mode). Co-eluting peaks can often be distinguished if they have different m/z values.

These parameters are evaluated similarly to the HPLC-UV method. For trace analysis, the concentration range will be much lower.

The matrix effect is a suppression or enhancement of the analyte's ionization due to the presence of other components in the sample. It is a critical parameter to evaluate for LC-MS methods. This can be assessed by comparing the response of the analyte in a pure solution to the response of the analyte spiked into a blank sample matrix.

Logical Relationship of Validation Parameters

cluster_0 Core Method Performance cluster_1 Method Limits cluster_2 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Linearity->Robustness Accuracy->Precision Accuracy->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Precision->Robustness Range->Accuracy Range->Precision Range->Robustness LOD->Robustness LOQ->Robustness

Caption: Interdependencies of analytical method validation parameters.

Comparison of HPLC-UV and LC-MS for the Analysis of this compound

FeatureHPLC-UVLC-MS
Primary Application Quantitative analysis (assay, purity)Identification, trace analysis, structural elucidation
Specificity Based on retention time and UV spectrumBased on retention time, m/z, and fragmentation pattern (MS/MS)
Sensitivity Good (µg/mL to ng/mL range)Excellent (ng/mL to pg/mL range)
Linearity Typically wide linear rangeCan have a narrower linear range, may require internal standards
Robustness Generally very robustMore susceptible to matrix effects and instrument drift
Cost Lower initial and operational costHigher initial and operational cost
Complexity Relatively simple operation and data analysisMore complex operation and data analysis

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods for this compound is a critical step in ensuring the quality and safety of any potential pharmaceutical product. Both HPLC-UV and LC-MS are powerful techniques, but they serve different, albeit complementary, purposes.

  • For routine quality control, such as the assay of the bulk drug substance and the quantification of known impurities, a well-validated HPLC-UV method is often the most practical and cost-effective choice. Its robustness and wide linear range make it ideal for this application.

  • For the identification of unknown degradation products, the characterization of impurity profiles, and the quantification of trace-level contaminants, the superior sensitivity and selectivity of LC-MS are indispensable.

Ultimately, a comprehensive analytical strategy for this compound will likely involve the use of both techniques. The choice of which method to employ for a specific task should be guided by the analytical requirements, regulatory expectations, and a thorough understanding of the strengths and limitations of each technique. By following the principles of method validation outlined in this guide, researchers and scientists can ensure the generation of reliable and defensible analytical data throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link] (Note: As a large language model, I am unable to provide a direct working link to a YouTube video. A search for the title will yield the relevant content.)
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  • GMP-Compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
  • United States Pharmacopeia. (n.d.).
  • Mullani, N. S., & Nargatti, P. I. (2021). An Updated Review on Forced Degradation Studies for New Drug Substances and Drug Products. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691.
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  • Patel, Y., & Shah, N. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. International Journal of Pharmaceutical Sciences and Research, 11(4), 1636-1646.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of pharmaceutical analysis, 4(3), 159-165.

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A Comparative Benchmarking of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the diaryl sulfone scaffold represents a privileged structure, underpinning a diverse array of therapeutic agents. This guide provides a comprehensive comparative analysis of the biological activities of analogs related to 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a diaryl sulfone derivative of significant interest. By examining the structure-activity relationships (SAR) of these compounds, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the design of novel therapeutics with enhanced potency and selectivity. This analysis will delve into the anticancer, antimicrobial, and anti-inflammatory properties of this class of molecules, supported by experimental data and detailed protocols.

Introduction: The Diaryl Sulfone Moiety - A Versatile Pharmacophore

The diaryl sulfone core, characterized by a sulfonyl group bridging two aromatic rings, is a cornerstone in the development of biologically active compounds. This structural motif is found in a variety of therapeutic agents, attributed to its metabolic stability and its ability to act as a rigid linker, orienting the aryl substituents for optimal interaction with biological targets. The parent compound, this compound, combines this sulfone linkage with a phenol and a benzyloxy-substituted phenyl ring, offering multiple points for structural modification to modulate its biological profile. Understanding how subtle changes to this scaffold impact its activity is paramount for rational drug design.

Comparative Analysis of Biological Activities

This section will explore the multifaceted biological activities of this compound analogs and structurally related diaryl sulfone derivatives. The comparative data presented herein is synthesized from multiple studies to provide a holistic view of the therapeutic potential of this chemical class.

Anticancer Activity

Several studies have highlighted the potential of diaryl sulfone and related phenolic compounds as anticancer agents. The cytotoxic effects of these analogs are often evaluated against a panel of human cancer cell lines.

A series of novel 5(4H)-oxazolone-based sulfonamides were synthesized and evaluated for their anticancer activity against various cancer cell lines. The results, summarized in Table 1, demonstrate that the substitution pattern on the phenyl ring significantly influences the cytotoxic potency.[1]

CompoundRHepG2 IC₅₀ (µg/mL)PC3 IC₅₀ (µg/mL)
9a H>50>50
9b 4-OCH₃8.53>50
9f 4-NO₂6.39>50
9k 3,4,5-(OCH₃)₃>507.27
Table 1: Anticancer activity of 5(4H)-oxazolone-based sulfonamides.[1]

Notably, compounds 9b (with a 4-methoxy group) and 9f (with a 4-nitro group) displayed good anticancer activity against the HepG2 cancer cell line, while compound 9k (with a 3,4,5-trimethoxy substitution) showed good activity against the PC3 cancer cell line.[1] This suggests that electron-donating and electron-withdrawing groups can both contribute to cytotoxicity, depending on the cancer cell line.

The proposed mechanism for the anticancer activity of many phenolic compounds involves the induction of apoptosis and cell cycle arrest. For instance, some diaryl[d,f][2][3]diazepines, which share structural similarities with the compounds of interest, have been shown to cause cell cycle arrest in the G2/M phase in HeLa cells.[4]

Antimicrobial Activity

The diaryl sulfone scaffold is also a promising framework for the development of novel antimicrobial agents. The antibacterial and antifungal activities of various analogs have been investigated against a range of pathogenic microorganisms.

A study on mono sulfonyl-p-(methylamino)phenol derivatives revealed that their antibacterial activity against Staphylococcus aureus was more pronounced than against Escherichia coli. The order of activity was found to be dependent on the substituent on the sulfonyl-bearing phenyl ring: CH₃ > p-tolyl ≈ phenyl > p-ClC₆H₄.[5] This indicates that both electronic and steric factors play a role in the antibacterial efficacy of these compounds.

Furthermore, a series of sulfone derivatives containing a 1,2,4-triazolo[4,3-a]pyridine moiety demonstrated significant antibacterial activities against several plant pathogens. Compound K3 from this series exhibited impressive EC₅₀ values of 1.5, 1.7, and 4.9 mg/L against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac), respectively.[2]

The antimicrobial potential of 5(4H)-oxazolone-based sulfonamides was also evaluated, with several compounds showing broad-spectrum activity. The Minimum Inhibitory Concentrations (MICs) for the most active compounds are presented in Table 2.[1]

CompoundRS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
9a H4816
9b 4-OCH₃248
9f 4-NO₂2416
9h 4-Cl8162
Table 2: Antimicrobial activity of 5(4H)-oxazolone-based sulfonamides.[1]

Compounds 9b and 9f were particularly potent against both Gram-positive and Gram-negative bacteria, while compound 9h (with a 4-chloro substituent) displayed the most potent antifungal activity against Candida albicans.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of diaryl sulfones and related structures have also been a subject of investigation. Flavones, which are phenolic structures, have been studied for their anti-inflammatory activity, and the structure-activity relationship has been explored. It was found that hydroxyl groups at specific positions are crucial for their anti-inflammatory function.[6] For instance, hydroxyl groups at the C-5 and C-4' positions enhance activity, while those at C-6, C-7, C-8, and C-3' positions can diminish it.[6]

In a study of novel di-aryl chalcone derived pyrazoles linked to a methane sulfonyl pharmacophore, several derivatives displayed potent and selective COX-2 inhibitory effects, a key mechanism for anti-inflammatory action. For example, compound 16k from this series induced a 53% edema inhibition in an in vivo model, comparable to the commercial anti-inflammatory drug celecoxib.[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activities of the discussed compounds.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with compounds and incubate A->B 24h C Add MTT solution and incubate B->C 48-72h D Solubilize formazan crystals with DMSO C->D 4h E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Workflow of the MTT assay for determining anticancer activity.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microbes in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MIC_Determination_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Serial dilution of test compounds C Inoculate microtiter plate A->C B Standardize microbial inoculum B->C D Incubate plates C->D E Visually assess microbial growth D->E F Determine MIC E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on diaryl sulfone analogs allows for the deduction of key structure-activity relationships that can guide future drug design efforts.

SAR_Diaryl_Sulfone cluster_R1 Ring A Modifications cluster_R2 Ring B Modifications Core Diaryl Sulfone Core R1_phenol Phenolic -OH (H-bond donor/acceptor) Core->R1_phenol Crucial for activity R1_substituents Substituents (e.g., -OCH3, -Cl) (Modulate electronics & lipophilicity) Core->R1_substituents R2_benzyloxy Benzyloxy Group (Lipophilicity, steric bulk) Core->R2_benzyloxy R2_substituents Substituents (e.g., -NO2) (Electronic effects) Core->R2_substituents Activity Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) R1_phenol->Activity Influences binding R1_substituents->Activity Fine-tunes potency R2_benzyloxy->Activity Impacts pharmacokinetics R2_substituents->Activity Modulates target interaction

Caption: Key structural features influencing the biological activity of diaryl sulfone analogs.

  • The Phenolic Hydroxyl Group: The presence of a phenolic -OH group is often critical for biological activity, likely participating in hydrogen bonding interactions with target enzymes or receptors.

  • Substituents on the Phenyl Rings: The nature and position of substituents on the aromatic rings significantly impact potency and selectivity.

    • Electron-withdrawing groups (e.g., -NO₂, -Cl) can enhance antimicrobial and, in some cases, anticancer activity.

    • Electron-donating groups (e.g., -OCH₃) can also contribute to anticancer activity, suggesting that the optimal electronic properties may be target-dependent.

    • Steric bulk introduced by substituents can influence binding affinity and selectivity.

  • The Benzyloxy Group: This group primarily contributes to the lipophilicity of the molecule, which can affect its membrane permeability and overall pharmacokinetic properties. Modifications to the benzyl portion can be explored to fine-tune these characteristics.

Conclusion and Future Directions

The comparative analysis of this compound analogs and related diaryl sulfones reveals a class of compounds with significant therapeutic potential across multiple disease areas. The modular nature of this scaffold allows for systematic structural modifications to optimize biological activity. Future research should focus on synthesizing and evaluating a focused library of this compound analogs with diverse substitutions on both phenyl rings. A comprehensive screening of these compounds against a broad panel of cancer cell lines, pathogenic microbes, and inflammatory targets will provide a clearer understanding of the SAR and facilitate the identification of lead candidates for further preclinical development. The integration of computational modeling and in vitro assays will be instrumental in accelerating the discovery of next-generation diaryl sulfone-based therapeutics.

References

  • Design, Synthesis, and Antibacterial Activity of Novel Sulfone Derivatives Containing a 1,2,4-Triazolo[4,3- a]Pyridine Moiety. ([Link])
  • A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. ([Link])
  • Synthesis and Antibacterial Evaluation of New Sulfone Derivatives Containing 2-Aroxymethyl-1,3,4-Oxadiazole/Thiadiazole Moiety. ([Link])
  • Design, synthesis, and antibacterial activity of novel amide derivatives containing a sulfone moiety. ([Link])
  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. ([Link])
  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A p
  • Design, Synthesis, and Evaluation of New Sulfone Derivatives Containing a 1,3,4-Oxadiazole Moiety as Active Antibacterial Agents. ([Link])
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. ([Link])
  • Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrog
  • Design, Synthesis and Biological Evaluation of Antibacterial Compounds. ([Link])
  • Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. ([Link])
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ([Link])
  • Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ([Link])
  • Synthesis and Anticancer Activities of 4-[(Halophenyl)diazenyl]phenol and 4-[(Halophenyl)diazenyl]phenyl Aspirinate Derivatives against Nasopharyngeal Cancer Cell Lines. ([Link])
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. ([Link])
  • Synthesis and structure-activity relationship study of diaryl[d,f][2][3]diazepines as potential anti-cancer agents. ([Link])
  • Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. ([Link])
  • Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. ([Link])
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • Anti-Inflammation Activity of Flavones and Their Structure-Activity Rel
  • Novel di-aryl chalcone derived pyrazole linked to methane sulfonyl pharmacophore as potent selective COX-2 inhibitors; design, synthesis, molecular modeling, in vitro and in vivo anti-inflamm

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A Senior Application Scientist's Guide to Catalyst Selection in Epoxy Resin Curing: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of advanced materials, the performance of an epoxy resin system is fundamentally dictated by its curing process. The choice of catalyst, more accurately termed a curing agent or hardener, is a critical determinant of the final properties of the thermoset polymer. This guide provides a comprehensive comparison of the performance of epoxy resins cured with different classes of catalysts, offering researchers, scientists, and drug development professionals the insights needed to select the optimal curing agent for their specific application. We will delve into the curing kinetics, mechanical properties, thermal stability, and chemical resistance imparted by various catalysts, supported by experimental data and standardized testing methodologies.

The Role of the Curing Agent in Epoxy Network Formation

Epoxy resins, in their uncured state, consist of short-chain polymers or oligomers with reactive epoxide groups at their ends. The curing agent initiates a chemical reaction that opens these epoxide rings and creates a highly cross-linked, three-dimensional polymer network. This process, known as curing or polymerization, transforms the liquid resin into a rigid solid with desirable mechanical, thermal, and chemical properties.[1][2] The functionality and chemical structure of the curing agent directly influence the cross-linking density and the nature of the chemical bonds formed, thereby governing the ultimate performance of the cured epoxy.[3]

Major Classes of Epoxy Curing Agents: A Comparative Overview

The most common classes of curing agents for epoxy resins are amines, polyamides, and anhydrides. Each class offers a unique set of properties to the final cured product.[4]

Amine-based hardeners are the most widely used class of curing agents for epoxy resins due to their versatility and ability to cure at ambient temperatures.[4][5] They are broadly categorized into aliphatic, cycloaliphatic, and aromatic amines.

  • Aliphatic Amines: These are known for their rapid curing at room temperature, leading to high hardness and good mechanical strength.[4][6] However, they often have a short pot life, a strong odor, and can be sensitive to moisture, which may result in a surface defect known as "amine blush."[4]

  • Cycloaliphatic Amines: These hardeners offer a good balance of properties, including low viscosity, good color stability, and high chemical resistance.[1]

  • Aromatic Amines: Aromatic amines provide superior thermal and chemical resistance compared to their aliphatic counterparts.[1][7] They typically require elevated temperatures to achieve a full cure.

Polyamides are reaction products of dimerized fatty acids and polyamines. They are favored for applications requiring enhanced flexibility, toughness, and superior moisture resistance.[4][8] Polyamide-cured epoxies exhibit excellent adhesion to various substrates, making them suitable for coatings and adhesives in humid environments.[4][8] Their pot life is generally longer than that of amines, allowing for easier handling in large-scale applications. However, they cure more slowly, especially at lower temperatures, and their heat resistance is typically lower than that of amine or anhydride-cured systems.[4]

Anhydride curing agents are the preferred choice for applications demanding exceptional thermal stability and chemical resistance.[4][7] They react with the epoxy resin at elevated temperatures to form a highly cross-linked network with excellent high-temperature performance and electrical insulation properties.[7] However, anhydride-cured systems are often more brittle than those cured with amines or polyamides.[7]

The following diagram illustrates the basic curing mechanisms for amine and anhydride hardeners.

G cluster_amine Amine Curing Mechanism cluster_anhydride Anhydride Curing Mechanism Amine Primary Amine (R-NH2) Intermediate Secondary Amine Adduct Amine->Intermediate Ring Opening Epoxy1 Epoxy Group Epoxy1->Intermediate Crosslink1 Cross-linked Polymer Intermediate->Crosslink1 Further Reaction Epoxy2 Epoxy Group Epoxy2->Crosslink1 Anhydride Anhydride (R-CO-O-CO-R) Carboxylate Carboxylate Anion Anhydride->Carboxylate Ring Opening Initiator Initiator (e.g., Hydroxyl Group) Initiator->Carboxylate Crosslink2 Cross-linked Polymer (Polyester Linkages) Carboxylate->Crosslink2 Reaction with Epoxy Epoxy3 Epoxy Group Epoxy3->Crosslink2

Caption: Simplified Curing Mechanisms of Epoxy Resins with Amine and Anhydride Hardeners.

Performance Comparison: Experimental Data

To provide an objective comparison, the following tables summarize typical performance data for epoxy resins cured with different classes of catalysts. These values are representative and can vary depending on the specific epoxy resin, curing agent, and curing conditions.

Table 1: Curing Characteristics and Mechanical Properties

PropertyAmine (Aliphatic)Amine (Aromatic)PolyamideAnhydrideTest Method
Curing Temperature Room TemperatureElevated TemperatureRoom TemperatureElevated Temperature-
Pot Life ShortModerateLongLongASTM D2471
Tensile Strength (MPa) 60 - 8070 - 9040 - 6080 - 110ASTM D638[9]
Flexural Strength (MPa) 90 - 120100 - 14070 - 100120 - 160ASTM D790[9]
Elongation at Break (%) 3 - 52 - 45 - 152 - 4ASTM D638[9]
Hardness (Shore D) 80 - 9085 - 9570 - 8588 - 98ASTM D2240

Table 2: Thermal and Chemical Resistance Properties

PropertyAmine (Aliphatic)Amine (Aromatic)PolyamideAnhydrideTest Method
Glass Transition Temp. (Tg, °C) 80 - 120150 - 22060 - 100180 - 250ASTM D3418 (DSC)
Heat Deflection Temp. (°C) 70 - 110140 - 21050 - 90170 - 240ASTM D648[9]
Acid Resistance FairGoodFairExcellentASTM D543
Alkali Resistance GoodExcellentGoodGoodASTM D543
Solvent Resistance GoodExcellentGoodExcellentASTM D543
Water Resistance GoodExcellentExcellentGoodASTM D570
Experimental Methodologies for Performance Evaluation

The data presented above is obtained through a series of standardized experimental protocols. As a Senior Application Scientist, it is crucial to understand the principles behind these tests to ensure the validity and reproducibility of the results.

Differential Scanning Calorimetry (DSC) is a powerful technique for studying the curing kinetics of epoxy resins.[10][11] By measuring the heat flow associated with the curing reaction as a function of temperature or time, we can determine key parameters such as the total heat of reaction, the degree of cure, and the glass transition temperature (Tg).[10][12]

Experimental Protocol: DSC Analysis of Epoxy Curing

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy resin/catalyst mixture into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Dynamic Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above the completion of the curing exotherm.[10]

  • Data Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).

  • Isothermal Scan (Optional): Hold the sample at a specific temperature and monitor the heat flow over time to study the isothermal curing behavior.

The following diagram outlines a general workflow for the experimental evaluation of cured epoxy resin performance.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Epoxy Resin & Catalyst Selection B Stoichiometric Mixing A->B C Degassing B->C D Casting/Molding C->D E Curing (Controlled Temperature & Time) D->E F Mechanical Testing (Tensile, Flexural, Hardness) E->F G Thermal Analysis (DSC, TGA, DMA) E->G H Chemical Resistance Testing (Immersion in various media) E->H I Comparative Data Tables F->I G->I H->I J Performance Graphs I->J K Selection of Optimal System J->K

Caption: General Experimental Workflow for Epoxy Resin Performance Evaluation.

The mechanical properties of the cured epoxy resin are determined using standardized tests that measure its response to applied forces. These tests are typically performed on a Universal Testing Machine.

  • Tensile Strength (ASTM D638): Measures the maximum stress a material can withstand while being stretched or pulled before breaking.[9]

  • Flexural Strength (ASTM D790): Determines the material's ability to resist bending forces.[9]

  • Hardness (ASTM D2240): Measures the resistance of the material to indentation.

In addition to DSC, other thermal analysis techniques provide valuable insights into the thermal stability of the cured epoxy.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating its thermal decomposition temperature.

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the glass transition temperature (Tg) and storage modulus.

Chemical resistance is evaluated by immersing cured epoxy samples in various chemical agents (e.g., acids, bases, solvents) for a specified period.[13] The changes in weight, dimensions, and mechanical properties are then measured to assess the material's resistance to chemical attack.[13]

Conclusion: A Scientifically-Informed Approach to Catalyst Selection

The selection of a curing agent for an epoxy resin system is a multifaceted decision that requires a thorough understanding of the desired performance characteristics and the trade-offs associated with each catalyst class. Amine-cured systems offer a versatile and often room-temperature curable option with good overall properties. Polyamides provide enhanced flexibility and moisture resistance, while anhydrides are the go-to choice for high-temperature and chemically aggressive environments.

By leveraging the comparative data and experimental methodologies outlined in this guide, researchers and scientists can make informed decisions, ensuring the selection of the most appropriate catalyst to achieve the desired performance in their specific application. This systematic, data-driven approach is fundamental to the successful development of high-performance epoxy-based materials.

References

  • ASTM D4142-89(2022) Standard Guide for Testing Epoxy Resins.
  • NACE International. (1961). Effect of Hardener Composition On the Chemical Resistance of Epoxy Resins. CORROSION, 17(11), 104–106. [Link]
  • ResearchGate. (2023). What standards are used for mechanical testing for epoxy resins? [Link]
  • ASTM International. (n.d.). Testing Epoxy Resins. [Link]
  • NBchao.Com. (2022). ASTM -2022 "Standard Guide for Testing Epoxy Resins". [Link]
  • Intertek Inform. (2017). ASTM D 4142 : 1989 : R2017 Standard Guide for Testing Epoxy Resins. [Link]
  • Musto, P., et al. (2019). Cold-Curing Structural Epoxy Resins: Analysis of the Curing Reaction as a Function of Curing Time and Thickness. MDPI. [Link]
  • VICHEM. (2025). Comparison of Amine, Polyamide, and Anhydride Curing Agents in Epoxy Resins. [Link]
  • ResearchGate. (2025). Chemical-resistance values of epoxy resins hardened with polyamines. [Link]
  • SciSpace. (n.d.).
  • Kemipex. (2024). Types of Epoxy Hardeners and Their Uses. [Link]
  • INCURE INC. (n.d.). Understanding Different Types of Epoxy Resin Hardeners. [Link]
  • Semantic Scholar. (2001).
  • National Center for Biotechnology Information. (n.d.). Comparison of Different Cure Monitoring Techniques. [Link]
  • ThreeBond Group. (n.d.). Curing Agents for Epoxy Resin. [Link]
  • National Center for Biotechnology Information. (n.d.). Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC. [Link]
  • Quora. (2023).
  • Coatings World. (n.d.). Understanding Chemical Resistance in Epoxy System. [Link]
  • MDPI. (2024).
  • Springer Professional. (2023). Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts. [Link]
  • Adhesives & Sealants Industry. (2006).
  • YouTube. (2024). Catalysts, Crosslinking Agents, and Activators for Epoxy resins- Session 26. [Link]
  • MDPI. (2022). Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method. [Link]
  • NSPC Insights. (n.d.). Types of Epoxy Curing Agents – Part 1. [Link]
  • ResearchGate. (2023). Comparative experiments on amine vs. acid anhydride curing agents for epoxy resin required for automotive parts. [Link]
  • AIP Publishing. (2024). Influence of different composite curing agents on the rapid curing characteristics and mechanical performance of epoxy resins. [Link]
  • ResearchGate. (2025). Cure Shrinkage Characterization of an Epoxy Resin System by Two in Situ Measurement Methods. [Link]
  • The Korean Society of Industrial and Engineering Chemistry. (n.d.).
  • Cambridge University Press. (n.d.).
  • MDPI. (2024). Catalysis of Silver and Bismuth in Various Epoxy Resins. [Link]
  • Evonik. (n.d.). Epoxy Curing Agents. [Link]
  • ResearchGate. (2025). Curing kinetics of epoxy resins. [Link]
  • ResearchGate. (n.d.). Thermal stability of the epoxy resin. [Link]
  • INCURE INC. (2025).
  • ResearchGate. (2025). Studies of the curing kinetics and thermal stability of epoxy resins using a mixture of amines and anhydrides. [Link]

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A Researcher's Guide to Purity Assessment of Commercial 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection of each analytical technique. We will delve into the orthogonal nature of these methods and how their combined application provides a comprehensive and self-validating assessment of purity.

The Criticality of Purity for 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

This compound belongs to the diphenyl sulfone family, a class of compounds with diverse biological activities. Its utility in research necessitates a high degree of purity to ensure that observed effects are attributable to the compound itself and not to process-related impurities or degradation products. Potential impurities can arise from the synthesis process, such as unreacted starting materials, by-products from side reactions, or subsequent degradation during storage.

In the context of drug development, regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (e.g., ICH Q3A) for the identification and control of impurities in new drug substances.[1] Adherence to these guidelines is essential for ensuring the safety and efficacy of pharmaceutical products.

A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to definitively determine the purity of a compound. A more robust approach involves the use of multiple, orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. This guide will focus on a suite of four powerful analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of impurities.

  • Mass Spectrometry (MS) for molecular weight determination and impurity identification.

  • Thermal Analysis (DSC/TGA) for assessing thermal stability and detecting residual solvents or inorganic impurities.

The logical workflow for a comprehensive purity assessment is illustrated below:

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantification cluster_1 Structural Confirmation & Impurity ID cluster_2 Physical & Thermal Properties cluster_3 Final Purity Statement HPLC HPLC-UV (Quantitative Purity) NMR NMR Spectroscopy (¹H, ¹³C, qNMR) HPLC->NMR Identify Peaks MS Mass Spectrometry (LC-MS, HRMS) HPLC->MS Identify Peaks Report Comprehensive Purity Report HPLC->Report NMR->MS Confirm Structure NMR->Report MS->Report Thermal Thermal Analysis (DSC & TGA) Thermal->Report

Caption: A logical workflow for the comprehensive purity assessment of a chemical compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity assessment, providing quantitative data on the main component and any detectable organic impurities.[2] A well-developed HPLC method can separate the target compound from closely related structures, allowing for accurate quantification of each species.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Rationale: A reversed-phase method is chosen due to the non-polar nature of this compound. A C18 column provides excellent hydrophobic retention, while a gradient elution with acetonitrile and water allows for the separation of compounds with a range of polarities. UV detection is suitable as the aromatic rings in the molecule provide strong chromophores.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

    • Gradient program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 50% B

      • 26-30 min: 50% B (equilibration)

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

    • Identify and quantify any impurity peaks.

Comparative Data: Hypothetical HPLC Analysis
CompoundRetention Time (min)Area % (Lot A)Area % (Lot B)
This compound 15.2 99.5% 98.2%
Impurity 1 (Potential Precursor: 4-Benzyloxyphenol)12.80.2%0.8%
Impurity 2 (Potential By-product: 1,4-Bis(benzyloxy)benzene)18.50.1%0.5%
Unknown Impurity14.10.2%0.5%

Interpretation: Lot A demonstrates a higher purity profile compared to Lot B. The presence of higher levels of potential precursor and by-product in Lot B suggests a less optimized manufacturing or purification process. The unknown impurity would require further investigation using techniques like LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and the identification of impurities.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Together, they can confirm the structure of the main compound and help identify impurities by detecting extraneous signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • This compound sample

  • Internal standard (for quantitative NMR, e.g., maleic acid)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For quantitative analysis (qNMR), add a known amount of an internal standard and acquire a ¹H spectrum with appropriate relaxation delays.

  • Data Analysis:

    • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound molecule.

    • Look for any unassigned peaks, which may indicate the presence of impurities.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. In qNMR, compare the integral of a known analyte proton signal to the integral of the internal standard to determine the absolute purity.

Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
  • δ 10.3 (s, 1H): Phenolic -OH

  • δ 7.8-7.9 (m, 4H): Aromatic protons ortho to the sulfonyl group

  • δ 7.3-7.5 (m, 5H): Phenyl protons of the benzyl group

  • δ 7.1-7.2 (m, 2H): Aromatic protons meta to the sulfonyl group on the benzyloxy-substituted ring

  • δ 6.9-7.0 (m, 2H): Aromatic protons ortho to the benzyloxy group

  • δ 5.2 (s, 2H): Methylene protons (-CH₂-) of the benzyl group

Impurity Signals: The presence of a singlet around δ 5.0 ppm could indicate the presence of 1,4-bis(benzyloxy)benzene, a potential by-product from the synthesis. Additional aromatic signals not corresponding to the main compound would also suggest impurities.

Mass Spectrometry (MS): Pinpointing Molecular Weight and Impurities

Mass spectrometry provides the exact molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio (m/z).[4] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

Experimental Protocol: LC-MS

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically producing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments.

Instrumentation:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Procedure:

  • LC Separation: Utilize the same HPLC method as described above.

  • MS Detection:

    • Ionization mode: ESI positive and negative.

    • Mass range: m/z 100-1000.

    • Acquire full scan data to detect all ions.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ or [M-H]⁻ of this compound (Expected [M+H]⁺ = 341.0847).

    • Analyze the mass spectra of any impurity peaks detected in the chromatogram to determine their molecular weights and propose potential structures.

    • Analyze the fragmentation pattern to confirm the structure of the main compound and elucidate the structures of impurities.

Hypothetical MS Fragmentation Data (ESI+)
  • m/z 341.0847 [M+H]⁺: Protonated parent molecule.

  • m/z 250.0321: Loss of the benzyl group (C₇H₇).

  • m/z 91.0542: Benzyl cation (tropylium ion).

The presence of ions corresponding to the molecular weights of potential impurities identified by HPLC would further confirm their presence.

Thermal Analysis (DSC/TGA): Assessing Physical Purity and Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the physical properties and thermal stability of a compound.[5][6]

Experimental Protocol: DSC and TGA

Rationale: DSC can determine the melting point and detect the presence of impurities which often broaden and depress the melting endotherm. TGA measures weight loss as a function of temperature, which is useful for quantifying volatile impurities like residual solvents or water.

Instrumentation:

  • DSC instrument

  • TGA instrument

Procedure:

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

Comparative Data: Hypothetical Thermal Analysis
ParameterLot ALot B
DSC Melting Point (Onset) 165.5 °C163.2 °C
DSC Peak Shape Sharp, narrowBroad
TGA Weight Loss below 120 °C 0.1%0.8%

Interpretation: The sharper and higher melting point of Lot A suggests higher purity. The broader melting peak of Lot B is indicative of the presence of impurities. The higher weight loss in Lot B at lower temperatures suggests a greater content of volatile impurities, such as residual solvents.

Synthesis of Findings and Conclusion

A comprehensive purity assessment of this compound requires a multi-technique approach. The table below summarizes the strengths of each technique in this context.

Analytical TechniqueInformation Provided
HPLC Quantitative purity, detection of organic impurities.
NMR Structural confirmation, identification of impurities with distinct chemical shifts.
MS Molecular weight confirmation, impurity identification by mass.
DSC/TGA Physical purity (melting point), detection of volatile and inorganic impurities.

By integrating the data from these orthogonal techniques, a highly reliable and defensible purity value can be assigned to a commercial batch of this compound. For researchers, insisting on such comprehensive analytical data from suppliers or performing these analyses in-house is a critical step in ensuring the validity and reproducibility of their scientific work. This guide provides the foundational knowledge and experimental frameworks to empower researchers to make informed decisions about the quality of their chemical reagents.

References

  • PubChem. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-.
  • SpectraBase. 4-Benzyloxyphenol. John Wiley & Sons, Inc. [Link][7]
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  • Walsh Medical Media.
  • Oakwood Chemical. This compound. [Link][9]
  • ResearchGate. Separation of 2,4′-and 4,4′-dihydroxydiphenyl sulfones. (2025). [Link][10]
  • Google Patents. Method for producing diphenyl sulfone compounds. (1994). [11]
  • MDPI. Urinary Bisphenols as Biomarkers of Exposure to Bisphenol A, Bisphenol F, and Bisphenol S: A New Procedure for Biomonitoring. (2020). [Link][12]
  • TA Instruments.
  • TA Instruments.
  • National Institutes of Health.
  • National Institutes of Health. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. (2023). [Link][16]
  • SIELC Technologies. Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column. [Link][17]
  • ACS Publications. Bisphenol S, a New Bisphenol Analogue, in Paper Products and Currency Bills and Its Association with Bisphenol A Residues. (2012). [Link][20]
  • RSC Publishing.
  • Google Patents. Method for producing 4-benzyloxyphenol. (1996). [22]
  • Springer. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry. (2019). [Link][23]
  • ResearchGate.
  • Google Patents. Preparation of 4,4'-dihydroxydiphenyl sulfone. (1988). [25]
  • Google Patents. Process for synthesizing 4,4'-dihydroxydiphenyl sulfone. (1981). [26]
  • Springer. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. (2016). [Link][27]
  • ResearchGate. Kinetic study of the effect of poly(phenyl sulfone) on the curing of an epoxy/amine resin by conventional and by temperature‐modulated differential scanning calorimetry. (2025). [Link][29]
  • Forest Products Laboratory. Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaldehyde resin cure. (1993). [Link][30]
  • ResearchGate. DSC thermograms of poly(4-vinylphenol) (PVPh)/poly(vinyl methyl ketone) (PVMK) blends. [Link][31]

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A Comparative Guide to the Cross-Validation of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol Analysis Results

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Analytical Validation

In the realm of chemical analysis, particularly within the pharmaceutical and material science sectors, the validation of analytical methods is not merely a procedural formality but a cornerstone of scientific integrity. For a compound such as 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, which shares structural motifs with hormonally active bisphenols, the ability to unequivocally identify and accurately quantify its presence is of paramount importance.[1][2][3] This guide delves into the cross-validation of analytical results for this compound, employing a multi-technique approach to ensure the generation of trustworthy and reproducible data.

Our comparative analysis will focus on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) for direct quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis, often requiring derivatization. We will also explore the roles of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy in the structural elucidation and identification of this compound. As a point of comparison, we will reference Bisphenol S (BPS), a compound with extensive analytical literature, to benchmark the performance of the proposed methods.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods.

PropertyThis compoundBisphenol S (BPS)
CAS Number 63134-33-8[7][8]80-09-1[9]
Molecular Formula C₁₉H₁₆O₄S[7][8]C₁₂H₁₀O₄S[9]
Molecular Weight 340.4 g/mol [8]250.27 g/mol [9]
Melting Point 166-168 °C[10]240-241 °C[4]
Appearance White to Off-White SolidWhite needle-like crystals[4]

High-Performance Liquid Chromatography (HPLC) Analysis: A Quantitative Workhorse

HPLC is the preferred method for the routine quantification of this compound due to its ability to analyze the compound directly without the need for derivatization. The presence of chromophoric phenyl rings allows for sensitive UV detection.

Experimental Protocol: HPLC-UV

This proposed method is adapted from established protocols for the analysis of Bisphenol S and other aromatic sulfones.[6][11][12]

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start at 40% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 259 nm.[6]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Comparative Performance Data (Projected)

The following table presents the projected performance characteristics of the HPLC method for this compound, benchmarked against typical values for Bisphenol S analysis.[5][6][13][14]

ParameterThis compound (Projected)Bisphenol S (Typical)
Linearity Range 0.1 - 100 µg/mL0.1 - 100 µg/mL[6]
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.03 µg/mL0.013 - 0.3 mg/kg[6][14]
Limit of Quantitation (LOQ) 0.1 µg/mL1.4 - 6.3 ng/mL[13]
Accuracy (Recovery) 95 - 105%79.1 - 104%[6]
Precision (RSD) < 2%< 1%[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Confirmatory Power

GC-MS provides a high degree of selectivity and is an excellent technique for the confirmation of this compound identity. Due to the low volatility of the compound, a derivatization step is necessary to convert the polar phenolic hydroxyl group into a more volatile silyl ether.

Experimental Workflow: GC-MS with Silylation

CrossValidation cluster_quant Quantitative Analysis cluster_confirm Confirmatory Analysis cluster_struct Structural Elucidation HPLC HPLC-UV (Primary Quantification) GCMS GC-MS (Identity & Secondary Quantification) HPLC->GCMS Confirm Results GCMS->HPLC Validate Quantification NMR NMR (¹H & ¹³C) NMR->HPLC Confirm Structure NMR->GCMS Confirm Structure of Derivatized Analyte FTIR FT-IR FTIR->HPLC Confirm Functional Groups

Cross-Validation Workflow for Analytical Results

Conclusion

The analytical cross-validation of this compound requires a multi-faceted approach. High-Performance Liquid Chromatography serves as a robust and reliable method for routine quantification, while Gas Chromatography-Mass Spectrometry, following a silylation derivatization, offers unparalleled selectivity for confirmatory analysis. The structural integrity of the compound should be unequivocally confirmed by Nuclear Magnetic Resonance and Fourier-Transform Infrared spectroscopy. By employing these complementary techniques and benchmarking against well-characterized analogs like Bisphenol S, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible analytical data. This comprehensive approach to method validation is essential for regulatory compliance, product safety, and the advancement of scientific knowledge.

References

  • Body Fabulous Health Clinic. (n.d.). Bisphenol-S.
  • Biomonitoring California. (n.d.). Bisphenol S (BPS).
  • Wikipedia. (n.d.). Bisphenol S.
  • Food Packaging Forum. (n.d.). Dossier - Bisphenol S.
  • Nalazek-Konaszewska, K., & Ciesielski, T. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. PMC.
  • Krupčík, J., Mikuš, P., & Slovák, Z. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • Płotka-Wasylka, J., & Szczepańska, N. (2023). A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. PMC.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.
  • Liu, L., et al. (2019). HPLC Determination of Bisphenol S in Kitchen Papers. Physical Testing and Chemical Analysis Part B:Chemical Analgsis.
  • Ali, M., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Journal of Applied Pharmaceutical Science.
  • Viñas, P., et al. (n.d.).
  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed.
  • Unknown. (n.d.). Understanding 4-(Benzyloxy)
  • Stankov, S., et al. (n.d.). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves.
  • Unknown. (n.d.). LOD and LOQ Values and Validation Parameters Were Determined for BPA, BPF, BPS Analysis With LC-MS/MS Device a ….
  • Viñas, P., et al. (n.d.).
  • Szczepańska, N., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. NIH.
  • Kaltsa, O., et al. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. NIH.
  • MicroSolv. (n.d.). Bisphenol A, S, & F Analyzed with HPLC - AppNote.
  • Naczk, M., & Shahidi, F. (n.d.). A rapid HPLC method for determination of major phenolic acids in plant material.
  • Płotka-Wasylka, J., & Szczepańska, N. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. PMC.
  • Unknown. (n.d.). Validation data including method limits of detection (LOD) and quantification (LOQ), calibration curve equation, R2..
  • Unknown. (n.d.). HPLC methods for analysis of bisphenols in environmental samples.
  • Little, T. A. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Allschoolabs. (n.d.). Hot Sales Low Price 4-((4-Benzyloxy)phenyl)sulfonyl)phenol CAS 63134-33-8 for Thermal Paper Raw Materials.
  • D'Agostin, O., et al. (2023).
  • Waston Medical. (n.d.). Thermal paper chemicals.
  • Valentová, K., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI.
  • Shintani, H. (2011).
  • Brauch, H. J., et al. (2000). Analysis of Sulfonated Naphthalene-Formaldehyde Condensates by Ion-Pair Chromatography and Their Quantitative Determination from Aqueous Environmental Samples. Scribd.
  • Oakwood Chemical. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem.
  • Valentová, K., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. PubMed.
  • U.S. Environmental Protection Agency. (n.d.).
  • Google Patents. (n.d.). CN102433798A - Method for manufacturing thermal paper capable of preventing fading of thermal paper containing organic pulp/chemical-organic pulp.

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Unveiling the Structure-Activity Relationship of Diaryl Sulfone Phenols: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the diaryl sulfone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide delves into the intricate structure-activity relationships (SAR) of a specific subclass: 4-((4-(benzyloxy)phenyl)sulfonyl)phenol and its derivatives. By synthesizing and comparing experimental data from key studies, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide the design of novel therapeutic agents.

The Diaryl Sulfone Core: A Versatile Pharmacophore

The this compound core presents a unique combination of structural features: two phenyl rings linked by a sulfonyl group, with a benzyloxy ether on one ring and a hydroxyl group on the other. This arrangement allows for a multitude of chemical modifications, each influencing the molecule's interaction with biological targets. The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor, while the phenolic hydroxyl and benzyloxy ether moieties can be tailored to modulate properties such as solubility, lipophilicity, and target engagement. Diaryl sulfone derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and anti-cancer agents.[1]

Comparative Analysis of Diaryl Sulfone Derivatives as Kinase Inhibitors

Recent research has highlighted the potential of diaryl sulfone derivatives as potent enzyme inhibitors, particularly targeting protein kinases which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer and inflammatory disorders. A pivotal study by Gong et al. provides a detailed SAR analysis of diaryl sulfone and sulfoxide derivatives as inhibitors of Mitogen-Activated Protein Kinase 11 (MAPK11), a potential therapeutic target for Huntington's disease.[2] While the parent scaffold in this study is not the exact this compound, the systematic modifications and corresponding inhibitory activities offer invaluable insights into the SAR of the broader diaryl sulfone phenol class.

Key Structural Modifications and Their Impact on MAPK11 Inhibition

The study by Gong et al. systematically explored modifications at three key positions of the diaryl sulfone scaffold: the linker between the two phenyl rings, and substituents on both aromatic rings. The inhibitory activities of these derivatives against MAPK11 are summarized in the table below.

Compound IDLinker (X)R1R2IC50 (nM)[2]
23a SO2HH165.7
23b SO2FH100.2
23c SO2ClH89.3
23d SO2CH3H120.5
24a SOHH>1000
25a SO2HF250.1
26a SO2HOCH3312.8

Analysis of Structure-Activity Relationships:

  • The Sulfonyl Linker is Crucial for Activity: A direct comparison between the sulfone (SO2) linked compounds (e.g., 23a ) and the sulfoxide (SO) analogue (24a ) reveals the critical importance of the sulfonyl group for potent MAPK11 inhibition. The oxidation state of the sulfur atom significantly impacts the molecule's geometry and electronic properties, thereby affecting its binding to the kinase.

  • Modifications on the 'A' Ring (R1):

    • Halogen Substitution: Introducing a fluorine (23b ) or chlorine (23c ) atom at the R1 position led to a notable increase in inhibitory potency compared to the unsubstituted analog (23a ). This suggests that electron-withdrawing groups and/or specific steric interactions in this region are favorable for binding.

    • Methyl Substitution: Conversely, the addition of a methyl group (23d ) at the same position resulted in a slight decrease in activity, indicating that bulky groups may not be well-tolerated in this pocket of the enzyme.

  • Modifications on the 'B' Ring (R2):

    • Substitutions on the second phenyl ring (R2), such as with fluorine (25a ) or a methoxy group (26a ), were generally detrimental to the inhibitory activity against MAPK11. This highlights the sensitivity of this region to structural changes and suggests that an unsubstituted phenyl ring is preferred for optimal interaction with the target.

Experimental Protocols: A Guide to Reproducibility

To ensure the scientific integrity of the presented data, the following is a summary of the key experimental protocols employed in the cited study for the synthesis and biological evaluation of the diaryl sulfone derivatives.

General Synthesis of Diaryl Sulfone Derivatives

The synthesis of the diaryl sulfone derivatives generally involves a multi-step process. A representative synthetic scheme is outlined below. The initial step typically involves a nucleophilic aromatic substitution reaction to form a diaryl sulfide, which is then oxidized to the corresponding sulfone.

Synthesis_Workflow start Starting Materials (e.g., Thiophenol and Aryl Halide) step1 Nucleophilic Aromatic Substitution (Formation of Diaryl Sulfide) start->step1 step2 Oxidation (e.g., with m-CPBA or H2O2) step1->step2 product Final Diaryl Sulfone Derivative step2->product

Caption: General synthetic workflow for diaryl sulfone derivatives.

Step-by-Step Protocol:

  • Diaryl Sulfide Formation: To a solution of a substituted thiophenol in a suitable solvent (e.g., DMF or DMSO), a base (e.g., K2CO3 or NaH) is added. The mixture is stirred at room temperature, followed by the addition of an appropriately substituted aryl halide. The reaction is typically heated to facilitate the nucleophilic aromatic substitution.

  • Oxidation to Diaryl Sulfone: The resulting diaryl sulfide is dissolved in a solvent like dichloromethane (DCM) or acetic acid. An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H2O2), is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is worked up and the crude product is purified using techniques such as column chromatography or recrystallization to yield the pure diaryl sulfone derivative.

In Vitro Kinase Inhibition Assay (MAPK11)

The inhibitory activity of the synthesized compounds against the MAPK11 enzyme was determined using a mobility shift assay, a common method for measuring kinase activity.

Kinase_Assay_Workflow reagents Prepare Reaction Mixture: - MAPK11 Enzyme - Substrate Peptide - ATP - Test Compound incubation Incubate at 30°C reagents->incubation separation Separate Phosphorylated and Unphosphorylated Substrate (e.g., by Electrophoresis) incubation->separation detection Quantify Phosphorylation (e.g., by Fluorescence) separation->detection analysis Calculate IC50 Values detection->analysis

Caption: Workflow for the in vitro MAPK11 inhibition assay.

Step-by-Step Protocol:

  • Reaction Setup: The kinase reaction is performed in a buffer solution containing the MAPK11 enzyme, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: The test compounds are added at various concentrations to the reaction mixture. A known inhibitor, such as SB202190, is typically used as a positive control.[2]

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for enzymatic phosphorylation of the substrate.

  • Separation and Detection: The reaction is stopped, and the phosphorylated and unphosphorylated substrate peptides are separated based on their charge difference using microfluidic capillary electrophoresis. The amount of phosphorylated product is quantified by detecting the fluorescence of the labeled peptide.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The comparative analysis of diaryl sulfone derivatives as MAPK11 inhibitors reveals clear structure-activity relationships that can guide future drug design efforts. The sulfonyl linker is essential for potent activity, and substitutions on the phenyl rings have a significant and position-dependent impact on inhibitory potency. Specifically, small electron-withdrawing groups on one of the phenyl rings enhance activity, while modifications on the other ring are generally not well-tolerated for MAPK11 inhibition.

This guide underscores the importance of systematic SAR studies in elucidating the molecular determinants of biological activity. While the focus here has been on MAPK11 inhibition, the principles derived from this analysis can be extrapolated to the design of diaryl sulfone phenol derivatives targeting other enzymes. Future research should aim to expand the diversity of substituents and explore different substitution patterns to fine-tune the selectivity and potency of these promising compounds for various therapeutic applications.

References

  • Gong, M., Tu, M., Sun, H., Li, L., Zhu, L., Li, H., Zhao, Z., & Li, S. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 203. [Link]
  • Fang, S. H., Padmavathi, V., Rao, Y. K., Subbaiah, D. R. C. V., Thriveni, P., Geethangili, M., Padmaja, A., & Tzeng, Y. M. (2006). Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents. International Immunopharmacology, 6(12), 1846-1854.
  • Lee, H. S., Park, K. L., Choi, S. U., Lee, C. O., & Jung, S. H. (2000). Effect of substituents on benzenesulfonyl motif of 4-phenyl-1-arylsulfonylimidazolidinones for their cytotoxicity. Archives of Pharmacal Research, 23(6), 579-584.

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A Senior Application Scientist's Guide to the Thermal Stability of Sulfone-Ether Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance thermoplastics, sulfone-ether polymers stand out for their exceptional thermal and chemical resilience. This family of materials, which includes Polyethersulfone (PES), Polysulfone (PSU), and Polyphenylsulfone (PPSU), is indispensable in applications where resistance to high temperatures, steam sterilization, and harsh chemical environments is paramount.[1] From sterile filtration membranes in pharmaceutical manufacturing to autoclavable medical device components, the reliability of these polymers is directly tied to their thermal stability.[2][3]

This guide offers an in-depth comparison of the thermal stability of PES, PSU, and PPSU, grounded in experimental data and an understanding of their molecular architecture. As a Senior Application Scientist, my objective is to not only present the data but also to elucidate the underlying chemical principles that dictate their performance, enabling you to make informed material selection decisions for your critical applications.

Understanding the Molecular Basis of Thermal Stability in Sulfone-Ether Polymers

The remarkable thermal stability of sulfone-ether polymers is rooted in their molecular structure.[2] These polymers are characterized by aromatic backbones composed of phenyl rings, ether linkages, and sulfone groups.[4] The high bond dissociation energies of the aromatic C-C and C-H bonds, coupled with the resonance stabilization afforded by the phenyl rings, create a rigid and thermally resistant polymer chain. The sulfone group (-SO2-) is a key contributor to this stability, as its strong electron-withdrawing nature enhances the oxidative and thermal resistance of the polymer.[5] The ether linkages (-O-), while also thermally stable, introduce a degree of flexibility into the polymer backbone, which is crucial for processability.[4]

The differences in thermal stability among PES, PSU, and PPSU can be attributed to the specific arrangement and types of aromatic groups in their repeating units.

  • Polysulfone (PSU) is synthesized from bisphenol A and 4,4'-dichlorodiphenylsulfone. The presence of the isopropylidene group from bisphenol A introduces a point of lower thermal stability compared to other sulfone polymers.[4] This group is more susceptible to thermal and oxidative degradation, which slightly lowers the overall heat resistance of PSU.[4][5]

  • Polyethersulfone (PES) has a molecular structure that does not contain the isopropylidene group.[4] This results in a more rigid and thermally stable polymer backbone compared to PSU, leading to a higher glass transition temperature and improved resistance to thermal degradation.[4][6]

  • Polyphenylsulfone (PPSU) is synthesized from 4,4'-biphenol and 4,4'-dichlorodiphenylsulfone. The biphenyl group in the PPSU backbone significantly increases the rigidity and thermal stability of the polymer chain.[4] This structural feature is the primary reason for PPSU's superior heat resistance, impact strength, and hydrolytic stability compared to both PSU and PES.[5][6]

Quantitative Comparison of Thermal Properties

The thermal stability of a polymer is not a single value but rather a collection of properties that describe its behavior at elevated temperatures. The most critical of these for sulfone-ether polymers are the Glass Transition Temperature (Tg), Heat Deflection Temperature (HDT), and the decomposition temperature.

PropertyPolysulfone (PSU)Polyethersulfone (PES)Polyphenylsulfone (PPSU)
Glass Transition Temperature (Tg) ~187-190°C[7][8]~220-226°C[6][9]~220°C[6]
Heat Deflection Temperature (HDT) @ 1.82 MPa ~170°C[5]~200-210°C[10]~207-210°C[6][10]
Continuous Use Temperature ~150-160°C[5]~180-200°C[6]~180°C[6]
Decomposition Temperature (in N2) Onset ~511°C[8]~540°C[10]Onset ~545°C[8]

Expert Insights: The data clearly indicates a hierarchy in thermal stability: PPSU > PES > PSU . While PES and PPSU exhibit similar glass transition temperatures, PPSU's higher heat deflection temperature and decomposition onset temperature underscore its superior performance under thermal stress. The absence of the less stable isopropylidene group in both PES and PPSU is a key structural advantage over PSU.[4][5]

Experimental Protocols for Assessing Thermal Stability

To ensure the reliability and comparability of thermal stability data, standardized experimental protocols are essential. The following are detailed methodologies for the key analytical techniques used to characterize sulfone-ether polymers.

Thermogravimetric Analysis is a fundamental technique for determining the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[3][11]

Objective: To determine the decomposition temperature and char yield of the polymer.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated. Use a high-resolution microbalance and a furnace capable of precise temperature control.[3]

  • Sample Preparation: Place a small, representative sample of the polymer (typically 5-10 mg) into a clean, tared TGA pan (e.g., platinum or ceramic).[12] Ensure the sample is in a consistent form (e.g., powder, film) for reproducible results.

  • Atmosphere Control: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[11][12]

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate, typically 10°C/min or 20°C/min, to a final temperature above the expected decomposition range (e.g., 800-1000°C).[12]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (Td5%).

    • Identify the temperature of maximum decomposition rate from the peak of the derivative of the TGA curve (DTG curve).[11]

    • Quantify the percentage of residue (char yield) remaining at the end of the experiment.

Causality Behind Experimental Choices: The use of an inert atmosphere is critical to isolate the inherent thermal stability of the polymer from its oxidative stability. A constant and controlled heating rate ensures that the decomposition process is not kinetically limited and allows for meaningful comparison between different materials.

Differential Scanning Calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13] It is the primary technique for determining the glass transition temperature (Tg).

Objective: To determine the glass transition temperature (Tg) of the polymer.

Step-by-Step Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) into a hermetically sealed aluminum DSC pan.[1] An empty, sealed pan is used as a reference.

  • Heating and Cooling Program:

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected Tg to erase any prior thermal history.[1][9]

    • Controlled Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its Tg.

    • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) through the glass transition region.[1]

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Analyze the second heating scan to determine the Tg.

    • The Tg is typically identified as the midpoint of the step-like change in the heat flow curve.[13][14]

Causality Behind Experimental Choices: The first heating scan is essential to remove any artifacts from the material's previous processing and storage conditions, ensuring that the measured Tg is an intrinsic property of the polymer. The controlled cooling and subsequent second heating scan provide a reproducible thermal history for accurate and comparable Tg determination.

Dynamic Mechanical Analysis is a powerful technique for characterizing the viscoelastic properties of polymers.[15] It measures the storage modulus (a measure of the elastic response) and loss modulus (a measure of the viscous response) as a function of temperature, frequency, or time.

Objective: To determine the glass transition temperature (Tg) and understand the material's mechanical behavior across a temperature range.

Step-by-Step Methodology:

  • Instrument Preparation: Select the appropriate sample clamp (e.g., tensile, cantilever, three-point bending) based on the sample geometry and ensure the instrument is calibrated.

  • Sample Preparation: Prepare a sample with well-defined dimensions (e.g., a rectangular bar or film).

  • Test Parameters:

    • Apply a small, sinusoidal strain to the sample at a fixed frequency (e.g., 1 Hz).[15]

    • Ensure the applied strain is within the linear viscoelastic region of the material.[16]

  • Temperature Program: Ramp the temperature at a controlled rate (e.g., 3-5°C/min) over the desired range, ensuring it encompasses the glass transition.[15]

  • Data Acquisition: Continuously measure the storage modulus (E' or G'), loss modulus (E'' or G''), and tan delta (the ratio of loss modulus to storage modulus).

  • Data Analysis:

    • Plot the storage modulus, loss modulus, and tan delta as a function of temperature.

    • The Tg can be identified by:

      • The onset of the sharp drop in the storage modulus curve.

      • The peak of the loss modulus curve.

      • The peak of the tan delta curve.

Causality Behind Experimental Choices: Applying a small, oscillatory strain ensures that the material's response is measured within its linear viscoelastic region, providing intrinsic material properties without causing permanent deformation. The frequency of oscillation can influence the measured Tg; therefore, using a standard frequency like 1 Hz is important for comparability.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive thermal stability assessment of sulfone-ether polymers.

Thermal_Stability_Workflow cluster_0 Material Selection cluster_1 Thermal Analysis cluster_2 Data Interpretation & Comparison PES Polyethersulfone (PES) TGA Thermogravimetric Analysis (TGA) PES->TGA DSC Differential Scanning Calorimetry (DSC) PES->DSC DMA Dynamic Mechanical Analysis (DMA) PES->DMA PSU Polysulfone (PSU) PSU->TGA PSU->DSC PSU->DMA PPSU Polyphenylsulfone (PPSU) PPSU->TGA PPSU->DSC PPSU->DMA Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Char_Yield Char Yield TGA->Char_Yield Tg_DSC Glass Transition (Tg) from DSC DSC->Tg_DSC Tg_DMA Glass Transition (Tg) from DMA DMA->Tg_DMA Modulus_vs_Temp Modulus vs. Temperature DMA->Modulus_vs_Temp Comparison Comparative Analysis of PES, PSU, PPSU Decomposition_Temp->Comparison Char_Yield->Comparison Tg_DSC->Comparison Tg_DMA->Comparison Modulus_vs_Temp->Comparison

Caption: Experimental workflow for comparative thermal stability analysis.

Conclusion

The thermal stability of sulfone-ether polymers is a critical performance metric that dictates their suitability for demanding applications in research, pharmaceutical, and medical fields. This guide has provided a comprehensive comparison of PES, PSU, and PPSU, demonstrating that their thermal performance is directly linked to their molecular architecture. PPSU consistently exhibits the highest thermal stability, followed by PES, and then PSU, a hierarchy explained by the presence or absence of the thermally robust biphenyl group and the less stable isopropylidene group in their respective polymer backbones.

The detailed experimental protocols for TGA, DSC, and DMA provide a framework for the rigorous and reproducible characterization of these materials. By understanding both the "what" (the quantitative data) and the "why" (the underlying structure-property relationships), researchers and drug development professionals can confidently select the optimal sulfone-ether polymer to ensure the integrity and reliability of their products and processes.

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A Comparative Guide to Evaluating the Estrogenic Activity of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the potential endocrine-disrupting properties of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol, a derivative of Bisphenol S, against other relevant compounds. We will explore the experimental frameworks used to determine its estrogenic activity, focusing on the causality behind methodological choices and the interpretation of comparative data.

Introduction: The Context of Endocrine Disruption

Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the body's hormonal systems, potentially causing adverse health effects. One of the most studied mechanisms of endocrine disruption is the mimicking of estrogen, the primary female sex hormone. Compounds that exhibit such properties are termed xenoestrogens. They can bind to estrogen receptors (ERs), primarily ERα and ERβ, and trigger downstream cellular responses.

Bisphenol A (BPA) is a well-known xenoestrogen whose use has been restricted in many consumer products due to health concerns[1]. This has led to the increased use of alternatives, such as Bisphenol S (BPS). However, studies have revealed that these substitutes are not necessarily inert and can also possess hormonal activity[2]. This compound, also known as 4-(4-phenylmethoxyphenyl)sulfonylphenol (BPS-MPE), is a BPS derivative requiring rigorous evaluation. This guide compares its activity to the potent natural estrogen 17β-estradiol (E2), the widely studied EDC Bisphenol A (BPA), and its parent compound Bisphenol S (BPS).

The Molecular Basis of Estrogenic Action

The effects of estrogens are primarily mediated by the estrogen receptors ERα and ERβ, which are members of the nuclear receptor superfamily[3]. Understanding the primary signaling pathway is critical for designing and interpreting assays.

Classical Genomic Signaling Pathway

The canonical pathway involves the binding of an estrogenic ligand to the ER in the cell's cytoplasm or nucleus. This binding event displaces heat shock proteins, leading to a conformational change and receptor dimerization. The activated ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes[4][5]. This interaction recruits co-activator or co-repressor proteins, modulating gene transcription and ultimately leading to a physiological response, such as cell proliferation[6][7].

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogenic Ligand (E) ER_inactive Inactive ER + HSP E->ER_inactive Binding & HSP Dissociation ER_active Activated ER Dimer ER_inactive->ER_active Dimerization ERE ERE ER_active->ERE Binds to DNA cluster_nucleus cluster_nucleus ER_active->cluster_nucleus Translocation Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response

Caption: Classical genomic estrogen receptor signaling pathway.

Comparative In Vitro Evaluation Strategy

To objectively assess the estrogenic activity of a test compound, a multi-assay approach is essential. Here, we focus on two widely accepted and complementary in vitro methods: the E-SCREEN cell proliferation assay and an ER-mediated luciferase reporter gene assay[8][9]. This strategy allows for the evaluation of both a key physiological outcome (proliferation) and the direct mechanistic action (gene transcription).

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_endpoints Primary Endpoints cluster_analysis Data Analysis & Comparison BPSBP 4-((4-(Benzyloxy)phenyl) sulfonyl)phenol ESCREEN E-SCREEN Assay (MCF-7 Cells) BPSBP->ESCREEN Luciferase Luciferase Reporter Assay (T47D-KBluc Cells) BPSBP->Luciferase E2 17β-Estradiol (Positive Control) E2->ESCREEN E2->Luciferase BPA Bisphenol A (Reference EDC) BPA->ESCREEN BPA->Luciferase BPS Bisphenol S (Reference EDC) BPS->ESCREEN BPS->Luciferase VC Vehicle Control (Negative Control) VC->ESCREEN VC->Luciferase Proliferation Cell Proliferation (Relative Proliferative Effect) ESCREEN->Proliferation Transcription ERE-Mediated Transcription (Luminescence) Luciferase->Transcription Potency Calculate EC50 & Relative Potency Proliferation->Potency Transcription->Potency Comparison Compare Activity Profiles Potency->Comparison

Caption: General experimental workflow for assessing estrogenicity.

Assay I: E-SCREEN (Estrogen-Stimulated Cell Proliferation)

The E-SCREEN assay is predicated on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which endogenously expresses ERα[10][11]. An increase in cell number following exposure to a test compound provides a quantifiable measure of its estrogenic potential[12][13].

Experimental Protocol: E-SCREEN Assay

Causality Behind Choices:

  • Cell Line: MCF-7 cells are the gold standard due to their well-characterized estrogen-dependent growth.

  • Hormone-Stripped Serum: Charcoal-dextran treated fetal bovine serum is used to remove endogenous steroids, ensuring that any observed proliferation is due to the test compounds.

  • Phenol Red-Free Medium: Phenol red is a known weak estrogen and must be excluded to prevent background stimulation[10].

Step-by-Step Methodology:

  • Cell Culture: Culture MCF-7 cells in standard DMEM supplemented with 10% FBS.

  • Seeding: Trypsinize cells and seed them in 24-well plates at a density of 2 x 10⁴ cells per well in the standard culture medium. Allow cells to attach for 24 hours.

  • Hormone Deprivation: Replace the seeding medium with phenol red-free DMEM containing 10% charcoal-dextran stripped FBS. Incubate for 48-72 hours to synchronize cells and minimize basal ER activity.

  • Treatment: Prepare serial dilutions of the test compounds (this compound, 17β-estradiol, BPA, BPS) in the hormone-deprived medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.1%).

  • Exposure: Replace the medium with the treatment media. Include a positive control (17β-estradiol, e.g., 1 nM), a negative vehicle control (solvent only), and a range of concentrations for each test compound.

  • Incubation: Incubate the plates for 6 days, allowing for multiple cell divisions.

  • Quantification: On day 6, lyse the cells and quantify the total DNA or protein content (e.g., using CyQuant or Sulforhodamine B assays) or perform a direct cell count after trypsinization.

  • Data Analysis: Calculate the proliferative effect (PE) relative to the controls. The PE of the test compound is compared to the maximal effect induced by 17β-estradiol.

Assay II: Estrogen Receptor Transactivation (Luciferase Reporter)

This assay provides a more direct measure of a compound's ability to activate the ER and initiate gene transcription. It utilizes a cell line (e.g., T47D or HepG2) that has been stably transfected with a plasmid containing an ERE sequence upstream of a luciferase reporter gene[14][15][16]. Binding of an estrogenic ligand to the ER activates transcription, leading to the production of luciferase, which can be quantified by measuring light output upon the addition of a substrate[3][17].

Experimental Protocol: Luciferase Reporter Assay

Causality Behind Choices:

  • Stable Transfection: Using a stably transfected cell line (like T47D-KBluc) provides lower well-to-well variability and more reproducible results compared to transient transfection[18].

  • Luciferase Reporter: Luciferase has a very high signal-to-noise ratio and a broad dynamic range, making it ideal for detecting both potent and weak estrogens[19][20].

Step-by-Step Methodology:

  • Cell Culture: Culture T47D-KBluc cells in their recommended growth medium.

  • Seeding: Plate cells in a white, opaque 96-well plate suitable for luminescence readings at a pre-determined optimal density. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of test compounds in the appropriate assay medium (typically phenol red-free with stripped serum).

  • Exposure: Remove the seeding medium and add the treatment media to the wells. Include positive (17β-estradiol) and negative (vehicle) controls.

  • Incubation: Incubate the plate for 18-24 hours. This duration is typically sufficient to allow for receptor activation, transcription, translation, and accumulation of the luciferase enzyme[17].

  • Lysis and Measurement: Aspirate the medium and add a passive lysis buffer. After a short incubation, add the luciferase substrate reagent.

  • Quantification: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the relative light units (RLU) to the vehicle control. Plot the dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound.

Comparative Analysis and Expected Outcomes

The data from these assays allow for a robust comparison of the estrogenic profiles of the tested compounds.

CompoundCommon AbbreviationExpected Estrogenic ActivityNotes
17β-EstradiolE2Potent AgonistThe endogenous estrogen; serves as the benchmark for 100% relative potency[21][22].
Bisphenol ABPAWeak AgonistA well-characterized xenoestrogen with potency several orders of magnitude lower than E2[1][17].
Bisphenol SBPSWeak AgonistGenerally considered to have estrogenic potency that is comparable to or slightly less than BPA[2][23][24][25].
4-((4-(Benzyloxy)phenyl) sulfonyl)phenolBPS-MPEERα Selective InhibitorOne study indicates this compound may act as a selective inhibitor of ERα-mediated activity, which would make it an antagonist rather than an agonist[26]. This contrasts with the agonist activity of BPA and BPS.

Interpreting the Data:

  • Agonist vs. Antagonist: An agonist (like E2, BPA, BPS) will induce a dose-dependent increase in cell proliferation and luciferase activity. An antagonist will show no activity on its own and will inhibit the response induced by 17β-estradiol in a co-treatment experiment. The finding that BPS-MPE may be an ERα inhibitor suggests it could act as an antagonist in these assays[26].

  • Relative Potency: The relative estrogenic potency of the agonists can be compared by their EC50 values. A lower EC50 indicates higher potency. The potency of BPA and BPS is expected to be thousands of times lower than that of 17β-estradiol[17].

  • Efficacy: The maximum response induced by a compound relative to 17β-estradiol is its efficacy. BPA and BPS are typically full agonists, meaning they can induce a maximal response similar to E2, albeit at much higher concentrations.

Conclusion for the Research Professional

The evaluation of this compound reveals a potentially distinct toxicological profile compared to its parent compound, BPS, and the more widely known BPA. While BPA and BPS are confirmed weak estrogen receptor agonists, preliminary data suggests BPS-MPE may function as a selective ERα inhibitor[26].

This critical distinction underscores the necessity of empirical testing over structural analogy in hazard assessment. The provided experimental frameworks—the E-SCREEN and a luciferase reporter assay—offer a robust, complementary approach to characterize these activities. The E-SCREEN provides a physiologically relevant endpoint (proliferation), while the reporter assay confirms the mechanism of action at the level of gene transcription. For a compound like BPS-MPE, which may be an antagonist, it is crucial to include co-treatment arms with 17β-estradiol in both assays to confirm its inhibitory potential. This guide provides the foundational logic and detailed protocols for researchers to conduct a thorough and scientifically sound evaluation of its potential endocrine-disrupting capabilities.

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Sources

A Comparative Guide to the Synthetic Routes of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel organic molecules with potential therapeutic applications is a cornerstone of innovation. Among these, 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a diarylsulfone derivative, presents a structure of interest. Its core bisphenol S (4,4'-sulfonyldiphenol) moiety is a known pharmacophore, and the differential protection of its two hydroxyl groups allows for further selective functionalization, making it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical insights and experimental protocols to inform strategic decisions in the laboratory.

Introduction to this compound

This compound, with the chemical formula C₁₉H₁₆O₄S and a molecular weight of 340.4 g/mol , is a crystalline solid.[1][2] Its structure, featuring a central sulfonyl group connecting two phenolic rings, one of which is protected as a benzyl ether, makes it a versatile building block. The free phenolic hydroxyl group provides a reactive handle for further chemical modifications, while the benzyl-protected phenol offers stability during subsequent reaction steps, which can be deprotected under specific conditions.

This guide will explore two primary synthetic strategies for the preparation of this compound:

  • Route A: Selective Mono-benzylation of Bisphenol S. This approach starts with the commercially available and structurally symmetric bisphenol S and aims to selectively protect one of its two equivalent hydroxyl groups with a benzyl group.

  • Route B: Friedel-Crafts Sulfonylation of a Benzylated Phenol Derivative. This strategy involves the formation of the sulfonyl bridge by reacting a pre-formed benzylated sulfonyl chloride with phenol.

Each route will be analyzed based on its chemical principles, experimental feasibility, potential yields, and purification challenges.

Route A: Selective Mono-benzylation of Bisphenol S

This synthetic approach leverages the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[3] The primary challenge in this route is achieving selective mono-benzylation of the symmetric bisphenol S, as the reaction can readily proceed to form the di-benzylated byproduct.

Causality Behind Experimental Choices

To favor mono-alkylation over di-alkylation, the reaction conditions must be carefully controlled. The key is to use a stoichiometric amount of the benzylating agent (benzyl chloride) relative to bisphenol S and to employ a suitable base and solvent system. Phase-transfer catalysis (PTC) is a particularly effective technique for this purpose.[4] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This controlled transfer can enhance the selectivity for mono-alkylation.

Experimental Protocol

Step 1: Selective Mono-benzylation of 4,4'-Sulfonyldiphenol (Bisphenol S)

  • To a stirred solution of 4,4'-sulfonyldiphenol (1 equivalent) in a suitable solvent such as a mixture of water and toluene, add a base like sodium hydroxide (1 equivalent) to form the mono-phenoxide.

  • Add a phase-transfer catalyst, for example, tetra-n-butylammonium bromide (0.1 equivalents).

  • Slowly add benzyl chloride (1 equivalent) to the reaction mixture at room temperature.

  • Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired mono-benzylated product from unreacted bisphenol S and the di-benzylated byproduct.

Visualization of Route A

Route_A BPS Bisphenol S Intermediate_A Mono-phenoxide BPS->Intermediate_A NaOH Product This compound Intermediate_A->Product Benzyl Chloride, PTC

Caption: Synthetic pathway for Route A.

Route B: Friedel-Crafts Sulfonylation

This alternative route constructs the diarylsulfone core in the final step. It involves the preparation of a benzylated sulfonyl chloride intermediate, which then undergoes a Friedel-Crafts reaction with phenol. A significant challenge in this route is the potential for undesired side reactions during the Friedel-Crafts step due to the reactivity of the free hydroxyl group of phenol.[5]

Causality Behind Experimental Choices

The success of this route hinges on two key transformations: the efficient synthesis of 4-benzyloxybenzenesulfonyl chloride and the selective C-sulfonylation of phenol. The sulfonyl chloride can be prepared from 4-benzyloxyphenol by reaction with chlorosulfonic acid.[6] For the Friedel-Crafts sulfonylation, the choice of Lewis acid catalyst and reaction conditions is critical to favor the desired C-C bond formation over O-sulfonylation of the phenol.

Experimental Protocol

Step 1: Synthesis of 4-Benzyloxyphenol

This intermediate can be synthesized from hydroquinone and benzyl chloride.[7]

Step 2: Synthesis of 4-Benzyloxybenzenesulfonyl Chloride

  • To an excess of chlorosulfonic acid, cooled in an ice bath, slowly add 4-benzyloxyphenol with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride.

  • Filter the solid product, wash it with cold water, and dry it under vacuum.

Step 3: Friedel-Crafts Sulfonylation of Phenol

  • In a suitable inert solvent (e.g., nitrobenzene or a halogenated hydrocarbon), dissolve phenol (1 equivalent) and a Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride, in stoichiometric amounts).[8]

  • Slowly add a solution of 4-benzyloxybenzenesulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture at a controlled temperature (e.g., 0-5 °C).

  • After the addition, allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Route B

Route_B Start_B 4-Benzyloxyphenol Intermediate_B 4-Benzyloxybenzenesulfonyl Chloride Start_B->Intermediate_B Chlorosulfonic Acid Product_B This compound Intermediate_B->Product_B Phenol, Lewis Acid

Caption: Synthetic pathway for Route B.

Comparative Analysis

FeatureRoute A: Selective Mono-benzylationRoute B: Friedel-Crafts Sulfonylation
Starting Materials Bisphenol S, Benzyl Chloride4-Benzyloxyphenol, Phenol, Chlorosulfonic Acid
Key Reactions Williamson Ether Synthesis (Selective)Sulfonylation, Friedel-Crafts Reaction
Number of Steps 1 (from Bisphenol S)2-3 (depending on starting material for 4-benzyloxyphenol)
Potential Yield Moderate to good, dependent on selectivityVariable, potentially lower due to side reactions
Purification Requires careful chromatography to separate mono- and di-benzylated productsMay require extensive purification to remove isomers and byproducts
Key Challenges Achieving high selectivity for mono-benzylationControlling regioselectivity and avoiding O-sulfonylation in the Friedel-Crafts step
Scalability Potentially more straightforward to scale up due to fewer steps and milder conditionsThe use of stoichiometric Lewis acids and harsh quenching conditions can be challenging on a large scale.
Green Chemistry Use of phase-transfer catalysis can be more environmentally friendly.Generates significant acidic waste from the Lewis acid and quenching steps.

Conclusion

Both Route A and Route B offer viable pathways to this compound.

Route A , the selective mono-benzylation of bisphenol S, is a more convergent and potentially more efficient approach in terms of step economy. The success of this route is highly dependent on achieving good selectivity for the mono-benzylated product, which can be addressed through careful control of stoichiometry and the use of techniques like phase-transfer catalysis.

Route B , involving a Friedel-Crafts sulfonylation, is a more linear synthesis. While it avoids the selectivity issue of mono-benzylation, it introduces challenges associated with the Friedel-Crafts reaction on a reactive substrate like phenol. The potential for side reactions and the generation of significant waste may make this route less favorable, particularly for larger-scale synthesis.

For researchers aiming for a more direct and potentially higher-yielding synthesis, optimizing the selective mono-benzylation of bisphenol S (Route A) appears to be the more promising strategy. However, the choice of synthetic route will ultimately depend on the specific experimental capabilities, the desired scale of production, and the importance of green chemistry principles in the research context. Further experimental validation is necessary to determine the optimal conditions and to provide a definitive comparison of the two routes in practice.

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  • Industrial Phase-Transfer Catalysis. [URL: https://www.phasetransfer.com/pdf/PTC_Industrial_Apps.pdf]
  • Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2000/p1/a907991i]
  • JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents. [URL: https://patents.google.
  • 4-(4-(BENZYLOXY)PHENYLSULFONYL)PHENOL AldrichCPR | Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s981672]
  • CN104016893A - A preparing method of 4,4'-sulfonyldiphenol - Google Patents. [URL: https://patents.google.
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  • Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis | Request PDF - ResearchGate. [URL: https://www.researchgate.
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A Comprehensive Guide to the Structural Validation of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's structure is a cornerstone of robust research. For a compound like 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a molecule with potential applications stemming from its bisphenol S-like core, precise structural validation is paramount. This guide provides an in-depth, technically-focused walkthrough of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool for the complete structural elucidation of this molecule. We will delve into the "why" behind experimental choices, offering insights that go beyond a simple recitation of methods.

The structure of this compound, with its multiple aromatic rings and flexible benzyloxy group, presents a classic case where one-dimensional (1D) NMR (¹H and ¹³C) alone may leave ambiguities in assignments, especially within the aromatic regions. 2D NMR techniques, by spreading information across two frequency dimensions, provide the necessary resolution and correlation data to definitively piece together the molecular puzzle.[1][2][3]

The Strategic Application of 2D NMR for Structural Elucidation

Our approach to validating the structure of this compound hinges on a synergistic application of three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, primarily for identifying adjacent protons within the same spin system.[4][5][6]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbon atoms (¹H-¹³C one-bond correlations).[4][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To reveal longer-range correlations between protons and carbons (typically 2-4 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[4][8][9]

This multi-pronged approach ensures a self-validating system where the data from each experiment corroborates and builds upon the others, leading to an unassailable structural assignment.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the steps for acquiring high-quality 2D NMR data for this compound.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its distinct solvent peak that is less likely to overlap with signals of interest.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[10]

2. Instrument Setup and Calibration:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Ensure the instrument is properly tuned and shimmed to obtain a homogeneous magnetic field, which is critical for high-resolution spectra.

  • Calibrate the 90° pulse widths for both ¹H and ¹³C nuclei to ensure efficient signal excitation and transfer.

3. 2D NMR Data Acquisition:

  • COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment. Key parameters to consider are the spectral width in both dimensions (sufficient to cover all proton signals), the number of increments in the indirect dimension (t₁), and the number of scans per increment.

  • HSQC: A gradient-selected HSQC experiment with sensitivity enhancement is recommended. The spectral width for the ¹³C dimension should encompass all expected carbon signals. The experiment is optimized for a one-bond ¹J(CH) coupling constant of approximately 145 Hz, which is typical for aromatic and benzylic carbons.

  • HMBC: Acquire a gradient-selected HMBC experiment. This experiment is optimized for a long-range coupling constant, typically around 8 Hz, to detect correlations over two to four bonds. The relaxation delay should be set appropriately to allow for full magnetization recovery, especially for quaternary carbons.

Data Interpretation: Piecing the Puzzle Together

For the purpose of this guide, we will use hypothetical but realistic chemical shift values for this compound dissolved in DMSO-d₆.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-2/H-67.85d2H129.5
H-3/H-57.05d2H115.8
H-8/H-127.75d2H130.2
H-9/H-116.85d2H114.5
H-147.40m2H128.8
H-157.35m2H128.3
H-167.30m1H127.9
H-175.15s2H69.5
OH10.50s1H-
C-1---162.5
C-4---135.0
C-7---138.5
C-10---158.0
C-13---136.5

Note: The numbering scheme for the atoms is provided in the diagram below.

COSY Analysis: Identifying Spin Systems

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.

  • A cross-peak between the signals at 7.85 ppm (H-2/H-6) and 7.05 ppm (H-3/H-5) would confirm their ortho relationship in the hydroxyphenyl ring.

  • Similarly, a correlation between 7.75 ppm (H-8/H-12) and 6.85 ppm (H-9/H-11) establishes the connectivity within the benzyloxyphenyl ring.

  • The protons of the benzyl group's phenyl ring (H-14, H-15, H-16) would show a complex network of correlations amongst themselves.

COSY_Correlations cluster_hydroxyphenyl Hydroxyphenyl Ring cluster_benzyloxyphenyl Benzyloxyphenyl Ring H2_6 H-2/H-6 (7.85 ppm) H3_5 H-3/H-5 (7.05 ppm) H2_6->H3_5 J-coupling H8_12 H-8/H-12 (7.75 ppm) H9_11 H-9/H-11 (6.85 ppm) H8_12->H9_11 J-coupling

HSQC Analysis: Direct Carbon-Proton Connections

The HSQC spectrum is a powerful tool for unambiguously assigning the carbon signals of protonated carbons.

  • The proton at 7.85 ppm (H-2/H-6) will show a correlation to the carbon at 129.5 ppm (C-2/C-6).

  • The proton at 7.05 ppm (H-3/H-5) will correlate to the carbon at 115.8 ppm (C-3/C-5).

  • The protons of the benzyloxyphenyl ring (H-8/H-12 and H-9/H-11) will similarly correlate to their directly attached carbons (C-8/C-12 and C-9/C-11).

  • The benzylic protons (H-17) at 5.15 ppm will show a clear cross-peak to the carbon at 69.5 ppm (C-17).

HSQC_Correlations H2_6 H-2/H-6 C2_6 C-2/C-6 H2_6->C2_6 ¹J(CH) H17 H-17 C17 C-17 H17->C17 ¹J(CH)

HMBC Analysis: Connecting the Fragments and Assigning Quaternary Carbons

The HMBC experiment is the key to assembling the complete molecular structure by revealing long-range (2-4 bond) correlations. This is particularly crucial for identifying the connections to quaternary (non-protonated) carbons.

  • Connecting the Sulfonyl Group:

    • The protons H-2/H-6 (7.85 ppm) should show a correlation to the quaternary carbon C-4 (135.0 ppm), which is attached to the sulfonyl group.

    • The protons H-8/H-12 (7.75 ppm) should also show a correlation to the quaternary carbon C-7 (138.5 ppm), the other attachment point of the sulfonyl group. This definitively links the two aromatic rings through the sulfonyl bridge.

  • Assigning Quaternary Carbons:

    • The benzylic protons H-17 (5.15 ppm) will show a crucial correlation to the quaternary carbon C-10 (158.0 ppm) of the benzyloxyphenyl ring, confirming the ether linkage. They will also show a correlation to the quaternary carbon C-13 (136.5 ppm) of the benzyl group's phenyl ring.

    • The protons H-9/H-11 (6.85 ppm) will show a correlation to the oxygen-bearing quaternary carbon C-10 (158.0 ppm).

  • Confirming the Hydroxyphenyl Moiety:

    • The protons H-3/H-5 (7.05 ppm) will show a correlation to the hydroxyl-bearing quaternary carbon C-1 (162.5 ppm).

HMBC_Correlations cluster_main Molecular Skeleton H2_6 H-2/H-6 C4 C-4 (Quaternary) H8_12 H-8/H-12 C7 C-7 (Quaternary) H17 H-17 C10 C-10 (Quaternary) C13 C-13 (Quaternary)

Conclusion: A Self-Validating Approach to Structural Integrity

By systematically applying COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of this compound can be achieved. The COSY data establishes the proton-proton networks within the aromatic rings. The HSQC data then links these protons to their directly attached carbons. Finally, the HMBC data provides the crucial long-range correlations that piece together the entire molecular framework, including the definitive placement of the sulfonyl bridge and the benzyloxy group, and the assignment of all quaternary carbons. This integrated 2D NMR approach provides a robust and self-validating methodology, ensuring the highest level of confidence in the compound's structure, a critical requirement for any further research or development activities.

References

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. [Link]
  • Jeol. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. JEOL Ltd.[Link]
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)-. PubChem. [Link]
  • Emery Pharma. (2018, April 2).
  • Wikipedia. (2024, May 25). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. [Link]
  • University of California, Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility, UCSB Chemistry and Biochemistry. [Link]

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A Comparative Guide to 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol and Commercial Epoxy Hardeners

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced material science, the selection of an appropriate curing agent for epoxy resins is paramount to achieving desired thermomechanical and chemical performance characteristics. This guide provides a detailed comparison of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (BPS-P), a specialized sulfonyl-containing phenolic compound, with established commercial epoxy hardeners. This document is intended to serve as a technical resource for researchers and professionals in the field, offering insights into the potential advantages and performance trade-offs of BPS-P in high-performance epoxy formulations.

Introduction to Epoxy Hardeners and the Significance of Chemical Structure

Epoxy resins, renowned for their exceptional adhesion, mechanical strength, and chemical resistance, are thermosetting polymers that require a curing agent, or hardener, to initiate the polymerization process. The chemical structure of the hardener dictates the cross-linking density and the nature of the chemical bonds formed within the cured epoxy network, which in turn governs the final properties of the material.

This compound (BPS-P) is an aromatic compound characterized by a central sulfonyl group (SO₂), a phenolic hydroxyl group (-OH), and a benzyloxy substituent. The presence of the rigid sulfonyl moiety is anticipated to enhance the thermal stability and glass transition temperature (Tg) of the cured epoxy network. The phenolic hydroxyl group serves as the reactive site for the epoxy ring-opening reaction.

Commercial Epoxy Hardeners are broadly classified into several categories, with the most common being amines, anhydrides, and phenolics. Each class offers a unique set of properties:

  • Amine Hardeners: (e.g., Diaminodiphenyl Sulfone - DDS) are known for creating tough and chemically resistant epoxy systems. Aromatic amines like DDS are particularly noted for their ability to produce high-Tg materials suitable for aerospace and electronics applications[1][2].

  • Anhydride Hardeners: (e.g., Methylhexahydrophthalic Anhydride - MHHPA) typically yield cured epoxies with excellent thermal stability, good electrical insulating properties, and low color[3][4]. They are often used in electrical and electronic encapsulation[5][6].

  • Phenolic Hardeners: (e.g., Phenol Novolac) are multifunctional hardeners that create highly cross-linked networks, resulting in exceptional heat and chemical resistance[7][8]. They are frequently employed in protective coatings and composite materials[7][9].

Curing Mechanisms: A Comparative Overview

The curing of epoxy resins with phenolic compounds like BPS-P proceeds via the ring-opening of the epoxide group by the acidic phenolic proton. This reaction is typically catalyzed by a tertiary amine or an imidazole-based accelerator.

DOT Script for Curing Mechanism

G Figure 1. Curing reaction of an epoxy resin with a phenolic hardener. Epoxy Epoxy Resin (with epoxide group) Intermediate Intermediate Complex Epoxy->Intermediate Reacts with Phenol Phenolic Hardener (e.g., BPS-P with -OH group) Phenol->Intermediate Catalyst Catalyst (e.g., Tertiary Amine) Catalyst->Intermediate Accelerates Cured_Network Cross-linked Epoxy Network Intermediate->Cured_Network Forms

In contrast, amine hardeners react through the nucleophilic addition of the amine's nitrogen to the carbon of the epoxide ring. Anhydride hardeners, on the other hand, react with the epoxy group in the presence of a catalyst to form ester linkages, and can also react with hydroxyl groups present in the epoxy resin, leading to a high degree of cross-linking[3].

Comparative Performance Analysis

While direct experimental data for epoxy resins cured exclusively with BPS-P as the primary hardener is not widely published, its performance can be inferred from its chemical structure and by drawing parallels with structurally similar compounds, such as derivatives of Bisphenol S[10]. The sulfonyl group is known to enhance thermal stability.

Below is a comparative table summarizing the expected and known properties of epoxy resins cured with BPS-P and representative commercial hardeners.

PropertyThis compound (BPS-P) (Predicted)Diaminodiphenyl Sulfone (DDS) (Aromatic Amine)Methylhexahydrophthalic Anhydride (MHHPA)Phenol Novolac
Glass Transition Temp. (Tg) Very HighHighHighVery High
Thermal Stability ExcellentExcellentExcellentExcellent
Mechanical Strength HighHighGoodVery High
Chemical Resistance ExcellentExcellentGoodExcellent
Curing Temperature High (Catalyst required)HighHigh (Catalyst required)High (Catalyst may be required)
Viscosity of Mix High (BPS-P is solid)High (DDS is solid)LowHigh (Novolac can be solid)
Key Advantages Potentially very high Tg and thermal stability.High toughness and Tg.Low viscosity, good electricals.Excellent chemical & heat resistance.
Potential Limitations High curing temperature, brittleness.High curing temperature.Moisture sensitivity.Brittleness, high viscosity.

Experimental Protocols for Evaluation

To empirically validate the performance of BPS-P as an epoxy hardener, a systematic experimental approach is necessary.

Sample Preparation and Curing
  • Formulation: Prepare epoxy formulations by dissolving a stoichiometric amount of the hardener (BPS-P, DDS, MHHPA, or Phenol Novolac) in a standard liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA). For BPS-P, DDS, and Phenol Novolac which are solids, this may require heating to ensure complete dissolution. For MHHPA and BPS-P, a suitable accelerator (e.g., 1 phr of 2-methylimidazole) should be added.

  • Degassing: Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into pre-heated molds and cure in a programmable oven following a specific cure schedule. A typical cure schedule for high-temperature hardeners involves a multi-step process, for example, 2 hours at 150°C followed by 2 hours at 180°C.

DOT Script for Experimental Workflow

G Figure 2. Experimental workflow for evaluating epoxy hardeners. cluster_prep Sample Preparation cluster_curing Curing cluster_testing Characterization Formulation Formulation (Epoxy + Hardener + Accelerator) Mixing Mixing & Dissolution Formulation->Mixing Degassing Vacuum Degassing Mixing->Degassing Molding Pouring into Molds Degassing->Molding Curing_Oven Curing in Oven (Controlled Temperature Profile) Molding->Curing_Oven DSC DSC Analysis (Tg, Curing Kinetics) Curing_Oven->DSC TGA TGA Analysis (Thermal Stability) Curing_Oven->TGA DMA DMA Analysis (Mechanical Properties) Curing_Oven->DMA

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the curing kinetics of the epoxy systems[11].

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured samples[12].

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, which provide insights into the viscoelastic properties and cross-link density of the cured network.

  • Mechanical Testing: To determine tensile strength, flexural strength, and fracture toughness according to relevant ASTM standards.

Discussion and Future Perspectives

The inclusion of a sulfonyl group in the backbone of a phenolic hardener like BPS-P presents a promising avenue for the development of high-performance epoxy materials. The anticipated high glass transition temperature and excellent thermal stability could make BPS-P a candidate for demanding applications in the electronics, aerospace, and automotive industries where resistance to high temperatures is critical[5].

However, the high melting point of BPS-P and the likely high curing temperatures required may present processing challenges. Furthermore, the rigidity imparted by the sulfonyl group and aromatic rings could lead to a more brittle material. Future research should focus on a comprehensive experimental evaluation of BPS-P-cured epoxy systems to quantify their performance characteristics. Additionally, the development of toughening strategies, such as the incorporation of flexibilizing agents or rubber modifiers, could be explored to mitigate potential brittleness without significantly compromising the high-temperature performance[13]. The use of BPS-P as a latent thermal catalyst is also an area that warrants further investigation, as it could enable the formulation of stable, one-component epoxy systems[14].

Conclusion

This compound (BPS-P) represents a potentially valuable, yet underexplored, hardener for epoxy resins. Based on its chemical structure, it is projected to yield cured materials with very high glass transition temperatures and excellent thermal stability, positioning it as a competitor to high-performance commercial hardeners such as aromatic amines and specialty anhydrides. While it may share some of the processing challenges of other high-performance solid hardeners, its unique combination of a sulfonyl and a phenolic moiety makes it a compelling candidate for advanced applications. Rigorous experimental validation is required to fully elucidate its performance profile and unlock its potential in the field of high-performance polymers.

References

  • Properties of epoxy resin cured by phenol novolac/4‐hydroxyphenylmaleimide polymer blend hardeners. Scilit. (URL: [Link])
  • Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride.
  • Methyl Hexahydrophthalic Anhydride (MHHPA). Zhejiang Zhengda New Material Technology Co., Ltd. (URL: [Link])
  • Epoxy Products for Electronics. Olin Epoxy. (URL: [Link])
  • Epoxy Resins for Electronics. United Resin. (URL: [Link])
  • Curing behavior and thermal properties of multifunctional epoxy resin with methylhexahydrophthalic anhydride.
  • High Tg Thermosets based on Ultra -High Functionality Epoxy Novolacs (EPNs). Society for the Advancement of Material and Process Engineering. (URL: [Link])
  • High-Performance Methylhexahydrophthalic Anhydride (MHHPA) for Epoxy Resin Curing. (URL: Not available)
  • Resin for Electronics. Alchemie Ltd. (URL: [Link])
  • Synthesis and characterization of rigid aromatic-based epoxy resin.
  • Strong-Bond 104 Electronic Industries Epoxy Adhesive, Special Formulation, 2 Part, Thixotropic. (URL: [Link])
  • Epoxy Novolac Resin: The Ultimate Guide To High-Performance Heat And Chemical Resistance. (URL: [Link])
  • Power And Electrical Epoxy Resin And Hardener.
  • Synthesis of epoxy resins based on bisphenol‐S and its derivatives.
  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (URL: [Link])
  • Synthesis and Properties Study of Liquid Crystalline Epoxy Resin Containing Azomethine-Based Monomeric Mesogens. MDPI. (URL: [Link])
  • A study on thermal and rheological cure characterization of a sulfur-containing epoxy resin. (URL: [Link])
  • The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. International Journal of Engineering Research & Technology. (URL: [Link])
  • Thermal properties of the cured epoxy resins.
  • CAS 63134-33-8 this compound. Kerton Chemical. (URL: [Link])
  • This compound. Oakwood Chemical. (URL: [Link])
  • Synthesis and Properties of Epoxy Resin Modified with Novel Reactive Liquid Rubber-Based Systems.
  • About Epoxy Resin — History, Chemistry, Curing, Properties. (URL: [Link])
  • Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. PMC. (URL: [Link])
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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents, the quality of each starting material and intermediate is paramount. The consistency of these components directly impacts the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for assessing the batch-to-batch consistency of 4-((4-(benzyloxy)phenyl)sulfonyl)phenol, a key building block in various synthetic pathways.

As a diaryl sulfone, this intermediate's purity, physical properties, and impurity profile can vary depending on the synthetic route and manufacturing process control.[1][2][3] Ensuring consistency is not merely about meeting a specification on a certificate of analysis; it is about understanding and controlling the variability that could affect downstream processes and the final product's quality. This guide outlines a multi-faceted, or orthogonal, testing approach, grounded in Good Manufacturing Practice (GMP) principles as detailed in the ICH Q7 guidelines, to establish a robust quality control strategy.[4][5][6][7][8]

Critical Quality Attributes (CQAs) for this compound

Before establishing a testing protocol, it is essential to define the Critical Quality Attributes (CQAs) of the intermediate. These are the physical, chemical, and biological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, the following CQAs are of primary concern:

  • Identity: Confirmation of the chemical structure.

  • Assay: Quantitative measurement of the amount of the desired compound.

  • Purity and Impurity Profile: Identification and quantification of organic and inorganic impurities, including starting materials, by-products, and degradation products.

  • Solid-State Properties: Characterization of the crystalline form (polymorphism) and particle size distribution, which can significantly impact dissolution, reactivity, and handling.[9][10][11][12][13]

  • Residual Solvents: Quantification of any remaining solvents from the manufacturing process.

A comprehensive assessment of these CQAs for each batch provides a high degree of confidence in its consistency and suitability for use.[14]

Orthogonal Analytical Workflow for Batch Consistency

A robust quality control strategy employs multiple, diverse analytical techniques to assess the same CQAs. This orthogonal approach minimizes the risk of a single method's limitations masking potential inconsistencies. Below is a recommended workflow, detailing the rationale and a step-by-step protocol for each method.

Batch_Consistency_Workflow Figure 1: Orthogonal Analytical Workflow for Batch Release cluster_0 Batch Arrival & Sampling cluster_1 Primary Characterization cluster_2 Solid-State & Thermal Properties cluster_3 Data Review & Decision raw_material Incoming Batch of This compound sampling Representative Sampling raw_material->sampling hplc HPLC-UV (Assay, Purity, Impurities) sampling->hplc ftir FTIR (Identity) sampling->ftir nmr NMR (Identity, Structural Purity) sampling->nmr dsc DSC (Melting Point, Polymorphism) sampling->dsc xrpd XRPD (Crystalline Form) sampling->xrpd gc GC-HS (Residual Solvents) sampling->gc data_analysis Comprehensive Data Analysis & Comparison to Reference hplc->data_analysis ftir->data_analysis nmr->data_analysis dsc->data_analysis xrpd->data_analysis gc->data_analysis release_spec Batch Meets Specifications? data_analysis->release_spec release Release Batch release_spec->release Yes reject Quarantine & Investigate release_spec->reject No

Caption: Figure 1: Orthogonal Analytical Workflow for Batch Release

Chromatographic Analysis for Assay and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the assay and purity of organic compounds due to its high resolution and sensitivity.

  • Causality Behind Experimental Choices: A reverse-phase C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds like diaryl sulfones.[15] A gradient elution with acetonitrile and water allows for the effective separation of the main component from both more polar and less polar impurities. UV detection is selected based on the chromophoric nature of the aromatic rings in the molecule.

  • Self-Validating Protocol: The protocol includes a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis. The SST includes parameters like retention time reproducibility, peak asymmetry, and theoretical plates.[16]

Experimental Protocol: HPLC-UV

  • System: HPLC with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of 0.5 mg/mL.

  • Standard Preparation: Use a qualified reference standard at the same concentration.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the sample solution and calculate the assay against the reference standard and the purity by area percent.

Spectroscopic Identity Confirmation

Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for confirming the identity and structural integrity of the compound.

  • Causality Behind Experimental Choices: FTIR provides a unique molecular fingerprint based on the vibrational frequencies of functional groups (e.g., S=O stretch for sulfone, O-H stretch for phenol, C-O-C for ether).[17] ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, confirming the connectivity of the molecule.

  • Self-Validating Protocol: The identity of a new batch is confirmed by overlaying its spectra with those of a well-characterized reference standard. Any significant differences would indicate a structural change or the presence of a major impurity.

Experimental Protocol: FTIR (ATR)

  • Place a small amount of the sample powder directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Collect the spectrum from 4000 to 400 cm⁻¹.

  • Compare the resulting spectrum to the reference standard's spectrum. Key peaks for the sulfone (around 1300-1150 cm⁻¹), phenol, and benzyl ether groups should be present.

Solid-State and Thermal Characterization

The physical properties of the intermediate can be as critical as its chemical purity, especially concerning its solid form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can affect solubility, stability, and downstream processability.[9][10][11][12][13]

  • Causality Behind Experimental Choices:

    • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and to detect polymorphic transitions.

    • X-ray Powder Diffraction (XRPD): XRPD provides a unique diffraction pattern for each crystalline form, making it the definitive technique for polymorph identification.

  • Self-Validating Protocol: The DSC thermogram and XRPD pattern of each new batch are compared to those of the reference standard. A consistent melting point and identical diffraction pattern confirm the solid form's consistency.

Experimental Protocol: DSC

  • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Place the pan in the DSC instrument.

  • Heat the sample at a rate of 10°C/min from 25°C to 200°C under a nitrogen atmosphere.

  • Record the heat flow and determine the onset and peak of the melting endotherm. The melting point is expected to be in the range of 166-168°C.[18]

Comparative Analysis: A Case Study

To illustrate the importance of this multi-faceted approach, consider the data from three hypothetical batches of this compound.

Parameter Batch A Batch B Batch C Specification
Appearance White Crystalline PowderWhite Crystalline PowderOff-White PowderWhite to Off-White Powder
HPLC Assay 99.6%99.5%98.8%≥ 98.5%
HPLC Purity (Area %) 99.8%99.1%99.2%≥ 99.0%
Largest Unknown Impurity 0.08%0.45%0.30%≤ 0.15%
DSC Melting Point (Onset) 166.5°C162.1°C166.8°C165.0 - 170.0°C
XRPD Pattern Form IForm IIForm IConforms to Form I

Analysis:

  • Batch A: Meets all specifications, demonstrating high purity and the correct polymorphic form. This batch is acceptable.

  • Batch B: While the assay and purity are within the numerical limits, the presence of a high level of an unknown impurity (0.45%) and a significantly lower melting point suggest a potential issue. The XRPD data confirms a different polymorph (Form II), which likely has different physical properties. This batch should be rejected and investigated.[9][11]

  • Batch C: The assay and purity are acceptable. However, the presence of a notable unknown impurity warrants further characterization to ensure it is not a genotoxic or otherwise harmful compound. This batch would require further investigation before release.

Alternatives and Broader Context

The choice of this compound as an intermediate is often driven by its specific reactivity and the overall synthetic strategy. Alternatives could include other protected phenol derivatives or entirely different synthetic routes that avoid diaryl sulfone intermediates. However, changing a well-established synthetic route in pharmaceutical manufacturing is a significant undertaking that requires extensive re-validation.

Therefore, the focus remains on ensuring the consistency of the chosen intermediate. A robust batch-to-batch consistency program, as outlined above, provides the necessary assurance for its use in GMP manufacturing.[19] This proactive approach to quality control mitigates risks, prevents production delays, and ultimately contributes to the safety and efficacy of the final drug product.

References

  • Title: Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability Source: Journal of Valid
  • Title: Polymorphism and its importance in pharmaceutical industry Source: Crystallography Class Notes URL:[Link]
  • Title: ICH Q7 GMP Regulation for Pharma: The Definitive Guide Source: ComplianceQuest URL:[Link]
  • Title: [Crystalline modifications and polymorphism changes during drug manufacture] Source: PubMed URL:[Link]
  • Title: ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
  • Title: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers Source: ECA Academy URL:[Link]
  • Title: POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS Source: Jagiellońskie Centrum Innowacji URL:[Link]
  • Title: ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7 Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]
  • Title: Impact of Polymorphism on Drug Formulation and Bioavailability Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
  • Title: Separation of 4,4'-Dichlorodiphenyl sulfone on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
  • Title: Batch-to-batch consistency checks Source: Spectralys Biotech URL:[Link]
  • Title: Ensuring Batch-to-Batch Consistency: Quality Assurance Source: Tristart Chemicals URL:[Link]
  • Title: Batch-to-Batch Consistency: Why It Matters for Intermediates Source:
  • Title: Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfon
  • Title: Diaryl Sulfone Synthesis Source: ChemistryViews URL:[Link]
  • Title: Scope of the current protocol to access diaryl sulfones.

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the tools and knowledge for both groundbreaking discovery and uncompromising safety. This guide moves beyond a simple checklist, offering a deep, technically-grounded framework for handling 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol (CAS No. 63134-33-8). Our philosophy is that true safety is not just about equipment; it's about understanding the causality between a chemical's properties and the protective measures we employ. This document serves as your operational manual for mitigating risk, ensuring experimental integrity, and fostering a culture of safety.

Hazard Assessment: The 'Why' Behind the Protocol

This compound is a solid, crystalline compound at room temperature, with a melting point around 166-170°C[1][2]. This physical state is critical to our risk assessment: the primary routes of exposure during routine laboratory handling (weighing, transferring, preparing solutions) are through the inhalation of fine dust particles and direct contact with the skin or eyes. Understanding the specific hazards, as defined by the Globally Harmonized System (GHS), is the foundation of our safety strategy.

Hazard ClassGHS Hazard StatementSignificance for Laboratory Handling
Acute Toxicity, Oral H302: Harmful if swallowed[1][3]Ingestion is a risk via contaminated hands or surfaces. Strict hygiene is mandatory.
Acute Toxicity, Dermal H312: Harmful in contact with skin[1][3]The compound can be absorbed through the skin, causing systemic effects. Gloves are non-negotiable.
Skin Irritation H315: Causes skin irritation[1][3][4]Direct contact can cause localized redness, inflammation, or dermatitis.
Eye Irritation H319: Causes serious eye irritation[1][3][4][5][6][7][8][9]Airborne dust or splashes pose a significant risk of serious damage to the eyes.
Acute Toxicity, Inhalation H332: Harmful if inhaled[1]Inhalation of dust can lead to systemic toxicity.
Respiratory Irritation H335: May cause respiratory irritation[4][8]Inhaled particles can irritate the respiratory tract, causing coughing and discomfort.
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects[4][10]Improper disposal poses a significant environmental threat.

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan always prioritizes eliminating or minimizing the hazard at its source. This hierarchy provides a systematic approach to ensuring laboratory safety.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

  • Engineering Controls : The most critical step for this compound is to control dust. All weighing and handling of the solid powder must be performed inside a certified chemical fume hood or a ventilated balance enclosure to capture particles at the source.[11][12]

  • Administrative Controls : Implement Standard Operating Procedures (SOPs) for handling this compound. Designate specific areas in the lab for its use to prevent cross-contamination.[13] Ensure all personnel have received documented training on the hazards and handling procedures.

Core PPE Protocols: Your Last Line of Defense

When engineering and administrative controls are in place, the correct PPE provides the final barrier to exposure.

Eye and Face Protection

Due to the serious eye irritation risk (H319), appropriate eye protection is mandatory at all times.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields for handling sealed containers or working with very dilute solutions within a fume hood.

  • Required for Solids/Splashes : Chemical splash goggles that form a seal around the eyes must be worn when weighing the solid, making solutions, or performing any operation with a splash potential.[14]

  • High-Risk Operations : A full-face shield worn over chemical splash goggles is required when handling larger quantities (>50g) or if there is a significant risk of splashing.[14][15]

Hand Protection: Preventing Dermal Absorption

Given that this compound is harmful in contact with skin (H312), selecting the correct gloves is critical.[1][3] No single glove material is impervious to all chemicals, so selection must be based on the task. For phenolic compounds, robust chemical resistance is necessary.[12][13]

Glove MaterialRecommended Use CaseRationale & Limitations
Nitrile (Exam Gloves) Not recommended for direct handling. May be used as a primary glove only when double-gloving for incidental contact.Provides poor protection against many phenols and solvents. Prone to rapid degradation upon contact. Must be changed immediately if contact occurs.[13]
Neoprene Recommended for preparing solutions and general handling where prolonged contact is possible.Offers good resistance to a broad range of chemicals, including phenols. Provides a balance of protection and dexterity.
Butyl Rubber Highly Recommended for handling concentrates, cleaning spills, or during prolonged immersion tasks.Provides excellent resistance to phenols and many organic solvents. Less dexterity than neoprene but offers superior protection.[12][16]

Protocol: Proper Glove Removal

  • Grasp the outside of one glove at the wrist with your other gloved hand. Do not touch your bare skin.

  • Peel the glove away from your body, turning it inside-out.

  • Hold the removed glove in your gloved hand.

  • Slide your ungloved fingers under the wrist of the remaining glove.

  • Peel the second glove off, turning it inside out over the first glove.

  • Dispose of the gloves in the designated hazardous waste container.

  • Immediately wash your hands with soap and water.

Body and Respiratory Protection
  • Body Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[11][12] Wear long pants and fully enclosed, chemical-resistant shoes.[12] For tasks with a high splash potential, such as transferring large volumes of solutions, a chemical-resistant apron made of neoprene or PVC should be worn over the lab coat.[15]

  • Respiratory Protection : Under normal conditions, all work with the solid compound should be performed in a fume hood, making respiratory protection unnecessary.[6][7] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required. All respirator use must be done under a formal respiratory protection program with proper fit-testing.

Operational and Disposal Plans

Step-by-Step Protocol: Weighing Solid Compound
  • Preparation : Don all required PPE: chemical splash goggles, neoprene or butyl rubber gloves, and a lab coat.

  • Location : Perform all work inside a certified chemical fume hood.

  • Tare : Place a weigh boat on an analytical balance inside the hood and tare the balance.

  • Transfer : Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust by moving slowly and deliberately.

  • Clean-up : Once the desired weight is achieved, securely close the main container. Use a damp paper towel to gently wipe the spatula and any minor dust from the work surface. Dispose of the towel in the designated solid hazardous waste container.

  • Transport : If moving the weighed compound, place the weigh boat in a secondary container (e.g., a beaker) for transport within the lab.

Spill Management

In the event of a small spill (<5g) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an absorbent material like sand or vermiculite.[17] Do not use combustible materials like paper towels directly on the spill.

  • Carefully sweep the mixture into a designated hazardous waste container.[5][7] Avoid creating dust.

  • Decontaminate the area with a soap and water solution, collecting all cleaning materials as hazardous waste.

Disposal Plan

This compound is toxic to aquatic life and must not be released into the environment.[4][10][11] All waste is considered hazardous.

  • Solid Waste : Unused compound, contaminated gloves, weigh boats, and cleaning materials must be collected in a clearly labeled, sealed hazardous waste container.[11][17]

  • Liquid Waste : Solutions containing this compound must be collected in a separate, clearly labeled, and sealed hazardous liquid waste container. Do not pour down the drain.[13][17]

  • Disposal Vendor : All waste must be disposed of through a licensed hazardous waste management company in accordance with all local and national regulations.[1][11]

Emergency Response Workflow

Immediate and correct action following an exposure is critical to minimizing harm.

Emergency_Response Exposure Exposure Occurs! (Skin/Eye Contact) Remove Step 1: REMOVE Immediately remove all contaminated clothing and PPE. Exposure->Remove Rinse Step 2: RINSE Skin: Wash with soap & water for 15 min. Eyes: Flush with eyewash for 15 min. [1][5][6] Remove->Rinse Report Step 3: REPORT Alert supervisor and EHS. Provide Safety Data Sheet. Rinse->Report Medical Step 4: SEEK MEDICAL ATTENTION Follow institutional procedures. Bring SDS to the physician. Report->Medical

Sources

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Retrosynthesis Analysis

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4-((4-(Benzyloxy)phenyl)sulfonyl)phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.